molecular formula C14H10ClNOS B1605735 10-(Chloroacetyl)-10H-phenothiazine CAS No. 786-50-5

10-(Chloroacetyl)-10H-phenothiazine

Cat. No.: B1605735
CAS No.: 786-50-5
M. Wt: 275.8 g/mol
InChI Key: NVRFGQJNKQLUPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-(Chloroacetyl)-10H-phenothiazine is a useful research compound. Its molecular formula is C14H10ClNOS and its molecular weight is 275.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 239984. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1-phenothiazin-10-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNOS/c15-9-14(17)16-10-5-1-3-7-12(10)18-13-8-4-2-6-11(13)16/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRFGQJNKQLUPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00229198
Record name 10-(Chloroacetyl)-10H-phenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00229198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

786-50-5
Record name 10-(Chloroacetyl)phenothiazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=786-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10-(Chloroacetyl)-10H-phenothiazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000786505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 786-50-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239984
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 786-50-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71676
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 10-(Chloroacetyl)-10H-phenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00229198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-(chloroacetyl)-10H-phenothiazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.206
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 10-(Chloroacetyl)-10H-phenothiazine: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 10-(Chloroacetyl)-10H-phenothiazine, a pivotal synthetic intermediate in medicinal chemistry. The phenothiazine scaffold is a well-established pharmacophore, with derivatives exhibiting a wide range of biological activities, including antipsychotic, antiemetic, and more recently, anticancer properties.[1][2][3][4] This document delves into the synthesis, physicochemical properties, and chemical reactivity of the title compound, with a particular focus on its role as an electrophilic building block. We present detailed, field-proven protocols for its synthesis and subsequent derivatization, explain the mechanistic principles behind its reactivity, and discuss its applications in the development of novel therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile compound in their research endeavors.

Introduction: The Significance of the Phenothiazine Scaffold

The tricyclic phenothiazine core is a privileged structure in pharmacology, first gaining prominence with the discovery of chlorpromazine's antipsychotic effects.[3][5] Derivatives of phenothiazine are known to interact with a multitude of biological targets, primarily through their ability to modulate neurotransmitter signaling pathways, such as those involving dopamine and acetylcholine.[2][5]

In recent years, the focus has expanded to oncology, where phenothiazine-based compounds have shown promise as cytotoxic agents against various cancer cell lines.[1][2] Their proposed mechanisms include the induction of apoptosis, modulation of autophagy, and inhibition of efflux pumps that contribute to multidrug resistance.[2]

This compound (CAS No. 786-50-5) serves as a critical gateway to a vast chemical space of novel N-substituted phenothiazine derivatives.[1] Its strategic importance lies in the reactive chloroacetyl group attached to the nitrogen atom of the phenothiazine ring. This group acts as a potent electrophilic handle, allowing for the straightforward introduction of diverse functional moieties through nucleophilic substitution reactions.[1] This versatility makes it an invaluable tool for constructing libraries of compounds for high-throughput screening and structure-activity relationship (SAR) studies.

Physicochemical Properties and Characterization

Accurate characterization is the bedrock of reproducible scientific research. The key properties of this compound are summarized below.

PropertyValueSource(s)
Chemical Name 2-Chloro-1-(10H-phenothiazin-10-yl)ethan-1-one[6]
CAS Number 786-50-5[1][6][7]
Molecular Formula C₁₄H₁₀ClNOS[6][7]
Molecular Weight 275.75 g/mol [1][6]
Appearance Yellowish solid[8]
InChI Key NVRFGQJNKQLUPU-UHFFFAOYSA-N[1][6]

While vendor information should be confirmed by in-house analysis, Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for structural confirmation and purity assessment of this compound.[1]

Synthesis and Purification

The most direct and widely adopted method for synthesizing this compound is the N-acylation of the parent 10H-phenothiazine with chloroacetyl chloride.[1][9] This is an electrophilic substitution reaction at the nitrogen atom.

Experimental Protocol: Synthesis of this compound

This protocol describes a standard laboratory-scale synthesis.

Materials and Reagents:

  • 10H-Phenothiazine (Starting Material)

  • Chloroacetyl chloride (Reagent)

  • Anhydrous Toluene or Benzene (Solvent)[9][10]

  • Triethylamine (Base, optional, to scavenge HCl)

  • Anhydrous Magnesium Sulfate (Drying agent)

  • Hexane, Ethanol (Recrystallization Solvents)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (e.g., Nitrogen or Argon balloon).

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere, dissolve 10H-phenothiazine (e.g., 5.0 g, 25.1 mmol) in 75 mL of anhydrous toluene.[10]

  • Controlling Exothermicity: Cool the resulting solution to 0 °C using an ice bath. This step is crucial to manage the exothermic nature of the acylation reaction and prevent potential side reactions.

  • Reagent Addition: Add chloroacetyl chloride (e.g., 3.0 mL, 37.6 mmol, ~1.5 equivalents) dropwise to the stirred solution over 15-20 minutes.[10] The slow addition maintains temperature control. A slight excess of the acylating agent ensures the complete consumption of the starting phenothiazine.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 110°C for toluene) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a separatory funnel containing 100 mL of cold water to quench any unreacted chloroacetyl chloride.

    • Separate the organic layer. Wash it sequentially with 50 mL of 5% sodium bicarbonate solution (to neutralize HCl byproduct) and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is typically purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly. If needed, add hexane as an anti-solvent to induce crystallization. Filter the purified crystals and dry them under a vacuum.

Trustworthiness Check: The success of the synthesis is validated by obtaining a solid product and confirming its identity and purity via melting point analysis and spectroscopy (FTIR, ¹H NMR, ¹³C NMR). The IR spectrum should show a characteristic strong carbonyl (C=O) stretching band around 1690 cm⁻¹.[9]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve Phenothiazine in Anhydrous Toluene cool Cool to 0°C start->cool add Add Chloroacetyl Chloride (dropwise) cool->add reflux Reflux for 2-4h add->reflux quench Quench with Water reflux->quench extract Extract & Wash quench->extract dry Dry & Concentrate extract->dry recrystallize Recrystallize dry->recrystallize analyze Characterize (NMR, IR, MP) recrystallize->analyze product Pure Product analyze->product

Caption: Workflow for the synthesis and purification of this compound.

Chemical Reactivity and Mechanism of Action

The synthetic utility of this compound is dominated by the reactivity of the chloroacetyl moiety.[1] The chlorine atom is a good leaving group, making the adjacent carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.

This reaction proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism.[1]

Sₙ2 Mechanism Diagram

Caption: Generalized Sₙ2 reaction mechanism at the chloroacetyl group.

This predictable reactivity allows for the covalent attachment of various nucleophilic groups, including:

  • Amines (Primary and Secondary): To form glycine amide derivatives.

  • Thiols: To create thioether linkages.

  • Alcohols/Phenols: To produce ether linkages.

  • Azides: As a precursor for "click chemistry" or reduction to primary amines.

This Sₙ2 pathway is the cornerstone for building diverse molecular libraries from the phenothiazine scaffold.[1]

Applications in Drug Discovery and Research

This compound is not typically an end-product but rather a versatile starting material for creating more complex molecules with potential biological activity.[1]

  • Anticancer Drug Development: A primary application is the synthesis of novel phenothiazine derivatives for screening as anticancer agents.[1][2] By reacting it with various amines, researchers have created libraries of compounds, some of which exhibit cytotoxic effects against cancer cell lines, such as liver cancer.[1][2] The rationale is that the core phenothiazine structure can facilitate membrane interaction, while the newly introduced side chain modulates target specificity and potency.[1]

  • Tubulin Interaction: It is a useful precursor for synthesizing phenstatin analogues, which are compounds known for their anti-proliferative activity through interaction with tubulin, a key component of the cellular cytoskeleton.[11]

  • Prodrug Strategies: The reactive handle can be used to develop prodrugs. A biologically active molecule can be temporarily linked to a "promoiey" via the acetyl group to improve pharmacokinetic properties like solubility or cell permeability.[1]

Experimental Protocol: Derivatization with a Secondary Amine

This protocol provides an example of how this compound is used as an intermediate.

Materials and Reagents:

  • This compound (Starting Material)

  • Piperidine (Example Nucleophile)

  • Potassium Carbonate (Base)

  • Acetonitrile (Solvent)

  • Ethyl Acetate, Water (Extraction Solvents)

Step-by-Step Procedure:

  • Reaction Setup: To a solution of this compound (e.g., 1.0 g, 3.6 mmol) in 20 mL of acetonitrile, add potassium carbonate (e.g., 1.0 g, 7.2 mmol, 2 equivalents) to act as an acid scavenger.

  • Nucleophile Addition: Add piperidine (e.g., 0.43 mL, 4.3 mmol, 1.2 equivalents) to the stirred suspension.

  • Reaction: Stir the mixture at room temperature for 6-12 hours, monitoring by TLC until the starting material is consumed.

  • Work-up:

    • Filter off the potassium carbonate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in 50 mL of ethyl acetate and wash with 30 mL of water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purification: Purify the crude product using silica gel column chromatography to yield the desired N-substituted phenothiazine derivative.

Safety and Handling

As with all reactive chemical reagents, proper safety protocols must be strictly followed.

  • Hazards: This compound is known to be an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[12][13]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12][14]

  • Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing.[12][13][14]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[12]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[12]

Conclusion and Future Directions

This compound is a cornerstone intermediate for medicinal chemists working with the phenothiazine scaffold. Its straightforward synthesis and predictable Sₙ2 reactivity provide a reliable platform for generating novel molecules with diverse biological functions. The continued exploration of derivatives synthesized from this compound holds significant potential, particularly in the fields of oncology and neuropharmacology. Future research will likely focus on creating more complex and targeted derivatives, employing this versatile building block to probe biological systems and develop next-generation therapeutics.

References

  • Synthesis of New N-Substituted Phenothiazine Derivatives. (2018). ResearchGate.
  • This compound | SIELC - SIELC Technologies. (2018, February 16). SIELC Technologies.
  • Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities. (n.d.). AIP Publishing.
  • Synthesis and Characterization of Phenothiazine Derivatives. (2017, April 26). The Pharmaceutical and Chemical Journal.
  • Supporting Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
  • Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. (n.d.). PubMed Central.
  • Phenothiazine - Wikipedia. (n.d.). Wikipedia.
  • Phenothiazines- Mechanism, side effects and uses - eGPAT. (2019, August 6). eGPAT.
  • This compound suppliers USA. (n.d.). chemicals.co.uk.
  • Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives. (n.d.). Oriental Journal of Chemistry.
  • Safety Data Sheet Phenothiazine Revision 4, Date 03 Mar 2022 - Redox. (2025, September 23). Redox.
  • List of Phenothiazine antipsychotics - Drugs.com. (n.d.). Drugs.com.
  • Electronic Supplementary Information - Copper dual-atom catalyst mediated C3−H amination of indoles at room temperature - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
  • Phenothiazine | C12H9NS | CID 7108 - PubChem - NIH. (n.d.). PubChem.

Sources

10-(Chloroacetyl)-10H-phenothiazine chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 10-(Chloroacetyl)-10H-phenothiazine: Synthesis, Characterization, and Application as a Core Scaffold in Drug Discovery

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a pivotal intermediate in synthetic medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's chemical structure, physicochemical properties, detailed synthesis protocols, and its versatile applications as a reactive scaffold for creating novel bioactive compounds. The methodologies and insights presented herein are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility.

Core Molecular Profile and Physicochemical Properties

This compound is a derivative of the tricyclic phenothiazine core, functionalized at the nitrogen atom (N-10) with a chloroacetyl group. This addition transforms the secondary amine of the parent phenothiazine into a reactive amide, bestowing upon the molecule its primary utility as a synthetic intermediate. The presence of the electrophilic chloroacetyl moiety allows for straightforward nucleophilic substitution, making it an ideal starting point for building diverse molecular libraries.

The structural and key physicochemical properties are summarized in the table below. These parameters are critical for designing reaction conditions, developing analytical methods, and predicting the compound's behavior in various chemical and biological systems.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₀ClNOS[1]
Molecular Weight 275.75 g/mol [1]
CAS Number 786-50-5[1]
Appearance Yellow to greenish-yellow crystalline powder (inferred from parent compound)[2]
Melting Point 117 °C (for a closely related analog, may vary)[3]
Boiling Point 498.6 °C at 760 mmHg (predicted)
Density 1.383 g/cm³ (predicted)
LogP (octanol-water) 3.00 (predicted)[1]
Solubility Insoluble in water; Soluble in hot acetic acid, benzene, and ether (inferred from parent compound). Likely soluble in DMF, DMSO, and ethanol based on related structures.[2][4][5]

Synthesis of this compound

The synthesis of the title compound is achieved via a standard N-acylation reaction. The nitrogen atom of the phenothiazine core acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.

Reaction Mechanism and Rationale

The reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of 10H-phenothiazine attacks the carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group and forming the stable amide product. The use of a dry, non-polar aprotic solvent like benzene or toluene is crucial because chloroacetyl chloride is highly reactive and will readily hydrolyze in the presence of water. An acid scavenger (like triethylamine or by using excess phenothiazine) can be employed to neutralize the HCl byproduct, though refluxing can also drive it off.

G cluster_reactants Reactants cluster_process Process cluster_products Products PZ 10H-Phenothiazine Solvent Dry Benzene/Toluene PZ->Solvent CAC Chloroacetyl Chloride CAC->Solvent Condition Reflux Solvent->Condition Heat Target This compound Condition->Target Byproduct HCl (gas) Condition->Byproduct

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is synthesized from established procedures for the N-acylation of phenothiazines.[1][3]

Materials:

  • 10H-Phenothiazine (5.8 g, 0.029 mol)

  • Chloroacetyl chloride (3.0 mL, 37.6 mmol)

  • Dry Benzene or Toluene (35-75 mL)

  • Ethanol (for recrystallization)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for workup and filtration

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 10H-phenothiazine (5.8 g) in dry benzene (35 mL).

  • Addition of Acylating Agent: While stirring, slowly add chloroacetyl chloride (3.0 mL) to the solution. The addition may be exothermic. For more controlled reactions, the phenothiazine solution can be cooled to 0°C in an ice bath before the dropwise addition of chloroacetyl chloride.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting phenothiazine spot is consumed.

  • Workup: After cooling to room temperature, the reaction mixture can be concentrated under reduced pressure. The residue can be dissolved in a suitable organic solvent like ethyl acetate and washed with a 5% sodium bicarbonate solution to remove any residual acid, followed by a wash with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product is then purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Drying: Filter the purified crystals and dry them under vacuum to yield the final product, N-chloroacetyl phenothiazine.[1]

Structural Characterization and Analytical Methods

Confirmation of the synthesis and assessment of purity require a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis
TechniqueExpected ObservationsSource(s)
FT-IR Strong C=O (amide carbonyl) stretching bands around 1670-1690 cm⁻¹ . Absence of the N-H stretch from the starting material (around 3350 cm⁻¹). Presence of C-Cl stretch (~750 cm⁻¹).[1]
¹H NMR (Predicted)~4.5-4.8 ppm (s, 2H): Methylene protons (-CH₂Cl) adjacent to the carbonyl and chlorine. ~7.2-7.8 ppm (m, 8H): Aromatic protons of the phenothiazine core, likely appearing as complex multiplets.[6]
¹³C NMR (Predicted)~42-45 ppm: Methylene carbon (-CH₂Cl). ~115-145 ppm: Aromatic carbons (8 signals expected for the unsubstituted rings). ~165-168 ppm: Carbonyl carbon (C=O).[3][6]
Mass Spec (Predicted)Molecular Ion (M⁺): m/z 275 and 277 (due to ³⁵Cl and ³⁷Cl isotopes). Major Fragments: Loss of -CH₂Cl (m/z ~226), loss of -COCH₂Cl (m/z 198), and fragmentation of the phenothiazine ring.[7]
Chromatographic Analysis: HPLC Method

A standard reverse-phase HPLC method can be used for purity analysis and reaction monitoring.[8]

Protocol: HPLC Purity Assessment

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid or Formic Acid. Formic acid is preferred for LC-MS compatibility.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase or acetonitrile.

  • Expected Retention: As a moderately lipophilic compound (LogP ~3.00), it will be well-retained on a C18 column under these conditions.

Reactivity and Application in Drug Discovery

The primary value of this compound lies in its role as a versatile chemical intermediate. The chloroacetyl group serves as a reactive handle for introducing a wide variety of functionalities through nucleophilic substitution at the α-carbon.

Key Transformation: Nucleophilic Substitution

The chlorine atom is a good leaving group, making the adjacent carbon susceptible to attack by various nucleophiles, such as primary and secondary amines, thiols, and alcohols. This reaction is the cornerstone of its utility.

G cluster_start Starting Intermediate cluster_reagents Nucleophiles (Nu-H) cluster_products Resulting Derivatives Start 10-(Chloroacetyl)- 10H-phenothiazine AmideDeriv Amine-Substituted Phenothiazine Carboxamides Start->AmideDeriv + Amine ThioetherDeriv Thioether Derivatives Start->ThioetherDeriv + Thiol EtherDeriv Ether Derivatives Start->EtherDeriv + Alcohol Amine Amines (e.g., Piperazine) Thiol Thiols Alcohol Alcohols

Caption: Reactivity of the chloroacetyl group for derivative synthesis.

Case Study: Synthesis of Bioactive Phenothiazine Carboxamides

A notable application is the synthesis of novel phenothiazine derivatives with potential anticancer and neuromodulatory activities.[3] In a published study, 2-chloro-1-(10H-phenothiazin-10-yl)ethan-1-one (a synonym for the title compound) was used as the starting material to prepare a series of aliphatic and aromatic amine-substituted PTZ 10-carboxamides.

Exemplary Reaction: The intermediate (0.55 mmol) is reacted with an amine, such as 1-(2,3,4-trimethoxybenzyl)piperazine (0.65 mmol), in a suitable solvent like THF with a base (e.g., K₂CO₃) under reflux. The nucleophilic secondary amine of the piperazine displaces the chloride on the chloroacetyl group, forming a new C-N bond and yielding the final, more complex molecule.

This strategy has been successfully employed to generate compounds that exhibit significant cytotoxic effects against liver cancer cell lines (Hep3B and SkHep1) and modulate cholinesterase activity, highlighting the immense potential of this scaffold in developing new therapeutic agents.[3]

Safety and Handling

As with any reactive chemical intermediate, proper handling is paramount.

  • Hazards: this compound is expected to be an irritant to the skin, eyes, and respiratory tract. It is harmful if swallowed.

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from moisture and incompatible materials like strong oxidizing agents and bases.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is more than a simple chemical; it is a gateway to a vast chemical space of potentially bioactive molecules. Its straightforward synthesis and the predictable reactivity of its chloroacetyl group make it an invaluable tool for medicinal chemists. By providing a reliable anchor point for molecular elaboration, it enables the systematic exploration of structure-activity relationships within the privileged phenothiazine scaffold. This guide has provided the foundational knowledge—from synthesis to application—to empower researchers to effectively utilize this key intermediate in their drug discovery and development endeavors.

References

  • Separation of this compound on Newcrom R1 HPLC column. SIELC Technologies. [Link]
  • Synthesis of New N-Substituted Phenothiazine Derivatives.
  • This compound | SIELC. SIELC Technologies. [Link]
  • Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish.
  • Phenothiazine. Solubility of Things. [Link]
  • Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
  • 13C NMR shift values (ppm) for N-acetylphenothiazine and N-acetylphenoxazine derivatives.
  • Mass Spectrometry - Fragmentation P

Sources

The Synthesis of N-Chloroacetyl Phenothiazine: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the reaction between phenothiazine and chloroacetyl chloride, a critical transformation in the synthesis of novel therapeutic agents. Designed for researchers, scientists, and professionals in drug development, this document elucidates the underlying chemical principles, provides a detailed and validated experimental protocol, and discusses the broader applications of the resulting N-chloroacetyl phenothiazine intermediate. Our focus is on not just the procedural steps, but the scientific rationale that underpins this important synthetic reaction.

Strategic Importance in Medicinal Chemistry

Phenothiazine and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities including antipsychotic, antihistaminic, and antiemetic properties.[1][2] The introduction of a chloroacetyl group at the N-10 position of the phenothiazine nucleus via reaction with chloroacetyl chloride yields a versatile intermediate, 10-chloroacetyl-10H-phenothiazine. This key molecule serves as a scaffold for the development of new chemical entities with potential applications as cytotoxic agents for cancer therapy, cholinesterase modulators for neurodegenerative diseases, and potent antifungal compounds.[3][4][5] The reactivity of the terminal chloride on the acetyl group allows for further molecular elaboration, making this reaction a frequent starting point in many drug discovery programs.[6]

The Chemistry: A Nucleophilic Acyl Substitution

The reaction of phenothiazine with chloroacetyl chloride is a classic example of nucleophilic acyl substitution.[7] The secondary amine nitrogen of the phenothiazine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion, forming the stable amide product, N-chloroacetyl phenothiazine.

A base, typically a tertiary amine such as triethylamine (TEA), is essential to neutralize the hydrochloric acid (HCl) generated during the reaction.[3][8] This prevents the protonation of the phenothiazine's nitrogen, which would render it non-nucleophilic and halt the reaction.

Experimental Protocol: A Validated Approach

This section details a robust and reproducible protocol for the synthesis of N-chloroacetyl phenothiazine. Each step is accompanied by an explanation of its purpose to ensure a thorough understanding of the process.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Phenothiazine98%Sigma-Aldrich
Chloroacetyl Chloride98%Sigma-AldrichHighly corrosive and moisture-sensitive. Handle with care.[9][10][11][12]
Triethylamine (TEA)≥99.5%Fisher ScientificActs as an HCl scavenger.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichShould be dry to prevent hydrolysis of chloroacetyl chloride.[3]
Diethyl EtherACS GradeVWRFor extraction.
Sodium Bicarbonate (NaHCO₃)Saturated SolutionFor washing.
Sodium Sulfate (Na₂SO₄)AnhydrousFor drying.
Step-by-Step Procedure
  • Reaction Setup : In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve phenothiazine (2.0 g, 10 mmol) in 50 mL of anhydrous tetrahydrofuran (THF).[3]

  • Addition of Base : To the stirred solution, add triethylamine (1.54 mL, 11 mmol, 1.1 eq) via syringe. The triethylamine acts as a base to neutralize the HCl byproduct.[3]

  • Addition of Acylating Agent : Cool the mixture to 0 °C using an ice bath. Add a solution of chloroacetyl chloride (0.88 mL, 11 mmol, 1.1 eq) in 10 mL of anhydrous THF dropwise from the dropping funnel over a period of 15-20 minutes.[3] The slow, dropwise addition at low temperature is crucial to control the exothermic reaction and minimize potential side reactions.

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3).[3][4] The disappearance of the phenothiazine spot indicates the completion of the reaction.

  • Work-up : Once the reaction is complete, pour the mixture into 100 mL of ice-cold water to quench any unreacted chloroacetyl chloride.[3]

  • Extraction : Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).[3]

  • Washing : Combine the organic layers and wash sequentially with 50 mL of a saturated sodium bicarbonate solution (to remove any remaining acidic impurities) and 50 mL of brine.[3]

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure N-chloroacetyl phenothiazine as a solid.

Characterization

The identity and purity of the synthesized N-chloroacetyl phenothiazine should be confirmed using standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • Spectroscopy:

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

    • FT-IR: To identify the characteristic carbonyl (C=O) stretching frequency of the amide.[8]

    • Mass Spectrometry (MS): To determine the molecular weight of the product.[3]

Process Logic and Workflow

The following diagram illustrates the logical flow of the synthesis, from starting materials to the purified product.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Phenothiazine Phenothiazine Reaction_Vessel Reaction Vessel (0°C to RT) Phenothiazine->Reaction_Vessel Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Reaction_Vessel TEA Triethylamine (Base) TEA->Reaction_Vessel THF Anhydrous THF (Solvent) THF->Reaction_Vessel Quenching Quenching (Ice Water) Reaction_Vessel->Quenching Reaction Mixture Extraction Extraction (Diethyl Ether) Quenching->Extraction Washing Washing (NaHCO₃, Brine) Extraction->Washing Drying Drying (Na₂SO₄) Washing->Drying Concentration Concentration Drying->Concentration Purification Purification (Recrystallization/Chromatography) Concentration->Purification Crude Product Final_Product N-Chloroacetyl Phenothiazine Purification->Final_Product Pure Product

Sources

A Technical Guide to the Evolving Biological Activities of Phenothiazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the multifaceted biological activities of phenothiazine derivatives. Phenothiazine, a tricyclic heterocyclic compound, serves as a foundational scaffold in medicinal chemistry, first gaining prominence with the development of chlorpromazine and revolutionizing psychiatric medicine.[1][2] Its derivatives, however, exhibit a remarkable breadth of pharmacological effects, extending far beyond their initial neuroleptic applications. This document will elucidate the core mechanisms, structure-activity relationships (SAR), and emerging therapeutic potentials of this versatile class of molecules, offering field-proven insights for researchers and drug development professionals. We will delve into their established roles as antipsychotics and antihistamines and explore their promising activities as anticancer, antimicrobial, and neuroprotective agents.

The Phenothiazine Scaffold: A Privileged Structure

The phenothiazine core, with its S(C₆H₄)₂NH formula, is not inherently bioactive but serves as a prototypical "lead structure".[1] Its therapeutic versatility arises from substitutions at two key positions: the C-2 position of the tricyclic ring and the N-10 position of the central ring. Modifications at these sites profoundly influence receptor affinity, potency, and the overall pharmacological profile.

Phenothiazine antipsychotics are broadly classified into three groups based on the N-10 side chain: aliphatic, piperidine, and piperazine derivatives.[1] The nature of this side chain dictates the intensity of the neuroleptic action, with the piperazine group generally conferring the highest potency.[2]

Foundational Biological Activity: Neuroleptic and Antihistaminic Effects

Antipsychotic Mechanism of Action

The primary mechanism underlying the antipsychotic effects of phenothiazines is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[3][4] This antagonism reduces the excessive dopaminergic neurotransmission thought to cause the "positive" symptoms of schizophrenia, such as hallucinations and delusions.[3] Chlorpromazine, the archetypal phenothiazine antipsychotic, is a potent D2 antagonist. The therapeutic conformation of these drugs is believed to mimic that of dopamine, allowing for competitive binding at the receptor site.[5][6]

Beyond dopamine receptors, many phenothiazines interact with a range of other neurotransmitter systems, which accounts for their broad spectrum of effects and side effects.[2][3] These include:

  • Serotonin (5-HT₂) Receptors: Antagonism contributes to antipsychotic efficacy, particularly against negative symptoms.[3]

  • α-Adrenergic Receptors: Blockade can lead to sedative effects and orthostatic hypotension.[3]

  • Histamine (H₁) Receptors: Potent blockade is responsible for the strong sedative effects seen with drugs like chlorpromazine and promethazine.[7][8][9]

  • Muscarinic (M₁) Acetylcholine Receptors: Blockade leads to anticholinergic side effects such as dry mouth, blurred vision, and constipation.[7][8]

cluster_Neuron Synaptic Cleft cluster_Postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds & Activates Phenothiazine Phenothiazine (e.g., Chlorpromazine) Phenothiazine->D2_Receptor Binds & Blocks (Antagonism) Signal Reduced Signal Transduction D2_Receptor->Signal Effect Therapeutic Effect (Alleviation of Psychosis) Signal->Effect caption Fig 1: Antagonism of Dopamine D2 Receptor by Phenothiazines.

Fig 1: Antagonism of Dopamine D2 Receptor by Phenothiazines.

Antihistaminic and Antiemetic Activity

Derivatives like promethazine are primarily used for their potent antihistaminic properties.[1][10] This is achieved through competitive antagonism of histamine H1 receptors.[8][11][12] This action alleviates allergic symptoms such as itching and sneezing.[10] The sedative properties of promethazine also stem from its H1-receptor blockade in the central nervous system.[8][9]

The antiemetic (anti-nausea) effects of phenothiazines like chlorpromazine and promethazine are multifactorial, resulting from the blockade of D2, H1, and M1 receptors in the brain's vomiting center and chemoreceptor trigger zone.[7][11]

Emerging Frontiers: Repurposing Phenothiazines

Beyond their neuroleptic roles, phenothiazines are being extensively investigated for other therapeutic applications, a strategy known as drug repurposing.[13] Their ability to interact with multiple cellular targets makes them attractive candidates for complex diseases like cancer and multidrug-resistant infections.[14][15]

Anticancer Activity

Numerous phenothiazine derivatives have demonstrated significant anticancer activity against a wide range of tumor cell lines, including those resistant to conventional chemotherapy.[16][17][18] Thioridazine, in particular, has shown promise in targeting cancer stem cells.[19][20][21]

The anticancer mechanisms are pleiotropic and include:

  • Inhibition of Key Signaling Pathways: Thioridazine has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth and survival that is often hyperactivated in cancer.[19][21][22]

  • Induction of Apoptosis and Cell Cycle Arrest: Phenothiazines can trigger programmed cell death (apoptosis) and halt the cell cycle, often at the G0/G1 phase, preventing cancer cell proliferation.[19][20][21][23] This is associated with the modulation of proteins like caspases, p21, and CDK4/cyclin D1.[20][23]

  • Reversal of Multidrug Resistance (MDR): Some derivatives can inhibit the function of P-glycoprotein, an efflux pump that expels chemotherapeutic drugs from cancer cells, thereby resensitizing them to treatment.[2][14]

  • Calmodulin and Protein Kinase C (PKC) Inhibition: Phenothiazines are known inhibitors of calmodulin and PKC, proteins involved in cell proliferation and signaling, which contributes to their anti-proliferative effects.[2][14]

DerivativeCancer Cell LineActivity (IC₅₀)Reference
ThioridazineTriple-Negative Breast Cancer~10 µM (induces arrest)[20]
TrifluoperazineProstatic Cancer (PC-3)6.67 µM[18]
Chalcone Hybrid (4k)Hepatocellular Carcinoma (HepG-2)7.61 µg/mL[24]
Chalcone Hybrid (4k)Breast Cancer (MCF-7)12 µg/mL[24]
Piperazine HybridBreast Cancer (MDA-MB-231)1.16 µM[18]

Table 1: Examples of In Vitro Anticancer Activity of Phenothiazine Derivatives.

cluster_pathway PI3K/Akt/mTOR Signaling Pathway PI3K PI3K Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Thioridazine Thioridazine Thioridazine->PI3K Inhibits Thioridazine->Akt Inhibits caption Fig 2: Thioridazine Inhibition of the PI3K/Akt/mTOR Pathway.

Fig 2: Thioridazine Inhibition of the PI3K/Akt/mTOR Pathway.

Antimicrobial and Antibiotic Potentiation Activity

The antimicrobial properties of phenothiazines have been recognized since their inception.[15] They exhibit broad-spectrum activity against various bacteria, fungi, and protozoa.[25][26][27] Active derivatives include thioridazine, chlorpromazine, trifluoperazine, and fluphenazine.[25]

The mechanisms for this activity include:

  • Cell Membrane Damage: Chlorpromazine has been shown to promote the generation of reactive oxygen species (ROS), leading to cell membrane and DNA damage in bacteria like Acinetobacter baumannii.[28]

  • Efflux Pump Inhibition: Similar to their effect on cancer cells, phenothiazines can inhibit bacterial efflux pumps, which are a major cause of antibiotic resistance.[15] This activity can restore the susceptibility of drug-resistant bacteria, such as making methicillin-resistant Staphylococcus aureus (MRSA) susceptible to β-lactam antibiotics again.[1][15]

  • Synergy with Antibiotics: Chlorpromazine shows synergistic effects when combined with antibiotics like ceftazidime and meropenem against multidrug-resistant bacteria.[28]

Neuroprotective Potential: Acetylcholinesterase Inhibition

Emerging computational and in vitro studies suggest that phenothiazine derivatives could act as inhibitors of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine.[29][30][31] Since a deficit in cholinergic transmission is a hallmark of Alzheimer's disease, AChE inhibitors are a primary therapeutic strategy.[30] Docking studies have shown that phenothiazine analogs can bind effectively to AChE, suggesting their potential as anti-Alzheimer's agents.[29][31] This represents a novel and exciting avenue for phenothiazine drug development.

Methodologies for Evaluating Biological Activity

To ensure scientific integrity, protocols for assessing the biological activities described must be robust and self-validating. Below are exemplary workflows for key evaluations.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is foundational for screening anticancer potential. It quantifies the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells, providing a direct measure of cell viability.[24][32][33]

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, HepG-2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[32][33]

  • Compound Treatment: Prepare serial dilutions of the phenothiazine derivatives in the appropriate cell culture medium. Replace the existing medium with medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the treated plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. The rationale is to allow sufficient time for viable cells to metabolize the MTT.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Fig 3: Experimental Workflow for MTT Cytotoxicity Assay.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[25]

Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Perform a two-fold serial dilution of the phenothiazine derivative in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation: Add the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (bacteria, no drug) and a negative control (broth, no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Conclusion and Future Directions

The phenothiazine scaffold is a testament to the power of medicinal chemistry, evolving from a single revolutionary application into a versatile platform for tackling a wide array of diseases.[1][34][35] While its neuroleptic properties are well-established, the future of phenothiazine research lies in the rational design and optimization of derivatives for oncology, infectious diseases, and neurodegenerative disorders.[14][34][36] Key structure-activity relationship data continue to inform the synthesis of novel compounds with enhanced potency and target selectivity.[5][14] The synergistic potential of phenothiazines with existing therapies, particularly in overcoming drug resistance, represents a highly promising strategy for future drug development. Further investigation into their multi-target mechanisms will be crucial for unlocking the full therapeutic potential of this remarkable class of molecules.

References

  • Bourlioux, P., & Jouvert, S. (1992). In vitro antimicrobial activity of 18 phenothiazine derivatives: structure-activity relationship. APMIS supplementum, 30, 40-43.
  • Chauhan, G., & Tadi, P. (2023). Chlorpromazine. In StatPearls.
  • Wikipedia contributors. (2024). Phenothiazine. Wikipedia, The Free Encyclopedia. [Link]
  • Wikipedia contributors. (2024). Chlorpromazine. Wikipedia, The Free Encyclopedia. [Link]
  • Zahran, M. A., et al. (2021). Phenothiazine derivatives as anticancer compounds.
  • Ramírez-Lovering, C., et al. (2020). Antibacterial properties of phenothiazine derivatives against multidrug-resistant Acinetobacter baumannii strains. Journal of Applied Microbiology, 129(4), 896-907. [Link]
  • Jaszczyszyn, A., et al. (2012). Chemical structure of phenothiazines and their biological activity. Pharmacological Reports, 64(1), 16-23. [Link]
  • Amaral, L., & Viveiros, M. (2001). Antimicrobial Activity of Phenothiazines. In Vivo, 15(3), 245-248. [Link]
  • Kumar, A., et al. (2022). Synthesis and Biological Evaluation of Novel Phenothiazine Derivatives as Potential Antitumor Agents.
  • Motohashi, N., et al. (1992). Antimicrobial activity of phenothiazines, benzo[a]phenothiazines and benz[c]acridines. Anticancer Research, 12(4), 1207-1210. [Link]
  • Prema, V., et al. (2025). A Computational Study of Phenothiazine Derivatives as Acetylcholinesterase Inhibitors Targeting Alzheimer's Disease. Central Nervous System Agents in Medicinal Chemistry. [Link]
  • Singh, R., et al. (2025). Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review. Mini-Reviews in Medicinal Chemistry. [Link]
  • Jones, G. R. N. (1991). Antitumor properties of phenothiazines.
  • Prema, V., et al. (2024). A Computational Study of Phenothiazine Derivatives as Acetylcholinesterase Inhibitors Targeting Alzheimer's Disease.
  • Pediatric Oncall. (n.d.). Chlorpromazine. Drug Index. [Link]
  • Varghese, E., et al. (2018). The Anticancer Activity of the Old Neuroleptic Phenothiazine-type Drug Thioridazine. In Vivo, 32(4), 779-784. [Link]
  • Patsnap. (2024). What is the mechanism of Promethazine Hydrochloride?
  • Patsnap. (2024). What is the mechanism of Chlorpromazine Hydrochloride?
  • Silva, A. F., et al. (2021). Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review. Molecules, 26(11), 3144. [Link]
  • Dr. Oracle. (2025). What is the mechanism of action of Phenergan (promethazine)? Dr. Oracle. [Link]
  • Benjamin, B., et al. (2024). Exploring the therapeutic potential of phenothiazine derivatives in medicinal chemistry. Results in Chemistry, 8, 101565. [Link]
  • Gąsiorowski, K., et al. (2025). New derivatives of phenothiazines with anticancer activities.
  • The Bloody Buddy. (n.d.). Chlorpromazine Mechanism Of Action. [Link]
  • Southard, B. T., & Al Khalili, Y. (2024). Promethazine. In StatPearls.
  • Wang, Y., et al. (2020). Thioridazine hydrochloride: an antipsychotic agent that inhibits tumor growth and lung metastasis in triple-negative breast cancer via inducing G0/G1 arrest and apoptosis.
  • Baciu, D., et al. (2018). Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs. European Journal of Pharmaceutical Sciences, 117, 246-254. [Link]
  • Asif, M. (2025). The versatility of phenothiazines as an anticancer drug scaffold. Journal of the Serbian Chemical Society. [Link]
  • APH. (n.d.). Repurposing of thioridazine as anticancer agent: an overview. Asian Pacific Journal of Health Sciences. [Link]
  • Aydin, M., et al. (2024). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega. [Link]
  • Jaszczyszyn, A., et al. (2012). Chemical structure of phenothiazines and their biological activity. if-pan.krakow.pl. [Link]
  • Kumar, A., et al. (2022). Synthesis and Biological Evaluation of Novel Phenothiazine Derivatives as Potential Antitumor Agents. Taylor & Francis Online. [Link]
  • Horn, A. S., & Snyder, S. H. (1971). Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine. Proceedings of the National Academy of Sciences, 68(10), 2325-2328. [Link]
  • Kumar, A., et al. (2022). Synthesis and Biological Evaluation of Novel Phenothiazine Derivatives as Potential Antitumor Agents.
  • Prema, V., et al. (2024). A Computational Study of Phenothiazine Derivatives as Acetylcholinesterase Inhibitors Targeting Alzheimer's Disease. Bentham Science. [Link]
  • Sinha, S., et al. (2011).
  • Singh, J., et al. (2024). Synthesis of phenothiazine derived organic materials and their biological activities. AIP Publishing. [Link]
  • Liu, Y., et al. (2018). Thioridazine has potent antitumor effects on lung cancer stem-like cells. Oncology Letters, 15(5), 7575-7582. [Link]
  • Al-Suwaidan, I. A., et al. (2018). Synthesis of Novel Chalcone-Based Phenothiazine Derivatives as Antioxidant and Anticancer Agents. Molecules, 23(10), 2641. [Link]
  • Mayo Clinic. (2025). Promethazine (Injection Route, Intravenous Route). [Link]
  • Southard, B. T., & Al Khalili, Y. (2024). Promethazine. PubMed. [Link]
  • Horn, A. S., & Snyder, S. H. (1971).
  • Semantic Scholar. (n.d.). A Computational Study of Phenothiazine Derivatives as Acetylcholinesterase Inhibitors Targeting Alzheimer's Disease. [Link]
  • Wang, Y., et al. (2020). The Design and Synthesis of Novel Phenothiazine Derivatives as Potential Cytotoxic Agents. Current Organic Synthesis, 17(1), 69-79. [Link]

Sources

Introduction to N-substituted phenothiazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-Substituted Phenothiazine Derivatives for Researchers and Drug Development Professionals

Abstract

Phenothiazine and its N-substituted derivatives represent a cornerstone in medicinal chemistry, forming a versatile scaffold that has given rise to a multitude of clinically significant drugs.[1] Initially developed for their antipsychotic properties, the therapeutic landscape of these compounds has expanded dramatically, now encompassing anticancer, antimicrobial, and multidrug resistance reversal activities.[1][2] This guide provides a comprehensive technical overview of N-substituted phenothiazines, delving into their core chemistry, structure-activity relationships (SAR), multifaceted pharmacological profiles, and key analytical methodologies. By synthesizing foundational principles with contemporary research, this document serves as an essential resource for scientists engaged in the exploration and development of this vital class of heterocyclic compounds.

The Phenothiazine Core: Structure and Significance of N-Substitution

The phenothiazine nucleus is a tricyclic heterocyclic system where two benzene rings are fused to a 1,4-thiazine ring, containing sulfur and nitrogen atoms.[3][4] The parent compound, 10H-phenothiazine, has limited biological activity but possesses sufficient lipophilicity for good brain penetration.[3] The true pharmacological versatility of this class emerges from substitution at the nitrogen atom (N-10) of the central thiazine ring.

The nature of the substituent at the N-10 position is a primary determinant of the compound's pharmacological profile, influencing receptor affinity, potency, and side-effect profile. These N-substituents are broadly classified into three main groups:

  • Aliphatic chains: (e.g., Chlorpromazine)

  • Piperidine derivatives: (e.g., Thioridazine)

  • Piperazine derivatives: (e.g., Fluphenazine, Prochlorperazine)[5]

The introduction of an N-substituted side chain, particularly an aliphatic amine chain, is crucial for conferring activities ranging from antipsychotic to NADPH oxidase (NOX) inhibition.[6] This modification transforms the relatively inert core into a powerful pharmacophore capable of interacting with a wide array of biological targets.

Caption: Core phenothiazine structure and major N-10 substituent classes.

Synthesis of N-Substituted Phenothiazine Derivatives

The synthesis of N-substituted phenothiazines typically begins with the phenothiazine core, which can be prepared by reacting diphenylamine with sulfur in the presence of a catalyst like iodine.[5][7] The subsequent N-substitution is the key step in generating pharmacologically active derivatives. A common and versatile method involves the reaction of the phenothiazine core with chloroacetyl chloride, followed by substitution with various amines or other nucleophiles.[8][9]

The general workflow allows for the creation of a diverse library of compounds by varying the final amine reactant, enabling the exploration of structure-activity relationships.

G start Phenothiazine Core (or Diphenylamine + S) step1 Reaction with Chloroacetyl Chloride start->step1 intermediate N10-Chloroacetyl Phenothiazine Intermediate step1->intermediate step2 Reaction with Primary/Secondary Amine (e.g., Piperazine) intermediate->step2 product Final N-Substituted Phenothiazine Derivative step2->product

Caption: General synthetic workflow for N-substituted phenothiazines.

Experimental Protocol: Synthesis of N10-(acetyl phenothiazine) hydrazine

This protocol is a representative example adapted from literature procedures for creating a key intermediate used in synthesizing more complex heterocyclic derivatives.[7][8]

Step 1: Synthesis of N10-(chloroacetyl) phenothiazine (Intermediate 2)

  • To a solution of 10H-phenothiazine (0.1 mol) in 50 mL of dry benzene, add chloroacetyl chloride (0.11 mol) dropwise with constant stirring.

  • Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Wash the resulting solid with cold ethanol to remove unreacted starting materials.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to yield pure N10-(chloroacetyl) phenothiazine.

Step 2: Synthesis of N10-(acetyl phenothiazine) hydrazine (Product 3)

  • Dissolve the N10-(chloroacetyl) phenothiazine (0.05 mol) from Step 1 in 100 mL of absolute ethanol.

  • Add hydrazine hydrate (99%, 0.1 mol) to the solution.

  • Reflux the mixture for 8-10 hours, again monitoring by TLC.

  • Cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the solid product, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain N10-(acetyl phenothiazine) hydrazine.

Structure-Activity Relationships (SAR)

The biological activity of N-substituted phenothiazines is exquisitely sensitive to their chemical structure. Decades of research have established several key SAR principles, primarily concerning antipsychotic activity.[10]

Structural FeatureModificationEffect on Antipsychotic ActivitySource
N-10 Side Chain Length A three-carbon chain between the ring nitrogen and the terminal amino nitrogen is optimal.Maximum neuroleptic potency is observed.[3][11] Shortening or lengthening the chain decreases activity.[3][11]
N-10 Side Chain Branching Branching at the β-position with a small methyl group.Decreases antipsychotic potency but can enhance antihistaminic activity.[11]
Terminal Amino Group Must be a tertiary amine.Essential for activity. The protonated form is believed to interact with the receptor.[3]
Phenothiazine Ring Substitution Substitution at the C-2 position with an electron-withdrawing group (EWG).Greatly increases antipsychotic activity. The order of potency is generally -CF₃ > -Cl.[10][11][10][11]
Phenothiazine Ring Substitution Substitution at positions C-1, C-3, or C-4.Reduces or abolishes antipsychotic activity compared to C-2 substitution.[11][12][11][12]
N-10 Side Chain Type Piperazine > Aliphatic > PiperidinePiperazine side chains generally confer the greatest potency and selectivity.[5][11][5][11]

These SAR insights are critical for the rational design of new derivatives with enhanced potency, selectivity, or novel therapeutic applications. For instance, the greater potency of drugs with a trifluoromethyl group (e.g., Trifluoperazine) over a chlorine group (e.g., Chlorpromazine) at C-2 is a direct application of these principles.[13]

Pharmacological Profile and Mechanisms of Action

While initially recognized for their neuroleptic effects, the pharmacological profile of N-substituted phenothiazines is remarkably broad.[14][15]

Antipsychotic and Neuroleptic Effects

The primary mechanism for the antipsychotic action of phenothiazines is the blockade of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[16][17] In conditions like schizophrenia, excessive dopamine activity is thought to contribute to positive symptoms (e.g., hallucinations, delusions).[16] By acting as antagonists at these receptors, phenothiazines inhibit the downstream signaling cascade, reducing aggression and agitation.[18]

G cluster_pathway Dopamine D2 Receptor Signaling and Phenothiazine Inhibition cluster_neuron Postsynaptic Neuron DA Dopamine D2R D2 Receptor DA->D2R Binds & Activates PTZ N-Substituted Phenothiazine PTZ->D2R Blocks AC Adenylyl Cyclase D2R->AC Inhibits cAMP ↓ cAMP AC->cAMP Response Neuronal Response (e.g., Psychosis) cAMP->Response

Caption: Phenothiazines block dopamine from binding to D2 receptors.

Beyond D2 receptors, these compounds also antagonize other receptors, which contributes to both their therapeutic effects and side effects:

  • Histamine H1 Receptor Blockade: Leads to sedative effects.[17][18]

  • Muscarinic M1 Receptor Blockade: Responsible for anticholinergic side effects (e.g., dry mouth, blurred vision).[16][18]

  • Alpha-1 Adrenergic Receptor Blockade: Can cause orthostatic hypotension.[16]

Anticancer and Antitumor Activity

A growing body of evidence highlights the potential of phenothiazine derivatives as anticancer agents.[15][19] Their mechanisms are multifactorial and include inducing apoptosis, inhibiting angiogenesis, and reversing multidrug resistance (MDR) by inhibiting P-glycoprotein transport function.[10][14] Certain derivatives have shown potent cytotoxic effects against various cancer cell lines.[20][21]

Phenothiazine DerivativeCancer Cell LineIC₅₀ Value (µM)Source
TrifluoperazineProstatic cancer (PC-3)6.67[20]
TrifluoperazineOsteosarcoma (SaOS-2)7.75[20]
Piperazine-based phenothiazineBreast cancer (MDA-MB-231)1.16[20]
Chalcone-based phenothiazine (4b)Hepatocellular carcinoma (HepG-2)7.14 µg/mL[21]
10H-phenothiazine carboxamideBreast cancer (MCF-7)9.33 - 11.82[20]

Note: IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.

Antimicrobial and Other Activities

Phenothiazines also exhibit a range of other biological activities. They have been shown to possess antibacterial, antifungal, antiviral, and antiprotozoal properties.[1][14] Thioridazine, for example, can make drug-resistant tuberculosis (XDR-TB) and MRSA susceptible to conventional antibiotics.[5] This broad activity spectrum makes the phenothiazine scaffold a promising starting point for developing novel agents against infectious diseases and other complex conditions.[2]

Toxicity and Adverse Effects

The clinical utility of phenothiazines is often limited by their significant side-effect profile, which stems from their broad receptor antagonism.[5] For drug development professionals, understanding this profile is paramount.

  • Extrapyramidal Symptoms (EPS): These are drug-induced movement disorders resulting from D2 blockade in the nigrostriatal pathway.[17] They include akathisia (restlessness), dystonia (muscle spasms), parkinsonism, and tardive dyskinesia (involuntary movements), which can occur with chronic use.[18][22]

  • Neuroleptic Malignant Syndrome (NMS): A rare but life-threatening reaction characterized by fever, muscle rigidity, autonomic instability, and altered consciousness.[5][17]

  • Anticholinergic Effects: Dry mouth, blurred vision, constipation, and urinary retention are common due to muscarinic receptor blockade.[17][18]

  • Cardiovascular Effects: Orthostatic hypotension, tachycardia, and QT interval prolongation can occur, with the latter posing a risk for serious arrhythmias like Torsades de Pointes.[17][22]

  • Endocrine Effects: Hyperprolactinemia can result from dopamine blockade, leading to galactorrhea, amenorrhea, and gynecomastia.[17]

  • Sedation: Common with lower-potency phenothiazines due to H1 receptor antagonism.[17]

Toxicity can be severe in cases of overdose, leading to CNS depression, seizures, respiratory depression, and cardiovascular collapse.[23]

Analytical Methodologies

The identification, quantification, and quality control of N-substituted phenothiazines rely on standard analytical techniques.

Chromatographic Techniques

Thin-layer chromatography (TLC) is a versatile and widely used method for the separation and identification of phenothiazine derivatives, particularly in quality control and diagnostics.[24] High-Performance Liquid Chromatography (HPLC) is employed for more precise quantification and purity analysis.[25]

Experimental Protocol: TLC Analysis of Phenothiazine Derivatives

This protocol provides a general framework for the qualitative analysis of phenothiazine compounds.[24]

  • Plate Preparation: Use silica gel 60 F₂₅₄ plates as the stationary phase.

  • Sample Preparation: Dissolve a small amount of the phenothiazine derivative in a suitable solvent like methanol or chloroform to a concentration of approximately 1 mg/mL.

  • Mobile Phase Selection: A binary mixture of a non-polar solvent (e.g., benzene, toluene) and a polar solvent (e.g., methanol, acetone) is typically effective. The exact ratio should be optimized to achieve good separation (Rf values between 0.2 and 0.8). A common system is benzene-methanol.

  • Spotting: Apply 1-2 µL of the sample solution to the baseline of the TLC plate using a capillary tube.

  • Development: Place the plate in a developing chamber saturated with the mobile phase vapor. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate and mark the solvent front.

    • Visualize the spots under UV light (254 nm), where phenothiazines often appear as dark spots.

    • Further visualization can be achieved by spraying with a detecting reagent, such as a solution of 5% sulfuric acid in ethanol, which often produces characteristic colors with phenothiazines.

  • Analysis: Calculate the Retention factor (Rf) value for each spot (Rf = distance traveled by spot / distance traveled by solvent front) and compare it to a known standard.

Spectroscopic Techniques

Structural characterization and confirmation of synthesized derivatives are performed using:

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To elucidate the detailed molecular structure, including the position and nature of substituents.[25][26]

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the compound's identity.[26]

Conclusion and Future Directions

The N-substituted phenothiazine scaffold remains a profoundly important privileged structure in medicinal chemistry. While its initial success was in treating psychosis, the ongoing exploration of this chemical space continues to uncover new therapeutic potential. Future research is likely to focus on:

  • Designing derivatives with improved selectivity: Creating compounds that target specific dopamine receptor subtypes or other targets to reduce side effects.

  • Developing potent anticancer agents: Optimizing the structure to enhance cytotoxicity against cancer cells while minimizing toxicity to healthy cells.[27]

  • Molecular hybridization: Combining the phenothiazine core with other pharmacophores to create hybrid molecules with dual or enhanced activities.[2]

  • Exploring novel applications: Investigating their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's, and as adjuvants in antimicrobial therapy.[14][15]

For researchers and drug developers, N-substituted phenothiazines offer a rich and historically validated platform for innovation. A deep understanding of their synthesis, SAR, and multifaceted pharmacology is essential for unlocking the next generation of therapies derived from this remarkable chemical family.

References

  • RxList. (2022, January 10). Antipsychotics, Phenothiazine: Drug Class, Uses, Side Effects, Drug Names. [Link]
  • eGPAT. (2019, August 6). Phenothiazines- Mechanism, side effects and uses. [Link]
  • PMCID: PMC8719875. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (2018, September 21). (PDF)
  • Drugs.com. (n.d.). List of Phenothiazine antipsychotics. [Link]
  • PubMed. (2025, October 30).
  • Johns Hopkins University. (n.d.).
  • YouTube. (2021, January 16).
  • Wikipedia. (n.d.). Phenothiazine. [Link]
  • SlideShare. (n.d.). SAR of phenothiazine.pptx. [Link]
  • Nahrain University. (n.d.). Synthesis of Heterocyclic Derivatives of N- Substituted Phenothiazine. [Link]
  • YouTube. (2024, August 6).
  • PMCID: PMC8788484. (2022, January 3). Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review. [Link]
  • ResearchGate. (2025, August 5).
  • PubMed. (1976). Synthesis of some new phenothiazine derivatives of expected medicinal value. [Link]
  • PubMed. (1991). Antitumor properties of phenothiazines. [Link]
  • Taylor & Francis Online. (2025, January 19). The versatility of phenothiazines as an anticancer drug scaffold. [Link]
  • MDPI. (n.d.). Synthesis of Novel Chalcone-Based Phenothiazine Derivatives as Antioxidant and Anticancer Agents. [Link]
  • PubMed. (2015). A subset of N-substituted phenothiazines inhibits NADPH oxidases. [Link]
  • ACS Omega. (2024, July 2). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. [Link]
  • Anticancer Research. (n.d.).
  • PubMed. (1963, June).
  • SlideShare. (n.d.).
  • PMCID: PMC7999818. (2021, March 5). Phenothiazines Modified with the Pyridine Ring as Promising Anticancer Agents. [Link]
  • PubMed. (1969, January).
  • MDPI. (2023, March 13).
  • Institute of Pharmacology, Polish Academy of Sciences. (n.d.). Chemical structure of phenothiazines and their biological activity. [Link]
  • ResearchGate. (n.d.). Scope of different N‐protected phenothiazine, reaction conditions: 1.5.... [Link]
  • Der Pharma Chemica. (n.d.). Synthesis of Substituted Phenothiazines derivatives, Antioxidant, P-Glycoprotein, Cyp Enzyme Activity, HIA and BBB Prediction. [Link]
  • MDPI. (n.d.).
  • ResearchGate. (2025, August 10). (PDF)
  • IOSR Journal of Pharmacy. (2020, September 17).
  • R Discovery. (2025, September 28).

Sources

10-(Chloroacetyl)-10H-phenothiazine CAS number 786-50-5

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 10-(Chloroacetyl)-10H-phenothiazine (CAS 786-50-5): A Keystone Intermediate in Phenothiazine-Based Drug Discovery

Abstract

This compound, identified by CAS number 786-50-5, is a pivotal synthetic intermediate that serves as a cornerstone in the development of novel phenothiazine-based therapeutic agents. The strategic placement of a reactive chloroacetyl group on the nitrogen atom of the phenothiazine tricycle provides a versatile handle for extensive chemical modification. This guide offers a comprehensive technical overview of its synthesis, physicochemical properties, and core reactivity. It further explores its application as a precursor for a diverse array of derivatives with potential activities spanning from anticancer to central nervous system modulation. Detailed experimental protocols for its synthesis, derivatization, and characterization are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required to leverage this valuable chemical scaffold.

The Phenothiazine Scaffold: A Privileged Structure in Medicinal Chemistry

The phenothiazine core, a tricyclic system where two benzene rings are fused by sulfur and nitrogen atoms, is a quintessential "privileged structure" in medicinal chemistry.[1][2] Its journey from an anthelmintic and insecticide to a revolutionary class of antipsychotic medications, beginning with chlorpromazine, marks a significant milestone in pharmacology.[3][4] Derivatives of phenothiazine are highly bioactive, demonstrating a remarkable range of therapeutic effects including antipsychotic, antiemetic, antihistaminic, antimicrobial, and anticancer properties.[2][5][6][7]

The therapeutic versatility of phenothiazines stems from their ability to interact with multiple biological targets. Their primary mechanism in treating psychosis involves the antagonism of dopamine D2 receptors in the central nervous system.[8][9][10] However, their bioactivity is not limited to dopamine pathways; they also interact with muscarinic, histamine, and other receptors, contributing to their broad pharmacological profile and side effects.[8][9] this compound is not an end-product but a crucial starting material, a molecular blank canvas that allows chemists to readily introduce diverse functionalities and explore new therapeutic frontiers.[11]

Physicochemical and Spectroscopic Profile

The precise characterization of this compound is fundamental for its effective use in synthesis. Its identity and purity are confirmed through a combination of physical measurements and spectroscopic analysis.

Physical and Chemical Properties
PropertyValueReferences
CAS Number 786-50-5[11][12]
Molecular Formula C₁₄H₁₀ClNOS[11][13]
Molecular Weight 275.75 g/mol [11]
Appearance White to off-white crystalline powder[12][14]
Melting Point 111-115 °C[12]
InChI Key NVRFGQJNKQLUPU-UHFFFAOYSA-N[11][12]
Spectroscopic Signature

Spectroscopic data provides an unambiguous fingerprint of the molecule's structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : As a cornerstone of structural analysis, ¹H and ¹³C NMR spectra reveal the precise arrangement of atoms.[11] The ¹H NMR spectrum will show characteristic signals for the aromatic protons on the phenothiazine rings and a distinct singlet for the two protons of the chloromethyl (-CH₂Cl) group.[11][15] The ¹³C NMR spectrum will corroborate this, showing signals for the aromatic carbons and a key signal for the carbonyl carbon (C=O) of the acetyl group.[16][17]

  • Infrared (IR) Spectroscopy : The IR spectrum is critical for confirming the successful acylation of the phenothiazine nitrogen. A strong absorption band is typically observed around 1690 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the newly introduced acetyl group.[17][18]

  • Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The observation of the molecular ion peak (M⁺) corresponding to the calculated molecular weight provides strong evidence of the compound's identity.[16][19]

Synthesis and Chemical Reactivity

The utility of this compound is rooted in its straightforward synthesis and its predictable, high-yield reactivity.

Synthesis of the Core Intermediate

The most direct and widely used method for preparing this compound is the N-acylation of 10H-phenothiazine.[11] This electrophilic substitution reaction involves treating the parent phenothiazine with chloroacetyl chloride, often in an anhydrous aprotic solvent like benzene or toluene.[2][18]

  • Causality of Experimental Choices :

    • Anhydrous Conditions : Chloroacetyl chloride is highly reactive towards water and other protic solvents, which would hydrolyze it to chloroacetic acid, halting the desired reaction. Therefore, the use of dry solvents and glassware is critical.[20]

    • Solvent : A non-polar aprotic solvent like toluene is ideal as it dissolves the starting materials without interfering with the reaction.[21]

    • Reflux : Heating the reaction mixture to reflux provides the necessary activation energy to drive the acylation to completion in a reasonable timeframe.[2]

G PT 10H-Phenothiazine Product This compound PT->Product N-Acylation CAC Chloroacetyl Chloride CAC->Product Solvent Anhydrous Toluene Solvent->Product Heat Reflux Heat->Product HCl HCl (byproduct) Product->HCl Formation of G Start This compound (Electrophile) TS [Transition State]‡ Start->TS Sₙ2 Attack Nuc Nucleophile (Nu:⁻) e.g., R₂NH, R-OH, R-SH Nuc->TS Product 10-(Nu-acetyl)-10H-phenothiazine (Derivative) TS->Product Bond Formation LG Cl⁻ (Leaving Group) TS->LG Bond Cleavage

Caption: General mechanism for derivatization via nucleophilic substitution.

This reactivity allows for the covalent attachment of various side chains, including amines, piperazines, phenols, and thiols, each capable of modulating the pharmacological profile of the resulting molecule. [11][16]

Application in Drug Discovery & Development

This compound is a launchpad for synthesizing libraries of compounds for screening against various diseases.

A Platform for Novel Bioactive Agents

By reacting this intermediate with different nucleophiles, researchers have developed novel compounds with promising biological activities.

  • Anticancer Agents : Many new phenothiazine derivatives synthesized from this precursor have been screened for cytotoxic effects against cancer cell lines, including liver cancer. [11][16]The rationale is that the phenothiazine core can interact with cell membranes or specific signaling pathways, while the newly introduced side chain fine-tunes this activity and enhances selectivity for cancer cells. [11][19]* CNS Agents : The phenothiazine scaffold is a well-established pharmacophore for CNS-active drugs. [5]Modifying the side chain allows for the development of new molecules with potentially improved efficacy or side-effect profiles for treating psychosis, schizophrenia, or other neurological disorders. [22]* Antimicrobial Agents : Researchers are exploring phenothiazine derivatives as potential agents to combat drug-resistant infections. [6][7]The ability to easily create a wide range of analogues from this compound facilitates the exploration of structure-activity relationships (SAR) to optimize antimicrobial potency. [7]

Mechanistic Insights of Phenothiazine Derivatives

The biological effects of phenothiazine derivatives are mediated through various molecular mechanisms.

  • Dopamine Receptor Antagonism : The classic antipsychotic effect is primarily due to the blockade of D2 dopamine receptors in the mesolimbic pathway of the brain. [5][8]This inhibition reduces the excessive dopaminergic activity associated with the positive symptoms of schizophrenia. [9]

G Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds Neuron Postsynaptic Neuron D2R->Neuron Signal Signal Transduction (e.g., ↓cAMP) Neuron->Signal Response Psychotic Symptoms Signal->Response PTZ Phenothiazine Derivative PTZ->D2R Blocks

Caption: Simplified dopamine signaling pathway and site of phenothiazine inhibition.

  • Emerging Anticancer Mechanisms : Beyond their neuroleptic roles, phenothiazines are being repurposed for oncology. [16]Their anticancer effects are multifactorial and may involve the modulation of key cell signaling pathways like MAP kinase and Wnt, induction of autophagy, disruption of cellular membranes, and inhibition of efflux pumps that contribute to multidrug resistance. [16][19]

Experimental Protocols

The following protocols are provided as a guide for laboratory synthesis and analysis. They should be performed by trained personnel in a suitable chemical laboratory with appropriate safety precautions.

Protocol: Synthesis and Purification

This protocol describes the N-acylation of 10H-phenothiazine. [2][23]

  • Reaction Setup : To a solution of 10H-phenothiazine (e.g., 5.0 g, 25.1 mmol) in 75 mL of anhydrous toluene in a round-bottom flask, cool the mixture to 0 °C in an ice bath.

  • Reagent Addition : While stirring, add chloroacetyl chloride (e.g., 3.0 mL, 37.6 mmol) dropwise to the cooled solution. [21]3. Reaction : After addition is complete, remove the ice bath and reflux the reaction mixture with continuous stirring for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup : After the reaction is complete, cool the mixture to room temperature. Distill off the solvent under reduced pressure.

  • Purification : Pour the resulting residue into ice-cold water to precipitate the solid product. Filter the solid, wash with water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol or diethyl ether) to obtain pure this compound. [2]

Protocol: Example Derivatization with a Secondary Amine

This protocol provides a general method for Sₙ2 substitution. [16][19]

  • Setup : Dissolve this compound (1 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or acetonitrile.

  • Addition : To this solution, add the desired secondary amine (e.g., a piperazine derivative, 1.1 equivalents) and a non-nucleophilic base (e.g., triethylamine or potassium carbonate, 1.5 equivalents) to act as an acid scavenger.

  • Reaction : Heat the mixture under reflux and stir until the starting material is consumed, as monitored by TLC.

  • Workup : Cool the reaction mixture, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification : Purify the crude residue using column chromatography on silica gel to isolate the desired N-substituted phenothiazine derivative.

Protocol: Analytical Characterization by HPLC

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) can be used to assess purity. [24]

  • Sample Preparation : Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL. Dilute as necessary for analysis.

  • HPLC Conditions :

    • Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase : A gradient or isocratic mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility). [24] * Flow Rate : 1.0 mL/min.

    • Detection : UV detector at a wavelength where the phenothiazine chromophore absorbs (e.g., 254 nm).

  • Analysis : Inject the sample and analyze the resulting chromatogram for a single major peak, indicating the purity of the compound.

Safety and Handling

  • This compound : This compound should be handled with standard laboratory precautions. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and skin contact. [14]* Chloroacetyl Chloride : The precursor, chloroacetyl chloride, is highly toxic, corrosive, and a lachrymator. [20]It reacts violently with water. All manipulations must be carried out in a well-ventilated fume hood with appropriate PPE, including acid-resistant gloves. [20][25]* Disposal : Dispose of all chemical waste according to local, state, and federal regulations. [26][27]

Conclusion and Future Outlook

This compound is more than just a chemical compound; it is a strategic tool in medicinal chemistry. Its robust synthesis and versatile reactivity provide an accessible and efficient route to a vast chemical space of novel phenothiazine derivatives. As researchers continue to unravel the complex biology of diseases like cancer and multidrug-resistant infections, the ability to rapidly generate and test new molecules is paramount. This intermediate will undoubtedly continue to serve as a valuable platform for the discovery and development of the next generation of phenothiazine-based therapeutics, carrying forward the remarkable legacy of this privileged scaffold.

References

  • Al-Abri, S. A., & Al-Adawi, S. (2022). Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review. Sultan Qaboos University Medical Journal, 22(4), 469–476.
  • Benjamin, B., et al. (2024). Exploring the therapeutic potential of phenothiazine derivatives in medicinal chemistry. Results in Chemistry, 8, 101565.
  • Khan, S. (2022). Antipsychotics, Phenothiazine. RxList.
  • Kaur, P., Utreja, D., & Sharma, S. (2025). Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review. Mini-Reviews in Medicinal Chemistry.
  • Wikipedia. (n.d.). Phenothiazine.
  • Mian, A., & Nagalli, S. (2023). Phenothiazine. In StatPearls. StatPearls Publishing.
  • Turan-Zitouni, G., et al. (2022). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega, 7(27), 23457–23475.
  • Ogbru, O. (n.d.). Phenothiazine Antipsychotic Drug Facts, Side Effects, Dosage. MedicineNet.
  • Turan-Zitouni, G., et al. (2022). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega, 7(27), 23457-23475.
  • Kaur, P., Utreja, D., & Sharma, S. (2025). Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review. Mini Reviews in Medicinal Chemistry.
  • eGPAT. (2019). Phenothiazines- Mechanism, side effects and uses.
  • Ahamed, L. S., & Al-Masoudi, N. A. (2018). Synthesis of New N-Substituted Phenothiazine Derivatives. AL- Mustansiriya Journal of Sciences, 29(3), 8-15.
  • Drugs.com. (n.d.). List of Phenothiazine antipsychotics.
  • Sinha, S., et al. (2011). A review on synthesis and biological activity of phenothiazine derivatives. International Journal of Research in Ayurveda & Pharmacy, 2(4), 1130-1137.
  • Slideshare. (n.d.). SAR of phenothiazine.pptx.
  • SIELC Technologies. (2018). This compound.
  • ResearchGate. (n.d.). Synthesis of starting chloroacetyl phenothiazines 10a,b.
  • AIP Publishing. (n.d.). Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities.
  • The Pharmaceutical and Chemical Journal. (2017). Synthesis and Characterization of Phenothiazine Derivatives.
  • Sarmiento, G. P., et al. (2014). N-haloacetyl phenothiazines and derivatives: Preparation, characterization and structure-activity relationship for antifungal activity. Arabian Journal of Chemistry, 7(1), 1-11.
  • Clariant. (2017). Safety Data Sheet.
  • Greenbook.net. (n.d.). MATERIAL SAFETY DATA SHEET.
  • Taylor & Francis. (n.d.). Chloroacetyl chloride – Knowledge and References.
  • Kalwania, G.S., et al. (2011). Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives. Oriental Journal of Chemistry, 27(2).
  • LookChem. Cas 80838-42-2,10H-Phenothiazine, 2-acetyl-10-(chloroacetyl)-.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives.
  • PubChem. 2-Chloro-10H-phenothiazine-10-carbonyl chloride.
  • Google Patents. EP0022185A1 - Process for the preparation of chloroacetyl chloride.

Sources

Discovery and history of phenothiazine compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Phenothiazine Compounds

Abstract

The discovery of phenothiazine compounds represents a watershed moment in the history of medicine, particularly in the fields of psychiatry and pharmacology. This guide traces the remarkable journey of the phenothiazine nucleus from its origins as a synthetic dye component to its serendipitous discovery as a revolutionary therapeutic agent. We will explore the key scientific milestones, from the early observations of Paul Ehrlich to the pioneering clinical work that ushered in the era of psychopharmacology. This paper will elucidate the causal chain of events, the evolution of the core chemical structure, the elucidation of its mechanism of action, and the experimental methodologies that validated its clinical utility. For researchers and drug development professionals, this history serves not only as a record but also as a compelling case study in pharmaceutical innovation, serendipity, and scientific rigor.

The Genesis of a Scaffold: From Aniline Dyes to Early Biological Insights

The story of phenothiazines begins not in a pharmacy, but in the burgeoning synthetic dye industry of the 19th century. The core tricyclic structure, 10H-phenothiazine, was first synthesized in 1883 by August Bernthsen through the fusion of diphenylamine with sulfur.[1][2] For decades, its primary utility was rooted in dye chemistry.

Despite this promising start, the broader therapeutic potential of the phenothiazine scaffold lay dormant for nearly half a century. The parent compound, phenothiazine, found niche applications as an insecticide in 1935 and later as an anthelmintic (deworming agent) for livestock in the 1940s, demonstrating its bioactivity but giving little hint of its future neurological applications.[3][4][5]

A Serendipitous Turn: The French Connection and the Birth of Chlorpromazine

The direct lineage to modern psychopharmacology began in the 1940s at the Rhône-Poulenc laboratories in Paris.[6] A team of chemists, including Paul Charpentier, was tasked with developing novel antihistamines.[7] This research led to the synthesis of promethazine in 1947, a phenothiazine derivative that exhibited potent antihistaminic and, notably, strong sedative effects.[3][8]

This sedative property caught the attention of Henri Laborit , a French army surgeon.[7] Laborit was seeking ways to reduce surgical shock. He began using promethazine in a "lytic cocktail" to induce a state of calm and "indifference" in patients before surgery, a state he termed "artificial hibernation".[7][8] Laborit hypothesized that a compound with even stronger central nervous system stabilizing properties could be revolutionary. He communicated this insight to Rhône-Poulenc.[8]

Heeding this call, Paul Charpentier synthesized a new series of phenothiazine derivatives. On December 11, 1950 , he created compound RP4560, which added a chlorine atom to the phenothiazine ring and modified the side chain.[8][9] This molecule was chlorpromazine .[6]

Initial pharmacological screening, led by Simone Courvoisier, revealed its profound central effects.[6] Laborit received samples in 1951 and confirmed its remarkable ability to induce a state of detached calm without heavy sedation in his surgical patients.[8] Crucially, Laborit was the first to recognize that this unique psychological state could be beneficial in psychiatry.[9][10]

Despite Laborit's advocacy, the psychiatric community was initially hesitant. The pivotal moment came in 1952. At the Sainte-Anne Hospital in Paris, psychiatrists Jean Delay and his colleague Pierre Deniker conducted the first systematic clinical trial of chlorpromazine on psychotic patients.[8][11][12] Administering the drug alone and in sufficient doses, they observed something extraordinary. Patients were not merely sedated; their hallucinations, delusions, and disordered thinking began to resolve.[8][12] Their landmark 1952 publication detailed these antipsychotic effects, distinguishing chlorpromazine from all previous sedatives and heralding the dawn of a new therapeutic era.[9]

Timeline of Key Discovery Events

G cluster_0 Early Developments cluster_1 The Chlorpromazine Revolution a0 1883: Bernthsen synthesizes the core Phenothiazine nucleus a1 1891: Paul Ehrlich tests Methylene Blue (a phenothiazine derivative) as an antimalarial a2 1947: Rhône-Poulenc synthesizes Promethazine as an antihistamine b0 1950: Paul Charpentier synthesizes Chlorpromazine (RP4560) b1 1951: Henri Laborit observes unique calming effects in surgical patients b2 1952: Delay & Deniker conduct first psychiatric trials, confirming antipsychotic effect b3 1954: Chlorpromazine (Thorazine) approved in the U.S.

The Psychopharmacological Revolution

The introduction of chlorpromazine was nothing short of revolutionary.[7] For the first time, a medication could effectively treat the core symptoms of psychosis.[13] This discovery fundamentally altered psychiatric practice, which until then had relied on treatments like electroconvulsive therapy, insulin coma therapy, and frontal lobotomies.[7] The success of chlorpromazine, marketed in the US as Thorazine, spurred the development of numerous other psychotropic drugs and solidified the field of neuropsychopharmacology.[14] It was a key catalyst for the deinstitutionalization movement, allowing many patients to live and be treated within their communities.[15]

Elucidating the Mechanism of Action: The Dopamine Hypothesis

While chlorpromazine's effects were clear, the reason why it worked remained a mystery for years. The eventual elucidation of its mechanism of action was a major advance in neuroscience.

It is now understood that the primary antipsychotic action of phenothiazines is due to their ability to block dopamine D2 receptors in the brain.[16][17] Specifically, they act as antagonists in the mesolimbic and mesocortical pathways, where excessive dopamine activity is believed to contribute to the "positive" symptoms of schizophrenia (e.g., hallucinations and delusions).[16]

However, phenothiazines are not perfectly selective. They interact with a wide range of other neurotransmitter receptors, which accounts for their broad spectrum of side effects.[14]

  • Antagonism of Histamine H1 receptors: Leads to sedation and weight gain.[16]

  • Antagonism of Alpha-1 Adrenergic receptors: Causes orthostatic hypotension (a drop in blood pressure upon standing).[16]

  • Antagonism of Muscarinic M1 receptors: Results in anticholinergic side effects like dry mouth, blurred vision, and constipation.[16]

  • Blockade of Dopamine receptors in the Nigrostriatal Pathway: This is not a therapeutic effect but the cause of significant motor side effects known as extrapyramidal symptoms (EPS), which can resemble Parkinson's disease.[18][19]

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron presyn Dopamine Vesicles dopamine DA receptor D2 Receptor response Signal Transduction (Reduced) receptor->response dopamine->receptor Binds pheno Phenothiazine pheno->receptor BLOCKS

Diversification of the Phenothiazine Core

The success of chlorpromazine ignited a search for derivatives with improved efficacy and side-effect profiles. Chemists quickly learned that modifications to the side chain at position 10 of the phenothiazine nucleus dramatically altered a compound's properties.[16] This led to the classification of phenothiazine antipsychotics into three main groups.[20]

Side Chain ClassExample(s)Antipsychotic PotencySedationExtrapyramidal Side Effects (EPS)Primary Use
Aliphatic ChlorpromazineLowHighModerateAntipsychotic, Antiemetic[19][20]
Piperidine ThioridazineLowHighLowAntipsychotic (less common now due to cardiac concerns)
Piperazine Fluphenazine, Perphenazine, ProchlorperazineHighLowHighAntipsychotic, Antiemetic[16][20]

This structure-activity relationship allowed for the development of a versatile toolkit of medications. High-potency piperazine derivatives like fluphenazine became mainstays for treating schizophrenia, while others like prochlorperazine were found to be highly effective antiemetics due to their action on the chemoreceptor trigger zone in the brainstem.[16][18]

Key Experimental Methodologies

Synthesis of the Phenothiazine Nucleus (Bernthsen, 1883)

The original synthesis provides the foundational scaffold for all subsequent drug development.

  • Reactants: Diphenylamine is mixed with elemental sulfur.[21]

  • Fusion: The mixture is heated to approximately 140-150°C. A catalyst, such as anhydrous calcium chloride or iodine, can be used.[21]

  • Reaction: A fusion reaction occurs, forming the tricyclic phenothiazine structure with the evolution of hydrogen sulfide gas (H₂S).[21]

  • Purification: The cooled melt is ground and purified by extraction and recrystallization from a solvent like ethanol.[21]

Preclinical Protocol: Conditioned Response Animal Model

Early screening for central effects at Rhône-Poulenc relied on animal models to differentiate compounds. A key test was the conditioned avoidance response.

  • Training: Rats are conditioned to perform an action (e.g., climb a rope) in response to a stimulus (e.g., a bell) to avoid a mild unpleasant consequence (e.g., a foot shock).[6][10]

  • Drug Administration: A test compound, such as a new phenothiazine derivative, is administered to the trained rats.

  • Observation: The rats are exposed to the conditioning stimulus (the bell).

  • Causality & Interpretation: Simple sedatives would prevent the rats from climbing the rope, but they would also show general motor impairment. A compound with the unique profile of chlorpromazine would cause the rats to ignore the bell (i.e., extinguish the conditioned response) without being too sedated to climb.[6] This test was crucial for identifying the "indifference" effect that Laborit observed and was a key differentiator from simple barbiturates.

G cluster_training Training Phase cluster_testing Testing Phase with Phenothiazine bell Stimulus: Bell Rings climb Response: Rat Climbs Rope bell->climb shock Negative Reinforcement: No Shock climb->shock drug Administer Chlorpromazine bell2 Stimulus: Bell Rings drug->bell2 no_climb Response: Rat Ignores Bell (No Avoidance) bell2->no_climb shock2 Outcome: Receives Shock no_climb->shock2 caption This workflow differentiates antipsychotic 'indifference' from simple sedation. A sedated animal would be unable to climb at all, whereas the chlorpromazine-treated animal is able but unmotivated by the stimulus.

Conclusion: The Enduring Legacy

The discovery of phenothiazines was a landmark achievement, born from the convergence of organic chemistry, keen clinical observation, and serendipity. It transformed the treatment of severe mental illness, provided the first tangible evidence for the chemical basis of psychiatric disorders, and laid the groundwork for modern psychopharmacology. While the use of first-generation phenothiazines has declined with the advent of atypical antipsychotics, they remain on the World Health Organization's List of Essential Medicines and are still used globally.[22] The story of their discovery remains a foundational lesson for all professionals in drug development, demonstrating how curiosity and interdisciplinary collaboration can turn a simple chemical scaffold into a life-changing medicine.

References

  • Ban, T. A. (2007). Fifty years chlorpromazine: a historical perspective. Neuropsychiatric Disease and Treatment, 3(4), 495–500.
  • López-Muñoz, F., Alamo, C., Cuenca, E., Shen, W. W., Clervoy, P., & Rubio, G. (2005). The discovery of chlorpromazine has become a cornerstone in the treatment of psychotic illnesses. ResearchGate.
  • MedicineNet. (n.d.). Phenothiazine Antipsychotic Drug Facts, Side Effects, Dosage. MedicineNet.
  • eGPAT. (2019). Phenothiazines- Mechanism, side effects and uses. eGPAT.
  • RxList. (2022). Phenothiazines: Drug Class, Uses, Side Effects, Drug Names. RxList.
  • Travis, A. S. (2014). Paul Ehrlich: a hundred years of chemotherapy - 1891-1991. AnimalResearch.info.
  • Wikipedia. (n.d.). Paul Ehrlich. Wikipedia.
  • The Rockefeller University. (n.d.). Paul Ehrlich, the Rockefeller Institute, and the First Targeted Chemotherapy. The Rockefeller University.
  • Science History Institute. (n.d.). Paul Ehrlich. Science History Institute.
  • Wikipedia. (n.d.). Chlorpromazine. Wikipedia.
  • Wikipedia. (n.d.). Phenothiazine. Wikipedia.
  • Chokhawala, K., & Stevens, L. (2023). Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review. Cureus.
  • Science History Institute. (n.d.). Paul Charpentier, Henri-Marie Laborit, Simone Courvoisier, Jean Delay, and Pierre Deniker. Science History Institute.
  • López-Muñoz, F., & Alamo, C. (2009). History of the Discovery and Clinical Introduction of Chlorpromazine. ResearchGate.
  • Bhattacharjee, J., & Chakraborty, S. (2016). The story of antipsychotics: Past and present. Indian Journal of Psychiatry.
  • Drugs.com. (n.d.). List of Phenothiazine antipsychotics. Drugs.com.
  • Ban, T. A. (2002). Chlorpromazine after 50 Years. INHN.
  • Macpherson, T., & Lally, J. (2018). Classics in Chemical Neuroscience: Chlorpromazine. ACS Publications.
  • SQ Online. (n.d.). Pharmaceuticals: From Paul Ehrlich to Big Pharma. SQ Online.
  • American Chemical Society. (2010). Phenothiazine. American Chemical Society.
  • Britannica. (n.d.). Phenothiazine. Britannica.
  • Wikipedia. (n.d.). Jean Delay. Wikipedia.
  • MDPI. (2023). Antipsychotics: 70 Years. MDPI.
  • Barcia, D. (2017). On the so-called psychopharmacological revolution: the discovery of chlorpromazine and the management of madness. SciELO.
  • Swazey, J. P. (1975). CHLORPROMAZINE IN PSYCHIATRY, A STUDY OF THERAPEUTIC INNOVATION. The Journal of Nervous and Mental Disease.
  • Khokhar, M. A., & Stevens, L. (2023). Phenothiazine. StatPearls - NCBI Bookshelf.
  • Ohlow, M. J., & Moosmann, B. (2011). Phenothiazine: The seven lives of pharmacology's first lead structure. ResearchGate.
  • Ohlow, M. J., & Moosmann, B. (2011). Phenothiazine: the seven lives of pharmacology's first lead structure. Drug Discovery Today.
  • Spohn, H. E., Lacoursiere, R. B., Thompson, K., & Coyne, L. (1977). Phenothiazine effects on psychological and psychophysiological dysfunction in chronic schizophrenics. Archives of General Psychiatry.
  • AIP Publishing. (n.d.). Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities. AIP Publishing.
  • Borges, A., et al. (2022). Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review. Molecules.
  • ResearchGate. (n.d.). (PDF) Synthesis and Evaluation of Phenothiazine Derivatives. ResearchGate.
  • Bhargava, K. P., & Chandra, O. (1964). ANTI-EMETIC ACTIVITY OF PHENOTHIAZINES IN RELATION TO THEIR CHEMICAL STRUCTURE. British Journal of Pharmacology and Chemotherapy.
  • ResearchGate. (n.d.). (PDF) Recent Progress in Synthesis, Structure and Biological Activities of Phenothiazine Derivatives 1. ResearchGate.
  • CUTM Courseware. (n.d.). To prepare phenothiazine from diphenylamine. CUTM Courseware.
  • ACS Omega. (2024). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega.
  • ResearchGate. (n.d.). The structure of phenothiazine. ResearchGate.

Sources

Methodological & Application

Synthesis Protocol for 10-(Chloroacetyl)-10H-phenothiazine Derivatives: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Phenothiazine Scaffold

Phenothiazine, a heterocyclic compound featuring a tricyclic structure with nitrogen and sulfur atoms, serves as a foundational scaffold for a diverse array of biologically active molecules.[1] Its derivatives have found extensive applications in medicine, acting as antipsychotic, anti-inflammatory, antimalarial, and antimicrobial agents.[1][2] The strategic modification of the phenothiazine core, particularly at the N-10 position, allows for the fine-tuning of its pharmacological properties. This application note provides a detailed protocol for the synthesis of 10-(chloroacetyl)-10H-phenothiazine, a key intermediate that opens the door to a wide range of novel phenothiazine derivatives. The reactive chloroacetyl group serves as a versatile handle for introducing various functionalities through nucleophilic substitution, enabling the exploration of new chemical space in drug discovery and development.[3]

Chemical Reaction and Stoichiometry

The synthesis of this compound is achieved through the N-acylation of 10H-phenothiazine with chloroacetyl chloride. The general reaction is depicted below:

Experimental_Workflow cluster_synthesis Synthesis of this compound cluster_derivatization Synthesis of Derivatives Reactants 1. Reactant Preparation (Phenothiazine, Anhydrous Toluene) Addition 2. Cooled Addition (Chloroacetyl Chloride at 0-5 °C) Reactants->Addition Reflux 3. Reaction (Reflux for 3-4 hours) Addition->Reflux Workup 4. Work-up (Pour into ice-water) Reflux->Workup Isolation 5. Isolation (Filtration) Workup->Isolation Purification 6. Purification (Recrystallization) Isolation->Purification Intermediate This compound Purification->Intermediate Reaction_Deriv Nucleophilic Substitution Intermediate->Reaction_Deriv Nucleophile Nucleophile (e.g., Amine, Thiol) Nucleophile->Reaction_Deriv Product_Deriv Phenothiazine Derivative Reaction_Deriv->Product_Deriv Analysis Characterization (IR, NMR, MP) Product_Deriv->Analysis

Sources

The Strategic Utility of 10-(Chloroacetyl)-10H-phenothiazine in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of the Phenothiazine Scaffold

The phenothiazine tricycle is a privileged scaffold in medicinal chemistry, historically recognized for its profound impact on the treatment of psychosis.[1][2] However, the therapeutic potential of this versatile molecule extends far beyond its initial applications. In recent years, a renaissance in phenothiazine research has unveiled a broad spectrum of biological activities, including potent anticancer, antimicrobial, and antiviral properties.[3][4] This has positioned phenothiazine derivatives as a promising frontier in the quest for novel therapeutic agents.

At the heart of this renewed interest lies 10-(Chloroacetyl)-10H-phenothiazine , a key intermediate that serves as a versatile building block for the synthesis of a diverse library of N-substituted phenothiazine derivatives.[5] The presence of the reactive chloroacetyl group at the N-10 position provides a convenient handle for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacological profiles.[5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound in contemporary drug discovery campaigns. We will delve into detailed synthetic protocols, explore its diverse applications, and elucidate the underlying mechanisms of action that make this compound a valuable tool in the development of next-generation therapeutics.

Chemical Properties and Synthesis

This compound is a stable, crystalline solid that is readily accessible through the N-acylation of 10H-phenothiazine with chloroacetyl chloride.[1][6] Its chemical structure and key physicochemical properties are summarized below.

PropertyValueReference
Molecular FormulaC14H10ClNOS[7]
Molecular Weight275.75 g/mol [7]
CAS Number786-50-5[7]
AppearanceOff-white to light yellow crystalline powder[7]
Melting Point115-118 °C[8]
SolubilitySoluble in organic solvents such as dichloromethane, chloroform, and acetone.
Protocol 1: Synthesis of this compound

This protocol details the synthesis of this compound from 10H-phenothiazine.

Materials:

  • 10H-Phenothiazine

  • Chloroacetyl chloride

  • Dry benzene (or a suitable alternative aprotic solvent like toluene)

  • Ice bath

  • Reflux apparatus

  • Rotary evaporator

  • Recrystallization solvent (e.g., ether or ethanol)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10H-phenothiazine (1 equivalent) in dry benzene.[1]

  • Cool the solution in an ice bath to 0-5 °C.[6]

  • Slowly add chloroacetyl chloride (1.1 to 1.5 equivalents) to the cooled solution with continuous stirring.[1][6]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[6]

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.[6]

  • The resulting crude solid is then purified by recrystallization from a suitable solvent, such as diethyl ether or ethanol, to yield pure this compound.[1][6]

Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and the presence of the chloroacetyl group.[8]

  • FT-IR: To identify the characteristic carbonyl (C=O) stretching vibration of the acetyl group (typically around 1690 cm⁻¹).[1]

  • Mass Spectrometry: To confirm the molecular weight of the compound.[9]

Application in the Synthesis of Novel Drug Candidates

The true utility of this compound lies in its role as a versatile synthetic intermediate. The reactive C-Cl bond of the chloroacetyl group is susceptible to nucleophilic substitution, enabling the facile introduction of a wide array of functional groups and molecular scaffolds. This allows for the creation of extensive libraries of novel phenothiazine derivatives for biological screening.

G cluster_0 Core Scaffold cluster_1 Reactive Intermediate cluster_2 Nucleophilic Reagents cluster_3 Diverse Derivatives Phenothiazine Phenothiazine This compound This compound Phenothiazine->this compound + Chloroacetyl Chloride Amide Derivatives Amide Derivatives This compound->Amide Derivatives + Amines Ester Derivatives Ester Derivatives This compound->Ester Derivatives + Alcohols/Phenols Thioether Derivatives Thioether Derivatives This compound->Thioether Derivatives + Thiols Heterocyclic Conjugates Heterocyclic Conjugates This compound->Heterocyclic Conjugates + Heterocycles Amines (R-NH2) Amines (R-NH2) Alcohols/Phenols (R-OH) Alcohols/Phenols (R-OH) Thiols (R-SH) Thiols (R-SH) Heterocycles Heterocycles

Caption: Synthetic utility of this compound.

Protocol 2: General Procedure for the Synthesis of N-Substituted Phenothiazine Derivatives

This protocol provides a general framework for the synthesis of diverse phenothiazine derivatives from this compound.

Materials:

  • This compound

  • Nucleophile of choice (e.g., primary or secondary amine, phenol, thiol, or a heterocyclic compound)

  • A suitable solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone)

  • A base (if necessary, e.g., potassium carbonate or triethylamine)

  • Stirring and heating apparatus

Procedure:

  • Dissolve this compound (1 equivalent) in a suitable solvent in a round-bottom flask.

  • Add the desired nucleophile (1-1.2 equivalents) to the solution. If the nucleophile is an amine salt or if the reaction requires basic conditions, add a suitable base (1.5-2 equivalents).

  • Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-80 °C) as required. Monitor the reaction progress by TLC.

  • Upon completion, the work-up procedure will vary depending on the properties of the product. A typical work-up may involve:

    • Pouring the reaction mixture into water to precipitate the product.

    • Extracting the product with an organic solvent.

    • Washing the organic layer with brine and drying over an anhydrous salt (e.g., sodium sulfate).

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted phenothiazine derivative.

Characterization: The synthesized derivatives should be thoroughly characterized using spectroscopic methods (NMR, IR, Mass Spectrometry) to confirm their structures.

Therapeutic Applications in Oncology

A significant body of research has highlighted the anticancer potential of phenothiazine derivatives.[3][4] These compounds have been shown to exert cytotoxic effects against a wide range of cancer cell lines, including those of the breast, liver, and colon.[4][10] The mechanism of action is often multifaceted, involving the modulation of key signaling pathways that are frequently dysregulated in cancer.

Modulation of Key Signaling Pathways

Phenothiazine derivatives have been reported to interfere with critical signaling cascades that govern cell proliferation, survival, and apoptosis.[11]

G cluster_0 Signaling Pathways cluster_1 Cellular Outcomes Phenothiazine Derivatives Phenothiazine Derivatives PI3K/Akt/mTOR PI3K/Akt/mTOR Phenothiazine Derivatives->PI3K/Akt/mTOR Inhibition MAPK/ERK MAPK/ERK Phenothiazine Derivatives->MAPK/ERK Inhibition Inhibition of Proliferation Inhibition of Proliferation PI3K/Akt/mTOR->Inhibition of Proliferation Induction of Apoptosis Induction of Apoptosis PI3K/Akt/mTOR->Induction of Apoptosis Cell Cycle Arrest Cell Cycle Arrest PI3K/Akt/mTOR->Cell Cycle Arrest MAPK/ERK->Inhibition of Proliferation MAPK/ERK->Induction of Apoptosis

Caption: Inhibition of cancer cell signaling pathways.

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Many phenothiazine derivatives have been shown to inhibit this pathway, leading to decreased cancer cell viability.

  • MAPK/ERK Pathway: The MAPK/ERK pathway is another crucial signaling cascade involved in cell proliferation and differentiation. Inhibition of this pathway by phenothiazine derivatives can lead to cell cycle arrest and apoptosis.

Cytotoxicity Data

The following table summarizes the cytotoxic activity of selected phenothiazine derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Chalcone-phenothiazine hybrid 4bHepG-2 (Liver)7.14 µg/mL[4]
Chalcone-phenothiazine hybrid 4kHepG-2 (Liver)7.61 µg/mL[4]
Chalcone-phenothiazine hybrid 4bMCF-7 (Breast)13.8 µg/mL[4]
Chalcone-phenothiazine hybrid 4kMCF-7 (Breast)12 µg/mL[4]
Benzo[a]phenazine derivative 5d-2HeLa, A549, MCF-7, HL-601.04-2.27 µM[12]
PEGylated Phenothiazine (PP)CT26 (Colon)47.89 µM[10]
PEGylated Phenothiazine Oxide (PPO)CT26 (Colon)24.19 µM[10]

Conclusion and Future Perspectives

This compound represents a powerful and versatile tool in the modern drug discovery arsenal. Its straightforward synthesis and reactive nature provide an accessible entry point for the creation of diverse and novel phenothiazine derivatives. The demonstrated anticancer activity of these derivatives, coupled with their ability to modulate key cellular signaling pathways, underscores the immense potential of this chemical scaffold.

Future research should focus on the continued exploration of the chemical space around the phenothiazine nucleus, with the aim of identifying derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The application of computational modeling and in silico screening can further aid in the rational design of new drug candidates.[13] As our understanding of the complex biology of diseases such as cancer continues to grow, the strategic use of versatile building blocks like this compound will be paramount in the development of the next generation of targeted and effective therapies.

References

  • Abu-Shady, H., Dessouky, Y. M., & El-Said, M. K. (1976). Synthesis of some new phenothiazine derivatives of expected medicinal value. Pharmazie, 31(1), 18–20.
  • Al-Obaydi, A. H. M. (2018). Synthesis of New N-Substituted Phenothiazine Derivatives. AL-Mustansiriyah Journal of Pharmaceutical Sciences, 18(2), 1-10.
  • Afifi, H., Abdel-Rahman, A. A.-H., Ahmed, A. H., & Ebead, A. (2018). Synthesis and Anticancer Evaluation of Some Phenothiazine Derivatives. Russian Journal of General Chemistry, 88(11), 2420–2424.
  • Al-Sultani, H. K. (2014). Synthesis of heterocyclic derivatives of N-substituted phenothiazine. Nahrain University, College of Science Journal, 17(2), 64-73.
  • Asiri, A. M., & Khan, S. A. (2019). Phenothiazine derivatives as anticancer compounds. Journal of Molecular Structure, 1184, 468-477.
  • Dongre, V. G., et al. (2011). Synthesis and biological activity of phenothiazine derivatives. International Journal of Research in Ayurveda & Pharmacy, 2(4), 1130-1137.
  • Gautam, V., et al. (2017). Synthesis and Characterization of Phenothiazine Derivatives. The Pharmaceutical and Chemical Journal, 4(2), 123-128.
  • Zhuo, S. T., et al. (2013). Design, synthesis, and biological evaluation of novel benzo[a]phenazine derivatives as topoisomerase I and II inhibitors. Journal of medicinal chemistry, 56(10), 3886–3899.
  • Dotsenko, V. V., et al. (2021). Synthesis of starting chloroacetyl phenothiazines 10a,b.
  • Ahmed, A. H., et al. (2018). Synthesis and Anticancer Evaluation of Some Phenothiazine Derivatives. Russian Journal of General Chemistry, 88(11), 2420-2424.
  • Nagy, S., et al. (1996). Antitumor activity of phenothiazine-related compounds. Anticancer Research, 16(4A), 1915-1918.
  • Tardei, C., et al. (2019). Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs. PLoS ONE, 14(12), e0225636.
  • Gupta, R. R., & Kumar, M. (2015). Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives. Oriental Journal of Chemistry, 31(2), 849-856.
  • Kaur, M., & Singh, J. (2021). Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities. AIP Conference Proceedings, 2369(1), 020005.
  • SIELC Technologies. (2018). This compound.
  • Sreekanth, P., et al. (2019). Molecular Properties Prediction of Phenothiazine Derivatives by Using Swiss ADME, PkCSM, Lazar and Protox. Research Journal of Pharmacy and Technology, 12(11), 5345-5350.
  • PubChem. (n.d.). 2-Chloro-10H-phenothiazine-10-carbonyl chloride.
  • Sarmiento, G. P., et al. (2013). N-haloacetyl phenothiazines and derivatives: Preparation, characterization and structure-activity relationship for antifungal activity. Arabian Journal of Chemistry, 6(1), 1-11.
  • Kumar, S., et al. (2011). Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. Journal of Chemical and Pharmaceutical Research, 3(1), 563-571.
  • Kumar, S., et al. (2011). Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. Journal of Chemical and Pharmaceutical Research, 3(1), 563-571.

Sources

The Synthetic Versatility of 10-(Chloroacetyl)-10H-phenothiazine: A Guide to its Applications in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Phenothiazine Scaffold and the Role of 10-(Chloroacetyl)-10H-phenothiazine

The phenothiazine tricycle is a privileged scaffold in medicinal chemistry, forming the core of a multitude of drugs with a wide array of biological activities, including antipsychotic, antiemetic, antihistaminic, and, more recently, anticancer and multidrug-resistance reversal properties.[1][2][3][4][5][6] The strategic functionalization of the phenothiazine nucleus is paramount to the discovery of novel therapeutic agents with enhanced potency and selectivity. This compound has emerged as a key intermediate in this endeavor, serving as a versatile building block for the synthesis of a diverse library of N-substituted phenothiazine derivatives.[1][7]

The synthetic utility of this compound is primarily attributed to the reactive chloroacetyl group attached to the nitrogen atom of the phenothiazine ring. The electron-withdrawing nature of the adjacent carbonyl group and the inherent stability of the chloride leaving group render the α-carbon highly susceptible to nucleophilic attack.[7] This allows for the facile introduction of a wide variety of functional groups and molecular fragments, providing a straightforward entry into novel chemical space for drug discovery and development.

This technical guide provides a comprehensive overview of the applications of this compound in organic synthesis. It is designed to equip researchers with the necessary knowledge and practical protocols to effectively utilize this valuable reagent in their synthetic endeavors.

Synthesis of this compound

The preparation of this compound is typically achieved through the N-acylation of 10H-phenothiazine with chloroacetyl chloride.[1][8] The reaction is generally straightforward and can be performed under various conditions.

General Reaction Scheme:

Synthesis of this compound phenothiazine 10H-Phenothiazine reagent + Chloroacetyl Chloride phenothiazine->reagent conditions Base (e.g., Triethylamine) Solvent (e.g., Benzene, THF) product This compound conditions->product

Sources

Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of 10-(Chloroacetyl)-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 10-(Chloroacetyl)-10H-phenothiazine. This compound is a critical intermediate in the synthesis of various phenothiazine derivatives, which are known for their diverse pharmacological activities, including antipsychotic and potential anticancer properties.[1][2][3] The developed method is suitable for the determination of purity, assay, and the monitoring of stability of this compound in bulk drug substance. The protocol herein is validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[4][5][6]

Introduction

This compound is a key building block in medicinal chemistry due to the reactive chloroacetyl group attached to the nitrogen atom of the phenothiazine ring system.[1] This reactivity allows for the synthesis of a wide array of N-substituted phenothiazine derivatives.[3][7] Given its role as a precursor, ensuring the purity and stability of this compound is paramount for the quality of the final active pharmaceutical ingredients (APIs). HPLC is a powerful technique for the analysis of phenothiazine derivatives.[8][9][10][11][12][13] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on a validated HPLC method for this compound.

The causality behind the experimental choices is explained throughout the protocol. For instance, a C18 column is selected for its versatility and proven efficacy in retaining and separating moderately non-polar compounds like phenothiazine derivatives. The mobile phase, a gradient of acetonitrile and water with phosphoric acid, is chosen to ensure sharp peak shapes and adequate resolution from potential impurities.[14] The method is designed to be stability-indicating, meaning it can resolve the parent compound from its degradation products, which is a critical requirement for pharmaceutical stability studies.[15][16][17][18][19]

Experimental Workflow

The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis node_standard Standard Preparation (Weighing & Dissolution) node_filtration Filtration (0.45 µm) node_standard->node_filtration node_sample Sample Preparation (Weighing & Dissolution) node_sample->node_filtration node_injection Injection into HPLC node_filtration->node_injection node_separation Chromatographic Separation (C18 Column, Gradient Elution) node_injection->node_separation node_detection UV Detection (254 nm) node_separation->node_detection node_integration Peak Integration node_detection->node_integration node_quantification Quantification (Assay, Purity) node_integration->node_quantification node_validation Method Validation (ICH Guidelines) node_quantification->node_validation

Caption: Workflow for HPLC analysis of this compound.

Materials and Methods

Reagents and Materials
  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, Milli-Q or equivalent)

  • Phosphoric acid (AR grade)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters (e.g., PTFE or nylon)

Instrumentation

An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is required. Data acquisition and processing should be performed using a suitable chromatography data system (CDS).

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm (or equivalent)
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 15 minutes

Justification of Parameters:

  • Column: A C18 stationary phase provides excellent hydrophobic retention for the non-polar phenothiazine ring system. The 150 mm length and 5 µm particle size offer a good balance between resolution and analysis time.

  • Mobile Phase: The use of acetonitrile and water is a common and effective mobile phase for reversed-phase chromatography.[9][14] Phosphoric acid is added to control the pH and suppress the ionization of any potential acidic or basic impurities, leading to improved peak shape and reproducibility. For mass spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[14]

  • Gradient Program: A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable time frame. The initial 50% acetonitrile allows for the retention of the main analyte, while the gradient up to 90% ensures the elution of any strongly retained compounds.

  • Detection Wavelength: 254 nm is chosen as it is a common wavelength for the detection of aromatic compounds like phenothiazines and provides good sensitivity.[8]

Protocols

Standard Solution Preparation (100 µg/mL)
  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of acetonitrile and sonicate for 5 minutes to dissolve.

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with acetonitrile and mix well.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Sample Solution Preparation (100 µg/mL)
  • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

  • Follow steps 2-5 of the Standard Solution Preparation protocol.

Method Validation

The analytical method was validated according to the ICH Q2(R1) and the recently updated Q2(R2) guidelines.[4][5][6][20][21] The validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Specificity (Forced Degradation Study)

To demonstrate the stability-indicating nature of the method, forced degradation studies were conducted on the this compound sample. The sample was subjected to the following stress conditions as recommended by ICH guidelines:[15][16][17][18][19]

  • Acid Hydrolysis: 1 mL of sample solution (1 mg/mL in acetonitrile) + 1 mL of 0.1 M HCl, heated at 60 °C for 4 hours.

  • Base Hydrolysis: 1 mL of sample solution (1 mg/mL in acetonitrile) + 1 mL of 0.1 M NaOH, heated at 60 °C for 2 hours.

  • Oxidative Degradation: 1 mL of sample solution (1 mg/mL in acetonitrile) + 1 mL of 3% H₂O₂, stored at room temperature for 24 hours.

  • Thermal Degradation: The solid sample was kept in an oven at 105 °C for 48 hours.

  • Photolytic Degradation: The solid sample was exposed to UV light (254 nm) and visible light in a photostability chamber.

The stressed samples were then diluted to the target concentration and analyzed. The method is considered specific if the peak for this compound is well-resolved from any degradation product peaks.

Linearity and Range

Linearity was evaluated by preparing a series of at least five concentrations of this compound reference standard over the range of 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL). A calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (% Recovery)

Accuracy was determined by the standard addition method. Known amounts of the reference standard were spiked into a pre-analyzed sample at three concentration levels (e.g., 80%, 100%, and 120% of the sample concentration). The percentage recovery was calculated. The acceptance criterion for recovery is typically between 98.0% and 102.0%.[12]

Precision
  • Repeatability (Intra-day precision): Six replicate injections of the same sample solution were performed on the same day. The relative standard deviation (%RSD) of the peak areas should be ≤ 2.0%.

  • Intermediate Precision (Inter-day precision): The repeatability assay was performed on a different day by a different analyst using a different instrument to assess the ruggedness of the method. The %RSD should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

The system suitability parameters (e.g., tailing factor, theoretical plates) were monitored. The method is considered robust if these parameters remain within the acceptance criteria.

Conclusion

This application note provides a detailed and scientifically sound HPLC method for the analysis of this compound. The method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability studies in a pharmaceutical setting. The in-depth explanation of the rationale behind the experimental choices and the comprehensive validation protocol ensures the trustworthiness and reliability of the results.

References

  • SIELC Technologies. (2018, February 16). This compound.
  • Patel, R. M., & Captain, A. D. (2003). Direct injection HPLC method for the determination of selected phenothiazines in plasma using a Hisep column. Biomedical Chromatography, 17(7), 465–470.
  • Kumar, S. S., & Kumar, P. S. (2020). Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. Oriental Journal of Chemistry, 36(4).
  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
  • Kumar, A., & Sharma, S. (2017). Synthesis and Characterization of Phenothiazine Derivatives. The Pharmaceutical and Chemical Journal, 4(2), 73-78.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Reynolds, E. R., et al. (2015). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Journal of Pharmaceutical and Biomedical Analysis, 111, 137-143.
  • Alfred-Ugbenbo, D., et al. (2023). Analysis of Some Phenothiazine Drugs and Their S-Oxides using Enzymatic Method of Cholinesterase Inhibition. Methods and Objects of Chemical Analysis, 18(3), 143-151.
  • Kavvalakis, M. P., et al. (2021). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. Molecules, 26(11), 3169.
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • Asian Journal of Chemistry. (2025, December 31). Suzuki-Miyaura Coupling Mediated Synthesis and Spectral Characterization of Novel Chalcones Derived from Substituted Phenothiazines.
  • Shinder, D. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
  • International Council for Harmonisation. (2023, November 1). Validation of Analytical Procedures Q2(R2).
  • Shahwar, B., et al. (2023). Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance chromatography. International Journal of Health and Pharmaceutical Research, 4(1), 338-346.
  • ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
  • Sarmiento, G. P., et al. (2017). N-haloacetyl phenothiazines and derivatives: Preparation, characterization and structure-activity relationship for antifungal activity. Arabian Journal of Chemistry, 10, S3537-S3547.
  • Singh, R., & Kumar, R. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Bioanalytical Techniques, 2(6).
  • Kumar, V., & Sharma, V. (2018). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 11(10), 4627-4633.
  • Sinha, S., et al. (2011). A Review on Synthesis and Biological Activity of Phenothiazine Derivatives. International Journal of Research in Ayurveda & Pharmacy, 2(4), 1130-1137.
  • Kalwania, G. S., et al. (2011). Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives. Oriental Journal of Chemistry, 27(2), 481-486.
  • Pharmaguideline. (2023). Forced Degradation Study in Pharmaceutical Stability.
  • ResearchGate. (2025, August 6). Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence.

Sources

Application Notes and Protocols for NMR Spectroscopy of N-Acyl Phenothiazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Acyl Phenothiazines and the Role of NMR

N-acyl phenothiazine derivatives represent a pivotal class of heterocyclic compounds with a broad spectrum of applications, particularly in the realm of drug discovery and materials science. Their unique tricyclic structure, featuring a folded "butterfly" conformation, imparts distinct physicochemical properties that are tunable through N-acylation and substitution on the aromatic rings. These modifications can profoundly influence their biological activity, leading to the development of novel therapeutic agents, including antipsychotic, anticancer, and antimicrobial drugs.[1][2] The precise characterization of these molecules is paramount to understanding their structure-activity relationships (SAR) and ensuring their quality and efficacy.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable analytical technique for the comprehensive structural elucidation and conformational analysis of N-acyl phenothiazine derivatives. Unlike other analytical methods, NMR provides a holistic view of the molecular framework in solution, offering detailed insights into the chemical environment of each nucleus (¹H, ¹³C), their connectivity, and their spatial arrangement. This application note serves as a detailed guide for researchers, scientists, and drug development professionals on the effective application of NMR spectroscopy for the characterization of N-acyl phenothiazine derivatives. It provides not only step-by-step protocols but also the underlying scientific rationale for experimental choices, ensuring robust and reliable results.

Core Principles: Understanding the NMR Fingerprint of N-Acyl Phenothiazines

The NMR spectrum of an N-acyl phenothiazine derivative is a rich tapestry of information. The chemical shifts, coupling constants, and through-space interactions of the nuclei are exquisitely sensitive to the electronic and steric environment within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides the initial and most accessible fingerprint of the molecule. The aromatic protons of the phenothiazine core typically resonate in the downfield region (δ 7.0-8.0 ppm), with their chemical shifts and splitting patterns being highly dependent on the substitution pattern. The protons of the N-acyl group are also diagnostic. For instance, the methyl protons of an N-acetyl group will appear as a sharp singlet, typically in the range of δ 2.0-2.5 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The aromatic carbons of the phenothiazine ring resonate between δ 115-150 ppm. The carbonyl carbon of the N-acyl group is a particularly useful diagnostic signal, appearing significantly downfield (δ 165-175 ppm).[3] The chemical shifts of the carbons in the phenothiazine core are sensitive to the nature of the N-acyl substituent, reflecting changes in electron density and conformation.

Conformational Dynamics: The phenothiazine ring system is not planar and exists in a folded conformation. N-acylation introduces a rotational barrier around the C(O)-N bond, which can lead to the presence of conformational isomers (rotamers) that may be observable by NMR, depending on the energy barrier and the temperature.[4] Furthermore, the orientation of the N-acyl group relative to the phenothiazine ring system can be elucidated using advanced NMR techniques.

Experimental Protocols: From Sample Preparation to Data Acquisition

A meticulously prepared sample and correctly chosen acquisition parameters are the cornerstones of high-quality NMR data.

Protocol 1: Sample Preparation

The quality of the NMR spectrum is directly proportional to the quality of the sample. The following protocol ensures the preparation of a sample suitable for high-resolution NMR analysis.

Materials:

  • N-acyl phenothiazine derivative (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)

  • High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipettes and glass wool

  • Vortex mixer

Procedure:

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the N-acyl phenothiazine derivative. Chloroform-d (CDCl₃) is a common first choice due to its relatively low viscosity and minimal interference in the ¹H NMR spectrum. For less soluble compounds, dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used.

  • Sample Weighing and Dissolution: Accurately weigh the desired amount of the compound. For a standard ¹H NMR spectrum, 5-10 mg is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time. Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial.

  • Filtration: To remove any particulate matter that can degrade spectral resolution, filter the solution through a small plug of glass wool placed in a Pasteur pipette directly into the NMR tube.

  • Sample Volume: Ensure the final volume in the NMR tube is between 0.6 and 0.7 mL. This corresponds to a column height of approximately 4-5 cm in a standard 5 mm NMR tube, which is optimal for most NMR probes.

  • Homogenization: Cap the NMR tube and gently vortex the sample to ensure a homogeneous solution.

Protocol 2: 1D NMR Data Acquisition (¹H and ¹³C)

The following are general guidelines for acquiring standard 1D ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. These parameters should be optimized based on the specific instrument and sample.

Table 1: Recommended Acquisition Parameters for 1D NMR of N-Acyl Phenothiazine Derivatives

Parameter¹H NMR¹³C NMRRationale
Pulse Program zg30zgpg30Standard pulse sequences for simple 1D acquisition. zgpg30 includes proton decoupling for ¹³C.
Spectral Width (SW) 12-16 ppm200-240 ppmSufficient to cover the expected chemical shift range for N-acyl phenothiazines.
Acquisition Time (AQ) 2-4 s1-2 sLonger acquisition times provide better resolution.
Relaxation Delay (D1) 1-5 s2-5 sAllows for near-complete relaxation of the nuclei, leading to more accurate integration in ¹H NMR.
Number of Scans (NS) 8-161024-4096Sufficient for good signal-to-noise for typical sample concentrations. More scans may be needed for dilute samples.
Transmitter Frequency Offset (O1P) Centered in the aromatic region (~6-7 ppm)Centered in the middle of the spectrum (~100 ppm)Optimizes the excitation profile across the spectrum.
Pulse Width (P1) Calibrated 90° pulseCalibrated 30° or 90° pulseA calibrated 90° pulse maximizes signal intensity in a single scan for ¹H. A 30° pulse can be used for ¹³C to reduce the necessary relaxation delay.

Data Analysis and Interpretation: Deciphering the Spectra

A systematic approach is crucial for the accurate interpretation of the NMR spectra of N-acyl phenothiazine derivatives.

¹H NMR Spectrum Analysis
  • Identify Solvent and Reference Signals: Locate the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm) and the internal standard (e.g., TMS at δ 0.00 ppm).

  • Aromatic Region (δ 7.0-8.0 ppm): Analyze the splitting patterns (doublets, triplets, multiplets) to determine the substitution pattern on the phenothiazine rings. The coupling constants (J-values) are key to assigning ortho, meta, and para relationships between protons.

  • N-Acyl Group Signals: Identify the signals corresponding to the acyl moiety. For an N-acetyl group, a singlet around δ 2.1-2.3 ppm is expected. For other acyl groups, the characteristic signals should be assigned based on their chemical shifts and multiplicities.

  • Integration: Integrate all the signals to determine the relative number of protons for each resonance, which helps in confirming the structure.

¹³C NMR Spectrum Analysis
  • Carbonyl Carbon (δ 165-175 ppm): This is a key diagnostic peak for the N-acyl group.[3]

  • Aromatic Carbons (δ 115-150 ppm): The number of signals in this region indicates the symmetry of the phenothiazine core. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ carbons from quaternary carbons.

  • N-Acyl Group Carbons: Assign the carbons of the acyl group based on their expected chemical shifts.

2D NMR for Unambiguous Assignments

For complex or novel N-acyl phenothiazine derivatives, 2D NMR is essential for definitive structural elucidation.

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin couplings. Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically over two or three bonds. This is invaluable for tracing out the connectivity of protons within the aromatic rings and the acyl side chain.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. Each cross-peak in the HSQC spectrum links a proton to the carbon it is attached to, allowing for the direct assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. HMBC is crucial for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the protons of the N-acyl group to the carbonyl carbon and the aromatic rings.

Workflow for 2D NMR-based Structure Elucidation:

Caption: Workflow for structure elucidation using 2D NMR.

Advanced Application: Conformational Analysis using NOESY/ROESY

The biological activity of N-acyl phenothiazines is often linked to their three-dimensional structure. NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are powerful techniques for probing the spatial proximity of protons.

  • NOESY: Detects through-space interactions between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. For small to medium-sized molecules like N-acyl phenothiazines, NOESY is the preferred experiment.[5][6]

  • ROESY: Similar to NOESY but is more effective for molecules in a specific size range where the NOE effect might be close to zero.[5][6]

By analyzing the cross-peaks in a NOESY or ROESY spectrum, one can determine the relative orientation of different parts of the molecule. For example, a NOE correlation between a proton on the N-acyl group and a proton on the phenothiazine ring can provide direct evidence for the preferred conformation around the C(O)-N bond.

Diagram of Key NOE Correlations for Conformational Analysis:

Caption: Potential NOE correlations for conformational analysis.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The consistency between 1D and 2D NMR data serves as an internal check for the accuracy of the assignments. For instance, a ¹H-¹H coupling observed in the 1D spectrum should correspond to a cross-peak in the COSY spectrum. Similarly, the structure derived from the combined analysis of COSY, HSQC, and HMBC should be consistent with the molecular formula obtained from mass spectrometry and the elemental analysis data.

Conclusion

NMR spectroscopy is an unparalleled tool for the detailed characterization of N-acyl phenothiazine derivatives. By following the systematic protocols and data analysis strategies outlined in this application note, researchers can confidently elucidate the structure, confirm the identity, and probe the conformational preferences of these important molecules. This detailed understanding is critical for advancing their application in drug discovery and other scientific fields.

References

  • Sarmiento, G. P., Martini, M. F., Vitale, R., & Moglioni, A. G. (2017). N-haloacetyl phenothiazines and derivatives: Preparation, characterization and structure-activity relationship for antifungal activity.
  • Supporting information for Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal-free conditions. (n.d.). Royal Society of Chemistry. [Link]
  • Gzella, A., et al. (2022).
  • Thompson, A. L., et al. (2023). New Functionalized Phenoxazines and Phenothiazines. ACS Omega. [Link]
  • Alcolea Palafox, M. (1999). Quantum Chemical Predictions of the NMR Spectrum of Phenothiazine and N-Methyl Phenothiazine.
  • Kulakov, I. V., et al. (2008). Synthesis of N-alkaloidacyl derivatives of phenothiazine.
  • SpectraBase. (n.d.). N-ACETYLPHENOTHIAZIN. Wiley. [Link]
  • Yar, M., et al. (2023). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega. [Link]
  • Abdula, A. M., et al. (2023). Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents. Heliyon. [Link]
  • SpectraBase. (n.d.). 2-Acetyl-phenothiazine. Wiley. [Link]
  • University of Missouri. (2018). NOESY and ROESY. [Link]
  • Reddit. (2018). What is the difference between NOESY and ROESY for NMR? [Link]
  • ResearchGate. (n.d.). (a) Conformational structures of and of N-phenyl phenothiazine. (b)... [Link]
  • Shviadas, V. I., et al. (2022). The Role of Hidden Conformers in Determination of Conformational Preferences of Mefenamic Acid by NOESY Spectroscopy. Molecules. [Link]
  • Stigter, D., et al. (1991). Calorimetric, 13C NMR, and 31P NMR studies on the interaction of some phenothiazine derivatives with dipalmitoyl phosphatidylcholine model membranes. Biochemistry. [Link]

Sources

Application Notes & Protocols: A Framework for Developing Novel Antifungal Agents from 10-(Chloroacetyl)-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The escalating threat of invasive fungal infections, compounded by the slow emergence of new drug classes, necessitates innovative approaches to antifungal discovery.[1][2][3] Drug repurposing, which leverages existing pharmacophores with known safety profiles, offers a promising strategy.[3][4] Phenothiazines, a class of compounds historically utilized for their antipsychotic properties, have demonstrated significant, albeit unoptimized, antifungal activity.[1][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 10-(Chloroacetyl)-10H-phenothiazine as a versatile chemical scaffold to synthesize and evaluate a new generation of potent antifungal agents. We present detailed protocols for synthesis, characterization, in vitro susceptibility testing, and preliminary mechanistic evaluation, grounded in the principles of modern medicinal chemistry and mycology.

Introduction: The Rationale for Phenothiazine-Based Antifungals

For nearly a quarter-century, no new class of antifungal drugs has been introduced for clinical use, leaving a critical gap in our therapeutic arsenal against resistant and emerging fungal pathogens.[2] The phenothiazine scaffold represents a validated starting point for antifungal development. Early studies identified the activity of these neuroleptic agents against medically important fungi like Cryptococcus neoformans and Candida albicans.[1][7] The primary mechanism of this antifungal action is believed to be the inhibition of calmodulin, a crucial calcium-binding protein that regulates numerous essential cellular pathways in fungi.[1][3]

However, the clinical utility of existing phenothiazines as antifungals is hampered by their potent neuroreceptor activity (e.g., on dopamine and serotonin receptors), which leads to undesirable side effects.[1][4] The core objective of the protocols outlined herein is to guide the systematic modification of the phenothiazine structure to enhance antifungal potency while simultaneously reducing off-target neuroreceptor affinity. The starting material, this compound, is an ideal intermediate for this purpose. Its reactive N-chloroacetyl group provides a convenient anchor point for introducing diverse chemical moieties, enabling the rapid generation of a chemical library for structure-activity relationship (SAR) studies.

Figure 1. Drug Development Strategy Start Phenothiazine Scaffold (Known Neuroleptic) Repurpose Repurpose as Antifungal Lead (Identified Activity) Start->Repurpose Rationale Intermediate Synthesize Key Intermediate This compound Repurpose->Intermediate Strategy Library Generate Derivative Library (Diverse Chemical Moieties) Intermediate->Library Execution Screening In Vitro Antifungal Screening (MIC Determination) Library->Screening Evaluation SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Data Analysis Optimization Lead Optimization (↑ Potency, ↓ Neuro-activity) SAR->Optimization Iterative Design Optimization->Library Resynthesis Candidate Preclinical Candidate Optimization->Candidate Selection

Caption: High-level strategy for repurposing phenothiazines into dedicated antifungal agents.

Synthesis and Characterization

The foundational step in this discovery pipeline is the reliable synthesis and purification of the starting material and its subsequent derivatives.

Protocol 1: Synthesis of this compound

This protocol describes the N-acylation of 10H-phenothiazine. The reaction must be conducted under anhydrous conditions to prevent hydrolysis of the highly reactive chloroacetyl chloride.

Materials:

  • 10H-Phenothiazine

  • Chloroacetyl chloride

  • Anhydrous Toluene (or dry benzene)[8]

  • Triethylamine (optional, as an acid scavenger)

  • Round-bottom flask, reflux condenser, magnetic stirrer, dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere.

  • Dissolve 10H-phenothiazine (1 equivalent) in anhydrous toluene (approx. 15 mL per gram of phenothiazine).

  • Cool the solution to 0°C using an ice bath. This is critical to control the exothermicity of the acylation reaction.

  • In a dropping funnel, add chloroacetyl chloride (1.5 equivalents) dissolved in a small amount of anhydrous toluene.

  • Add the chloroacetyl chloride solution dropwise to the stirred phenothiazine solution over 30 minutes. Maintain the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. If a precipitate (triethylamine hydrochloride, if used) forms, filter it off.

  • Wash the organic solution with saturated sodium bicarbonate solution to quench any remaining acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo.

  • Purify the resulting crude solid by recrystallization from ethanol or by column chromatography on silica gel to yield this compound as a solid product.

Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. A key indicator of successful synthesis in the IR spectrum is the appearance of a strong carbonyl (C=O) stretching band around 1690 cm⁻¹.[8]

Protocol 2: General Procedure for Synthesis of N-Substituted Derivatives

The chloroacetyl group is an excellent electrophile for reaction with various nucleophiles. This protocol provides a general method for creating a library of amide derivatives.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., piperazine, morpholine derivatives) (1.1 equivalents)

  • Potassium carbonate or another non-nucleophilic base (2 equivalents)

  • Acetonitrile or Dimethylformamide (DMF)

  • Standard glassware for reflux

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in acetonitrile.

  • Add the desired amine (1.1 equivalents) and potassium carbonate (2 equivalents). The base is crucial for neutralizing the HCl generated during the reaction.

  • Heat the mixture to reflux and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Redissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the final compound by column chromatography or recrystallization.

Figure 2. Synthesis Workflow Phenothiazine 10H-Phenothiazine Intermediate This compound (Key Intermediate) Phenothiazine->Intermediate + Reagent1 Chloroacetyl Chloride (Anhydrous Toluene, 0°C -> Reflux) Reagent1->Intermediate Library Derivative Library (10-(R-aminoacetyl)-10H-phenothiazine) Intermediate->Library + Reagent2 Nucleophile (R-NH₂) + Base (K₂CO₃) (Acetonitrile, Reflux) Reagent2->Library Purification Purification (Chromatography / Recrystallization) Library->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization

Caption: General synthetic route from the phenothiazine core to a diverse derivative library.

In Vitro Antifungal Susceptibility Testing

The primary goal of in vitro testing is to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the reference method for this evaluation.[9][10]

Protocol 3: Broth Microdilution Assay for Yeasts (CLSI M27)

This protocol is suitable for yeast species such as Candida albicans and Cryptococcus neoformans.

Materials:

  • Synthesized phenothiazine derivatives (dissolved in DMSO)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal isolates (e.g., C. albicans SC5314, C. neoformans H99)

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile saline, spectrophotometer

  • Multichannel pipette

Procedure:

  • Inoculum Preparation:

    • Subculture the yeast isolate on an SDA plate and incubate at 35°C for 24-48 hours to ensure viability.[9]

    • Prepare a suspension of yeast cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL).[9]

    • Dilute this suspension 1:1000 in RPMI 1640 medium to obtain the final working inoculum of 0.5-2.5 x 10³ CFU/mL.[10][11]

  • Plate Preparation:

    • Prepare serial two-fold dilutions of the test compounds in RPMI 1640 directly in the 96-well plate. A typical concentration range is 64 µg/mL to 0.125 µg/mL.

    • The final volume in each well containing the drug should be 100 µL.

    • Include a positive control well (100 µL of drug-free medium + inoculum) and a sterility control well (200 µL of uninoculated medium).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well (except the sterility control). This brings the final volume to 200 µL and halves the drug concentration to the desired final range.

    • Seal the plates and incubate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the positive control. This can be assessed visually or with a plate reader.

Figure 3. Broth Microdilution Workflow Inoculum 1. Prepare Standardized Fungal Inoculum (0.5 McFarland) Inoculate 3. Inoculate Plate with Fungal Suspension Inoculum->Inoculate Dilution 2. Prepare 2x Serial Dilutions of Test Compounds in Plate Dilution->Inoculate Incubate 4. Incubate Plate (35°C, 24-48h) Inoculate->Incubate Read 5. Read MIC (Lowest concentration with ≥50% growth inhibition) Incubate->Read

Caption: Step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC).

Data Presentation and SAR Analysis

Systematically tabulate the MIC values to facilitate the analysis of structure-activity relationships (SAR). This analysis is crucial for guiding the next round of synthesis to optimize potency.

Table 1: Example MIC Data for Phenothiazine Derivatives

Compound IDR-Group (Substituent)C. albicans MIC (µg/mL)C. neoformans MIC (µg/mL)A. fumigatus MIC (µg/mL)
PTZ-001-NH-CH₃16832
PTZ-002-piperazinyl8416
PTZ-003-4-methylpiperazinyl428
PTZ-004-morpholinyl3216>64
Fluconazole(Control)18N/A

From this hypothetical data, one could infer that incorporating a piperazine ring (PTZ-002) is beneficial for activity, and further substitution with a methyl group (PTZ-003) enhances it further, providing a clear direction for lead optimization.

Elucidating the Mechanism of Action

Understanding how a compound works is essential for rational drug design. For phenothiazines, the primary hypothesized target is calmodulin.[1][3] Additionally, their amphiphilic nature suggests possible interactions with the fungal cell membrane.[12]

Protocol 4: Fungal Cell Membrane Permeability Assay

This assay uses the fluorescent dye Propidium Iodide (PI) to assess membrane damage. PI is membrane-impermeable and only fluoresces upon binding to DNA, so it will only enter and stain cells with compromised membranes.

Materials:

  • Log-phase fungal cell culture

  • Test compounds and controls (e.g., Amphotericin B as a positive control)

  • Propidium Iodide (PI) stock solution

  • Phosphate-buffered saline (PBS)

  • Fluorometer or fluorescence microscope

Procedure:

  • Grow fungal cells to mid-log phase and wash twice with PBS.

  • Resuspend the cells in PBS to a defined density.

  • Aliquot the cell suspension into tubes or a microplate.

  • Add the test compounds at relevant concentrations (e.g., 1x and 4x MIC). Include a no-drug control and a positive control.

  • Incubate for a defined period (e.g., 1-4 hours) at the appropriate temperature.

  • Add PI to each sample to a final concentration of ~2-5 µg/mL.

  • Incubate in the dark for 15-30 minutes.

  • Measure the fluorescence intensity using a fluorometer (Excitation ~535 nm, Emission ~617 nm).

  • A significant increase in fluorescence compared to the untreated control indicates membrane permeabilization.

Figure 4. Proposed Mechanism of Action PTZ Phenothiazine Derivative CaM Calmodulin (CaM) PTZ->CaM Inhibits CaMCa Ca²⁺/CaM Complex CaM->CaMCa + Ca²⁺ Calcineurin Calcineurin (Target Protein) CaMCa->Calcineurin Activates Signaling Downstream Signaling (Stress Response, Virulence) Calcineurin->Signaling Controls Growth Fungal Growth & Survival Signaling->Growth Promotes

Caption: Inhibition of the Calmodulin/Calcineurin pathway, a key antifungal mechanism.

Conclusion and Future Directions

This guide provides a foundational framework for initiating an antifungal discovery program based on the this compound scaffold. By systematically applying the protocols for synthesis, in vitro screening, and preliminary mechanistic studies, research teams can efficiently identify and advance novel phenothiazine derivatives. The ultimate goal is to develop lead compounds with potent, broad-spectrum antifungal activity that are decoupled from the neuroleptic effects of their predecessors. Promising candidates identified through this workflow must subsequently be evaluated for cytotoxicity against mammalian cells and, ultimately, tested for efficacy in in vivo models of fungal infection to validate their therapeutic potential.[4][5]

References

  • Butts, A., et al. (2017). Antifungal phenothiazines: optimization, characterization of mechanism, and modulation of neuroreceptor activity. ACS Infectious Diseases.
  • Butts, A., et al. (2025). Antifungal Structure–Activity Relationship Studies of Broad-Spectrum Phenothiazines. ACS Omega.
  • Butts, A., et al. (2017). Antifungal Phenothiazines: Optimization, Characterization of Mechanism, and Modulation of Neuroreceptor Activity. PubMed.
  • Butts, A., et al. (2025). Antifungal Structure–Activity Relationship Studies of Broad-Spectrum Phenothiazines. ACS Publications.
  • Meyers, M. J., et al. (2025). Second generation repurposing of phenothiazine antipsychotic drugs as antifungal lead molecules via optimization of phenoxazine derivatives. PubMed.
  • Ramage, G., et al. (2001). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. PMC - NIH.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Susceptibility Testing of "Antifungal Agent 52". Benchchem.
  • Meyers, M. J., et al. (2025). Second generation repurposing of phenothiazine antipsychotic drugs as antifungal lead molecules via optimization of phenoxazine derivatives. University of Iowa.
  • Berkow, E. L., & Lockhart, S. R. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews.
  • Kumar, A., et al. (2012). Synthesis and biological activity of piperazine derivatives of phenothiazine. PubMed.
  • Thompson, G. R., & Wiederhold, N. P. (2022). A Practical Guide to Antifungal Susceptibility Testing. PMC - PubMed Central - NIH.
  • Madhavan, P., et al. (2018). In vitro antifungal susceptibility test using micro-broth dilution method of Amphotericin B, Fluconazole, Voriconazole and Ketoconazole against Candida rugosa biofilm. Longdom Publishing.
  • Li, H., et al. (2023). Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety. MDPI.
  • ChemicalBook. (n.d.). 2-CHLORO-10-(CHLOROACETYL)-10H-PHENOTHIAZINE synthesis. chemicalbook.
  • Al-Amiery, A. A. (2018). Synthesis of New N-Substituted Phenothiazine Derivatives. ResearchGate.
  • Wikipedia. (n.d.). Phenothiazine. Wikipedia.
  • Al-Omair, M. A., et al. (2022). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. PubMed Central.
  • Golestani, A., et al. (2024). Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. NIH.

Sources

Application Note: A Strategic Guide to the Synthesis and Evaluation of Novel Phenothiazine-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Phenothiazine scaffolds, historically recognized for their neuroleptic properties, are experiencing a renaissance in medicinal chemistry as a promising class of anticancer agents.[1][2][3] Their unique tricyclic structure offers a versatile platform for chemical modification, leading to derivatives that exhibit potent and selective cytotoxicity against various cancer cell lines. This guide provides a comprehensive, experience-driven framework for the synthesis, purification, and in vitro evaluation of novel phenothiazine compounds, specifically focusing on a chalcone-based derivative as an exemplar. We delve into the causal-based logic of the synthetic strategy and provide detailed, self-validating protocols for cytotoxicity assessment. Furthermore, we explore the molecular mechanisms underpinning their anticancer activity, offering researchers a robust roadmap for developing the next generation of phenothiazine-based cancer therapeutics.

Introduction: The Re-emerging Promise of Phenothiazines in Oncology

The journey of phenothiazines from psychiatric medicine to oncology is a compelling example of drug repurposing.[2][4] These compounds exert their anticancer effects through a variety of mechanisms, including the modulation of critical signaling pathways like PI3K/Akt/mTOR and MAPK/ERK1/2, the induction of apoptosis, and the suppression of angiogenesis.[1][4][5][6] Their ability to interfere with multiple cancer hallmarks makes them attractive candidates for further development.[7] This application note presents a detailed protocol for synthesizing a novel chalcone-based phenothiazine derivative, a class of compounds noted for its biological activities, and subsequently evaluating its anticancer efficacy.[8][9][10]

Synthesis of a Novel Chalcone-Phenothiazine Derivative (CPD-1)

This section details the synthesis of a representative chalcone-based phenothiazine derivative, herein designated as CPD-1. The strategy involves a two-step process: N-alkylation of 2-acetylphenothiazine followed by a Claisen-Schmidt condensation.[8][10] This approach is chosen for its reliability and the high yields it typically affords.

Rationale for the Synthetic Approach
  • N-alkylation: The nitrogen atom at position 10 of the phenothiazine ring is a key site for modification. Alkylation at this position not only enhances lipophilicity, which can improve cell membrane permeability, but also allows for the introduction of various functional groups to modulate biological activity.

  • Claisen-Schmidt Condensation: This classic base-catalyzed reaction is a highly efficient method for forming the α,β-unsaturated ketone system characteristic of chalcones.[8][9] The resulting chalcone moiety is a well-established pharmacophore with known anticancer properties, making its conjugation with the phenothiazine core a rational strategy for creating synergistic bioactivity.[8]

Detailed Synthesis Protocol

Step 1: N-Alkylation of 2-Acetylphenothiazine

  • Reagent Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-acetylphenothiazine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes. Causality Note: NaH is a strong, non-nucleophilic base that efficiently deprotonates the secondary amine of the phenothiazine ring to form the corresponding sodium salt, activating it for nucleophilic attack.

  • Alkylation: After stirring for 30 minutes at 0°C, add the desired alkyl halide (e.g., ethyl bromoacetate, 1.1 eq) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.

  • Work-up and Purification: Upon completion, cautiously quench the reaction by adding ice-cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the N-alkylated intermediate.

Step 2: Claisen-Schmidt Condensation to form CPD-1

  • Reaction Setup: Dissolve the N-alkylated intermediate (1.0 eq) and a selected aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 1.1 eq) in ethanol in a 100 mL round-bottom flask.

  • Base Catalysis: Add an aqueous solution of potassium hydroxide (KOH, 3.0 eq) dropwise to the stirred solution. Causality Note: The strong base (KOH) deprotonates the α-carbon of the acetyl group, generating an enolate ion. This nucleophilic enolate then attacks the carbonyl carbon of the aromatic aldehyde, initiating the condensation.

  • Chalcone Formation: Stir the reaction mixture at room temperature for 6-8 hours. The formation of a precipitate often indicates product formation.

  • Isolation and Purification: Filter the solid product and wash thoroughly with cold water and then cold ethanol to remove unreacted starting materials and excess base. Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure chalcone-phenothiazine derivative (CPD-1).

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[11][12]

Reagents and Equipment
Reagent/EquipmentSpecification
2-Acetylphenothiazine>98% Purity
Sodium Hydride (NaH)60% dispersion in mineral oil
Alkyl Halide (e.g., Ethyl bromoacetate)>98% Purity
Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde)>98% Purity
SolventsAnhydrous DMF, Ethanol, Ethyl Acetate
GlasswareFlame-dried round-bottom flasks, separatory funnel
Analytical InstrumentsTLC plates, NMR Spectrometer, Mass Spectrometer

In Vitro Anticancer Activity Evaluation

The primary assessment of a novel compound's anticancer potential is typically an in vitro cytotoxicity assay.[13][14] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.[11][15]

Experimental Workflow Diagram

G cluster_0 Synthesis & Purification cluster_1 In Vitro Evaluation cluster_2 Data Analysis Syn Synthesis of CPD-1 (N-Alkylation & Condensation) Pur Purification (Chromatography & Recrystallization) Syn->Pur Char Characterization (NMR, MS) Pur->Char Stock Prepare CPD-1 Stock Solution (in DMSO) Char->Stock Culture Cell Culture (e.g., MCF-7, HepG-2) Seed Seed Cells in 96-well Plate Culture->Seed Treat Treat with Serial Dilutions of CPD-1 Seed->Treat Incubate Incubate for 48-72 hours Treat->Incubate MTT Add MTT Reagent Incubate->MTT Measure Measure Absorbance MTT->Measure Calc Calculate % Cell Viability Measure->Calc Plot Plot Dose-Response Curve Calc->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Overall workflow from synthesis to data analysis.

Detailed Protocol: MTT Assay
  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HepG-2 for liver cancer) in their recommended growth medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO₂.[8]

  • Cell Seeding: Trypsinize and count the cells. Seed approximately 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium in a 96-well microtiter plate.[15] Incubate for 24 hours to allow for cell attachment. Self-Validation Note: A 24-hour attachment period ensures that the observed effects are due to the compound's cytotoxicity and not due to poor cell adherence.

  • Compound Preparation and Treatment: Prepare a 10 mM stock solution of CPD-1 in DMSO. Perform serial dilutions in the complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to prevent solvent-induced toxicity.[15] Replace the medium in each well with 100 µL of the medium containing the respective compound concentrations. Include a vehicle control (medium with 0.5% DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. Causality Note: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the % viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Interpreting Cytotoxicity Data

The IC₅₀ value is a critical parameter for quantifying a compound's potency. A lower IC₅₀ value indicates higher cytotoxicity. By screening against a panel of cancer cell lines and a normal (non-cancerous) cell line, a selectivity index can be determined, providing insight into the compound's therapeutic window.

CompoundCell Line: MCF-7 (Breast Cancer) IC₅₀ (µM)Cell Line: HepG-2 (Liver Cancer) IC₅₀ (µM)
CPD-1 (Example)7.812.3
Doxorubicin (Control)0.91.5
Cisplatin (Control)5.28.1
Note: The data above is hypothetical and for illustrative purposes.

Proposed Mechanism of Action

Phenothiazines are known to disrupt multiple signaling pathways crucial for cancer cell survival and proliferation.[4][5] One of the most significant is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in many cancers. Phenothiazines can inhibit this pathway, leading to decreased cell proliferation and the induction of apoptosis.[1][4] They also interfere with angiogenesis by inhibiting the production of Vascular Endothelial Growth Factor (VEGF).[4][5]

Signaling Pathway Diagram

G GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PTZ Phenothiazine Derivative (CPD-1) PTZ->PI3K Inhibition Akt Akt PTZ->Akt Inhibition PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 PDK1->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: Inhibition of the PI3K/Akt/mTOR pathway by phenothiazines.

Conclusion and Future Directions

This guide outlines a structured and scientifically grounded approach to the synthesis and preclinical evaluation of novel anticancer phenothiazine compounds. The protocols provided are designed to be robust and reproducible, forming a solid foundation for further research. Future work should focus on expanding the chemical diversity of phenothiazine derivatives to improve potency and selectivity. In vivo studies using animal models are the necessary next step to validate the therapeutic potential of the most promising lead compounds identified through these in vitro screening methods.[14]

References

  • Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. (n.d.).
  • A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]
  • Al Zahrani, N. A., El-Shishtawy, R. M., & Asiri, A. M. (2020). Synthesis of Novel Chalcone-Based Phenothiazine Derivatives as Antioxidant and Anticancer Agents. Molecules, 25(19), 4541. [Link]
  • Chaudhary, S., & Kumar, V. (2018). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. [Link]
  • Amaral, L., et al. (2023). Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells. Frontiers in Pharmacology, 14, 1279505. [Link]
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. [Link]
  • Amaral, L., et al. (2025). Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. Medical Science Monitor, 31, e943395. [Link]
  • Ludwig, H., & Weinstein, J. N. (1998). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Investigational New Drugs, 16(4), 331-341. [Link]
  • Amaral, L., et al. (2023). Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells. Frontiers in Pharmacology, 14. [Link]
  • Wang, Y., et al. (2015). Potential Antitumor Mechanisms of Phenothiazine Drugs. Computational and Mathematical Methods in Medicine, 2015, 950342. [Link]
  • Ayan, E., et al. (2024). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega. [Link]
  • Ayan, E., et al. (2024). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega. [Link]
  • Phenothiazine derivatives as anticancer compounds. (n.d.).
  • Harris, K. L., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17354-17363. [Link]
  • Sivakumar, A., et al. (2022). Synthesis and Biological Evaluation of Novel Phenothiazine Derivatives as Potential Antitumor Agents.
  • Synthesis of Novel Chalcone-Based Phenothiazine Derivatives as Antioxidant and Anticancer Agents. (2020). Semantic Scholar. [Link]
  • Li, Y., et al. (2020). Design, synthesis and evaluation of novel phenothiazine derivatives as inhibitors of breast cancer stem cells. European Journal of Medicinal Chemistry, 183, 111718. [Link]
  • Motohashi, N., et al. (1991). Cytotoxicity and differentiation-inducing activity of phenothiazine and benzo[a]phenothiazine derivatives. Anticancer Research, 11(5), 1933-1937. [Link]
  • Mitran, C. G., et al. (2021). Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs. Farmacia, 69(1), 163-174. [Link]
  • Synthetic protocol for phenothiazine derivatives. (n.d.).
  • Al Zahrani, N. A., El-Shishtawy, R. M., & Asiri, A. M. (2020). Synthesis of Novel Chalcone-Based Phenothiazine Derivatives as Antioxidant and Anticancer Agents. Molecules, 25(19), 4541. [Link]
  • Kasi, V., Kumar, K. M., & Sivakumar, A. (2023). Synthesis, Characterization and Anticancer Molecular Docking Studies of Phenothiazine Derivatives – A Green Chemical Approach. ChemistrySelect, 8(37). [Link]

Sources

Application Note: Microwave-Assisted Synthesis of Phenothiazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Medicinal Chemistry and Drug Development

Abstract

Phenothiazine and its derivatives represent a cornerstone scaffold in medicinal chemistry, exhibiting a vast spectrum of biological activities including antipsychotic, anticancer, and antimicrobial properties.[1][2][3] Traditional methods for their synthesis, however, are often plagued by long reaction times, harsh conditions, and modest yields. This application note provides a comprehensive guide to the application of Microwave-Assisted Organic Synthesis (MAOS) as a rapid, efficient, and environmentally benign alternative for the preparation of phenothiazine derivatives.[4][5] We will explore the fundamental principles of microwave heating, detail key synthetic strategies including Ullmann condensation and Buchwald-Hartwig amination, and provide step-by-step protocols. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to leverage MAOS for accelerating the discovery and development of novel phenothiazine-based therapeutics.

Introduction: The Enduring Relevance of Phenothiazines

The phenothiazine core, a tricyclic aromatic system, is considered a "privileged structure" in drug discovery.[1] Its unique, butterfly-like conformation allows its derivatives to interact with a wide array of biological targets. The journey of phenothiazines began with the synthesis of methylene blue in the 19th century and was revolutionized by the discovery of chlorpromazine's antipsychotic effects in the 1950s.[3][6] Today, the therapeutic potential of phenothiazines extends far beyond psychiatry, with modern derivatives being investigated for their efficacy against multi-drug resistant cancers, infectious diseases, and neurodegenerative disorders.[2][3]

The growing demand for diverse phenothiazine libraries necessitates more efficient synthetic methodologies. Conventional synthesis often relies on classical heating methods that can take many hours or even days to complete.[7][8] Microwave-assisted synthesis has emerged as a transformative technology, dramatically reducing reaction times—often from hours to mere minutes—while frequently improving product yields and purity.[9][10][11] This acceleration is a direct result of the unique heating mechanism employed by microwave irradiation.

The Principle of Microwave-Assisted Synthesis

Unlike conventional heating where heat is transferred inefficiently via conduction and convection from an external source, microwave irradiation delivers energy directly to the bulk of the reaction mixture. This process, known as dielectric heating, relies on the ability of the material to absorb microwave energy and convert it into heat. The two primary mechanisms responsible for this are dipolar polarization and ionic conduction.[5]

  • Dipolar Polarization: Polar molecules, such as the solvents and reagents in the reaction mixture, possess a dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. The rapid oscillation (2.45 GHz in standard instruments) causes intense molecular friction, which generates heat rapidly and uniformly throughout the sample.[5]

  • Ionic Conduction: If dissolved ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, dissipating energy as heat.

This volumetric and instantaneous heating mechanism avoids the vessel-wall superheating common in conventional methods, leading to a more homogeneous temperature profile and minimizing the formation of thermal degradation byproducts.[4][12]

cluster_0 Microwave Heating Mechanism Microwave_Source Microwave Source (Magnetron) EM_Field Oscillating Electric Field (2.45 GHz) Microwave_Source->EM_Field Reaction_Mixture Reaction Mixture (Polar Molecules & Ions) EM_Field->Reaction_Mixture Dipolar_Polarization Dipolar Polarization (Molecular Friction) Reaction_Mixture->Dipolar_Polarization Ionic_Conduction Ionic Conduction (Ionic Migration & Collisions) Reaction_Mixture->Ionic_Conduction Rapid_Heating Rapid, Uniform Volumetric Heating Dipolar_Polarization->Rapid_Heating Ionic_Conduction->Rapid_Heating cluster_workflow General Synthetic Workflow A 1. Reagent Preparation (Diphenylamine, Sulfur, Iodine) B 2. Reaction Setup (Combine reagents in microwave vial) A->B C 3. Microwave Irradiation (Set Time, Temp, Power) B->C D 4. Reaction Monitoring (TLC) C->D D->C Incomplete E 5. Workup (Cooling, Washing) D->E Complete F 6. Purification (Recrystallization or Chromatography) E->F G 7. Characterization (NMR, IR, MS) F->G

Caption: General experimental workflow.

Materials and Equipment
  • Reagents: Substituted diphenylamine, elemental sulfur (S₈), iodine (I₂), methanol, ethanol. All reagents should be of high purity grade.

  • Equipment: Dedicated laboratory microwave synthesis reactor (e.g., Anton Paar Monowave, CEM Discover), appropriate microwave reaction vials (10-20 mL) with snap caps and septa, magnetic stir bars, analytical balance, fume hood, rotary evaporator, thin-layer chromatography (TLC) plates, filtration apparatus (Büchner funnel), standard laboratory glassware.

Protocol: Microwave-Assisted Synthesis of Phenothiazine (IV) from Diphenylamine (III)

[4][13] WARNING: This reaction should be performed in a well-ventilated fume hood as hydrogen sulfide (H₂S) gas may be evolved. Microwave reactions should always be performed in dedicated laboratory microwave reactors, not domestic ovens. [14]

  • Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the substituted diphenylamine (e.g., 10 mmol), elemental sulfur (20 mmol), and a catalytic amount of iodine (approx. 1% of the total reaction mixture weight).

  • Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial inside the cavity of the microwave reactor. Set the reaction parameters. A typical starting point is:

    • Temperature: 150-180 °C (use ramp-to-temperature setting)

    • Time: 8-15 minutes

    • Power: Dynamic power control to maintain the set temperature (typically starts around 200-400 W).

    • Stirring: Set to a high rate to ensure homogeneous heating.

  • Monitoring: After the initial irradiation period, cool the vial to room temperature using compressed air before carefully opening. Monitor the reaction progress by TLC. If the starting material is still present, the vial can be resealed and subjected to further irradiation for short intervals (e.g., 2-3 minutes).

Workup and Purification
  • Cooling: Once the reaction is complete, allow the vial to cool completely to room temperature.

  • Washing: Wash the solid product that has formed repeatedly with distilled water to remove any remaining iodine. Follow with a wash using a small amount of cold ethanol or methanol to remove unreacted starting materials.

  • Filtration: Collect the crude solid product by vacuum filtration.

  • Recrystallization: Dry the crude product and recrystallize from a suitable solvent, such as ethanol or a toluene/ethanol mixture, to yield the purified phenothiazine derivative.

Characterization

Confirm the structure and purity of the final compound using standard analytical techniques, such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The melting point should also be determined and compared to literature values.

Data and Results: Microwave vs. Conventional Heating

The primary advantage of MAOS is the significant rate enhancement. The table below summarizes comparative data for phenothiazine syntheses, demonstrating the superiority of the microwave-assisted approach.

Reaction TypeConventional MethodMicrowave MethodYield ImprovementReference
Duff Formylation 8 hours5 minutesSignificant[9][11]
S-Oxidation 24 hours1-2 minutesN/A (time focus)[15]
Buchwald-Hartwig 24 hours10-30 minutesOften higher[7][8]
Thionation Several hours8-10 minutesOften higher[4][13]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient time or temperature. Poor microwave absorption.Increase reaction time or temperature incrementally. If the solvent is non-polar (e.g., toluene), add a small amount of a polar co-solvent or a passive heating element (SiC).
Charring/Decomposition Temperature is too high. Localized superheating ("hot spots").Reduce the set temperature. Ensure vigorous stirring is active. For highly exothermic reactions, use pulsed heating instead of continuous power.
Low Yield Suboptimal reaction conditions. Difficult purification.Systematically optimize time, temperature, and reagent stoichiometry. Re-evaluate the purification strategy (e.g., switch from recrystallization to column chromatography).
Vial Pressure Warning Gaseous byproduct formation. Solvent boiling point exceeded.Ensure the reaction volume does not exceed 50% of the vial's capacity. Choose a solvent with a higher boiling point or run the reaction at a lower temperature.

Safety Precautions for Microwave Chemistry

  • Use Dedicated Equipment: Never use a domestic kitchen microwave oven for chemical synthesis. [14]Laboratory reactors are built to withstand high pressures and temperatures and have essential safety features like pressure monitoring, temperature sensors, and blast-proof cavities. [14][16]* Understand Reaction Kinetics: Microwave heating can accelerate reactions exponentially. Be cautious with reactions known to be highly exothermic or that produce gaseous byproducts. Start with small-scale reactions to establish safe parameters. [14]* Avoid Sealed Systems with Solids: Do not perform solvent-free reactions of solid reagents in a sealed vessel without a pressure sensor, as unexpected decomposition can lead to rapid pressure increases.

  • Proper Vessel Handling: Always allow reaction vials to cool completely before opening to avoid flash boiling of the solvent. Inspect vials for cracks or defects before use.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when performing microwave synthesis.

Conclusion

Microwave-assisted synthesis is a powerful and enabling technology for the preparation of phenothiazine derivatives. It offers dramatic reductions in reaction times, often leading to improved yields and cleaner reaction profiles compared to conventional heating methods. [4][17]By providing rapid, uniform, and efficient heating, MAOS facilitates high-throughput synthesis and library generation, accelerating the pace of drug discovery. The protocols and guidelines presented here offer a robust starting point for researchers looking to integrate this green and efficient technology into their workflows for developing the next generation of phenothiazine-based therapeutics.

References

  • Găină, L., et al. (2007). Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives. International Journal of Molecular Sciences, 8(2), 70-80.
  • MDPI. (n.d.). Microwave-Assisted Synthesis of Phenothiazine and Qinoline Derivatives.
  • Găină, L., et al. (2007). Microwave-Assisted Synthesis of Phenothiazine and Qinoline Derivatives. ResearchGate.
  • Gandeepan, P., et al. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega.
  • Benjamin, B., et al. (2024). Exploring the therapeutic potential of phenothiazine derivatives in medicinal chemistry. Results in Chemistry, 8, 101565.
  • Ferreira, A., et al. (2021). Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review. Molecules, 26(11), 3352.
  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis.
  • Gupta, R.R., et al. (2014). Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives. Oriental Journal of Chemistry, 30(2).
  • Andac, C.A. (2020). Facile microwave synthesis of a novel phenothiazine derivative and its cytotoxic activity. ACG Publications.
  • Al-dujaili, A.H. (2020). Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. IntechOpen.
  • G-Hashemi, S., et al. (2024). Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. NIH National Library of Medicine.
  • ACS Publications. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega.
  • ResearchGate. (n.d.). Synthetic protocol for phenothiazine derivatives.
  • Găină, L., et al. (2007). Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives. NIH National Library of Medicine.
  • ResearchGate. (n.d.). Microwave-assisted synthesis of Phenothiazine sulfoxide derivatives.
  • Villemin, D., & Vlieghe, X. (2014). Thiation under microwave irradiation I: synthesis of phenothiazines. ResearchGate.
  • News-Medical.net. (2020). Phenothiazine derivatives show high potential for use in photodynamic therapy.
  • Găină, L., et al. (2007). Microwave-Assisted Synthesis of Phenothiazine and Qinoline Derivatives. Organic Chemistry International.
  • ResearchGate. (n.d.). Microwave-Assisted Catalytic Amination of Phenothiazine; Reliable Access to Phenothiazine Analogues of Tröger's Base.
  • Slideshare. (n.d.). Synthesis of Phenothiazine from Diphenylamine.pptx.
  • ResearchGate. (n.d.). Experimental conditions for the microwave-assisted acetylation reaction....
  • PrepChem.com. (n.d.). Preparation of phenothiazine.
  • Al-Mulla, A. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Wikipedia. (n.d.). Ullmann condensation.
  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination.
  • Singh, V., et al. (2022). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. ResearchGate.
  • International Journal of Research in Pharmacy and Allied Science. (n.d.). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.

Sources

Application Note & Protocols: Elucidating the Three-Dimensional Architecture of N-acetyl Phenothiazine Compounds via Single-Crystal X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: N-acetyl phenothiazine and its derivatives represent a significant class of compounds with diverse pharmacological potential. A profound understanding of their three-dimensional structure is paramount for rational drug design, structure-activity relationship (SAR) studies, and optimizing solid-state properties such as solubility and stability. Single-crystal X-ray crystallography stands as the definitive method for obtaining atomic-resolution structural data.[1] This guide provides a comprehensive overview and detailed protocols for the crystallographic analysis of N-acetyl phenothiazine compounds, from crystal growth to final structure validation, emphasizing the causality behind experimental choices to ensure robust and reproducible results.

Foundational Principles: The Significance of Structure

Phenothiazine-based molecules are not planar; they adopt a characteristic "butterfly" conformation with a distinct folding angle along the N-S axis.[2][3] The nature and position of substituents, such as the N-acetyl group, profoundly influence this dihedral angle, as well as the crystal packing and intermolecular interactions (e.g., π-π stacking, C-H···O hydrogen bonds).[2][4] These structural nuances directly impact the compound's physicochemical properties and its ability to interact with biological targets.[5][6] Therefore, obtaining high-quality crystal structures is not merely an academic exercise but a critical step in drug development.[1][7]

This guide outlines the complete workflow for achieving this goal.

G cluster_0 Phase 1: Preparation & Crystallization cluster_1 Phase 2: Data Acquisition & Processing cluster_2 Phase 3: Structure Determination & Validation a Synthesis & Purification of N-acetyl Phenothiazine b Crystal Growth Screening (Solvents, Temperature, Method) a->b Purity > 98% c Harvesting & Mounting of a Single Crystal b->c Diffraction-quality crystal obtained d X-ray Diffraction Data Collection c->d e Data Integration & Scaling d->e f Structure Solution (Direct Methods) e->f g Structure Refinement (Least-Squares) f->g h Model Validation (checkCIF, R-factors) g->h h->g Iterative Refinement i Final Structural Analysis & Deposition (e.g., CSD) h->i Model Validated

Figure 1: Overall workflow for the X-ray crystallography of N-acetyl phenothiazine compounds.

The Crucial First Step: Growing Diffraction-Quality Crystals

The success of any crystallographic study hinges on the quality of the single crystal.[8] This is often the most challenging and empirical step in the process.[1] N-acetyl phenothiazines, being organic small molecules, present specific challenges such as potential polymorphism and a tendency to form oils or microcrystalline powders if conditions are not optimal.[5][9]

Principles of Crystallization

Crystallization is the slow, controlled precipitation of a solute from a supersaturated solution.[10] The goal is to allow molecules to arrange themselves into a highly ordered, repeating crystal lattice. Rapid precipitation leads to amorphous solids or poorly ordered microcrystals, which are unsuitable for single-crystal diffraction.[9] Key parameters that must be meticulously controlled include solvent choice, temperature, concentration, and the rate of achieving supersaturation.[6]

Protocol 2.1: Crystallization Screening by Slow Evaporation

This is often the simplest and most effective starting point for small organic molecules.

  • Material Purity: Start with N-acetyl phenothiazine compound of the highest possible purity (>98%). Trace impurities can significantly inhibit crystal growth or become incorporated into the lattice, leading to disorder.[5]

  • Solvent Selection: In separate, clean small vials (e.g., 2 mL glass vials), dissolve 2-5 mg of the compound in a small volume (0.5-1.0 mL) of various solvents. Test a range of polarities.

    • Good starting solvents: Acetone, Ethyl Acetate, Dichloromethane, Toluene, Ethanol, Acetonitrile.

    • Rationale: The ideal solvent is one in which the compound is moderately soluble. If it is too soluble, it will not precipitate; if it is poorly soluble, it will crash out of solution too quickly.

  • Setup: Leave the vials partially covered (e.g., with perforated parafilm or a loose cap) in a vibration-free environment at a constant temperature (typically room temperature).

  • Monitoring: Observe the vials daily for several days to weeks. Look for the formation of clear, well-defined single crystals. Note any formation of oils, powders, or amorphous precipitates.

Protocol 2.2: Vapor Diffusion (Hanging Drop Method)

This method allows for a slower and more controlled approach to supersaturation, often yielding higher-quality crystals.[8]

  • Prepare Reservoir Solution: In the well of a 24-well crystallization plate, add 500 µL of a "precipitant" solvent—a solvent in which your compound is poorly soluble (e.g., Hexane, Heptane).

  • Prepare Compound Solution: Dissolve the N-acetyl phenothiazine compound to near-saturation in a "good" solvent in which it is highly soluble (e.g., Dichloromethane, Toluene).

  • Set the Drop: Apply a thin ring of vacuum grease around the rim of the reservoir well. On a siliconized glass coverslip, pipette a 2 µL drop of the compound solution.

  • Seal the Well: Invert the coverslip and place it over the reservoir well, pressing gently to create an airtight seal.

  • Equilibration: Over time, the volatile "good" solvent from the drop will slowly diffuse into the reservoir, while the vapor of the "precipitant" solvent diffuses into the drop. This slowly increases the concentration of the compound in the drop, driving it towards supersaturation and crystallization.

  • Incubation & Observation: Store the plate in a stable temperature environment and monitor periodically for crystal growth.

Compound Class Common Solvent Systems Method Typical Temperature Observations / Common Issues
N-acetyl PhenothiazinesDichloromethane/Hexane, Ethyl Acetate/Hexane, TolueneVapor Diffusion, Slow EvaporationRoom Temperature (20-25°C)Tendency to form thin plates or needles. Can be sensitive to light.
Substituted PhenothiazinesEthanol, Acetone, AcetonitrileSlow Evaporation, Cooling4°C or Room TemperaturePolymorphism is common; different solvents can yield different crystal forms.[4][6]

Table 1: Representative crystallization conditions for phenothiazine derivatives.

G cluster_outcomes cluster_actions start Initial Screening Outcome o1 No Crystals / Clear Solution o2 Amorphous Precipitate / Powder o3 Oily Droplets o4 Microcrystals / Needles a1 Increase Concentration or Use a Poorer Solvent o1->a1 a2 Decrease Concentration and/or Slow Down Evaporation/Diffusion o2->a2 a3 Lower Concentration, Try More Viscous Solvents, or Lower Temperature o3->a3 a4 Optimize Conditions: Slower Equilibration, Seeding, Additives o4->a4

Figure 2: Decision tree for troubleshooting common crystallization outcomes.

X-ray Diffraction Data Collection

Once a suitable single crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, the next step is to measure how it diffracts X-rays.

Protocol 3.1: Crystal Mounting and Data Collection
  • Crystal Harvesting: Carefully select a single crystal under a microscope. Using a cryo-loop (a small nylon loop), gently scoop the crystal out of its mother liquor.

  • Cryoprotection: Quickly move the loop through a cryoprotectant solution (often Paratone-N oil or a mixture of mother liquor and glycerol) to coat the crystal.

    • Expert Insight: This step is critical. The cryoprotectant prevents the formation of crystalline ice when the crystal is flash-cooled. Ice diffraction appears as sharp rings in the diffraction pattern and can ruin the data.

  • Flash Cooling: Immediately plunge the loop into a stream of cold nitrogen gas (typically at 100 K or -173°C) on the diffractometer's goniometer head.

    • Rationale: Cooling reduces atomic thermal motion, leading to less diffuse scattering and higher-resolution data.[11]

  • Data Collection Strategy: Modern diffractometers automate much of this process.[12][13] The software will determine an optimal strategy to collect a complete and redundant dataset. This involves rotating the crystal in the X-ray beam and collecting a series of diffraction images.[14] Key parameters include:

    • Wavelength: For in-house sources, typically Copper (Cu Kα, λ = 1.5418 Å) or Molybdenum (Mo Kα, λ = 0.7107 Å).

    • Exposure Time: Dependent on crystal size and scattering power.

    • Detector Distance: A trade-off between resolving high-angle (high-resolution) and low-angle reflections.

  • Data Processing: After collection, the raw images are processed.[15] Software like XDS or vendor-specific packages (e.g., Bruker's APEX suite) perform:

    • Indexing: Determining the unit cell parameters and crystal lattice type.

    • Integration: Measuring the intensity of each diffraction spot (reflection).

    • Scaling and Merging: Correcting for experimental variations and merging symmetry-equivalent reflections to produce a final reflection file.

Structure Solution, Refinement, and Validation

This phase is entirely computational, transforming the processed diffraction data into a 3D atomic model.[14]

Structure Solution

For small molecules like N-acetyl phenothiazines, the "phase problem" is typically solved using Direct Methods.[11] This involves using statistical relationships between the intensities of strong reflections to estimate the initial phases, which allows for the calculation of an initial electron density map. Software like SHELXT is commonly used for this purpose.[16]

Protocol 4.2: Iterative Structure Refinement

The initial model from direct methods is an approximation. It must be refined against the experimental data using a process of least-squares minimization.[11][17] The goal is to adjust the model's parameters (atomic positions, atomic displacement parameters) to minimize the difference between the structure factors calculated from the model (F_calc) and those observed experimentally (F_obs).[17]

  • Initial Refinement: Using a program like SHELXL[16] or olex2, perform an initial round of refinement on the solved structure. This will refine the positions of the non-hydrogen atoms.

  • Model Building: Examine the electron density map. Add missing atoms (including hydrogen atoms, which can often be placed in calculated positions) and correct any misplaced atoms.

  • Anisotropic Refinement: Refine the non-hydrogen atoms using anisotropic displacement parameters (ADPs), which model atomic motion as ellipsoids rather than spheres. This provides a more accurate model of the thermal motion in the crystal.[17]

  • Check for Convergence: Monitor the refinement statistics, primarily the R-factors (R1 and wR2). A successful refinement will see these values decrease to a low level (typically R1 < 5% for high-quality data).

  • Validation: Before concluding, the model must be rigorously validated.

    • Difference Fourier Map: The final difference electron density map should be largely featureless. Significant peaks or holes may indicate missing atoms or errors in the model.

    • checkCIF: Submit the final Crystallographic Information File (CIF) to the International Union of Crystallography's (IUCr) checkCIF service.[18][19] This tool automatically checks for geometric inconsistencies, potential missed symmetry, and compliance with publication standards.[19][20] Addressing any "Alerts" is a critical part of ensuring trustworthiness.

G a Initial Model from Direct Methods b Least-Squares Refinement (e.g., SHELXL) a->b c Examine Electron Density Maps b->c e Check Validation Metrics: R-factors, Goodness-of-Fit, Difference Map b->e d Modify Model: Add/Remove Atoms, Assign Anisotropic ADPs c->d d->b Iterate e->c Model needs improvement f Final Validated Model e->f Convergence & Low Residuals

Figure 3: The iterative cycle of crystallographic structure refinement and validation.
Parameter Description Typical Target Value Significance
Resolution (Å) The smallest distance between crystal planes that can be resolved. Lower values are better.< 0.8 ÅIndicates the level of detail in the electron density map. High resolution is needed for accurate bond lengths.[21]
R1 The conventional R-factor; a measure of the agreement between observed and calculated structure factor amplitudes.< 0.05 (5%)A primary indicator of how well the model fits the data.
wR2 A weighted R-factor based on squared structure factor amplitudes.< 0.15 (15%)A more statistically robust measure of the refinement's quality.
Goodness of Fit (GooF) Should be close to 1.0 for a good refinement.~ 1.0Values significantly different from 1.0 may indicate an incorrect model or improper data weighting.
Max/Min Residual Density (e⁻/ų) The largest peaks and holes in the final difference electron density map.< |0.5|Large residual peaks may indicate disorder or missing atoms.
Table 2: Key data collection and refinement parameters for evaluating structure quality, based on IUCr standards.[11][21]

Conclusion: From Data to Insight

A successfully refined crystal structure of an N-acetyl phenothiazine compound provides a wealth of information. It offers unambiguous confirmation of the molecular connectivity, stereochemistry, and conformation, including the characteristic butterfly angle. Analysis of the crystal packing reveals the key intermolecular forces that stabilize the solid state. This information is invaluable for understanding polymorphism, guiding formulation efforts, and providing a structural basis for computational modeling and rational drug design. By following these rigorous, self-validating protocols, researchers can generate high-quality, reliable structural data essential for advancing pharmaceutical science.

References

  • Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes. (n.d.). Google Vertex AI Search.
  • MX-Software. (n.d.). Diamond Light Source.
  • Crystallographic Information Framework. (n.d.). International Union of Crystallography (IUCr).
  • Publication standards for crystal structures. (2011, June 2). International Union of Crystallography (IUCr).
  • Crystallography Software. (2023, February 15). RCSB PDB.
  • International Union of Crystallography (IUCr). (n.d.). International Science Council.
  • International Union of Crystallography. (n.d.). Wikipedia.
  • Crystallographic software list. (n.d.). International Union of Crystallography (IUCr).
  • X-Ray Crystallography - Software. (n.d.). Purdue University.
  • Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. (2022). MDPI.
  • X-ray crystallography. (n.d.). Wikipedia.
  • A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. (n.d.). International Union of Crystallography (IUCr).
  • Single Crystal X-ray Diffraction Software. (n.d.). Bruker.
  • What Problems Might Occur If Crystallization Occurs Too Rapidly? (2024, September 5). Achieve Chem.
  • Standards for structural and crystallization communications - estimation of resolution limits. (n.d.). International Union of Crystallography (IUCr) Journals.
  • Structure refinement. (n.d.). MIT OpenCourseWare.
  • Synthesis and Structure of Novel Phenothiazine Derivatives... (2024). PubMed Central.
  • The Crucial Role of Crystallization in Drug Substances Development. (2023, August 1). Neuland Labs.
  • The crystal and molecular structure of thiethylperazine, a derivative of phenothiazine. (1970). International Union of Crystallography (IUCr).
  • Pharmaceutical Crystallization in drug development. (n.d.). Syrris.
  • X-Ray Crystallography of Chemical Compounds. (n.d.). PubMed Central, NIH.
  • Refining X-ray Crystal Structures. (2019, July 24). The Royal Society of Chemistry.
  • A beginner's guide to X-ray data processing. (2021, May 28). Portland Press.
  • Synthesis and Structure of Novel Phenothiazine Derivatives... (2024, July 2). ACS Omega.
  • Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. (n.d.). PubMed Central, NIH.
  • Factors which affect the crystallization of a drug substance. (n.d.). ResearchGate.
  • Single-crystal analysis of the synthesized phenothiazine derivatives... (n.d.). ResearchGate.
  • X-ray crystallography: Data collection strategies and resources. (n.d.). ResearchGate.
  • a) Chemical structure of phenothiazine derivatives. b) Single-crystal... (n.d.). ResearchGate.
  • Phenothiazine. (n.d.). Wikipedia.
  • Preparation method for N-acetyl phenothiazine. (n.d.). Google Patents.
  • X-ray Crystallography for Molecular Structure Determination. (2023, November 9). AZoLifeSciences.
  • Synthesis of New N-Substituted Phenothiazine Derivatives. (2018, September 21). ResearchGate.
  • Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. (2022, November 4). ResearchGate.
  • x Ray crystallography. (n.d.). PubMed Central, NIH.
  • Synthesis of N-alkaloidacyl derivatives of phenothiazine. (2025, August 10). ResearchGate.
  • Synthesis of phenothiazine derivatives for antioxidant studies. (n.d.). DTIC.
  • A Million Crystal Structures: the CSD Contribution in the Designing of Biologically-Active Molecules. (2019, October 10). CCDC.
  • CSD One Million. (n.d.). CCDC.
  • Introducing Cambridge Structural Database 6.00. (2025, May 14). CCDC.
  • The Largest Curated Crystal Structure Database. (n.d.). CCDC.
  • CCDC 2347862: Experimental Crystal Structure Determination. (n.d.). Iowa Research Online.
  • X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide. (2022, September 30). ResearchGate.
  • Protein Crystallization for X-ray Crystallography. (2011, January 16). PubMed Central, NIH.
  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. (n.d.). PubMed Central, NIH.
  • Flowchart representing the major steps during X-ray crystallography... (n.d.). ResearchGate.

Sources

Application Notes & Protocols: A Hierarchical Approach to the In Vitro Screening of 10-(Chloroacetyl)-10H-phenothiazine Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Scientific Rationale

Phenothiazines are a class of heterocyclic compounds built on a 10H-dibenzo-[b,e]-1,4-thiazine core. While renowned for their neuroleptic and antipsychotic activities, a substantial body of evidence has illuminated their potential as versatile anticancer agents.[1][2][3][4][5] The anticancer effects of phenothiazine derivatives are multifaceted, involving the induction of apoptosis, modulation of critical signaling pathways like PI3K/Akt/mTOR, suppression of angiogenesis, and the induction of oxidative stress.[1][6][7][8]

The 10-(Chloroacetyl)-10H-phenothiazine scaffold serves as a particularly interesting starting point for drug discovery. The chloroacetyl group is an electrophilic moiety, making it a reactive handle for further chemical modification to generate diverse compound libraries.[5][9] Moreover, this reactive group itself may confer specific biological activities through covalent interactions with cellular nucleophiles.

This guide provides a comprehensive, field-proven framework for the in vitro screening of novel this compound derivatives. The workflow is designed as a hierarchical cascade, beginning with broad primary screening to identify cytotoxic "hits" and progressing to more specific secondary assays to elucidate their mechanism of action (MOA). This approach ensures that resources are focused on the most promising candidates, providing a robust dataset for lead optimization.

The Screening Cascade: A Strategic Workflow

The initial evaluation of a new chemical series requires a logical progression from general to specific assays. This ensures that hit identification is both efficient and informative. The workflow is designed to first identify compounds that affect cell viability and then to systematically investigate how they exert their effects at a mechanistic level.

G cluster_0 Primary Screening cluster_1 Secondary Screening & MOA Elucidation cluster_2 Decision Point Primary Primary Cytotoxicity Screening (e.g., MTT or XTT Assay) Broad panel of cancer cell lines IC50 IC50 Value Determination Identify potent 'hit' compounds Primary->IC50 Apoptosis Apoptosis Induction Assay (Caspase-Glo 3/7) IC50->Apoptosis ROS Oxidative Stress Assay (Intracellular ROS Detection) IC50->ROS Tubulin Target-Based Assay (In Vitro Tubulin Polymerization) IC50->Tubulin Decision Prioritize Hits for Lead Optimization Apoptosis->Decision ROS->Decision Tubulin->Decision

Caption: Hierarchical workflow for in vitro screening of phenothiazine derivatives.

Primary Screening: Assessing General Cytotoxicity

The crucial first step is to determine the concentration-dependent effect of the novel compounds on the viability and metabolic activity of cancer cells.[10][11][12] Tetrazolium reduction assays are the workhorse for this stage due to their high-throughput nature, cost-effectiveness, and reliability.[13][14]

Principle of Tetrazolium Reduction Assays

Viable, metabolically active cells possess mitochondrial dehydrogenase enzymes that cleave the tetrazolium ring, converting a soluble salt into a colored formazan product.[15] The intensity of the color is directly proportional to the number of living cells.

Protocol 3.1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This is a classic, robust assay, but requires a final solubilization step as the formazan product is insoluble.[16]

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, HeLa, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • This compound derivatives (stock solutions in DMSO)

  • MTT solution (5 mg/mL in sterile PBS, protected from light)[16]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multi-well spectrophotometer (plate reader)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the phenothiazine derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[13]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully aspirate the medium without disturbing the crystals. Add 150 µL of the solubilization solution (e.g., DMSO) to each well.[11]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Protocol 3.2: XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

The XTT assay is a more convenient alternative as its formazan product is water-soluble, eliminating the solubilization step.[13][17]

Methodology:

  • Follow steps 1-3 from the MTT protocol.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions, typically by mixing the XTT solution with an electron-coupling agent.

  • XTT Addition: Add 50 µL of the freshly prepared XTT labeling mixture to each well.[13]

  • Incubation: Incubate the plate for 2-4 hours at 37°C.[13]

  • Absorbance Measurement: Measure the absorbance directly at 450-500 nm.

  • Data Analysis: Calculate cell viability and IC₅₀ values as described for the MTT assay.

Data Presentation: Cytotoxicity

Summarize the results in a clear, tabular format.

Compound IDCell LineExposure Time (h)IC₅₀ (µM) ± SD
PTZ-ClAc-01MCF-7488.4 ± 0.7
PTZ-ClAc-01HeLa4812.1 ± 1.1
PTZ-ClAc-01HepG2489.5 ± 0.9
PTZ-ClAc-02MCF-74825.3 ± 2.4
DoxorubicinMCF-7480.8 ± 0.1

Secondary Screening: Elucidating the Mechanism of Action

Once potent "hit" compounds are identified, the next phase is to investigate their potential MOA. Based on established activities of phenothiazines, key mechanisms to investigate include apoptosis induction, generation of reactive oxygen species (ROS), and disruption of microtubule dynamics.[1][6][7]

G cluster_0 Potential Mechanisms cluster_1 Cellular Consequences Phenothiazine Phenothiazine Derivative ROS ↑ Reactive Oxygen Species (ROS) Phenothiazine->ROS Tubulin Inhibition of Tubulin Polymerization Phenothiazine->Tubulin Caspase Caspase-3/7 Activation Phenothiazine->Caspase Mito Mitochondrial Damage ROS->Mito Spindle Mitotic Spindle Disruption Tubulin->Spindle Apoptosis Apoptosis Caspase->Apoptosis Mito->Caspase Spindle->Apoptosis Death Cancer Cell Death Apoptosis->Death

Caption: Potential anticancer mechanisms of phenothiazine derivatives.

Protocol 4.1: Apoptosis Induction via Caspase-3/7 Activity

Causality: Caspases-3 and -7 are key executioner enzymes in the apoptotic cascade. Measuring their activity provides direct evidence of a compound's ability to induce programmed cell death. The Caspase-Glo® 3/7 assay is a highly sensitive luminescent method ideal for this purpose.[18][19]

Principle: The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specific for caspase-3 and -7.[18] Cleavage of this substrate by active caspases releases aminoluciferin, which is consumed by luciferase to generate a stable, "glow-type" luminescent signal proportional to caspase activity.[18]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate and treat with the hit compounds at relevant concentrations (e.g., 1x and 5x their IC₅₀) for a specified time (e.g., 24 hours).

  • Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to form the Caspase-Glo® 3/7 Reagent.[19] Allow it to equilibrate to room temperature.

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Signal Development: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Express results as a fold-change in luminescence relative to the vehicle-treated control.

Protocol 4.2: Induction of Oxidative Stress via Intracellular ROS Detection

Causality: An imbalance between the production of ROS and the cell's antioxidant capacity leads to oxidative stress, which can damage cellular components and trigger cell death.[6][7] Phenothiazines have been shown to induce ROS.[7]

Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) is used to measure intracellular ROS.[20] Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent H₂DCF. In the presence of ROS, H₂DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be quantified.[20][21]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate and allow them to attach overnight.

  • Probe Loading: Remove the culture medium and wash the cells once with warm PBS. Add 100 µL of 1X ROS Label (e.g., H₂DCFDA) diluted in an appropriate buffer to each well.

  • Incubation: Incubate the plate for 45-60 minutes at 37°C in the dark.[20]

  • Compound Treatment: Remove the loading solution and add 100 µL of the phenothiazine derivatives diluted in medium. Include a positive control (e.g., H₂O₂) and a vehicle control.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity (Excitation/Emission ~495/529 nm) over time (kinetic mode) or at a fixed endpoint (e.g., 1-6 hours) using a fluorescence plate reader.

  • Data Analysis: Calculate the fold increase in fluorescence intensity compared to the vehicle-treated control at t=0.

Protocol 4.3: Disruption of Microtubule Dynamics via In Vitro Tubulin Polymerization Assay

Causality: Microtubules are essential for forming the mitotic spindle during cell division.[22] Compounds that inhibit the polymerization of tubulin into microtubules are potent anticancer agents.[22] Several phenothiazine derivatives are known to inhibit tubulin polymerization.[23][24][25][26] This cell-free assay directly confirms whether the compounds target tubulin.

Principle: The assembly of purified tubulin into microtubules is monitored in real-time. This protocol uses a fluorescence-based method, where a fluorescent reporter binds preferentially to polymerized microtubules, resulting in a quantifiable increase in fluorescence intensity.[22] The polymerization is initiated by raising the temperature to 37°C in the presence of GTP.[22]

Step-by-Step Methodology:

  • Reagent Preparation: All reagents, including >99% pure tubulin, GTP, and fluorescent reporter, should be prepared and kept on ice as per the kit manufacturer's instructions.[22]

  • Plate Preparation: Pre-warm a 96-well plate (black, clear bottom) to 37°C.

  • Compound Addition: Add 5 µL of 10x concentrated test compounds, positive controls (e.g., Nocodazole, an inhibitor), and a vehicle control to the appropriate wells of the pre-warmed plate.[22]

  • Reaction Initiation: On ice, prepare the tubulin reaction mix (e.g., final concentration of 2 mg/mL tubulin in a polymerization buffer with GTP and fluorescent reporter).[22] Carefully add 45 µL of this ice-cold mix to each well.

  • Data Acquisition: Immediately place the plate into the microplate reader pre-warmed to 37°C. Measure the fluorescence intensity every minute for 60-90 minutes.

  • Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. Calculate the percentage of inhibition of the polymerization rate or the final extent of polymerization (plateau phase) compared to the vehicle control.

Data Presentation: Mechanism of Action
Compound IDCaspase-3/7 Activation (Fold Change vs. Control)Intracellular ROS (Fold Change vs. Control)Tubulin Polymerization (% Inhibition @ 10 µM)
PTZ-ClAc-014.8 ± 0.41.5 ± 0.285 ± 5.2
PTZ-ClAc-021.2 ± 0.11.1 ± 0.115 ± 3.1
NocodazoleN/AN/A98 ± 2.5

Conclusion and Interpretation

This hierarchical screening protocol provides a robust framework for evaluating novel this compound derivatives. By integrating primary cytotoxicity screening with a panel of mechanism-of-action assays, researchers can efficiently identify potent compounds and gain critical insights into their biological activity.

For instance, a compound like PTZ-ClAc-01 in our example tables would be prioritized as a high-value hit. It demonstrates potent cytotoxicity (IC₅₀ < 10 µM), strongly induces apoptosis via caspase activation, and directly inhibits tubulin polymerization. The modest increase in ROS suggests this might be a secondary effect. This profile strongly indicates that PTZ-ClAc-01 is a promising microtubule-destabilizing agent worthy of further preclinical development. Conversely, a compound like PTZ-ClAc-02, with weak activity across all assays, would be deprioritized. This systematic approach ensures a data-driven progression of the most promising drug candidates.

References

  • National Institutes of Health. (n.d.). Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance.
  • Labtoo. (n.d.). Oxidative stress & ROS detection - In vitro assays.
  • ResearchGate. (2015). New derivatives of phenothiazines with anticancer activities.
  • Assay Genie. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit.
  • MDPI. (2023). Antitumor Activity of PEGylated and TEGylated Phenothiazine Derivatives: Structure–Activity Relationship.
  • ResearchGate. (2023). Phenothiazine derivatives as anticancer compounds.
  • Creative Bioarray. (n.d.). Caspase Activity Assay.
  • RSC Publishing. (2025). Analysis of two screens reveals a correlation between antiamoebic and anti-tubulin activities of phenothiazine and triphenylethylene derivatives.
  • Frontiers. (2023). Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells.
  • National Institutes of Health. (2018). Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs.
  • National Institutes of Health. (2023). Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells.
  • PubMed. (2025). Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance.
  • ScienceDirect. (2023). Phenothiazines as anti-cancer agents: SAR overview and synthetic strategies.
  • OUCI. (n.d.). Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells.
  • MDPI. (2018). Phenothiazine- and Carbazole-Cyanochalcones as Dual Inhibitors of Tubulin Polymerization and Human Farnesyltransferase.
  • National Institutes of Health. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits.
  • protocols.io. (2025). Caspase 3/7 Activity.
  • Cell Biolabs, Inc. (n.d.). Intracellular ROS Assay.
  • JoVE. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry.
  • Wikipedia. (n.d.). Chlorpromazine.
  • ResearchGate. (2011). N-Benzoylated Phenoxazines and Phenothiazines: Synthesis, Antiproliferative Activity, and Inhibition of Tubulin Polymerization.
  • ACS Publications. (2011). N-Benzoylated Phenoxazines and Phenothiazines: Synthesis, Antiproliferative Activity, and Inhibition of Tubulin Polymerization.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • National Institutes of Health. (2022). Two-color in vitro assay to visualize and quantify microtubule shaft dynamics.
  • BMG LABTECH. (2019). Reactive Oxygen Species (ROS) Detection.
  • Royal Society of Chemistry. (2018). Synthesis of bioactive chlorinated 10H-phenothiazines, sulfones, ribofuranosides and their antimicrobial activity.
  • National Institutes of Health. (2018). An in vitro Microscopy-based Assay for Microtubule-binding and Microtubule-crosslinking by Budding Yeast Microtubule-associated Protein.
  • ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • PubMed Central. (n.d.). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish.
  • ACS Omega. (2020). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish.
  • PubMed. (2023). New phenothiazine conjugates as apoptosis inducing agents: Design, synthesis, In-vitro anti-cancer screening and 131I-radiolabeling for in-vivo evaluation.
  • ResearchGate. (n.d.). Available online through.
  • AIP Publishing. (2021). Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 10-(Chloroacetyl)-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 10-(Chloroacetyl)-10H-phenothiazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve reaction yields and product purity. As Senior Application Scientists, we combine technical accuracy with practical, field-tested insights to support your experimental success.

Introduction

The synthesis of this compound is a crucial step in the development of various pharmaceutical compounds. The most common and direct method is the N-acylation of 10H-phenothiazine with chloroacetyl chloride.[1] While seemingly straightforward, this reaction is often plagued by issues such as low yields, challenging purification, and the formation of unwanted byproducts. This guide will address these common pitfalls and provide robust solutions to optimize your synthetic protocol.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the synthesis of this compound?

A1: The synthesis proceeds via a nucleophilic acyl substitution reaction. The nitrogen atom of the phenothiazine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion to form the desired N-acylated product.

Q2: Why is the addition of a base, such as triethylamine or pyridine, often recommended in this synthesis?

A2: The addition of a non-nucleophilic base is critical for several reasons. Firstly, it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the starting phenothiazine, which would render it non-nucleophilic and halt the reaction. Secondly, by scavenging the acid, the base helps to prevent acid-catalyzed side reactions, such as degradation of the product or starting material.

Q3: My final product has a greenish or dark color. What is the likely cause and how can I prevent it?

A3: A colored product often indicates the presence of oxidized impurities. The phenothiazine core is susceptible to oxidation, particularly at the sulfur atom, which can lead to the formation of phenothiazine sulfoxide.[2][3] This oxidation can be promoted by exposure to air, light, or trace metal impurities, especially at elevated temperatures. To minimize oxidation, it is recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon), use purified, degassed solvents, and avoid excessive heat.

Q4: I am observing a significant amount of unreacted phenothiazine in my crude product. What are the potential reasons?

A4: Several factors could contribute to incomplete conversion. These include:

  • Insufficient chloroacetyl chloride: Ensure you are using a slight excess of the acylating agent.

  • Inadequate mixing: Proper stirring is essential to ensure the reactants are in close contact.

  • Low reaction temperature: While low temperatures can minimize side reactions, the reaction rate may be too slow. A balance must be struck to achieve a reasonable reaction time with minimal byproduct formation.

  • Deactivation of phenothiazine: If no base is used, the generated HCl will protonate the starting material, preventing it from reacting.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the synthesis of this compound.

Issue 1: Low Product Yield

Low yields are a frequent challenge in this synthesis. The following workflow can help identify and resolve the root cause.

Low_Yield_Troubleshooting cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_workup Workup & Purification start Low Yield Observed reagent_quality Check Reagent Purity & Stoichiometry start->reagent_quality reaction_conditions Optimize Reaction Conditions reagent_quality->reaction_conditions Reagents OK phenothiazine_purity Purity of Phenothiazine? workup_purification Minimize Losses During Workup & Purification reaction_conditions->workup_purification Conditions Optimized base_present Base Added? yield_improved Yield Improved workup_purification->yield_improved Losses Minimized extraction_efficiency Efficient Extraction? cac_purity Freshly Distilled Chloroacetyl Chloride? solvent_anhydrous Anhydrous Solvent? temperature_control Optimal Temperature? inert_atmosphere Inert Atmosphere? recrystallization_solvent Correct Recrystallization Solvent?

Caption: Troubleshooting workflow for low product yield.

Detailed Troubleshooting Steps for Low Yield:

Potential Cause Explanation Recommended Solution
Impure Reactants Impurities in phenothiazine can interfere with the reaction. Chloroacetyl chloride can hydrolyze over time, reducing its effectiveness.Use recrystallized phenothiazine. Ensure chloroacetyl chloride is freshly distilled or from a newly opened bottle.
Suboptimal Stoichiometry An insufficient amount of chloroacetyl chloride will lead to incomplete conversion. A large excess can lead to side reactions.Use a 1.1 to 1.5 molar equivalent of chloroacetyl chloride relative to phenothiazine.
Absence of Base As discussed in the FAQs, the HCl byproduct will quench the reaction if not neutralized.Add 1.1 to 1.5 equivalents of a non-nucleophilic base like triethylamine or pyridine.
Inappropriate Reaction Temperature The reaction may be too slow at low temperatures, while high temperatures can promote side reactions and decomposition.Start the reaction at 0°C and allow it to slowly warm to room temperature. Gentle heating (40-50°C) can be applied if the reaction is sluggish, but should be monitored carefully.
Moisture in the Reaction Chloroacetyl chloride is highly reactive towards water, leading to its decomposition.Use anhydrous solvents and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere.
Losses During Workup and Purification The product can be lost during aqueous washes if not extracted efficiently. Choosing an inappropriate recrystallization solvent can also lead to significant losses.Ensure complete extraction with a suitable organic solvent like dichloromethane or ethyl acetate. For recrystallization, a solvent system in which the product is soluble when hot and sparingly soluble when cold is ideal (e.g., ethanol/water, isopropanol).
Issue 2: Formation of Side Products

The primary side product in this reaction is the phenothiazine sulfoxide. Understanding the conditions that favor its formation is key to prevention.

Side_Reaction_Pathway phenothiazine 10H-Phenothiazine product This compound phenothiazine->product + Chloroacetyl Chloride side_product Phenothiazine Sulfoxide phenothiazine->side_product Oxidation product->side_product Oxidation (slower) oxidizing_conditions Oxidizing Conditions (Air, Heat, Light) oxidizing_conditions->phenothiazine oxidizing_conditions->product

Caption: Reaction pathway showing the desired product and the primary side reaction.

Minimizing Side Product Formation:

  • Inert Atmosphere: The most effective way to prevent oxidation is to exclude oxygen from the reaction. Purge the reaction vessel with nitrogen or argon before adding reagents and maintain a positive pressure of inert gas throughout the reaction.

  • Degassed Solvents: Solvents can contain dissolved oxygen. Degas your solvent by bubbling an inert gas through it for 15-30 minutes prior to use.

  • Control of Reaction Temperature: Avoid unnecessarily high temperatures, as heat can accelerate the rate of oxidation.

  • Protection from Light: Perform the reaction in a flask wrapped in aluminum foil to minimize light exposure, which can also promote oxidation.

Issue 3: Difficulty in Product Purification

Even with optimized reaction conditions, purification can be challenging due to the similar polarities of the product and unreacted starting material.

Recommended Purification Protocol:

  • Workup: After the reaction is complete, quench the mixture with water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove any remaining base, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Crude Product Isolation: Remove the solvent under reduced pressure to obtain the crude product.

  • Recrystallization: This is the most common method for purifying this compound.

    • Solvent Selection: The ideal solvent is one in which the product is highly soluble at elevated temperatures and poorly soluble at room temperature or below. Common choices include ethanol, isopropanol, or a mixed solvent system like ethanol/water.[4][5]

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered to remove it.[4] Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Column Chromatography: If recrystallization does not yield a pure product, column chromatography on silica gel can be employed. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically effective.

Experimental Protocols

Optimized Synthesis of this compound

Materials:

  • 10H-Phenothiazine

  • Chloroacetyl chloride

  • Triethylamine

  • Anhydrous dichloromethane (or other suitable aprotic solvent)

  • Deionized water

  • 1M Hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • To a dry, round-bottom flask under an inert atmosphere (nitrogen or argon), add 10H-phenothiazine (1.0 eq).

  • Dissolve the phenothiazine in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (1.2 eq) dropwise to the stirred solution.

  • Slowly add a solution of chloroacetyl chloride (1.2 eq) in anhydrous dichloromethane to the reaction mixture over 15-20 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by slowly adding deionized water.

  • Separate the organic layer and wash sequentially with 1M HCl, deionized water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from ethanol.

References

  • Synthesis of some new phenothiazine derivatives of expected medicinal value. (n.d.). PubMed.
  • Unlocking Twofold Oxidation in Phenothiazine Polymers for Application in Symmetric All-Organic Anionic Batteries. (n.d.). ACS Publications.
  • Oxidation of the phenothiazine group of drugs is a well documented feature of these compounds. (1980). Journal of Chromatography B: Biomedical Sciences and Applications.
  • Side-chain effects on phenothiazine cation radical reactions. (n.d.). PubMed.
  • Purification of phenothiazine. (1968). Google Patents.
  • Aromatic oxidation of some phenothiazines. (n.d.). PubMed.
  • Synthesis of New N-Substituted Phenothiazine Derivatives. (2018). ResearchGate.
  • N-haloacetyl phenothiazines and derivatives: Preparation, characterization and structure-activity relationship for antifungal activity. (2017). ResearchGate.
  • Phenothiazine derivatives and a process for their preparation. (1981). Google Patents.
  • Phenothiazine oxidation process. (n.d.). ResearchGate.
  • Regioselective synthesis of N-acyl- and N-alkyldioxolo[4,5-b]phenothiazines. (2000). ResearchGate.
  • Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives. (2011). Oriental Journal of Chemistry.
  • A Review on Synthesis and Biological Activities of Phenothiazine Derivatives. (n.d.). ResearchGate.
  • Purification by Recrystallization. (n.d.). CUNY.
  • Recrystallization Lab Report. (n.d.). Scribd.
  • Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. (2024). ACS Omega.
  • Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents. (2021). PubMed Central.
  • Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. (2011). JOCPR.

Sources

Technical Support Center: Purification of Crude 10-(Chloroacetyl)-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 10-(Chloroacetyl)-10H-phenothiazine. The methodologies and troubleshooting advice provided herein are synthesized from established chemical principles and field-proven insights to address the specific challenges associated with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

The two most effective and commonly employed techniques for purifying this compound and related derivatives are column chromatography and recrystallization.[1] Column chromatography is excellent for separating the target compound from unreacted starting materials and by-products with different polarities.[2] Recrystallization is a final polishing step to obtain high-purity crystalline material. Often, a combination of both methods is used for optimal results.

Q2: My compound appears to be degrading during purification. What is the likely cause and how can I prevent it?

Phenothiazines are notoriously susceptible to oxidation, primarily at the sulfur atom, which can form a sulfoxide.[1] This degradation is often accelerated by prolonged exposure to light, atmospheric oxygen, and heat.[1] To mitigate this:

  • Protect from Light: Wrap all flasks and columns containing the compound in aluminum foil.

  • Inert Atmosphere: When possible, conduct purification steps under an inert atmosphere, such as nitrogen or argon.

  • Use High-Purity Solvents: Use fresh, anhydrous, or deoxygenated solvents to minimize oxidative and hydrolytic side reactions.

  • Avoid Excessive Heat: Minimize heating times during recrystallization and use the lowest effective temperature.

Q3: After running a silica gel column, my TLC still shows multiple spots. What's happening?

There are several possibilities for this observation:

  • On-Column Degradation: Silica gel is slightly acidic and can sometimes catalyze the degradation of sensitive compounds like phenothiazines.[1] If you suspect this, you can use a less acidic stationary phase, such as neutral alumina, or deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a basic modifier like triethylamine.

  • Inappropriate Solvent System: The chosen eluent may not have sufficient resolving power to separate your compound from a closely related impurity. It is crucial to optimize the solvent system using Thin Layer Chromatography (TLC) before committing to a large-scale column. Aim for a retention factor (Rf) of 0.2-0.4 for your target compound to achieve good separation.[3]

  • Compound Instability on TLC Plate: The compound itself might be unstable on the acidic surface of the TLC plate, showing degradation spots that are not present in the bulk sample.[1]

Q4: How can I remove persistent colored impurities from my product?

Colored impurities are typically highly conjugated molecules. If they persist after initial purification attempts, consider these options:

  • Activated Charcoal Treatment: During recrystallization, add a very small amount of activated charcoal to the hot solution. The charcoal adsorbs colored impurities. However, use it sparingly as it can also adsorb your product and reduce the overall yield. Filter the hot solution through a pad of Celite® to remove the charcoal before allowing the solution to cool.[3]

  • Optimized Column Chromatography: This remains the most reliable method. A well-optimized column chromatography run, potentially using a different stationary phase (e.g., alumina) or a gradient elution, should effectively separate colored impurities.[3]

Q5: What are the common impurities I should expect from the synthesis of this compound?

The synthesis typically involves the reaction of phenothiazine with chloroacetyl chloride.[4][5] Therefore, the most probable impurities in the crude product are:

  • Unreacted Phenothiazine: This is a less polar impurity.

  • Hydrolysis Products: Chloroacetyl chloride can hydrolyze to chloroacetic acid, and the product itself could potentially hydrolyze, though this is less likely under anhydrous reaction conditions.

  • Oxidized By-products: As mentioned, phenothiazine sulfoxide derivatives can form if the reaction is exposed to air.[1]

Troubleshooting Guide: Common Purification Issues

Problem Probable Cause(s) Recommended Solution(s)
Oiling Out During Recrystallization The compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated. The presence of impurities is depressing the melting point.- Use a lower-boiling point solvent or a solvent pair. - Ensure slow cooling to allow for proper crystal lattice formation. - Try adding a seed crystal of pure product to induce crystallization.[3] - Scratch the inside of the flask at the solvent-air interface with a glass rod.[3]
Poor Separation / Streaking on Column Chromatography The chosen eluent is too polar or not polar enough. The column was packed improperly (air bubbles, cracks). The sample was overloaded. The compound is degrading on the column.- Optimize the mobile phase using TLC to achieve a target Rf of 0.2-0.4.[3] - Repack the column carefully, ensuring a uniform and compact bed.[6] - Load the sample in a minimal amount of solvent to create a narrow starting band.[7] - Consider switching to a neutral stationary phase like alumina or deactivating the silica gel.
Low Product Recovery After Column The compound is irreversibly adsorbed onto the stationary phase. The product is eluting in very broad bands, leading to mixed fractions. The compound degraded during the process.- Increase the polarity of the eluent at the end of the run to flush the column. - If using silica, adding a small percentage of a more polar solvent like methanol to your eluent can help recover highly retained compounds. - Run the column more quickly (flash chromatography) to minimize the time the compound spends on the stationary phase, reducing potential degradation.[1]
Product is a Non-Crystalline Solid or Sticky Oil Residual solvent is present. Persistent impurities are inhibiting crystallization.- Dry the product under high vacuum for an extended period, possibly with gentle heating if the compound is stable. - Re-purify using column chromatography to remove impurities. - Attempt to triturate the oil with a non-polar solvent (e.g., hexane or diethyl ether) to induce solidification and wash away soluble impurities.

Visual Workflow: Purification Strategy

The following diagram outlines a logical workflow for the purification of crude this compound.

G crude Crude 10-(Chloroacetyl) -10H-phenothiazine tlc Analyze by TLC crude->tlc one_spot Single Major Spot (with baseline impurities) tlc->one_spot Is the product the major component? multi_spot Multiple Separable Spots tlc->multi_spot recryst Direct Recrystallization (e.g., from Ethanol or Methanol) one_spot->recryst Yes column Column Chromatography (Silica Gel or Alumina) one_spot->column No, impurities significant multi_spot->column final_product Pure Crystalline Product recryst->final_product analyze_fractions Analyze Fractions by TLC column->analyze_fractions combine Combine Pure Fractions & Evaporate Solvent analyze_fractions->combine recryst_after_column Recrystallize Combined Product combine->recryst_after_column recryst_after_column->final_product

Caption: Decision workflow for purifying crude this compound.

Detailed Protocol: Column Chromatography Purification

This protocol describes a general procedure for purifying crude this compound using silica gel column chromatography.

1. Preparation of the Mobile Phase (Eluent):

  • Based on preliminary TLC analysis, prepare a suitable solvent system. A good starting point for phenothiazine derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[8]

  • Rationale: The goal is to find a solvent mixture where the target compound has an Rf value between 0.2 and 0.4, ensuring it moves down the column at a moderate rate, allowing for separation from faster-moving (less polar) and slower-moving (more polar) impurities.[3]

  • Prepare a sufficient volume to run the entire column.

2. Packing the Column:

  • Select a column of appropriate size for the amount of crude material.

  • Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[6]

  • Wet Packing (Recommended): In a beaker, create a slurry of silica gel in your chosen eluent. Pour this slurry into the column.[2] Gently tap the side of the column to ensure even packing and dislodge any air bubbles.

  • Allow the silica to settle, draining excess solvent from the bottom but never letting the solvent level drop below the top of the silica bed. [6]

  • Add a protective layer of sand to the top of the settled silica bed.

3. Loading the Sample:

  • Dissolve the crude this compound in the absolute minimum amount of the eluent or a slightly more polar solvent (like dichloromethane) if it has poor solubility in the eluent.

  • Rationale: Loading the sample in a small volume creates a narrow, concentrated band at the top of the column. A wide starting band leads to broad, overlapping elution bands and poor separation.[7]

  • Carefully pipette the concentrated sample solution onto the top layer of sand.

  • Rinse the sample flask with a tiny amount of eluent and add this to the column to ensure all the material is transferred.

  • Drain the solvent until the sample is fully adsorbed onto the silica/sand layer.

4. Elution and Fraction Collection:

  • Carefully add fresh eluent to the top of the column, filling the reservoir.

  • Begin collecting fractions in numbered test tubes or flasks. You can apply gentle positive pressure (flash chromatography) to speed up the process.[6]

  • Monitor the separation by collecting small spots from the eluting fractions onto a TLC plate.

5. Analysis and Product Isolation:

  • Develop the monitoring TLC plate to identify which fractions contain your pure product.

  • Combine the fractions that show a single, clean spot corresponding to the desired product.

  • Remove the solvent from the combined fractions using a rotary evaporator.

  • The resulting solid can be further purified by recrystallization if necessary to obtain a high-purity, crystalline final product.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of 7-methoxy-3H-phenothiazin-3-one.
  • SIELC Technologies. (2018, February 16). This compound.
  • Gupta, R. R., et al. (2010).
  • Patel, K., et al. (2010). Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives. Oriental Journal of Chemistry, 26(3), 969-976.
  • United States Patent US2887482A. (1959). Purification of phenothiazine.
  • Supporting information for Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal. (2013). RSC Advances.
  • Al-Obaidi, A. H., & Al-Masoudi, W. A. (2018). Synthesis of New N-Substituted Phenothiazine Derivatives. AL-Mustansiriya J. Sci., 29(3), 51-58.
  • Wikipedia. (n.d.). Column chromatography.
  • Professor Dave Explains. (2019, March 19).
  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications.
  • Sarmiento, G. P., et al. (2012). N-haloacetyl phenothiazines and derivatives: Preparation, characterization and structure-activity relationship for antifungal activity. Bioorganic & Medicinal Chemistry, 20(1), 104-114.
  • Benchchem. (n.d.). Technical Support Center: Purification of Phthalazine Derivatives.

Sources

Technical Support Center: Synthesis of N-Substituted Phenothiazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for phenothiazine synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals. As Senior Application Scientists, we have compiled this resource to address common challenges, particularly the side reactions that can complicate the synthesis of N-substituted phenothiazines, reducing yield and purity. This guide provides troubleshooting advice and in-depth explanations to help you optimize your synthetic protocols.

General FAQs

Q1: My starting phenothiazine material has a slight green or yellow tint. Is it pure enough for N-substitution?

A1: Not necessarily. Phenothiazine is notoriously susceptible to oxidation.[1] A yellow to greenish color often indicates the presence of oxidation products, such as phenothiazine sulfoxide or phenothiazone, which can interfere with subsequent reactions. The nitrogen atom's nucleophilicity is crucial for N-substitution, and oxidation of the sulfur atom can electronically deactivate the molecule.

Recommendation:

  • Purity Check: Before starting, run a quick purity check using TLC or measure the melting point. Pure phenothiazine is a yellow crystalline solid with a melting point of 185 °C.[1]

  • Purification: If impurities are detected, it is highly advisable to purify the starting material. Recrystallization from ethanol or toluene is a common method. For more persistent impurities, column chromatography or distillation under reduced pressure in the presence of a reducing agent like silicon dioxide can be effective.[2]

Q2: My N-alkylation reaction is sluggish and gives low yields, even with a strong base like NaH. What could be the issue?

A2: Several factors can lead to poor reactivity in N-alkylation reactions.

  • Base Inadequacy: Sodium hydride (NaH) can be passivated by a layer of sodium hydroxide if exposed to moisture. Ensure you are using fresh, high-quality NaH from a recently opened container. The reaction of phenothiazine's N-H proton (pKa ≈ 23 in DMSO) requires a sufficiently strong base to generate the nucleophilic phenothiazide anion.[1]

  • Solvent Choice: The choice of solvent is critical. Aprotic polar solvents like DMF or THF are generally preferred as they can solvate the cation of the base and do not interfere with the nucleophile.[3][4] Using a non-polar solvent like toluene with NaH can result in very low yields (as low as 5%) compared to DMF (yields over 50%).[3]

  • Leaving Group: The nature of the leaving group on your alkylating agent is paramount. The reactivity order is typically I > Br > Cl > OTs. If you are using an alkyl chloride, the reaction may require higher temperatures or longer reaction times. Consider converting the alkyl chloride to the more reactive alkyl iodide in situ by adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction conditions).

Troubleshooting Guide: N-Alkylation Side Reactions

N-alkylation is the most common method for introducing side chains, but it is prone to several competing reactions.[3]

Q3: My reaction produced the desired N-alkylated product, but also a significant amount of a C-alkylated isomer. How can I prevent this?

A3: The formation of C-alkylated byproducts is a classic example of a Friedel-Crafts-type side reaction. The phenothiazine ring system is electron-rich and can act as a nucleophile, especially at the 3- and 7-positions.[5][6]

Causality: This side reaction is favored by conditions that generate or stabilize a carbocation from the alkylating agent.

  • Using secondary or tertiary alkyl halides.

  • Employing Lewis acid catalysts (e.g., AlCl₃), which are sometimes used in specific syntheses.[7]

  • High reaction temperatures that promote leaving group dissociation.

Troubleshooting & Prevention:

  • Avoid Lewis Acids: For simple N-alkylation, rely on a strong base to deprotonate the nitrogen. Avoid Lewis acids unless nuclear alkylation is the goal.

  • Use Primary Alkyl Halides: Whenever possible, use primary alkyl halides as they are less prone to forming stable carbocations and react preferentially via an Sₙ2 mechanism at the nitrogen.

  • Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or even 0 °C after the initial deprotonation step.

  • Base Selection: Using a strong, non-nucleophilic base like NaH or KHMDS ensures that the phenothiazide anion is the primary nucleophile, favoring N-alkylation over C-alkylation.

Workflow: Minimizing C-Alkylation

cluster_0 Problem Identification cluster_1 Strategy Selection cluster_2 Outcome Problem C-Alkylation Detected (e.g., by NMR, LC-MS) Temp Lower Temperature (e.g., RT to 0°C) Problem->Temp Is Temp > RT? Alkyl Use Primary Alkyl Halide Problem->Alkyl Is Alkyl Halide 2°/3°? Base Use Strong, Non-Nucleophilic Base (e.g., NaH) Problem->Base Is Base weak/nucleophilic? Outcome Increased N-Alkylation Selectivity Temp->Outcome Alkyl->Outcome Base->Outcome

Caption: Troubleshooting workflow for addressing C-alkylation.

Q4: My final product is contaminated with the corresponding phenothiazine sulfoxide. Where is the oxidation coming from and how do I stop it?

A4: The sulfur atom in the phenothiazine heterocycle is electron-rich and easily oxidized to a sulfoxide.[8] This is a common metabolic pathway for phenothiazine drugs but can also occur as a chemical side reaction during synthesis.[9]

Causality:

  • Atmospheric Oxygen: Reactions run open to the air, especially at elevated temperatures or for extended periods, are prime candidates for oxidation. Radical intermediates can react with O₂.

  • Oxidizing Reagents/Impurities: Peroxides in solvents (especially older bottles of THF or ether) or other oxidizing impurities can cause this side reaction.

  • Photoreactivity: Phenothiazines can be photoreactive, and exposure to UV light in the presence of oxygen can generate reactive oxygen species that lead to S-oxidation.

Troubleshooting & Prevention:

  • Inert Atmosphere: This is the most critical control parameter. Always perform the synthesis under an inert atmosphere of nitrogen or argon. See Protocol 1 for details.

  • Solvent Purity: Use freshly distilled or anhydrous, inhibitor-free solvents to eliminate peroxides.

  • Protect from Light: Wrap the reaction flask in aluminum foil to prevent photochemical side reactions.

  • Purification: If sulfoxide formation is unavoidable, it can often be separated from the less polar N-alkylated product by column chromatography.

Reaction Scheme: N-Alkylation vs. S-Oxidation

PTZ Phenothiazine Anion Phenothiazide Anion PTZ->Anion 1. Deprotonation  -H⁺ SideProduct Side Product (Phenothiazine Sulfoxide) PTZ->SideProduct Oxidation Product Desired Product (N-Alkylated Phenothiazine) Anion->Product 2. Alkylation (SN2) RX R-X RX->Product O2 [O] (e.g., O₂, Peroxides) O2->SideProduct Base Base (e.g., NaH)

Caption: Competing pathways of N-alkylation and S-oxidation.

Troubleshooting Guide: N-Arylation Side Reactions

Modern cross-coupling methods like the Buchwald-Hartwig amination have become powerful tools for synthesizing N-aryl phenothiazines, but they have their own unique side reactions.[10]

Q5: I am attempting a Buchwald-Hartwig amination to synthesize an N-aryl phenothiazine, but my main byproduct is the hydrodehalogenated arene (Ar-H instead of Ar-Phenothiazine). What causes this?

A5: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions. It involves the replacement of the halide on your aryl halide with a hydrogen atom.

Causality: This side reaction stems from competing pathways within the catalytic cycle.[10]

  • β-Hydride Elimination: After oxidative addition of the aryl halide to Pd(0), the phenothiazide anion coordinates to the palladium. If the subsequent reductive elimination to form the C-N bond is slow, a competing pathway, β-hydride elimination from the amide ligand, can occur. This is less likely with phenothiazine itself but can happen with other amine coupling partners.

  • Reaction with Solvent/Base: The Ar-Pd(II)-X intermediate can react with trace water, alkoxide bases (like NaOtBu), or even solvent to produce the hydrodehalogenated arene.

Troubleshooting & Prevention:

  • Ligand Choice: The choice of phosphine ligand is critical. Sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are designed to accelerate the reductive elimination step, which outcompetes the side reactions.[11][12]

  • Base Selection: While a strong base like NaOtBu or LHMDS is required, using a weaker base like K₂CO₃ or Cs₂CO₃ can sometimes mitigate this side reaction, although it may require higher temperatures and longer reaction times.[12]

  • Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry to minimize side reactions with water.

Catalytic Cycle: Buchwald-Hartwig Amination & Side Reaction

G pd0 L₂Pd(0) pd2_complex L₂(Ar)Pd(II)-X pd0->pd2_complex Oxidative Addition (Ar-X) amide_complex L₂(Ar)Pd(II)-N(PTZ) pd2_complex->amide_complex Amine Coordination + Deprotonation (HN-PTZ, Base) side_product Ar-H (Hydrodehalogenation) pd2_complex->side_product Side Reactions (e.g., with base/H₂O) amide_complex->pd0 Reductive Elimination product Ar-N(PTZ) (Desired Product) amide_complex->product

Caption: Buchwald-Hartwig cycle showing desired vs. side reaction.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation under Inert Atmosphere

This protocol describes a standard method for the N-alkylation of phenothiazine using sodium hydride as a base and THF as a solvent.

Materials:

  • Phenothiazine (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Alkyl halide (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard Schlenk line or glovebox equipment

  • Magnetic stirrer and stir bar

Procedure:

  • Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum. Connect the apparatus to a Schlenk line providing an inert atmosphere (N₂ or Ar).

  • Reagent Addition: Under a positive pressure of inert gas, add phenothiazine to the flask. Add anhydrous THF via syringe to dissolve the solid.

  • Deprotonation: Carefully add the sodium hydride portion-wise to the stirred solution at room temperature. Caution: Hydrogen gas is evolved. The mixture will typically turn from a solution to a slurry as the sodium phenothiazide salt forms. Allow the mixture to stir for 30-60 minutes at room temperature to ensure complete deprotonation.

  • Alkylation: Slowly add the alkyl halide via syringe. An exothermic reaction may be observed.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction can be heated to reflux if it is sluggish at room temperature.

  • Workup: Once the reaction is complete, cool the flask to 0 °C in an ice bath. Carefully quench the excess NaH by the slow, dropwise addition of methanol or isopropanol until gas evolution ceases.

  • Extraction: Add deionized water and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Purification Strategy to Remove Quaternary Ammonium Byproducts

If your alkylating agent contains a terminal amine (e.g., 3-(dimethylamino)propyl chloride), over-alkylation can occur, leading to a quaternary ammonium salt. This protocol uses acid-base extraction to separate the desired tertiary amine from the highly polar quaternary salt.

Procedure:

  • Dissolution: After the initial workup, dissolve the crude product mixture in a suitable organic solvent like ethyl acetate.

  • Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The desired tertiary amine product will be protonated and move into the aqueous layer, while non-basic impurities (like unreacted starting material or sulfoxide) will remain in the organic layer. The quaternary salt will also preferentially partition into the aqueous layer.

  • Separation: Separate the layers. Discard the organic layer (or save for analysis of non-basic impurities).

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (pH > 10). The desired tertiary amine will deprotonate and precipitate or form an oil.

  • Final Extraction: Extract the basified aqueous layer three times with fresh organic solvent (e.g., ethyl acetate). The quaternary salt will remain in the aqueous layer as it is charged regardless of pH.

  • Isolation: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the purified tertiary amine product.

Summary of Reaction Conditions and Common Side Products

Reaction TypeCommon Base(s)Common Solvent(s)Temp. RangePrimary Side Reaction(s)Mitigation Strategy
N-Alkylation NaH, K₂CO₃, KOtBuDMF, THF, Acetonitrile0 °C to RefluxS-Oxidation, C-AlkylationInert atmosphere, control temperature, use primary alkyl halides.
Ullmann Condensation K₂CO₃, Cs₂CO₃DMF, NMP, Pyridine120-210 °CHomocoupling, Tar formationUse a ligand (e.g., phenanthroline), lower temperature if possible.[13]
Buchwald-Hartwig NaOtBu, LHMDS, Cs₂CO₃Toluene, DioxaneRT to 110 °CHydrodehalogenationUse modern, bulky phosphine ligands (e.g., XPhos).[10][11]

References

  • A Comprehensive Review on Phenothiazine Antipsychotics Synthesis Methods. (n.d.). Vertex AI Search.
  • Sinha, S., Pandeya, S. N., & Yadav, D. (2011).
  • Improving the reaction conditions for phenothiazine synthesis. (2025, November). Benchchem.
  • Nycz, J. E., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. MDPI.
  • Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents. (2023). PubMed Central.
  • Alkylation of phenothiazine. (1972). Google Patents. US3689484A.
  • Boyer, G., et al. (2000). Regioselective synthesis of N-acyl- and N-alkyldioxolo[4,5-b]phenothiazines. ARKIVOC.
  • Exploring the therapeutic potential of phenothiazine derivatives in medicinal chemistry. (2024). ScienceDirect.
  • Synthesis of New N-Substituted Phenothiazine Derivatives. (2018). ResearchGate.
  • A Technical Guide to Phenothiazine Synthesis: Methods, Protocols, and Mechanistic Insights. (2025). Benchchem.
  • Quesneau, V., et al. (2020). N-Alkylation of 2-methoxy-10H-phenothiazine revisited. A facile entry to diversely N-substituted phenothiazine-coumarin hybrid dyes.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Ullmann condensation. (n.d.). Wikipedia.
  • Phenothiazine. (n.d.). Wikipedia.
  • Tacchi, K., & Tadi, P. (2023). Phenothiazine. StatPearls - NCBI Bookshelf.
  • Kulakov, I.V., et al. (2008). Synthesis of N-alkaloidacyl derivatives of phenothiazine.
  • Horn, A. S., & Snyder, S. H. (1971).
  • Neptune, M., & McCreery, R. L. (1981). Side-chain effects on phenothiazine cation radical reactions. PubMed.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Purification of phenothiazine. (1959). Google Patents. US2887482A.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
  • Process for the preparation of a mixture of alkylated phenothiazines and diphenylamines. (2001). Google Patents. EP1067124A1.
  • Phenothiazines- Mechanism, side effects and uses. (2019).
  • Phenothiazine (Synthesis). (n.d.). Scribd.
  • Quesneau, V., et al. (2020). N-Alkylation of 2-methoxy-10H-phenothiazine revisited. A facile entry to diversely N-substituted phenothiazine-coumarin hybrid dyes. OUCI.
  • Nycz, J. E., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation.
  • Gilman, H., & Ranck, R. O. (1957). Preparation of Some N-Substituted Phenothiazines in Tetrahydrofuran.
  • Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal-free conditions. (2016).
  • Synthesis of phenothiazine derivatives for antioxidant studies. (1959). DTIC.
  • Synthesis of New Derivatives of 1-Azaphenothiazine via Buchwald-Hartwig Amination Methodology. (2015).
  • Ullmann Reaction. (n.d.). Organic Chemistry Portal.
  • Farmer, L. A., & Pratt, D. A. (2024). Non-Tertiary Alkyl Substituents Enhance High-Temperature Radical Trapping by Phenothiazine and Phenoxazine Antioxidants. PubMed.
  • Kashani, S. K., et al. (2023).
  • Non-Tertiary Alkyl Substituents Enhance High-Temperature Radical Trapping by Phenothiazine and Phenoxazine Antioxidants. (2024).

Sources

Phenothiazine Acylation: A Technical Guide to Optimizing Reaction Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Phenothiazine Acylation. This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis and modification of phenothiazine-based compounds. Here, we provide in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and understanding the underlying chemical principles. Our goal is to equip you with the knowledge to perform these critical reactions with higher efficiency, yield, and purity.

Frequently Asked Questions (FAQs)

Here we address some of the foundational questions researchers often have when approaching phenothiazine acylation.

Q1: What are the primary methods for acylating phenothiazine, and how do I choose between them?

The two primary methods for acylating phenothiazine are N-acylation at the nitrogen of the central thiazine ring and C-acylation at the aromatic rings, typically via a Friedel-Crafts reaction.[1][2] The choice depends entirely on the desired final product.

  • N-Acylation: This targets the nitrogen atom (position 10) of the phenothiazine core. It is generally more straightforward as the nitrogen is a nucleophilic site. This is the preferred method for introducing acyl groups that will modify the electronic properties of the heterocyclic system or serve as a linker for further functionalization.[2]

  • C-Acylation: This typically occurs on the electron-rich aromatic rings. The most common method is the Friedel-Crafts acylation , which involves an electrophilic aromatic substitution.[3][4] This is used when the acyl group is intended to be a functional part of the molecule's interaction with a biological target, for instance, as a ketone moiety.

Q2: What are the key parameters to control for a successful Friedel-Crafts acylation of phenothiazine?

For a successful Friedel-Crafts acylation, several parameters must be carefully controlled:

  • Choice of Lewis Acid Catalyst: Strong Lewis acids like aluminum chloride (AlCl₃) are commonly used to activate the acylating agent.[3] However, due to the sensitivity of the phenothiazine nucleus to oxidation, milder Lewis acids such as zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃) can sometimes be advantageous.[4] The amount of catalyst is also crucial; often, more than a stoichiometric amount is required because the product ketone can form a complex with the Lewis acid.[3]

  • Acylating Agent: Acyl chlorides and acid anhydrides are the most common acylating agents.[4] Acyl chlorides are generally more reactive.

  • Solvent: Anhydrous, non-polar solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or carbon disulfide (CS₂) are typically used to prevent the deactivation of the Lewis acid catalyst.

  • Temperature: These reactions are often run at low temperatures (0 °C to room temperature) to control the reaction rate and minimize side reactions.[5]

Q3: What are the most common side reactions during phenothiazine acylation, and how can they be minimized?

The most prevalent side reaction is the oxidation of the sulfur atom in the phenothiazine ring to form a sulfoxide.[6] This is especially true under harsh reaction conditions or in the presence of oxidizing agents.

To minimize sulfoxide formation:

  • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.[6]

  • Use the mildest possible reaction conditions (lower temperature, less reactive Lewis acid) that still afford a reasonable reaction rate.

  • Ensure all reagents and solvents are anhydrous and free of peroxides.

Another potential side reaction in Friedel-Crafts acylation is polyacylation . However, this is less common with acylation than alkylation because the introduced acyl group is electron-withdrawing and deactivates the aromatic ring to further substitution.[4]

Troubleshooting Guide

This section provides a structured approach to resolving common problems encountered during the acylation of phenothiazines.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The Lewis acid catalyst may have been deactivated by moisture. 2. Insufficiently Reactive Acylating Agent: The chosen acylating agent may not be electrophilic enough under the reaction conditions. 3. Low Reaction Temperature: The activation energy for the reaction is not being overcome.1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. Use a fresh, unopened container of the Lewis acid. 2. Switch from an acid anhydride to a more reactive acyl chloride. Increase the amount of Lewis acid to ensure complete activation. 3. Gradually and carefully increase the reaction temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC).
Formation of a Major Byproduct 1. Oxidation: The sulfur atom in the phenothiazine ring has been oxidized to a sulfoxide.[6] 2. Hydrolysis of Acylating Agent: The acylating agent has reacted with water.1. Purge the reaction vessel with an inert gas (N₂ or Ar) before adding reagents. Use anhydrous solvents. Consider using a milder Lewis acid. 2. Use anhydrous solvents and reagents. Add the acylating agent to the reaction mixture at a low temperature.
Product is a Dark, Tarry Substance 1. Polymerization: The phenothiazine nucleus can be susceptible to polymerization under strongly acidic conditions.[5] 2. Decomposition: The reaction temperature may be too high, leading to the decomposition of the starting material or product.1. Add the phenothiazine solution slowly to the pre-formed complex of the acylating agent and Lewis acid at a low temperature.[5] Use a less concentrated solution. 2. Run the reaction at a lower temperature for a longer period. Monitor the reaction closely by TLC to determine the optimal reaction time.
Difficulty in Purifying the Product 1. Complex Mixture of Products: The reaction may have produced a mixture of N- and C-acylated products, or regioisomers of C-acylation. 2. Product is Insoluble: The acylated product may have poor solubility in common chromatography solvents.1. Optimize the reaction conditions to favor a single product. For C-acylation, consider using a protecting group on the nitrogen to prevent N-acylation. Purification can be attempted using column chromatography with a carefully selected solvent system, or by recrystallization.[7] 2. Explore a wider range of solvents for purification. Techniques like trituration or recrystallization from a high-boiling point solvent might be effective.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of Phenothiazine

This protocol describes a general method for the N-acylation of phenothiazine using an acyl chloride.

Materials:

  • Phenothiazine

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Base (e.g., Triethylamine (TEA) or Pyridine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup and purification.

Procedure:

  • Dissolve phenothiazine (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C using an ice bath.

  • Add the base (1.2 eq.) to the stirred solution.

  • Add the acyl chloride (1.1 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Friedel-Crafts C-Acylation of Phenothiazine

This protocol provides a general method for the C-acylation of phenothiazine using an acyl chloride and a Lewis acid catalyst.

Materials:

  • Phenothiazine

  • Acyl chloride (e.g., acetyl chloride)

  • Anhydrous Lewis acid (e.g., AlCl₃)

  • Anhydrous solvent (e.g., Dichloromethane (DCM))

  • Crushed ice, water

  • Standard glassware for inert atmosphere reactions, workup, and purification.

Procedure:

  • To a solution of the acyl chloride (1.2 eq.) in anhydrous DCM at -20 °C under an inert atmosphere, add the Lewis acid (1.2 eq.) portion-wise.

  • Stir the mixture for 15-30 minutes at -20 °C to allow for the formation of the acylium ion complex.

  • Add a solution of phenothiazine (1.0 eq.) in anhydrous DCM dropwise, maintaining the temperature at -20 °C.

  • Stir the reaction at -20 °C to 0 °C until completion (monitor by TLC).

  • Carefully pour the reaction mixture into a beaker of crushed ice and water to quench the reaction and hydrolyze the catalyst complex.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Chemistry

Reaction Workflows

Acylation_Workflow cluster_N_Acylation N-Acylation Workflow cluster_C_Acylation C-Acylation (Friedel-Crafts) Workflow N_Start Phenothiazine + Acyl Chloride N_Reagents Base (e.g., TEA) in Anhydrous Solvent (e.g., DCM) N_Start->N_Reagents 1. N_Reaction Reaction at 0°C to RT N_Reagents->N_Reaction 2. N_Workup Aqueous Workup N_Reaction->N_Workup 3. N_Purification Purification (Chromatography/Recrystallization) N_Workup->N_Purification 4. N_Product N-Acylated Phenothiazine N_Purification->N_Product 5. C_Start Acyl Chloride + Lewis Acid (e.g., AlCl3) C_Complex Formation of Acylium Ion Complex (-20°C in Anhydrous Solvent) C_Start->C_Complex A. C_Addition Slow Addition of Phenothiazine C_Complex->C_Addition B. C_Reaction Reaction at -20°C to 0°C C_Addition->C_Reaction C. C_Quench Quench with Ice/Water C_Reaction->C_Quench D. C_Workup Aqueous Workup C_Quench->C_Workup E. C_Purification Purification (Chromatography) C_Workup->C_Purification F. C_Product C-Acylated Phenothiazine C_Purification->C_Product G.

Caption: Comparative workflows for N-acylation and C-acylation of phenothiazine.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Product Yield Cause1 Inactive Catalyst? Start->Cause1 Cause2 Low Reactivity? Start->Cause2 Cause3 Low Temperature? Start->Cause3 Solution1 Use fresh, anhydrous Lewis acid. Run under inert atmosphere. Cause1->Solution1 Yes Solution2 Use acyl chloride instead of anhydride. Increase amount of Lewis acid. Cause2->Solution2 Yes Solution3 Gradually increase reaction temperature. Monitor by TLC. Cause3->Solution3 Yes

Caption: Decision tree for troubleshooting low yield in phenothiazine acylation.

References

  • Bandishti, M., et al. (2025). A Concise Review of Phenothiazine Based Antipsychotic Drugs and Their Syntheses. J HETEROCYCLIC CHEM.
  • Correa, A., et al. (2020).
  • Geronikaki, A., et al. (2021). Azaphenothiazines – Promising phenothiazine derivatives. An insight into nomenclature, synthesis, structure elucidation and biological properties.
  • González-González, A., et al. (2021). Recent advances in the medicinal chemistry of phenothiazines, new anticancer and antiprotozoal agents. Current Medicinal Chemistry.
  • BenchChem. (2025). Troubleshooting guide for 2-Chlorophenothiazine synthesis reactions. BenchChem.
  • Wikipedia. (2023). Friedel–Crafts reaction. Wikipedia.
  • Correa, A., et al. (2020). Cu-Catalyzed C–H Phenothiazination toward the Assembly of Cyclopeptides.
  • Slideshare. (2019). Chlorpromazine Synthesis. Slideshare.
  • Iovu, H., et al. (2012). Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs. PMC.
  • YouTube. (2020). Synthesis of Chlorpromazine | In Simple Way. YouTube.
  • YouTube. (2019).
  • Study.com. (2022).
  • ResearchGate. (2021). Synthesis of chlorpromazine hydrochloride.
  • Lerner, J. (1965). SIDE REACTIONS TO THE PHENOTHIAZINES AND THE THERAPEUTIC USE OF ETHYL ALCOHOL. PubMed.
  • YouTube. (2020). SYNTHESIS OF CHLORPROMAZINE | MEDICINAL CHEMISTRY | Antipsychotic. YouTube.
  • Hartmann, M., et al. (2017). Synthesis and Biological Investigation of Phenothiazine-Based Benzhydroxamic Acids as Selective Histone Deacetylase 6 (HDAC6) Inhibitors. PubMed Central.
  • ResearchGate. (2019). How do I remove phenothiazine (400 ppm) from monomer, originally present in acrolyl chloride?.
  • Ahamed, L. S., et al. (2018). Synthesis of New N-Substituted Phenothiazine Derivatives.
  • Kucuk, M., et al. (2024). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega.
  • Wikipedia. (2023). Phenothiazine. Wikipedia.
  • Organic Chemistry Portal. (2024).
  • Google Patents. (1959). Purification of phenothiazine - US2887482A.
  • Sigma-Aldrich. (2023).
  • Green, A. P., & Turner, N. J. (2016). Biocatalytic Friedel‐Crafts Reactions. PMC - NIH.
  • ResearchGate. (2021). Scope of different N‐protected phenothiazine, reaction conditions.
  • Beilstein Journals. (2019).
  • MDPI. (2022).
  • ResearchGate. (2000). Regioselective synthesis of N-acyl- and N-alkyldioxolo[4,5-b]phenothiazines.
  • BenchChem. (2025). Pyrrole Acylation Technical Support Center: Troubleshooting N- vs.
  • Kuo, A. J., & Andrews, A. J. (2013).
  • Gury, J., et al. (2006).
  • Wirth, W., et al. (1959).

Sources

Technical Support Center: Overcoming Solubility Issues of Phenothiazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide you, a valued researcher in the scientific community, with in-depth, actionable strategies for overcoming the solubility challenges frequently encountered with phenothiazine derivatives. Our goal is to move beyond simple protocols and delve into the fundamental principles that govern solubility, empowering you to make informed, effective decisions in your experimental design.

Part 1: Foundational Understanding & FAQs

This section addresses the most common initial questions regarding phenothiazine solubility, providing the core knowledge needed for effective troubleshooting.

Question: Why are my phenothiazine derivatives poorly soluble in aqueous buffers?

Answer: The solubility challenge with phenothiazine derivatives is rooted in their fundamental molecular structure. They possess a tricyclic, aromatic core, which is inherently lipophilic (fat-loving) and thus hydrophobic (water-fearing). While many derivatives are synthesized as hydrochloride salts to improve water solubility, their intrinsic properties often lead to precipitation in neutral aqueous media.[1]

The key factors governing their solubility are:

  • Molecular Structure: The rigid, non-polar tricyclic system minimizes favorable interactions with polar water molecules.

  • pH-Dependence: Most bioactive phenothiazines have a protonatable nitrogen atom within their side chain.[2][3][4] The charge of this amine is pH-dependent, governed by its pKa value. At a pH below the pKa, the amine is protonated (cationic), which significantly increases its aqueous solubility. As the pH of the solution approaches or exceeds the pKa, the amine becomes deprotonated (neutral), leading to a sharp decrease in solubility and likely precipitation.[2][5]

  • Aggregation: Some phenothiazine derivatives can form sub-micellar aggregates in solution, which can complicate solubility measurements and impact bioavailability.[2]

Question: What is the first step I should take when my phenothiazine compound precipitates in my experimental buffer?

Answer: The most immediate and often most effective first step is to assess and adjust the pH of your buffer. Given the pH-dependent solubility of these compounds, ensuring your buffer's pH is at least 1-2 units below the pKa of your specific phenothiazine derivative is critical.[2][5]

For example, the pKa of chlorpromazine hydrochloride is approximately 9.15.[3][4][6] Attempting to dissolve it in a phosphate-buffered saline (PBS) at pH 7.4 will likely lead to precipitation as a significant fraction of the molecules will be in their less soluble, neutral form. Lowering the pH to ~5-6 would ensure the vast majority of molecules are protonated and remain in solution.

Initial Troubleshooting Workflow

G cluster_0 Initial Troubleshooting Start Compound Precipitates in Aqueous Buffer CheckpH Is Buffer pH < (pKa - 1)? Start->CheckpH LowerpH Adjust pH with HCl or use a more acidic buffer CheckpH->LowerpH No Advanced Proceed to Advanced Solubilization Methods CheckpH->Advanced Yes, still precipitates Success Compound Dissolves LowerpH->Success

Caption: Initial decision tree for addressing phenothiazine precipitation.

Part 2: Advanced Solubilization Strategies

When simple pH adjustment is insufficient or not viable for your experimental system (e.g., in cell culture media where pH must be tightly controlled), more advanced techniques are required.

Question: How can I use co-solvents to improve the solubility of my phenothiazine derivative?

Answer: Co-solvents are water-miscible organic solvents that enhance the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[7][8] This technique is particularly useful for preparing high-concentration stock solutions.

Causality: Co-solvents like DMSO, ethanol, and polyethylene glycol (PEG) work by creating a more favorable, less polar microenvironment for the lipophilic phenothiazine core, disrupting the hydrogen-bonding network of water that excludes non-polar molecules.[9][10]

Commonly Used Co-solvents:

  • Dimethyl Sulfoxide (DMSO): An excellent, highly polar aprotic solvent for initial stock solutions.[1]

  • Ethanol: A less toxic option suitable for many in vitro and some in vivo applications.[1][11][12][13]

  • Propylene Glycol (PG) & Polyethylene Glycols (PEGs): Often used in pharmaceutical formulations due to their low toxicity.[9][10][11][12][13][14]

Experimental Protocol: Preparing a Co-solvent Stock Solution

  • Selection: Choose a co-solvent compatible with your downstream application. For cell-based assays, DMSO is common, but the final concentration in the medium should typically be kept below 0.5% to avoid toxicity.

  • Stock Preparation: Weigh the phenothiazine derivative and dissolve it in 100% of the chosen co-solvent (e.g., DMSO) to create a high-concentration stock (e.g., 10-50 mM). Gentle vortexing or sonication may be required.

  • Dilution: This is a critical step. To avoid precipitation, perform a serial or stepwise dilution. Add the stock solution dropwise into your pre-warmed experimental buffer while gently vortexing.[15] This rapid dispersion prevents the formation of localized high concentrations that can crash out of solution.[15]

  • Validation: Visually inspect the final solution for any signs of cloudiness or precipitation against a dark background.[15] For critical applications, a quick check with a spectrophotometer for light scattering can confirm the absence of micro-precipitates.[16]

Data Table: Solubility of Common Phenothiazines in Various Solvents

CompoundSolventReported Solubility
Chlorpromazine HCl Ethanol~30-660 mg/mL[1]
DMSO~30-71 mg/mL[1]
Water (PBS, pH 7.2)~10 mg/mL[1]
Thioridazine HCl Ethanol~10 mg/mL[1]
DMSO~25-81 mg/mL[1]
Water40-50 mg/mL[1]

Note: Solubility values can vary based on the exact experimental conditions (temperature, purity, salt form).

Question: Can cyclodextrins be used to solubilize phenothiazines for cell culture or in vivo studies?

Answer: Absolutely. Cyclodextrins are an excellent and widely used method for increasing the aqueous solubility of hydrophobic drugs like phenothiazines.[14][17][18][19][20] They are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.

Causality: The phenothiazine molecule (the "guest") inserts itself into the hydrophobic cavity of the cyclodextrin (the "host"), forming a water-soluble "inclusion complex".[17][18][19][21] This complex effectively masks the hydrophobic nature of the drug, allowing it to dissolve readily in aqueous media without the need for organic co-solvents.[20][21]

Workflow for Cyclodextrin-Based Solubilization

G cluster_1 Cyclodextrin Formulation Workflow SelectCD 1. Select Cyclodextrin (e.g., HP-β-CD, SBE-β-CD) PhaseStudy 2. Conduct Phase Solubility Study to determine complex stoichiometry SelectCD->PhaseStudy Prepare 3. Prepare Complex (Kneading, Co-evaporation, or Freeze-drying) PhaseStudy->Prepare Characterize 4. Characterize & Validate (e.g., DSC, NMR, Dissolution Test) Prepare->Characterize Final Aqueous Formulation Ready Characterize->Final

Caption: Step-by-step workflow for developing a cyclodextrin formulation.

Experimental Protocol: Simple Lab-Scale Cyclodextrin Complexation

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with low toxicity.

  • Prepare CD Solution: Prepare an aqueous solution of HP-β-CD (e.g., 10-40% w/v) in your desired buffer.

  • Add Drug: Add an excess amount of the phenothiazine derivative powder to the cyclodextrin solution.

  • Equilibrate: Tightly cap the container and shake or stir at a constant temperature (e.g., 25°C) for 24-72 hours to allow the complex to form and reach equilibrium.

  • Separate & Quantify: After equilibration, filter the solution through a 0.22 µm syringe filter to remove any undissolved drug. The concentration of the phenothiazine in the clear filtrate represents its enhanced solubility and can be quantified using HPLC or UV-Vis spectrophotometry.

Question: When should I consider using surfactants?

Answer: Surfactants should be considered when high drug loading is required and other methods are insufficient.[22][23] Surfactants, such as Triton X-100 or polysorbates (Tweens), form micelles in aqueous solutions above a certain concentration called the critical micelle concentration (CMC).[24]

Causality: The hydrophobic cores of these micelles act as a "nanoscopic" oily phase that can effectively solubilize the lipophilic phenothiazine molecules, sequestering them from the aqueous environment.[24][25][26] This is a powerful solubilization technique, but it's important to be aware that surfactants can interfere with certain biological assays or exhibit cellular toxicity.[8]

Part 3: Troubleshooting Guide for Specific Scenarios
Issue Encountered Potential Cause Recommended Solution & Rationale
Precipitation upon dilution of DMSO stock into cell culture medium. Solvent Shift: The abrupt change from a high-polarity organic solvent (DMSO) to a low-polarity aqueous medium causes the drug to "crash out."[15]1. Reduce Final Concentration: Ensure you are not exceeding the compound's solubility limit in the final medium. 2. Use Stepwise Dilution: Create an intermediate dilution in a mix of medium and DMSO before the final dilution.[15] 3. Increase Final DMSO %: If the assay allows, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) can help.
Compound is soluble initially but precipitates over time during incubation. Temperature Effects or Buffer Instability: Solubility can be temperature-dependent. Alternatively, interactions with buffer components (especially phosphate) can lead to slow precipitation.[27][28]1. Check Temperature Stability: Confirm solubility at the incubation temperature (e.g., 37°C). Some compounds are less soluble at higher temperatures. 2. Change Buffer System: If using a phosphate buffer, try a different system like Tris or HEPES to rule out phosphate salt precipitation.[15][27]
Inconsistent results in biological assays. Micro-precipitation or Aggregation: The compound may not be fully dissolved, leading to inconsistent effective concentrations.1. Filter Stock Solutions: Always filter your final prepared solutions through a 0.22 µm filter before adding to an assay. 2. Use a Superior Solubilization Method: For sensitive assays, using a cyclodextrin-based formulation can provide a more robust and truly monomeric solution of the drug.
Need to formulate for in vivo (animal) studies. Toxicity of Excipients: High concentrations of DMSO or certain surfactants can be toxic in vivo.1. Co-solvent Mixtures: Formulate using a less toxic vehicle, such as a mixture of PEG300, Tween 80, and saline.[15] 2. Cyclodextrin Formulations: HP-β-CD or SBE-β-CD are widely used and accepted for parenteral formulations and are often the gold standard for improving the solubility of problematic compounds for in vivo use.

References

  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
  • Kumar, S., & Singh, A. (2018). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. [Link]
  • Kaur, M., & Bala, R. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
  • (n.d.). Solubility Enhancement Techniques. Pharmaguideline. [Link]
  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]
  • Lutka, A. (2000). Effect of cyclodextrin complexation on aqueous solubility and photostability of phenothiazine. PubMed. [Link]
  • Takács-Novák, K., et al. (2016).
  • Lutka, A. (2000). Effect of cyclodextrin complexation on aqueous solubility and photostability of phenothiazine. Semantic Scholar. [Link]
  • Domańska, U., et al. (2011).
  • Domańska, U., et al. (2011).
  • Moroi, Y., et al. (1982). Solubilization of phenothiazine in aqueous surfactant micelles.
  • Pokhrel, T., et al. (2023). Solubilization of aqueous-insoluble phenothiazine drug in TX-100 micellar solution and interactions of cationic/anionic surfactants with phenothiazine–TX-100 system.
  • (n.d.). Phenothiazines solution complexity – Determination of pKa and solubility-pH profiles exhibiting sub-micellar aggregation at 25 and 37°C.
  • Gokturk, S., & Var, U. (2011). Effect of Ethanol on Partition and Binding Equilibrium of Phenothiazine in Anionic and Nonionic Micellar Solutions. Science Alert. [Link]
  • Alfakeer, M., et al. (2023). Micellization of phenothiazine drug and nonionic surfactant TX-165 mixture in different composition and media: surface tension and UV-visible study. Scilit. [Link]
  • Delgado, D. R., & Martínez, F. (2024). Dissolution Thermodynamics and Preferential Solvation of Phenothiazine in Some Aqueous Cosolvent Systems. MDPI. [Link]
  • Domańska, U., et al. (2011). Solubility and pKa determination of six structurally related phenothiazines.
  • Otagiri, M., et al. (1975). Inclusion complexes of beta-cyclodextrin with tranquilizing drugs phenothiazines in aqueous solution. PubMed. [Link]
  • Ahmadian, S., et al. (2011). Solubility of Phenothiazine in Water, Ethanol, and Propylene Glycol at (298.2 to 338.2) K and Their Binary and Ternary Mixtures. SciSpace. [Link]
  • Alfakeer, M., et al. (2023). Micellization of phenothiazine drug and nonionic surfactant TX-165 mixture in different composition and media: surface tension and UV-visible study. Semantic Scholar. [Link]
  • (n.d.). Figure S1. Measured solubility of Phenothiazine derivatives (neutral....
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. [Link]
  • Delgado, D. R., & Martínez, F. (2024). Dissolution Thermodynamics and Preferential Solvation of Phenothiazine in Some Aqueous Cosolvent Systems.
  • Ferreira, R. J., et al. (2021). Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review. MDPI. [Link]
  • Ahmadian, S., et al. (2011). Solubility of Phenothiazine in Water, Ethanol, and Propylene Glycol at (298.2 to 338.2) K and Their Binary and Ternary Mixtures at 298.2 K.
  • Bîcu, E., et al. (2012). Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs. PMC. [Link]
  • Ahmadian, S., et al. (2011). Solubility of Phenothiazine in Water, Ethanol, and Propylene Glycol at (298.2 to 338.2)
  • S-Sm, S. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications.
  • (n.d.). The Design and Synthesis of Novel Phenothiazine Derivatives as Potential Cytotoxic Agents. [Link]
  • Uslu, B., et al. (2024). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega. [Link]
  • Uslu, B., et al. (2024). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. PubMed Central. [Link]
  • Cheng, H. Y., et al. (1978). Effect of structure on phenothiazine cation radical reactions in aqueous buffers. PubMed. [Link]
  • (2020).
  • Ammar, H. O., et al. (1975). [Studies on the stability of injectable solutions of some phenothiazines. Part 1: Effects of pH and buffer systems]. PubMed. [Link]

Sources

Stability of 10-(Chloroacetyl)-10H-phenothiazine under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 10-(Chloroacetyl)-10H-phenothiazine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this compound. Our goal is to help you anticipate potential challenges, troubleshoot experimental issues, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A: For optimal long-term stability, solid this compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place.[1] Refrigeration is often recommended.[2] The phenothiazine core is known to be sensitive to both air and light, which can promote oxidation and photodegradation.[3] Storing under an inert atmosphere (e.g., argon or nitrogen) can further extend its shelf life by minimizing oxidative degradation.

Q2: I've prepared a stock solution in DMSO. How long can I expect it to be stable?

A: While DMSO is a common aprotic solvent for initial solubilization, long-term storage of phenothiazine derivatives in any solvent is not ideal. In solution, the compound is more susceptible to degradation. For best results, prepare fresh solutions for each experiment. If storage is unavoidable, aliquot the stock solution into single-use vials, protect from light, and store at -20°C or -80°C. We recommend performing a quality control check (e.g., via HPLC) on a thawed aliquot if it has been stored for an extended period to ensure its integrity before use.

Q3: My aqueous-based assay is giving inconsistent results. Could pH be affecting the compound's stability?

A: Yes, this is highly probable. The N-chloroacetyl group is susceptible to hydrolysis, a reaction that is often catalyzed by pH. A study on the closely related compound, 10-acetylphenothiazine, demonstrated that its degradation is highly pH-dependent and proceeds via a hydrogen-ion-catalyzed hydrolysis of the acetyl group to yield the parent phenothiazine.[4] The parent phenothiazine is then prone to further oxidation.[4][5]

Given that the chloroacetyl group is even more electrophilic, this compound is expected to be particularly unstable in acidic aqueous media. It is also prudent to avoid strongly basic conditions, which can catalyze hydrolysis through a different mechanism. For assays requiring aqueous buffers, it is critical to establish the compound's stability window within your specific pH range.

Q4: The color of my solution seems to change after being on the benchtop for a while. What's happening?

A: This is a classic sign of degradation, likely a combination of oxidation and/or photodegradation. Phenothiazines are well-documented to be light-sensitive.[3] Upon exposure to light, particularly UV-A, phenothiazine derivatives can form excited states that lead to the generation of radical cations and singlet oxygen, initiating degradation pathways.[6] Furthermore, the sulfur atom in the phenothiazine ring is susceptible to oxidation in the presence of atmospheric oxygen, forming phenothiazine-5-oxide (sulfoxide) and subsequently the 5,5-dioxide (sulfone).[5][7][8] These oxidized products often have different colors and chromatographic properties.

To mitigate this:

  • Work in a fume hood with the sash down and the lab lights dimmed or turned off where possible.

  • Use amber glass vials or wrap your vials and reaction flasks in aluminum foil.

  • Prepare solutions immediately before use.

Q5: I see multiple spots on my TLC plate or extra peaks in my LC-MS analysis. What are the likely degradation products?

A: Based on the known chemistry of phenothiazines, the most common degradation products you might encounter are:

  • 10H-Phenothiazine: The product of hydrolysis, where the entire chloroacetyl group is cleaved from the N-10 position.[4]

  • This compound-5-oxide: The initial product of sulfur oxidation. This is a very common impurity for phenothiazine derivatives.[9][10]

  • 10H-Phenothiazine-5-oxide: This can form from the oxidation of the hydrolysis product, 10H-Phenothiazine.[4][5]

  • Photodegradation Products: Light-induced degradation can be complex, but often proceeds through a radical cation intermediate, leading to a variety of products, including dimers or further oxidized species.[6][11]

Key Degradation Pathways

The stability of this compound is primarily challenged by three main chemical processes: hydrolysis, oxidation, and photodegradation. Understanding these pathways is crucial for designing robust experiments.

G cluster_main This compound cluster_products Primary Degradation Products A This compound B 10H-Phenothiazine (Hydrolysis Product) A->B Hydrolysis (H₂O, H⁺ or OH⁻) C This compound-5-oxide (Sulfoxide) A->C Oxidation (O₂, Air) D Radical Cation (Photochemical Intermediate) A->D Photodegradation (Light, esp. UV)

Caption: Major degradation pathways for this compound.

Troubleshooting Guide

Observed Issue Probable Stability-Related Cause Recommended Action & Rationale
Low or no product yield in a reaction The compound degraded in the reaction solvent or under the reaction conditions (e.g., acidic, prolonged heating).Confirm the integrity of the starting material via HPLC or NMR. Run a control reaction with the compound in the solvent under reaction conditions (without other reagents) to assess its stability.
Inconsistent biological assay results Degradation in the aqueous assay buffer due to pH instability (hydrolysis) or exposure to light during incubation.Prepare fresh dilutions from a solid sample for each experiment. Minimize the time the compound spends in aqueous buffer before analysis. Protect assay plates from light.
Appearance of new peaks in HPLC over time Gradual degradation in the stock solution or on the autosampler. Hydrolysis and oxidation are the most likely causes.Prepare fresh solutions. If using an autosampler for long sequences, ensure it is temperature-controlled (e.g., 4°C) to slow degradation.
Solution turns yellow/brown Significant oxidation of the phenothiazine sulfur and/or photodegradation.Discard the solution. Ensure all future work is done with light protection and consider de-gassing solvents to remove dissolved oxygen for sensitive experiments.

Experimental Protocols

Protocol 1: General Handling and Stock Solution Preparation

This protocol minimizes initial degradation, ensuring you start your experiment with a high-purity compound.

Materials:

  • This compound (solid)

  • Anhydrous, research-grade DMSO or other suitable aprotic solvent

  • Inert gas (Argon or Nitrogen)

  • Amber glass vials or clear vials with aluminum foil

  • Micropipettes and sterile tips

Procedure:

  • Allow the container of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of solid in a subdued light environment.

  • Place the solid into an appropriately sized amber vial.

  • Add the calculated volume of anhydrous solvent (e.g., DMSO) to achieve the target concentration.

  • Briefly flush the headspace of the vial with inert gas before tightly sealing the cap.

  • Vortex or sonicate briefly until fully dissolved.

  • For immediate use: Proceed with the experiment.

  • For short-term storage: Aliquot into single-use amber vials, flush with inert gas, and store at -20°C or below, protected from light.

Protocol 2: Workflow for Assessing Compound Stability by HPLC

This protocol provides a framework for testing the stability of this compound under specific experimental conditions (e.g., in a new buffer system). This is a crucial step in method validation for stability-indicating methods.[12]

G A 1. Prepare fresh, concentrated stock in aprotic solvent (e.g., Acetonitrile) B 2. Dilute stock into test conditions (e.g., pH 4, 7, 9 buffers) to final assay concentration A->B C 3. Immediately inject a sample from each condition. This is Time = 0 (T₀) B->C D 4. Divide remaining samples into two sets: Set A: Protected from light Set B: Exposed to ambient light C->D E 5. Incubate all samples at the desired temperature (e.g., RT, 37°C) D->E F 6. Collect and inject aliquots at specified time points (e.g., T₁, T₂, T₄, T₂₄ hours) E->F G 7. Analyze Data: Compare peak area of parent compound at Tₓ vs. T₀. Identify any new peaks. F->G

Caption: Experimental workflow for a time-course stability study.

Methodology:

  • Preparation: Prepare a stock solution of this compound in an organic solvent like acetonitrile (which is also a common HPLC mobile phase component).

  • Incubation: Dilute the stock solution into your test buffers (e.g., pH 4.0, 7.4, 9.0) to the final desired concentration.

  • Time Zero (T₀): As soon as the dilutions are made, immediately analyze each sample by a validated HPLC method.[13] This establishes the baseline (100%) peak area for the intact compound.

  • Stress Conditions: Incubate the remaining diluted samples under the desired conditions. Include separate samples for light-exposed vs. light-protected (wrapped in foil) conditions at each pH.

  • Time Points: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot from each condition and analyze it by HPLC.

  • Analysis: For each condition, calculate the percentage of the parent compound remaining at each time point relative to its T₀ peak area. Note the appearance and growth of any new peaks, which represent degradation products. This quantitative approach allows you to determine the degradation kinetics under each specific condition.[14]

References

  • D'Auria, M., Emanuele, L., Racioppi, R., & Valora, G. (2004). Excited-state properties and in vitro phototoxicity studies of three phenothiazine derivatives. Journal of Photochemistry and Photobiology A: Chemistry, 162(2-3), 271-283. [Link]
  • Barra, M., Allen, M. T., Calabrese, G. S., Redmond, R. W., Sinta, R., Small, R. D., & Scaiano, J. C. (1997). Photophysical and photochemical studies of phenothiazine and some derivatives: exploratory studies of novel photosensitizers for photoresist technology.
  • Chen, C., et al. (2022). Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of amines. Chemical Science, 13(18), 5166-5173. [Link]
  • Montañez-Pirela, M., et al. (2008). Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols. Photochemistry and photobiology, 84(4), 938-44. [Link]
  • Li, M., et al. (2020). Utilizing d–pπ Bonds for Ultralong Organic Phosphorescence. Angewandte Chemie International Edition, 59(28), 11493-11499. [Link]
  • Dotsenko, V. V., et al. (2025). Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers.
  • Singh, S., et al. (2021). Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities. AIP Conference Proceedings, 2369, 030073. [Link]
  • Roseboom, H., & Förch, A. D. (1979). Stability of 10-acetylphenothiazine. Journal of Pharmaceutical Sciences, 68(4), 515-7. [Link]
  • Roseboom, H., & Perrin, J. H. (1977). Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium. Journal of Pharmaceutical Sciences, 66(10), 1392-5. [Link]
  • Sarmiento, G. P., et al. (2012). N-haloacetyl phenothiazines and derivatives: Preparation, characterization and structure-activity relationship for antifungal activity. Bioorganic & Medicinal Chemistry, 20(2), 941-953. [Link]
  • US Patent 4289768A. (1981). Phenothiazine derivatives and a process for their preparation.
  • Pop, A. M., et al. (2022). Liquid Co-crystals of Dual-Active Phenothiazine–NSAID Drugs: Synthesis, Spectroscopic, and Thermal Characterization. Crystal Growth & Design, 22(6), 3828-3841. [Link]
  • Shruthi, S. L., et al. (2020). Synthesis and Evaluation of Phenothiazine Derivatives. IOSR Journal of Pharmacy and Biological Sciences, 15(5), 55-61. [Link]
  • Raether, G. (1991). Analytical aspects of the stabilization of drugs in pharmaceutical formulations. Acta Pharmaceutica Hungarica, 61(5), 231-8. [Link]
  • Iovan, D. C., et al. (2023). Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. Molecules, 28(10), 4192. [Link]
  • Wang, Y., et al. (2009). 10-Acetyl-10H-phenothiazine 5-oxide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1929. [Link]
  • SIELC Technologies. (2018). This compound.
  • Baertschi, S. W., et al. (2015). Stability-indicating methods. Trends in Analytical Chemistry, 73, 131-143. [Link]
  • PubChem. (n.d.). 10-Acetyl-10H-phenothiazine 5-oxide. National Center for Biotechnology Information.

Sources

Technical Support Center: Purification of Commercial Phenothiazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Phenothiazine Purification. This guide is designed for researchers, scientists, and drug development professionals who need to remove impurities from commercial-grade phenothiazine. As Senior Application Scientists, we have compiled this resource to address common challenges and provide robust, field-tested protocols.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the nature of phenothiazine impurities and the selection of appropriate purification strategies.

Q1: What are the typical impurities found in commercial-grade phenothiazine?

Commercial phenothiazine is generally produced by the reaction of diphenylamine with sulfur, often using a catalyst.[1][2] This process can introduce several types of impurities:

  • Oxidation Products: The phenothiazine nucleus is susceptible to oxidation, especially when exposed to light and air.[3][4] Common oxidative impurities include phenothiazine-5-oxide (sulfoxide), phenothiazin-3-one, and phenothiazin-7-one.[5][6][7]

  • Synthesis-Related Impurities: Unreacted starting materials (diphenylamine, sulfur) and byproducts from side reactions may be present.[1] Dimerized products like 3,10'-diphenothiazinyl can also form during oxidation.[8]

  • Color Impurities: High-purity phenothiazine is a yellow crystalline powder.[9] The presence of oxidation products often results in a green, brown, or dark olive-green discoloration.[9][10]

Q2: My phenothiazine powder is dark green. Does this indicate significant impurity, and will it affect my reaction?

A dark green or brownish color is a common visual indicator of oxidation.[9] Phenothiazine is sensitive to light and air, which can cause it to degrade over time.[3][10] While the color change signifies the presence of oxidized impurities, the actual percentage may be small.

However, these impurities can be problematic for several reasons:

  • Inaccurate Stoichiometry: If you are using phenothiazine as a reactant, the presence of impurities means the actual molar quantity of pure phenothiazine is lower than calculated from the bulk weight.

  • Interference in Reactions: Impurities can interfere with downstream reactions, particularly in sensitive applications like polymerization, where they might act as inhibitors or catalysts, or in pharmaceutical synthesis, where they can lead to undesired side products.[9][11]

  • Analytical Complications: The presence of multiple compounds can complicate the analysis (e.g., NMR, HPLC) of your final product.

For most applications in drug development and materials science, purification is highly recommended to ensure reproducibility and quality.

Q3: Which purification method should I choose for my specific needs?

The optimal purification method depends on the scale of your experiment, the required purity level, and the available equipment. The following table provides a comparative overview to guide your decision.

Method Best For Pros Cons Typical Purity
Recrystallization Small to large scale (grams to kgs)Cost-effective, simple setup, good for removing major soluble/insoluble impurities.Solvent selection is critical; potential for product loss in mother liquor; may not remove impurities with similar solubility.[12]98-99.5%
Vacuum Sublimation Small scale (mg to grams)Excellent for removing non-volatile impurities; yields very high-purity product; solvent-free.[13]Not suitable for large quantities; requires specialized glassware and a vacuum pump; compound must be thermally stable.[14]>99.8%
Column Chromatography Small to medium scale (mg to grams)Highly effective for separating compounds with different polarities; can remove a wide range of impurities.[15]More labor-intensive and time-consuming; requires significant solvent volumes; potential for product loss on the column.>99.5%
Chemical Derivatization Specialized applicationsCan achieve very high purity by selectively reacting and isolating the target compound.[16]Involves multiple chemical steps (protection/deprotection); may have lower overall yield.>99.9%

Below is a workflow to help you decide on the most appropriate purification strategy.

Purification_Decision_Workflow Phenothiazine Purification Strategy start Start: Impure Commercial Phenothiazine purity_check What is the required purity level? start->purity_check scale_check What is the scale of your experiment? purity_check->scale_check High Purity (>99.5%) recrystallization Recrystallization purity_check->recrystallization Moderate Purity (~99%) scale_check->recrystallization Large Scale (>20g) sublimation Vacuum Sublimation scale_check->sublimation Small Scale (<5g) chromatography Column Chromatography scale_check->chromatography Small to Medium Scale (<20g) end_product Purified Phenothiazine recrystallization->end_product sublimation->end_product chromatography->end_product

Decision workflow for selecting a purification method.

Troubleshooting Guides & Protocols

This section provides detailed protocols for common purification techniques and addresses specific issues you may encounter.

Guide 1: Purification by Recrystallization

Recrystallization is the most common purification method for phenothiazine. It relies on the difference in solubility between phenothiazine and its impurities in a given solvent at different temperatures.[17] The ideal solvent should dissolve phenothiazine well when hot but poorly when cold.

Protocol: Recrystallization of Phenothiazine from Ethanol

This protocol is designed for purifying approximately 10 grams of commercial phenothiazine.

Materials:

  • Commercial Phenothiazine (10 g)

  • Ethanol (95% or absolute), ~200-300 mL

  • Erlenmeyer flasks (500 mL and 250 mL)

  • Hot plate with magnetic stirring

  • Condenser (optional, but recommended)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place 10 g of impure phenothiazine and a magnetic stir bar into the 500 mL Erlenmeyer flask. Add approximately 150 mL of ethanol.

  • Heating: Gently heat the mixture on a hot plate with stirring. If you have a condenser, fit it to the flask to prevent solvent loss. Bring the solution to a boil.

  • Achieve Saturation: Continue adding small portions of ethanol (~10-20 mL at a time) to the boiling solution until all the phenothiazine has just dissolved. Avoid adding a large excess of solvent, as this will reduce your recovery yield. The final volume should be noted.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, unreacted sulfur), perform a hot filtration. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the yellow crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol (2 x 15 mL) to remove any residual soluble impurities from the crystal surfaces.[18]

  • Drying: Dry the purified crystals under vacuum. The expected melting point of pure phenothiazine is 183-185 °C.[16]

Recrystallization Troubleshooting

Q: My phenothiazine "oiled out" instead of forming crystals. What happened?

  • Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in the solvent. It can also happen if the concentration of impurities is very high, depressing the melting point.

  • Solution: Re-heat the solution to dissolve the oil. Add a slightly larger volume of hot solvent (e.g., 10-15% more) to reduce the saturation level, then allow it to cool more slowly. Seeding the solution with a tiny crystal of pure phenothiazine can also promote proper crystallization.[19]

Q: After cooling, no crystals have formed. What should I do?

  • Causality: This usually means too much solvent was added, and the solution is not saturated at the lower temperature.

  • Solutions:

    • Reduce Solvent Volume: Re-heat the solution and boil off some of the solvent (e.g., 20-30%) under a fume hood to concentrate the solution. Then, allow it to cool again.

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth.

    • Seed Crystals: If available, add a single, small crystal of pure phenothiazine to the cooled solution to initiate crystallization.

Q: The final product is still greenish-yellow. How can I improve its purity?

  • Causality: A single recrystallization may not be sufficient to remove all colored impurities, especially if the starting material is heavily oxidized.

  • Solutions:

    • Second Recrystallization: Perform the recrystallization procedure a second time. The purity generally increases with each successive recrystallization, though the yield will decrease.

    • Use Activated Charcoal: Before the hot filtration step, add a small amount of activated charcoal (e.g., 1-2% by weight) to the hot, dissolved solution and boil for a few minutes.[4] The charcoal will adsorb many colored impurities. Be sure to filter the hot solution through a fluted filter paper or a pad of Celite to remove all the charcoal before cooling. Caution: Do not add charcoal to a boiling solution as it can cause violent bumping.

Guide 2: Purification by Vacuum Sublimation

Sublimation is a phase transition from a solid directly to a gas, bypassing the liquid phase.[13] For phenothiazine, this is an excellent method for obtaining very high purity material, as it effectively separates the volatile phenothiazine from non-volatile impurities like salts, polymers, or baseline materials.

Sublimation_Process Principle of Vacuum Sublimation cluster_0 Sublimation Apparatus (Under Vacuum) impure Impure Phenothiazine (Solid) gas Phenothiazine Vapor (Gas Phase) impure->gas Heat impurities Non-Volatile Impurities (Remain as solid residue) pure Pure Phenothiazine Crystals (Solid) gas->pure Cooling (Cold Finger)

Separation of volatile product from non-volatile impurities.
Protocol: Vacuum Sublimation of Phenothiazine

Materials:

  • Impure, dry phenothiazine (1-2 g)

  • Sublimation apparatus

  • High-vacuum pump with a cold trap

  • Heating mantle or oil bath

  • Coolant for the cold finger (e.g., circulating cold water)

Procedure:

  • Setup: Place the dry, impure phenothiazine into the bottom of the sublimation apparatus. Lightly grease the joints to ensure a good seal.[20]

  • Assemble: Insert the cold finger and connect the apparatus to a high-vacuum line, ensuring a cold trap is placed between the apparatus and the pump.

  • Evacuate: Start the vacuum pump and allow the apparatus to fully evacuate. A good vacuum is critical for sublimation to occur at a lower temperature, preventing thermal decomposition.[14]

  • Cooling: Once a stable vacuum is achieved, start the flow of cold water through the cold finger.

  • Heating: Gently heat the bottom of the apparatus using a heating mantle or oil bath. For phenothiazine, a temperature of approximately 120-150 °C under high vacuum is typically effective.

  • Sublimation: You will observe the solid slowly disappearing from the bottom and pure, yellow crystals forming on the cold finger. Continue the process until a sufficient amount of product has collected or the starting material is gone.

  • Cool Down: Turn off the heat and allow the apparatus to cool completely to room temperature while still under vacuum.

  • Venting: Slowly and carefully vent the apparatus to atmospheric pressure. Warning: Venting too quickly can dislodge the purified crystals from the cold finger.

  • Collection: Carefully remove the cold finger and scrape the pure phenothiazine crystals onto a clean, tared watch glass.

Sublimation Troubleshooting

Q: The sublimation is extremely slow or not occurring.

  • Causality: This is usually due to either insufficient temperature or a poor vacuum.

  • Solutions:

    • Check Vacuum: Ensure all joints are properly sealed and that your vacuum pump is functioning correctly. The system should not hiss.[20]

    • Increase Temperature: Gradually increase the temperature of the heat source. Be cautious not to heat too aggressively, as this can cause decomposition.

Q: The product appears dark or charred on the cold finger.

  • Causality: The heating temperature is too high, causing thermal decomposition of the phenothiazine.

  • Solution: Reduce the heating temperature. If sublimation is too slow at the lower temperature, the vacuum level may be inadequate. Improve the vacuum to allow sublimation to proceed at a safer, lower temperature.

References

  • Vaughan, L. G., & Kramer, D. N. (1968). U.S. Patent No. 3,381,007. U.S.
  • Beckett, A. H., & Navas, G. E. (1978). Aromatic oxidation of some phenothiazines. Xenobiotica, 8(12), 721-736. [Link]
  • Pankratov, A. N., Uchaeva, I. M., & Stepanov, A. N. (1993). Chemical and electrochemical oxidation of phenothiazine. Canadian Journal of Chemistry, 71(5), 674-677. [Link]
  • Winterbourn, C. C. (1986). Mechanistic aspects of the oxidation of phenothiazine derivatives by methemoglobin in the presence of hydrogen peroxide. Archives of Biochemistry and Biophysics, 251(2), 679-688. [Link]
  • Vierling, O. J. (1959). U.S. Patent No. 2,887,482. U.S.
  • Swaroop, P., et al. (2018). Phenothiazine oxidation process.
  • Roseboom, H., & Förch, A. D. (1979). Stability of 10-acetylphenothiazine. Journal of Pharmaceutical Sciences, 68(4), 515-517. [Link]
  • Roseboom, H., & Fresen, J. A. (1975). Oxidative degradation of phenothiazines. Part I Identification of some degradation products of phenothiazine. Pharmaceutica Acta Helvetiae, 50(3), 55-59. [Link]
  • Wikipedia contributors. (2023). Phenothiazine. Wikipedia. [Link]
  • Taylor & Francis Online. (n.d.). Phenothiazine – Knowledge and References.
  • Li, S., & Purdy, W. C. (1991). Liquid chromatographic separation of phenothiazines and structurally-related drugs using a beta-cyclodextrin bonded phase column. Journal of Pharmaceutical and Biomedical Analysis, 9(5), 409-415. [Link]
  • Roseboom, H., & Perrin, J. H. (1977). Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium. Journal of Pharmaceutical Sciences, 66(10), 1392-1395. [Link]
  • Davidson, A. G. (1976). The determination of phenothiazine drugs in pharmaceutical preparations by a difference spectrophotometric method. Journal of Pharmacy and Pharmacology, 28(11), 795-800. [Link]
  • Pharmaffiliates. (n.d.). Phenothiazine and its Impurities.
  • ResearchGate. (2019). How do I remove phenothiazine (400 ppm) from monomer, originally present in acrolyl chloride?. [Link]
  • NC Chem. (2022, December 29). PHENOTHIAZINE SYNTHESIS. YouTube. [Link]
  • Baker, B. E., & Brickman, L. (1945). The Purification of Phenothiazine. Journal of the American Chemical Society, 67(8), 1223. [Link]
  • Request PDF. (2020). Identification, isolation and characterization of two novel impurities from phenothiazine heterocycle derivative: Perphenazine and their control in the process. [Link]
  • ResearchGate. (2006). Assay methods for phenothiazine pharmaceuticals. [Link]
  • Abu-Shady, H., Dessouky, Y. M., & El-Said, M. K. (1976). Synthesis of some new phenothiazine derivatives of expected medicinal value. Pharmazie, 31(1), 18-20. [Link]
  • IGI Global. (n.d.). Synthesis of phenothiazine.
  • Royal Society of Chemistry. (1969). The assay of phenothiazine. Analyst, 94, 932. [Link]
  • Nycz, J. E., et al. (2021).
  • National Center for Biotechnology Information. (n.d.). Phenothiazine. PubChem. [Link]
  • Yilmaz, B., et al. (2021). Determination of Retention Behavior and pKa Values of Some Phenothiazines with Green Chemistry Approach. ACS Omega, 6(43), 28867-28876. [Link]
  • ResearchGate. (2013). Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal-free conditions. [Link]
  • ACS Omega. (2022).
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • ACS Omega. (2022).
  • Innovation.world. (n.d.). Purification By Sublimation.
  • The Organic Chemistry Tutor. (2021, March 22).
  • Reddit. (2023).
  • Mitchell, J., & Webb, G. A. (1947). U.S. Patent No. 2,415,363. U.S.
  • University of Toronto Scarborough. (n.d.).
  • LibreTexts Chemistry. (2022). 6.
  • Request PDF. (2021).

Sources

Technical Support Center: Troubleshooting HPLC Separation of Phenothiazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of phenothiazine compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the chromatographic separation of this important class of basic compounds. Here, we will delve into the causality behind experimental choices, providing you with not just the "what," but the critical "why" to empower your method development and troubleshooting efforts.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the HPLC analysis of phenothiazines, providing concise explanations and immediate troubleshooting advice.

Q1: What are the most prevalent issues when separating phenothiazines via HPLC?

The most common challenges include significant peak tailing, poor resolution between structurally similar phenothiazine derivatives, and variable or drifting retention times.[1] These issues often originate from the basic nature of phenothiazines and their interaction with the stationary phase, improper mobile phase conditions, or sample degradation.[1]

Q2: My phenothiazine peaks are consistently tailing. What is the primary cause?

Peak tailing for basic compounds like phenothiazines is predominantly caused by secondary interactions with residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][2][3][4][5] At mobile phase pH values above their pKa (typically 3.5-4.5), these silanol groups become ionized (Si-O⁻) and can interact strongly with the protonated, positively charged phenothiazine molecules.[6][7] This secondary ionic interaction leads to a portion of the analyte being more strongly retained, resulting in an asymmetrical peak with a "tail".[3][5][8]

Q3: What is a good starting point for mobile phase selection in a reversed-phase phenothiazine separation?

A robust starting point for the reversed-phase HPLC of phenothiazines is a mobile phase consisting of acetonitrile and an aqueous buffer.[1][9] The critical parameter to control is the pH of the aqueous buffer. To minimize peak tailing, it is advisable to start with a slightly acidic mobile phase, typically in the pH range of 2.5 to 4.[1] This low pH suppresses the ionization of residual silanol groups, reducing the undesirable secondary interactions.[1][5]

Q4: How can I improve the resolution between my phenothiazine analytes?

Improving resolution requires a multi-faceted approach. You can optimize the mobile phase composition, including the organic modifier content and the pH, to alter selectivity.[1] Employing a gradient elution, where the concentration of the organic solvent is increased over time, is often effective for separating complex mixtures of phenothiazines with varying hydrophobicities.[1] Additionally, selecting a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or cyano phase) or one with a smaller particle size can significantly enhance separation efficiency.[1][6]

Q5: Are there specific considerations for preparing phenothiazine samples for HPLC analysis?

Yes, phenothiazines are known to be sensitive to light and can undergo oxidation.[1] Therefore, it is crucial to protect samples from light by using amber vials and to prepare solutions fresh. For analyses involving biological matrices such as plasma or urine, a sample clean-up step like protein precipitation or solid-phase extraction (SPE) is generally necessary to remove interferences and protect the analytical column.[1]

In-Depth Troubleshooting Guides

This section provides a more detailed, step-by-step approach to resolving specific chromatographic problems.

Problem 1: Severe Peak Tailing

Symptom: Asymmetrical peaks with a tailing factor (As) significantly greater than 1.5.

Causality: As previously mentioned, the primary cause is the interaction of basic phenothiazine analytes with acidic residual silanol groups on the silica-based stationary phase.[2][3][4][5][7]

Troubleshooting Workflow:

A Start: Peak Tailing Observed B Step 1: Adjust Mobile Phase pH Lower pH to 2.5-3.5 to protonate silanols. A->B C Tailing Improved? B->C D Step 2: Use a Modern, End-Capped Column Select a high-purity silica column with robust end-capping. C->D No I Problem Solved C->I Yes E Tailing Still an Issue? D->E F Step 3: Add a Competing Base Introduce a mobile phase additive like Triethylamine (TEA) at a low concentration (e.g., 0.1%). (Caution: Can shorten column life). E->F Yes E->I No, Tailing Resolved G Tailing Persists? F->G H Step 4: Check for Column Overload Dilute the sample and re-inject. G->H Yes G->I No, Tailing Resolved J Step 5: Column Contamination/Degradation Flush the column with a strong solvent or replace it. H->J J->I

Caption: A logical workflow for troubleshooting peak tailing of phenothiazine compounds.

Experimental Protocol: Mobile Phase pH Optimization

  • Prepare Stock Buffers: Prepare aqueous stock solutions of a suitable buffer, such as phosphate or formate, at a concentration of 20-50 mM.

  • Initial Mobile Phase: Prepare your mobile phase (e.g., Acetonitrile:Buffer) at a pH of 7.0.

  • Equilibrate and Inject: Equilibrate your HPLC system with the initial mobile phase until a stable baseline is achieved, then inject your phenothiazine standard.

  • Observe Peak Shape: Note the retention time and, more importantly, the peak asymmetry.

  • Stepwise pH Reduction: Sequentially lower the pH of the aqueous portion of your mobile phase in increments of 0.5 pH units (e.g., to 6.5, 6.0, 5.5, and so on, down to 2.5).

  • Equilibrate and Re-inject: At each pH level, ensure the column is fully equilibrated before injecting the standard.

  • Analyze Results: Compare the chromatograms. You should observe a significant improvement in peak shape (reduced tailing) as the pH is lowered.[5] The retention time of the basic phenothiazines will likely increase at lower pH due to increased interaction with the stationary phase in their protonated form.[10][11][12]

  • Select Optimal pH: Choose the pH that provides the best balance of peak shape and retention time for your separation.

Mobile Phase pHExpected Observation on Peak TailingRationale
> 6 Severe TailingSilanol groups are ionized and strongly interact with protonated basic analytes.[7]
4 - 6 Moderate TailingPartial ionization of silanol groups still allows for secondary interactions.
2.5 - 3.5 Minimal TailingSilanol groups are fully protonated, minimizing ionic interactions with the basic analytes.[5]
Problem 2: Poor Resolution

Symptom: Co-eluting or partially resolved peaks of different phenothiazine compounds.

Causality: The structural similarity of many phenothiazine derivatives can make them challenging to separate.[13] Insufficient selectivity of the chromatographic system is the primary cause.

Troubleshooting Workflow:

A Start: Poor Resolution B Step 1: Optimize Mobile Phase Strength Adjust the organic solvent (e.g., Acetonitrile) percentage. A->B C Resolution Improved? B->C D Step 2: Implement a Gradient Elution Develop a gradient from a lower to a higher organic concentration. C->D No I Problem Solved C->I Yes E Resolution Still Insufficient? D->E F Step 3: Change Stationary Phase Chemistry Try a column with a different selectivity (e.g., Phenyl-Hexyl, Cyano, or a modern C18 with different end-capping). E->F Yes E->I No, Resolution is Adequate G Resolution Persists as an Issue? F->G H Step 4: Adjust Temperature Use a column oven to systematically vary the temperature (e.g., 25°C, 30°C, 35°C). G->H Yes G->I No, Resolution is Adequate H->I

Caption: A systematic approach to improving the resolution of phenothiazine compounds.

Experimental Protocol: Gradient Elution Development

  • Scouting Run: Perform an isocratic run with a relatively low organic content (e.g., 30% Acetonitrile) to determine the retention of the most retained compound. Then, perform a run with a high organic content (e.g., 90% Acetonitrile) to determine the elution of the least retained compound.

  • Initial Gradient: Based on the scouting runs, set up a broad linear gradient. For example, from 30% to 90% Acetonitrile over 20 minutes.

  • Analyze the Initial Gradient: Run your sample with this gradient. Observe the separation.

  • Optimize the Gradient Slope:

    • If peaks are clustered at the beginning, start with a shallower slope at the beginning of the gradient (e.g., 30-50% over 10 minutes).

    • If peaks are clustered at the end, extend the gradient time or increase the final organic percentage.

  • Incorporate Isocratic Holds: If certain peak pairs are still not resolved, you can introduce an isocratic hold in the gradient at an organic concentration just before their elution to improve their separation.

  • Refine and Validate: Once a satisfactory separation is achieved, refine the gradient for optimal resolution and analysis time. Validate the method for reproducibility.

Problem 3: Variable Retention Times

Symptom: The retention time for the same analyte shifts between injections or across different analytical runs.

Causality: Fluctuations in mobile phase composition, temperature, or insufficient column equilibration are common causes.[14] Leaks in the HPLC system can also lead to inconsistent flow rates and, consequently, variable retention times.[1]

Troubleshooting Checklist:

Potential CauseVerification StepSolution
Insufficient Column Equilibration Is the baseline stable before injection? Is this the first run after changing the mobile phase?Equilibrate the column with at least 10-15 column volumes of the mobile phase before the first injection.[1][14]
Mobile Phase Composition Change Was the mobile phase freshly prepared? If using online mixing, are the pump proportions accurate?Prepare mobile phases fresh daily. Ensure accurate measurements. For online mixing, prime each pump channel thoroughly.[1]
Temperature Fluctuations Is a column oven being used? Is the ambient laboratory temperature stable?Use a column oven to maintain a consistent temperature.[1] Temperature changes can affect mobile phase viscosity and analyte retention.[15][16]
System Leaks Is the system pressure stable and within the expected range? Are there any visible signs of fluid around fittings?Systematically check all fittings from the pump to the detector for leaks. Tighten or replace fittings as necessary.[1]
Mobile Phase pH Instability Is the buffer concentration sufficient? Is the chosen buffer appropriate for the target pH?Use a buffer concentration of at least 10-20 mM. Select a buffer with a pKa value within +/- 1 pH unit of the desired mobile phase pH.[12][17]

References

  • Benchchem. (n.d.). Technical Support Center: HPLC Analysis of Phenothiazines.
  • Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009.
  • Amini, H., & Ahmadiani, A. (2003). Direct injection HPLC method for the determination of selected phenothiazines in plasma using a Hisep column. Biomedical Chromatography, 17(7), 465-470.
  • Popa, D. S., Loghin, F., & Imre, S. (2002). Separation of N-alkyl phenothiazine sulfones by HPTLC using an optimum mobile phase. Journal of Pharmaceutical and Biomedical Analysis, 28(2), 385-389.
  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry.
  • Gülfen, M., & Akyüz, E. (2023). Determination of Retention Behavior and pKa Values of Some Phenothiazines with Green Chemistry Approach. ACS Omega.
  • Phenomenex. (n.d.). The Role of End-Capping in RP.
  • LCGC Blog. (2018). Do You Really Know Your Stationary-Phase Chemistry?
  • Shrisunder, N., Dhakad, P. K., & Gilhotra, R. (2025). Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage forms. Journal of Applied Pharmaceutical Research, 13(1), 112-122.
  • Ovid. (2006). Separation and Identification of Phenothiazine... : Journal of Analytical Chemistry.
  • ResearchGate. (n.d.). Separation and identification of phenothiazine compounds by thin-layer chromatography.
  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?
  • PubMed. (n.d.). The liquid chromatographic properties of phenothiazines.
  • Shrisunder, N., Dhakad, P. K., & Gilhotra, R. (2025). Novel RP-HPLC method development and validation for precise quantification of prochlorperazine maleate in pharmaceutical dosage. Journal of Applied Pharmaceutical Research, 13(1), 112-122.
  • ResearchGate. (n.d.). Separation of N-alkyl phenothiazine sulfones by HPTLC using an optimum mobile phase | Request PDF. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVj6vI2qGngSpneqdzraeTnm5WOZzD3R7a1KKHyKrTksTxfpHRPglGbdRhucbcF9oVKS38pJmNTjGpBsFF6tMa6h6f92m6d7jb-6pT1y6crarbvWvp1yflDvR2nmTLR9LyD6km5a8p-AomZ_WZ_0wNsEtl2U0YckHRfpc0AgxpRRiVJH2ouUXCoa3uoeEP__jlZZqSW7Mc5o6KX0pUrlGIndHowExQKPM9t6h4ii-GboONN3rMleEKBdOD_8pj_3o=]([Link]

Sources

Preventing degradation of 10-(Chloroacetyl)-10H-phenothiazine during storage

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Ensuring Stability During Storage

Welcome to the technical support center for 10-(Chloroacetyl)-10H-phenothiazine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the stability and storage of this compound. As Senior Application Scientists, we have compiled this guide based on established scientific principles and practical laboratory experience to help you maintain the integrity of your valuable materials.

I. Understanding the Molecule: Key Stability Concerns

This compound is a versatile intermediate in pharmaceutical synthesis. However, its chemical structure, comprising a reactive phenothiazine core and an N-chloroacetyl group, presents specific stability challenges. The primary degradation pathways are hydrolysis, oxidation, and photodegradation. Understanding these pathways is critical for implementing effective storage strategies.

The initial and often most significant degradation step is the hydrolysis of the N-chloroacetyl group. This reaction is catalyzed by acidic or basic conditions and results in the formation of phenothiazine and chloroacetic acid.[1] Once formed, the parent phenothiazine molecule is highly susceptible to oxidation and photodegradation.[1]

II. Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the storage and handling of this compound.

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term stability, the solid compound should be stored in a tightly sealed, airtight container at refrigerated temperatures (2°C to 8°C).[2] The container should be opaque or amber-colored to protect it from light.[3] Storing under an inert atmosphere (e.g., argon or nitrogen) is also recommended to minimize oxidation.

Q2: My laboratory does not have refrigerated storage available for this compound. Can I store it at controlled room temperature?

A2: While refrigerated storage is ideal, storage at controlled room temperature (15°C to 25°C) is acceptable for shorter periods.[2] However, it is crucial to rigorously exclude light and moisture, as these factors can significantly accelerate degradation at ambient temperatures.[4] Regular stability testing is highly recommended if the compound is stored at room temperature for an extended duration.

Q3: I've noticed a slight color change in my solid sample over time. What does this indicate?

A3: A color change, often to a yellowish or greenish hue, is a visual indicator of degradation. This is typically due to the formation of oxidized phenothiazine species, such as phenothiazones, which are colored compounds.[1] If a color change is observed, it is essential to re-test the material for purity before use.

Q4: How should I handle the compound during weighing and sample preparation to minimize degradation?

A4: To minimize degradation during handling, it is advisable to work under subdued or amber lighting.[3] Minimize the time the container is open to the atmosphere to reduce exposure to moisture and oxygen. If possible, handle the compound in a glove box under an inert atmosphere. Use clean, dry spatulas and glassware.

Q5: What is the recommended procedure for storing solutions of this compound?

A5: Long-term storage of this compound in solution is not recommended due to the risk of hydrolysis and other degradation pathways.[5] If solutions must be prepared in advance, they should be made fresh daily. For short-term storage (up to 24 hours), solutions should be stored in tightly sealed vials, protected from light, and kept at 2°C to 8°C. The choice of solvent can also impact stability; aprotic solvents are generally preferred over protic solvents.

III. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the storage and use of this compound.

Observed Issue Potential Cause(s) Recommended Action(s)
Unexpected peaks in HPLC analysis of a freshly prepared sample. 1. Presence of synthesis-related impurities. 2. Rapid degradation during sample preparation.1. Review the certificate of analysis for known impurities. 2. Prepare samples under subdued light and minimize exposure to air and moisture. 3. Use a validated, stability-indicating HPLC method (see Section IV).
Loss of potency or inconsistent results in experiments. 1. Degradation of the stock material due to improper storage. 2. Decomposition in solution during the experiment.1. Verify the storage conditions (temperature, light protection, container seal). 2. Perform a purity check on the stock material using the HPLC method in Section IV. 3. Prepare fresh solutions for each experiment.
Solid material appears discolored or clumped. 1. Exposure to light, leading to photodegradation. 2. Exposure to moisture, causing hydrolysis and physical changes.1. Discard the material if significant discoloration is observed. 2. Ensure storage in an opaque, airtight container. 3. If clumping is observed, this may indicate moisture uptake; consider drying the material under vacuum before use, but re-analysis is essential.

IV. Quality Control: A Stability-Indicating HPLC Method

Regularly assessing the purity of your this compound is crucial. The following reverse-phase HPLC (RP-HPLC) method is designed to separate the parent compound from its potential degradation products.[6]

Experimental Protocol

1. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and water with an acid modifier (e.g., 0.1% phosphoric acid or 0.1% formic acid for MS compatibility). A gradient elution may be necessary to resolve all degradation products.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of 0.1 mg/mL.

  • Prepare the sample under subdued light and analyze promptly.

3. Forced Degradation Study for Method Validation:

To ensure this method is stability-indicating, a forced degradation study should be performed.[7][8][9] This involves subjecting the compound to harsh conditions to intentionally generate degradation products.

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH at room temperature.

  • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid compound to 80°C.

  • Photodegradation: Expose a solution of the compound to a calibrated light source.

Analyze the stressed samples using the HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other.

V. Visualizing Degradation and Workflow

To further clarify the processes involved, the following diagrams illustrate the primary degradation pathway and the experimental workflow for stability testing.

cluster_degradation Primary Degradation Pathway A This compound B Phenothiazine A->B Hydrolysis (H₂O, H⁺/OH⁻) C Oxidized & Photodegradation Products (e.g., Sulfoxides, Phenothiazones) B->C Oxidation (O₂) / Photodegradation (light)

Caption: Primary degradation pathway of this compound.

cluster_workflow Stability Testing Workflow start Receive/Synthesize This compound store Store under recommended conditions (2-8°C, dark, airtight) start->store sample Sample at specified time points store->sample prepare Prepare sample for analysis (under subdued light) sample->prepare analyze Analyze using stability-indicating HPLC method prepare->analyze evaluate Evaluate data for purity, % degradation, and new peaks analyze->evaluate report Report results and assess shelf-life evaluate->report

Caption: Experimental workflow for stability testing.

VI. Summary of Recommendations

Parameter Recommendation Rationale
Temperature 2°C - 8°C (Refrigerated)Minimizes rates of hydrolysis and oxidation.
Light Protect from all light sources. Use amber or opaque containers.[3][10][11][12]Prevents photodegradation of the phenothiazine ring.
Atmosphere Store in a tightly sealed container, preferably under an inert gas (N₂ or Ar).Excludes oxygen and moisture to prevent oxidation and hydrolysis.
Handling Work under subdued light. Minimize exposure time to ambient conditions.Reduces the risk of degradation during experimental procedures.
Purity Assessment Regularly use a validated, stability-indicating HPLC method.To ensure the integrity of the material before use and to monitor stability over time.

By adhering to these guidelines, researchers can significantly mitigate the risk of degradation, ensuring the quality and reliability of their experimental results. For further assistance, please do not hesitate to contact our technical support team.

References

  • IL Group. (2025, July 22). IL Group unveils light protect pack for light-sensitive pharmaceuticals.
  • Pharmaguideline. (2015, February 15). Protection of Light Sensitive Products.
  • Contract Pharma. (2025, July 15). IL Group Introduces Light Protect Pack.
  • IL Group. (2025, July 25). IL Group Launches Light Protection Solution to Safeguard Light-Sensitive Pharmaceuticals.
  • IL Group. (n.d.). Light Protect Pack | UV-Protective Pharma Labels.
  • SIELC Technologies. (2018, February 16). This compound.
  • Roseboom, H., & Förch, A. D. (1979). Stability of 10-acetylphenothiazine. Journal of Pharmaceutical Sciences, 68(4), 515–517. [Link]
  • Dotsenko, V. V., et al. (2025). Synthesis of starting chloroacetyl phenothiazines 10a,b. ResearchGate.
  • S., Anderson, et al. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
  • Al-Obaidi, A. S. M. (2018). Synthesis of New N-Substituted Phenothiazine Derivatives. ResearchGate.
  • Al-Suhaimi, K. S., et al. (2023). Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. Molecules, 28(22), 7598. [Link]
  • A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives. (2025). ResearchGate.
  • [Studies on the stability of injectable solutions of some phenothiazines. Part 1: Effects of pH and buffer systems]. (1975). Die Pharmazie, 30(6), 368-369.
  • S., Karmarkar, et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5).
  • Novel phenothiazine analogous: Synthesis and a new perceptivity into their antioxidant potential. (n.d.). Scholars Research Library.
  • Deshpande, P. B., et al. (2023). DEVELOPMENT AND VALIDATION OF NOVEL STABILITY- INDICATING RP-HPLC METHOD FOR DETERMINATION OF PITOLISANT IN BULK AND PHARMACEUTICAL DOSAGE FORM. PHARMACEUTICAL SCIENCES.
  • Effect of moisture on solid st
  • Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. (2024). ACS Omega.
  • Synthesis and Characterization of Phenothiazine Derivatives. (2017). The Pharmaceutical and Chemical Journal.
  • Analysis of Some Phenothiazine Drugs and Their S-Oxides using Enzymatic Method of Cholinesterase Inhibition. (n.d.). Methods and Objects of Chemical Analysis.
  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs – A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical analysis, 4(3), 159–165. [Link]
  • Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives. (n.d.). Oriental Journal of Chemistry.
  • Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. (2024). ACS Omega.
  • Effect of Moisture on the Stability of Solid Dosage Forms. (2021).
  • Q1 Scientific. (2020, August 19). A Q&A guide to stability storage.
  • D Nagasamy Venkatesh and S D Shanmuga Kumar. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Precision Stability Storage. (n.d.). ICH STABILITY STORAGE CONDITIONS & GUIDELINES.
  • Osei-Yeboah, F., et al. (2023). Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products.
  • Osei-Yeboah, F., Sun, C. C., & Hilden, J. (2023). Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products. Journal of pharmaceutical sciences, 112(2), 406–416. [Link]
  • Sarmiento, G. P., et al. (2012). N -haloacetyl phenothiazines and derivatives: Preparation, characterization and structure-activity relationship for antifungal activity.
  • A comparison of the effect of temperature and moisture on the solid dispersions: aging and crystalliz
  • Varcode. (2024, January 26). Temperature-Sensitive Drugs List + Storage Guidelines.
  • Regioselective synthesis of N-acyl- and N-alkyldioxolo[4,5-b]phenothiazines. (2000).
  • Validated Chromatographic Methods for Determination of Hydrochlorothiazide and Spironolactone in Pharmaceutical Formulation in Presence of Impurities and Degradants. (2012).
  • Thoma, K., Kübler, N., & Reimann, E. (1997). [The photostability of antimycotics. 3. Photostability of locally acting antimycotics]. Die Pharmazie, 52(5), 362–373.
  • Room temperature storage of medication labeled for refrigeration. (2007).
  • Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. (2003).

Sources

Technical Support Center: Optimizing Friedel-Crafts Reactions for Phenothiazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for the functionalization of the phenothiazine scaffold using Friedel-Crafts reactions. Phenothiazine's electron-rich, heteroaromatic nature presents unique challenges and opportunities in electrophilic aromatic substitution. This resource offers troubleshooting guides and FAQs to navigate these complexities, ensuring successful and reproducible outcomes in your synthetic endeavors.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the application of Friedel-Crafts reactions to phenothiazine and its derivatives.

Q1: Why is Friedel-Crafts acylation generally preferred over alkylation for modifying phenothiazines?

A1: Friedel-Crafts acylation is overwhelmingly preferred for three primary reasons rooted in the fundamental mechanism of the reactions:

  • Prevention of Poly-substitution: The acyl group introduced during acylation is electron-withdrawing. This effect deactivates the aromatic ring, making it significantly less nucleophilic and thus less likely to undergo a second substitution reaction.[1][2] In contrast, the alkyl groups introduced during alkylation are electron-donating, which activates the ring and makes the product more reactive than the starting material, often leading to undesirable polyalkylation.[3][4][5]

  • No Carbocation Rearrangement: Alkylation proceeds via a carbocation intermediate that is prone to rearrangement to a more stable carbocation, leading to isomeric impurities.[3][4][6] The acylation reaction proceeds via a resonance-stabilized acylium ion, which does not rearrange, ensuring the integrity of the introduced carbon chain.[2][6]

  • Synthetic Versatility: The resulting aryl ketone from acylation is a versatile synthetic handle. It can be easily reduced to the corresponding alkyl group (e.g., via Clemmensen or Wolff-Kishner reduction), providing a reliable two-step route to the alkylated phenothiazine without the risk of rearrangement.[1][7]

Q2: What are the main challenges when using a strong Lewis acid like aluminum chloride (AlCl₃) with phenothiazine?

A2: While AlCl₃ is a powerful catalyst, its use with phenothiazine can be problematic. The phenothiazine nucleus contains two Lewis basic sites: the nitrogen (N) and sulfur (S) atoms.

  • Catalyst Complexation: AlCl₃ can form a stable complex with the nitrogen atom of the phenothiazine ring. This interaction sequesters the catalyst, rendering it inactive for generating the acylium ion electrophile. Consequently, stoichiometric or even excess amounts of the Lewis acid are often required, which complicates the reaction workup and increases waste.[2][7]

  • Side Reactions: The high reactivity of AlCl₃ can sometimes lead to undesired side reactions or polymerization, especially with highly activated, electron-rich substrates like phenothiazine.[8]

Q3: What determines the regioselectivity (i.e., the position of substitution) in the Friedel-Crafts acylation of phenothiazine?

A3: Regioselectivity is a critical aspect of phenothiazine chemistry. The substitution pattern is primarily governed by the electronic and steric properties of the substrate and the reaction conditions. For an unsubstituted 10H-phenothiazine, electrophilic attack is heavily favored at the C3 and C7 positions, which are para to the nitrogen atom and benefit from its strong electron-donating resonance effect. Under certain conditions, substitution at C2/C8 can also occur.[9] The stability of the intermediate sigma complex (arenium ion) is the determining factor; attack at C3 allows for resonance structures that delocalize the positive charge onto the nitrogen, which is a highly stabilizing contribution.

Troubleshooting Guide: Common Problems & Solutions

This guide provides a systematic approach to resolving issues encountered during the Friedel-Crafts acylation of phenothiazine derivatives.

Problem Potential Cause(s) Recommended Solution(s)
No Reaction or Very Low Conversion 1. Catalyst Deactivation: The Lewis acid (e.g., AlCl₃) has formed a complex with the phenothiazine nitrogen. 2. Insufficient Catalyst Activity: The chosen Lewis acid is too weak for the specific acylating agent or substrate. 3. Poor Reagent Quality: The Lewis acid is hydrated, or the solvent is not anhydrous.1. Increase Catalyst Stoichiometry: Use >1 equivalent of the Lewis acid to compensate for complexation.[2][7] 2. Protect the Nitrogen: If possible, perform the reaction on an N-acylated or N-sulfonylated phenothiazine derivative. The electron-withdrawing group on the nitrogen reduces its basicity. 3. Switch to a Milder Catalyst: For activated phenothiazines, milder Lewis acids like ZnCl₂, FeCl₃, or even Brønsted acids (e.g., methanesulfonic acid) can be effective and less prone to complexation.[1][7] 4. Ensure Anhydrous Conditions: Use freshly opened or distilled anhydrous solvents and handle hygroscopic Lewis acids in a glovebox or under an inert atmosphere.
Formation of a Complex Mixture / Multiple Products 1. Polyacylation: The reaction conditions are too harsh (high temperature, long reaction time), or the product is not sufficiently deactivated. 2. Undesired Regioisomers: Lack of kinetic or thermodynamic control over the site of acylation. 3. Decomposition: The starting material or product is unstable under the strong acidic conditions.1. Lower the Reaction Temperature: Run the reaction at 0 °C or even lower to improve selectivity and reduce side reactions. 2. Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. 3. Solvent Choice: The choice of solvent can influence regioselectivity. Less polar solvents like dichloromethane (DCM) or carbon disulfide (CS₂) are common. Nitrobenzene can sometimes be used but is a deactivating solvent.[10] 4. Use a Bulky Acylating Agent: Steric hindrance can favor substitution at less hindered positions.
Low Yield After Workup 1. Product Complexation: The ketone product forms a stable complex with the Lewis acid, which is not fully hydrolyzed during workup.[2][7] 2. Product Loss: The product may be partially soluble in the aqueous phase or lost during extraction/purification.1. Thorough Hydrolysis: Ensure the aqueous workup is sufficiently acidic (e.g., dilute HCl) and stirred for an adequate time to completely break down the aluminum-ketone complex. Adding ice during the quench is often recommended to control the exotherm. 2. Optimize Extraction: Use an appropriate organic solvent for extraction and perform multiple extractions to ensure complete recovery of the product.
Visualizing the Process: Diagrams and Workflows

Visual aids can clarify complex mechanisms and decision-making processes in the lab.

Mechanism of Friedel-Crafts Acylation on Phenothiazine

G cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Product Formation AcylChloride R-CO-Cl AcyliumIon [R-C≡O]⁺ (Acylium Ion) AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ AlCl4 AlCl₄⁻ Phenothiazine Phenothiazine Ring AcyliumIon->Phenothiazine SigmaComplex Sigma Complex (Arenium Ion) Phenothiazine->SigmaComplex + [R-C≡O]⁺ Product Acylated Phenothiazine (Ketone) SigmaComplex->Product + AlCl₄⁻ SigmaComplex->Product CatalystRegen AlCl₃ + HCl G Start Experiment Start CheckReaction Monitor Reaction (TLC/LC-MS) Start->CheckReaction Problem Identify Issue CheckReaction->Problem Problem Detected Success Successful Reaction CheckReaction->Success Reaction Complete NoReaction No/Low Conversion Problem->NoReaction e.g., No Product Spot ComplexMix Complex Mixture Problem->ComplexMix e.g., Multiple Spots LowYield Low Yield Post-Workup Problem->LowYield e.g., Good Conversion, Poor Recovery Sol1 Increase Catalyst Stoichiometry Check Anhydrous Conditions NoReaction->Sol1 Sol2 Lower Temperature Reduce Reaction Time ComplexMix->Sol2 Sol3 Ensure Complete Quench/Hydrolysis Optimize Extraction LowYield->Sol3 Sol1->Start Retry Sol2->Start Retry Sol3->Start Retry

Caption: A decision-making workflow for troubleshooting common experimental issues.

Experimental Protocol: Friedel-Crafts Acylation of 10-Acetylphenothiazine

This protocol describes the acylation of N-protected phenothiazine to avoid complexation at the nitrogen atom. This method favors substitution at the C3/C7 positions.

Materials:

  • 10-Acetylphenothiazine

  • Acetyl chloride (CH₃COCl)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1M HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Preparation: In the flask, suspend 10-acetylphenothiazine (1.0 eq) and anhydrous aluminum chloride (2.2 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cooling: Cool the resulting suspension to 0 °C using an ice-water bath.

  • Addition of Acylating Agent: Add acetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the cooled suspension via the dropping funnel over 20-30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1M HCl. Stir vigorously until all the dark-colored complex has decomposed.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 3-acetyl-10-acetylphenothiazine.

References
  • Kaur, P., Utreja, D., & Sharma, S. (2025). Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review. Mini Reviews in Medicinal Chemistry.
  • Joule, J. A., & Mills, K. (2016). Heterocyclic Chemistry (5th ed.). Wiley. This information is derived from general principles of heterocyclic chemistry discussed in sources like this textbook, particularly concerning the reactivity of electron-rich heterocycles.
  • Abu-Shady, H., Dessouky, Y. M., & El-Said, M. K. (1976). Synthesis of some new phenothiazine derivatives of expected medicinal value. Pharmazie, 31(1), 18-20.
  • Gabbaï, F. P., et al. (2021). Unlocking Lewis acidity via the redox non-innocence of a phenothiazine-substituted borane.
  • Kaur, P., Utreja, D., & Sharma, S. (2025). Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review. PubMed. [Link]
  • BenchChem. (2025). Technical Support Center: Troubleshooting Friedel-Crafts Acylation with Electron-Withdrawing Groups. BenchChem.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Baltzly, R., Harfenist, M., & Webb, F. J. (1946). Some Phenothiazine Derivatives. The Course of the Friedel—Crafts Reaction. Journal of the American Chemical Society, 68(12), 2673–2678. [Link]
  • Baltzly, R., Harfenist, M., & Webb, F. J. (1946). Some phenothiazine derivatives; the course of the Friedel-Crafts reaction. PubMed. [Link]
  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations.
  • Quora. (2018). What are the limitations of Friedal Craft reactions?
  • Andonian, A. (n.d.).
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • Chemistry LibreTexts. (2015). 15.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • ResearchGate. (n.d.).
  • L.S. College, Muzaffarpur. (2020). Friedel–Crafts reaction.
  • ResearchGate. (2025). Method for the Synthesis of Phenothiazines via a Domino Iron-Catalyzed C-S/C-N Cross-Coupling Reaction.
  • ResearchGate. (n.d.).
  • ResearchGate. (2020).
  • National Institutes of Health. (n.d.).
  • Organic Chemistry. (2021). 18.
  • Chemistry Steps. (2022).
  • Google Patents. (n.d.). Alkylation of phenothiazine - US3689484A.
  • ResearchGate. (n.d.). Optimization of the Friedel-Crafts reaction conditions. [a].
  • ResearchGate. (2024).
  • ResearchGate. (n.d.).
  • Pharmaguideline. (n.d.).
  • ResearchGate. (2025). ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides.
  • ResearchGate. (2022).
  • Scholars Research Library. (n.d.). Novel phenothiazine analogous: Synthesis and a new perceptivity into their antioxidant potential.
  • BenchChem. (2025).
  • National Institutes of Health. (n.d.).
  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions.
  • MDPI. (n.d.).
  • Chemistry Stack Exchange. (2017).

Sources

Validation & Comparative

A Comparative Guide to Acylating Agents: Profiling 10-(Chloroacetyl)-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Acylation in Modern Chemistry

Acylation, the process of introducing an acyl group (R-C=O) into a molecule, stands as a cornerstone of synthetic organic chemistry and drug development.[1][2] The formation of esters and amides—linkages that are fundamental to the structure of countless pharmaceuticals, natural products, and materials—relies on this critical transformation.[3][4] The choice of an acylating agent is a pivotal decision in synthetic design, profoundly influencing reaction efficiency, selectivity, yield, and scalability. Factors governing this choice range from inherent reactivity and substrate compatibility to the nature of byproducts and handling requirements.[1][5]

This guide provides an in-depth comparison of 10-(Chloroacetyl)-10H-phenothiazine with other common classes of acylating agents. We will move beyond a simple catalog of reagents to explore the causality behind their reactivity, the rationale for their selection in specific contexts, and the practical considerations for their use in the laboratory.

The Subject in Focus: this compound

The phenothiazine scaffold is a privileged structure in medicinal chemistry, forming the core of drugs with a vast range of biological activities, including antipsychotic, antimicrobial, and antitumor properties.[6][7][8][9][10] this compound is a bifunctional reagent that marries this potent pharmacophore with a reactive acylating moiety.

Structural and Functional Attributes:

  • Molecular Formula: C₁₄H₁₀ClNOS[11]

  • The Phenothiazine Core: A tricyclic system comprising two benzene rings fused to a 1,4-thiazine ring.[11] Its lipophilic and electron-donating nature allows it to cross biological membranes, a key factor in its neurological activity.[11]

  • The Chloroacetyl Group: Attached to the nitrogen at position 10, this group functions as a highly reactive electrophile. The chlorine atom is an excellent leaving group, making the adjacent carbonyl carbon highly susceptible to nucleophilic attack.[11] This dual nature makes this compound a specialized and valuable building block for synthesizing novel phenothiazine derivatives with potential therapeutic applications.[12][13][14]

A Comparative Analysis of Acylating Agents

The efficacy of an acylating agent is determined by the electrophilicity of its carbonyl carbon and the stability of its leaving group. The established reactivity hierarchy is a direct consequence of these factors.[15][16]

G cluster_reactivity Decreasing Reactivity AcylChlorides Acyl Chlorides (e.g., this compound) AcidAnhydrides Acid Anhydrides AcylChlorides->AcidAnhydrides More Reactive Esters Esters AcidAnhydrides->Esters Amides Amides Esters->Amides Less Reactive

Caption: Reactivity hierarchy of common carboxylic acid derivatives.

Acyl Chlorides: The Reactivity Champions

This class includes our focus molecule, this compound, and its simpler analogue, chloroacetyl chloride.

  • Reactivity & Mechanism: Acyl chlorides are the most reactive common acylating agents.[5][15] This high reactivity is due to the strong inductive effect of the chlorine atom, which enhances the electrophilicity of the carbonyl carbon, and the fact that the chloride ion (Cl⁻) is an excellent, stable leaving group.[5][17] Reactions proceed rapidly via a nucleophilic acyl substitution mechanism.[5][18]

  • Advantages:

    • High Reactivity: Enables acylation of even weak nucleophiles like phenols and unreactive amines.[2]

    • High Yields: Reactions often proceed to completion and are irreversible.[5]

  • Disadvantages:

    • Moisture Sensitivity: Reacts vigorously with water, requiring strictly anhydrous conditions for handling and storage.[18]

    • Corrosive Byproduct: The reaction liberates hydrogen chloride (HCl) gas, which is corrosive and requires a scavenger (typically a tertiary amine base) or careful handling.[5][18]

  • When to Choose this compound: This reagent is the definitive choice when the primary synthetic goal is to covalently link the phenothiazine scaffold to a nucleophile (e.g., an amine, alcohol, or thiol in a target protein or molecule). Its reactivity mirrors that of other acyl chlorides, but its purpose is highly specialized.

Acid Anhydrides: The Practical Workhorse
  • Reactivity & Mechanism: Acid anhydrides are less reactive than acyl chlorides but still potent acylating agents.[16] The leaving group is a carboxylate anion, which is less stable than a chloride ion, accounting for the reduced reactivity.[16][17]

  • Advantages:

    • Easier Handling: Less sensitive to moisture than acyl chlorides, making them more convenient for routine laboratory use.[16][18]

    • Safer Byproduct: The byproduct is a carboxylic acid, which is non-corrosive and easily removed during workup.[5][18]

  • Disadvantages:

    • Atom Economy: One equivalent of the acyl group is "wasted" as the carboxylic acid byproduct, which can be a significant drawback if the acyl group is complex or expensive.[5]

    • Lower Reactivity: May require heating or a catalyst (e.g., DMAP) to react with less nucleophilic substrates.[19]

  • Comparative Insight: If a simple chloroacetylation is required without the phenothiazine moiety, chloroacetic anhydride would be a viable, albeit less common, alternative to chloroacetyl chloride, offering improved handling at the cost of atom economy.

Other Acylating Agents: The Specialists for Sensitive Substrates

For complex molecules, particularly in peptide synthesis or with delicate functional groups, harsher reagents like acyl chlorides are often unsuitable.

  • Activated Esters & Coupling Reagents (e.g., DCC, EDC, Mixed Anhydrides): These methods involve activating a carboxylic acid in situ to form a highly reactive intermediate that then reacts with the nucleophile.[3]

  • Advantages:

    • Mild Conditions: Reactions are typically run at or below room temperature, preserving stereochemistry and protecting sensitive functional groups.[20]

    • High Selectivity: Ideal for amide bond formation in the presence of other nucleophilic groups.

  • Disadvantages:

    • Complex Procedures: Often require multiple steps and careful control of reaction conditions.

    • Byproduct Removal: Can generate byproducts (e.g., dicyclohexylurea from DCC) that require specific purification techniques.

  • Comparative Insight: One would not typically choose these methods to perform a chloroacetylation. However, if one were to synthesize a complex phenothiazine-containing peptide, a researcher might first prepare a phenothiazine-derivatized amino acid and then use these coupling methods for peptide bond formation.

Quantitative Data Summary

The following table provides a comparative summary of the key performance characteristics of different acylating agents.

FeatureThis compoundOther Acyl ChloridesAcid AnhydridesCoupling Reagents (e.g., DCC)
Relative Reactivity Very HighVery HighHighModerate to High (in situ)
Typical Nucleophiles Amines, Alcohols, Thiols, PhenolsAmines, Alcohols, PhenolsAmines, AlcoholsAmines (esp. Amino Acids)
Typical Conditions Anhydrous, 0°C to RT, BaseAnhydrous, 0°C to RT, BaseRT to Reflux, +/- Catalyst0°C to RT
Primary Byproduct HClHClCarboxylic AcidUrea derivatives, etc.
Handling Considerations Moisture sensitive, corrosiveMoisture sensitive, corrosiveLess moisture sensitiveStable solids, byproducts may be difficult to remove
Primary Application Introduction of phenothiazine moietyGeneral acylationGeneral acylationAmide bond formation (sensitive substrates)

Experimental Protocols & Methodologies

The following protocols are provided as self-validating systems, illustrating the practical differences in using these reagents.

Protocol 1: Synthesis of N-Benzyl-2-(10H-phenothiazin-10-yl)acetamide

This protocol demonstrates the use of this compound as a specialized acylating agent to attach the phenothiazine core to a primary amine.

Methodology:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve in anhydrous toluene (approx. 0.2 M).[21]

  • Base Addition: Add triethylamine (1.2 eq) to the solution to act as an HCl scavenger.

  • Nucleophile Addition: Cool the solution to 0°C in an ice bath. Add benzylamine (1.1 eq) dropwise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

    • Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-acylated phenothiazine derivative.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Reagent in Anhydrous Toluene add_base Add Triethylamine start->add_base cool Cool to 0°C add_base->cool add_amine Add Benzylamine Dropwise cool->add_amine stir Stir at RT (4-6h) add_amine->stir monitor Monitor by TLC stir->monitor filter Filter Salt monitor->filter Reaction Complete wash Aqueous Washes (Acid, Base, Brine) filter->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify

Caption: Experimental workflow for N-acylation using this compound.

Protocol 2: General N-Acylation of an Amine with Acetic Anhydride

This protocol highlights a more general acylation using a less reactive, easier-to-handle reagent.[22]

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the amine (e.g., aniline, 1.0 eq) in a suitable solvent like dichloromethane or ethyl acetate. The reaction can often be run neat (without solvent).[22]

  • Reagent Addition: Add acetic anhydride (1.2 eq) to the solution at room temperature. For less reactive amines, the addition of a catalytic amount of an acid (e.g., H₂SO₄) or base (e.g., pyridine) may be necessary.

  • Reaction: Stir the mixture at room temperature for 1-3 hours. Gentle heating may be required for complete conversion. Monitor the reaction progress by TLC.

  • Work-up:

    • Quench the reaction by adding water to hydrolyze any excess anhydride.

    • If a solvent was used, transfer the mixture to a separatory funnel. Wash the organic layer with saturated aqueous NaHCO₃ solution to remove the acetic acid byproduct, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often pure enough for subsequent steps, but can be purified by recrystallization or column chromatography if necessary.

Concluding Remarks: Strategic Reagent Selection

The choice of an acylating agent is a strategic decision guided by the specific demands of the synthetic target.

  • This compound is not a general-purpose acylating agent but a specialized tool for drug discovery and medicinal chemistry. Its value lies in its ability to efficiently introduce the biologically significant phenothiazine scaffold into a target molecule. Its high reactivity is a feature, ensuring efficient conjugation under relatively mild conditions.

  • Acyl chlorides are the reagents of choice for their sheer power and speed, ideal for acylating unreactive substrates when their hazardous nature can be safely managed.[5]

  • Acid anhydrides represent a pragmatic compromise, offering substantial reactivity with greater ease of handling and safer byproducts, making them a preferred choice for many laboratory and industrial applications.[1][18]

  • Coupling reagents are reserved for instances where precision and gentleness are paramount, particularly in the synthesis of complex, chiral molecules like peptides, where the prevention of side reactions and racemization is critical.

Ultimately, a deep understanding of the mechanistic principles and practical limitations of each class of acylating agent empowers the researcher to make informed decisions, optimizing synthetic routes for efficiency, safety, and success.

References

  • Exploring the therapeutic potential of phenothiazine derivatives in medicinal chemistry. (2024). Results in Chemistry.
  • A Comparative Study of Anhydrides as Acylating Agents in Organic Synthesis. (n.d.). BenchChem.
  • Phenothiazine. (n.d.). Wikipedia.
  • A Comparative Guide to Acyl Chlorides in Organic Synthesis. (n.d.). BenchChem.
  • Application Notes and Protocols for N-Acylation of Amines Using Mixed Anhydrides. (n.d.). BenchChem.
  • A Comparative Guide to the Reactivity of Acyl Chlorides and Other Carboxylic Acid Deriv
  • Acid anhydrides. (n.d.). Fiveable.
  • Phenothiazine derivative: Significance and symbolism. (2025). Lass-lmu.
  • Phenothiazine and its Deriv
  • Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review. (2025). Mini Reviews in Medicinal Chemistry.
  • This compound. (n.d.). BenchChem.
  • Acyl Chlorides and Acid Anhydrides. (n.d.). chemrevise.
  • ELI5:How are Acyl Chlorides more reactive than Acid Anhydrides?. (2017). Reddit.
  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.).
  • The reactions of acyl chlorides and acid anhydrides. (2024). Crunch Chemistry.
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (n.d.). Molecules.
  • N-Acylation Reactions of Amines. (n.d.).
  • Reactions of Acyl Chlorides and Acid Anhydrides. (n.d.). Study Mind.
  • Alternative and Uncommon Acylating Agents – An Alive and Kicking Methodology. (2025).
  • Synthesis and various biological activities of newly synthesized Phenothiazine derivatives. (n.d.).
  • Synthesis of New N-Substituted Phenothiazine Derivatives. (2018).
  • This compound synthesis. (n.d.). ChemicalBook.
  • Chloroacetyl chloride. (n.d.). Wikipedia.
  • The uses of chloroacetyl chloride. (2019). ChemicalBook.
  • Synthesis and Characterization of Phenothiazine Derivatives. (2017). The Pharmaceutical and Chemical Journal.

Sources

A Comparative Guide to the Biological Activity of Phenothiazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the diverse biological activities of phenothiazine derivatives. Moving beyond their classical role as antipsychotics, we will explore their efficacy as anticancer, antimicrobial, and other therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and detailed protocols to facilitate further investigation.

Introduction: The Enduring Versatility of the Phenothiazine Scaffold

Phenothiazine, a heterocyclic compound composed of two benzene rings linked by sulfur and nitrogen atoms, forms the backbone of a class of drugs that revolutionized psychiatry in the 1950s with the advent of chlorpromazine.[1][2] Initially synthesized as antipsychotic agents, these compounds are now recognized for a remarkable breadth of biological activities.[3][4] Their ability to interact with a multitude of biological targets is a testament to the chemical versatility of the tricyclic core.

This guide delves into the primary biological activities of phenothiazine derivatives, examining the structure-activity relationships (SAR) that govern their potency and selectivity. We will present comparative data from in vitro studies and provide detailed, validated protocols for key experiments, empowering researchers to rigorously evaluate these compounds in their own work.

Core Biological Activities: A Multifaceted Pharmacological Profile

Phenothiazine derivatives are often described as "dirty drugs" due to their promiscuous binding to various receptors.[5] While this can lead to a range of side effects, it is also the source of their vast therapeutic potential. The primary activities of interest include antipsychotic, anticancer, and antimicrobial effects.

Antipsychotic Activity: The Classical Application

The foundational therapeutic use of phenothiazines is in the management of psychosis, particularly schizophrenia.[6][7]

Mechanism of Action: The primary mechanism for their antipsychotic effect is the blockade of dopamine D2 receptors in the central nervous system (CNS).[1][8][9] The three-dimensional structure of certain phenothiazine derivatives mimics that of dopamine, allowing them to act as competitive antagonists at these receptors.[10][11] This inhibition reduces the excessive dopaminergic neurotransmission associated with the positive symptoms of schizophrenia, such as hallucinations and delusions.[5] Beyond dopamine receptors, many phenothiazines also exhibit antagonist activity at serotonergic, α-adrenergic, histaminic, and muscarinic receptors, which contributes to their overall therapeutic profile and side effects.[5][11]

Structure-Activity Relationship (SAR):

  • Substitution at C-2: An electron-withdrawing group (e.g., -Cl, -CF3) at the 2-position of the phenothiazine ring is crucial for enhancing antipsychotic activity.[10][12]

  • Side Chain at N-10: A three-carbon alkyl chain separating the ring nitrogen (N-10) and the terminal amino group is optimal for neuroleptic potency.[10][12]

  • Terminal Amino Group: The amino group at the end of the side chain must be tertiary for maximal activity.[10][12] Derivatives containing a piperazine ring, such as fluphenazine and trifluoperazine, are generally more potent than those with a simple dimethylamino group like chlorpromazine.[2][7]

G

Anticancer Activity: A Promising Frontier

More recently, phenothiazines have garnered significant attention for their potential as anticancer agents, demonstrating efficacy against various cancer cell lines, including multi-drug resistant (MDR) strains.[13][14][15]

Mechanism of Action: Their antitumor effects are multifactorial and not fully elucidated, but several key mechanisms have been proposed:

  • Calmodulin (CaM) and Protein Kinase C (PKC) Inhibition: Phenothiazines can bind to and inhibit CaM and PKC, crucial signaling proteins involved in cell proliferation and survival.[11][13]

  • Induction of Apoptosis: Certain derivatives have been shown to induce programmed cell death in cancer cells.[14][16]

  • Reversal of Multidrug Resistance (MDR): A significant property is the ability to inhibit P-glycoprotein (Pgp) transport function. Pgp is an efflux pump that expels chemotherapeutic drugs from cancer cells, conferring resistance. By inhibiting Pgp, phenothiazines can resensitize resistant cells to conventional anticancer drugs.[11][13]

  • Induction of Reactive Oxygen Species (ROS): Some derivatives can promote the production of ROS within cancer cells, leading to oxidative stress and cell death.[17]

Structure-Activity Relationship (SAR): The structural requirements for anticancer activity differ from those for antipsychotic effects. Modifications across the phenothiazine scaffold have yielded compounds with potent cytotoxic effects. For instance, creating hybrids by incorporating chalcone moieties or modifying the N-10 side chain with piperazine derivatives has produced compounds with significant activity against breast (MCF-7), colon (HCT-116), and liver (HepG-2) cancer cell lines.[14][18]

Comparative Cytotoxicity Data:

Phenothiazine DerivativeCancer Cell LineIC50 (µM)Reference
TrifluoperazineProstatic (PC-3)6.67[18]
ThioridazineB16 Melanoma-[19]
Chalcone-Phenothiazine HybridBreast (MCF-7)12[18]
Piperazine-Phenothiazine HybridBreast (MDA-MB-231)1.16[18]
Antimicrobial Activity: A Renewed Opportunity

The antimicrobial properties of phenothiazines have been known for decades but were largely overlooked with the rise of conventional antibiotics.[20] With the growing crisis of antibiotic resistance, there is renewed interest in repurposing these compounds.

Spectrum of Activity: Phenothiazines exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria, fungi, and protozoa.[3][21] Notably, derivatives like thioridazine have shown activity against multidrug-resistant Mycobacterium tuberculosis (MDR-TB) and methicillin-resistant Staphylococcus aureus (MRSA).[2][20]

Mechanism of Action:

  • Membrane and DNA Damage: Derivatives like chlorpromazine can induce cell membrane and DNA damage in bacteria.[17][22]

  • Efflux Pump Inhibition: Similar to their anticancer mechanism, phenothiazines can inhibit bacterial efflux pumps, which are a major cause of antibiotic resistance. This action can restore the efficacy of conventional antibiotics when used in combination.[20][23]

  • ROS Production: Chlorpromazine has been shown to promote the production of reactive oxygen species (ROS) in bacteria, leading to oxidative damage.[17]

Comparative Antimicrobial Activity:

Phenothiazine DerivativeMicroorganismMIC (g/L)Reference
ChlorpromazineAcinetobacter baumannii0.05 - 0.6[17]
ThioridazineAcinetobacter baumannii0.05 - 0.6[17]
PromethazineAcinetobacter baumannii0.05 - 0.6[17]
TrifluoperazineAcinetobacter baumannii0.05 - 0.6[17]

Experimental Protocols for Biological Evaluation

To ensure scientific rigor and reproducibility, standardized methods for assessing biological activity are essential. Below are detailed protocols for key in vitro assays.

Protocol: MTT Assay for Cell Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product.

G

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[24]

  • Compound Treatment: Treat the cells with varying concentrations of the phenothiazine derivatives. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for an additional 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

G

Step-by-Step Methodology:

  • Prepare Dilutions: Perform a two-fold serial dilution of each phenothiazine derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compounds. Include a positive control well (broth + inoculum) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[17][25]

Consolidated Structure-Activity Relationship (SAR)

Across the diverse biological activities, several structural motifs consistently influence the efficacy of phenothiazine derivatives. Understanding these relationships is key to designing novel compounds with improved potency and selectivity.

G

Conclusion and Future Directions

The phenothiazine scaffold is a privileged structure in medicinal chemistry, giving rise to compounds with a remarkable range of biological activities.[4][13] While their initial success was in treating psychosis, the potent anticancer and antimicrobial properties of various derivatives highlight significant opportunities for drug repurposing and new drug discovery.[16][22]

Future research should focus on designing derivatives with enhanced target selectivity to minimize the off-target effects commonly associated with first-generation compounds. The ability of phenothiazines to inhibit efflux pumps makes them particularly attractive candidates for combination therapies, potentially revitalizing existing antibiotics and chemotherapeutics that have lost effectiveness due to resistance. The experimental frameworks provided in this guide offer a starting point for the rigorous evaluation of novel phenothiazine-based therapeutic agents.

References

  • Antimicrobial activity of phenothiazines, benzo[a]phenothiazines and benz[c]acridines. (1992). Anticancer Research.
  • SAR of phenothiazine.pptx. (n.d.). Slideshare.
  • Phenothiazine Antipsychotic Drug Facts, Side Effects, Dosage. (n.d.). MedicineNet.
  • Jaszczyszyn, A., Gąsiorowski, K., Świątek, P., Malinka, W., Cieślik-Boczula, K., Petrus, J., & Czarnik-Matusewicz, B. (2012). Chemical structure of phenothiazines and their biological activity. Pharmacological Reports, 64(1), 16-23.
  • Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review. (2025). Mini Reviews in Medicinal Chemistry.
  • Antimicrobial Activity of Phenothiazines. (n.d.). In Vivo.
  • Phenothiazine derivatives as anticancer compounds. (n.d.).
  • Antipsychotics, Phenothiazine: Drug Class, Uses, Side Effects, Drug Names. (2022). RxList.
  • New derivatives of phenothiazines with anticancer activities. (2025).
  • Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities. (n.d.). AIP Publishing.
  • Motohashi, N. (1991). Antitumor properties of phenothiazines.
  • Antitumor Activity of PEGylated and TEGylated Phenothiazine Derivatives: Structure–Activity Rel
  • Antibacterial properties of phenothiazine derivatives against multidrug‐resistant Acinetobacter baumannii strains. (n.d.). Journal of Applied Microbiology.
  • Martínez-Vázquez, M., et al. (2021). Antibacterial properties of phenothiazine derivatives against multidrug-resistant Acinetobacter baumannii strains. Journal of Applied Microbiology, 130(4), 1168-1179.
  • The versatility of phenothiazines as an anticancer drug scaffold. (2025). Taylor & Francis Online.
  • Phenothiazine Derivatives as Potential Antiproliferative Agents: A Mini- Review. (n.d.). Bentham Science.
  • List of Phenothiazine antipsychotics. (n.d.). Drugs.com.
  • O'Connell, M., & Fiori, M. (2021).
  • Mitchell, J. L., & Eaddy, J. S. (2023). Phenothiazine. In StatPearls.
  • Chemical structure of phenothiazines and their biological activity. (n.d.). if-pan.krakow.pl.
  • (PDF) Antimicrobial activity of phenothiazines. (2025).
  • Synthesis of phenothiazine derived organic materials and their biological activities. (2024). AIP Publishing.
  • Structure-activity relationship studies of phenothiazine derivatives as a new class of ferroptosis inhibitors together with the therapeutic effect in an ischemic stroke model. (2021). European Journal of Medicinal Chemistry.
  • ANTI‐EMETIC ACTIVITY OF PHENOTHIAZINES IN RELATION TO THEIR CHEMICAL STRUCTURE. (n.d.). Scilit.
  • Possible Biological and Clinical Applications of Phenothiazines. (n.d.). Anticancer Research.
  • (PDF) Phenothiazine-Derived Antipsychotic Drugs Inhibit Dynamin and Clathrin-Mediated Endocytosis. (2025).
  • SAR of phenothiazines. (n.d.). CUTM Courseware.
  • Phenothiazine. (n.d.). Wikipedia.
  • Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. (n.d.). PubMed Central.
  • In vitro antimicrobial activity of 18 phenothiazine derivatives: structure-activity rel
  • Synthesis and biological activity of piperazine deriv
  • The Biological Activity of Phenothiazine Sulfoxides: A Technical Guide. (n.d.). Benchchem.
  • Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. (2024). ACS Omega.
  • Synthesis and Biological Evaluation of Novel Phenothiazine Derivatives as Potential Antitumor Agents. (n.d.). Taylor & Francis Online.
  • Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. (n.d.). MDPI.
  • Primary amoebic meningoencephalitis. (n.d.). Wikipedia.
  • (PDF) Synthesis and Biological Evaluation of Novel Phenothiazine Derivatives as Potential Antitumor Agents. (2022).
  • Synthesis and biological evaluation of phenothiazine derivative-containing hydroxamic acids as potent class II histone deacetylase inhibitors. (2021). PubMed.

Sources

The Structure-Activity Relationship of N-Acetyl Phenothiazines: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of N-acetyl phenothiazines, a class of compounds with burgeoning potential across diverse therapeutic areas. As researchers and drug development professionals, understanding the nuanced interplay between chemical structure and biological activity is paramount for the rational design of novel, potent, and selective therapeutic agents. This document moves beyond a mere recitation of facts, offering a synthesized perspective grounded in experimental data to elucidate the key structural determinants of efficacy for N-acetyl phenothiazines in antifungal, anticancer, and acetylcholinesterase inhibition applications.

The Phenothiazine Scaffold: A Privileged Structure in Medicinal Chemistry

The tricyclic phenothiazine core is a well-established pharmacophore, renowned for its utility in the development of antipsychotic drugs.[1] Its unique butterfly-like conformation and rich electronic properties allow for diverse interactions with biological targets. The nitrogen atom at position 10 (N-10) serves as a critical handle for chemical modification, profoundly influencing the pharmacological profile of the resulting derivatives.[2] The introduction of an acetyl group at this position, to form N-acetyl phenothiazines, modulates the electronic and steric properties of the molecule, leading to a distinct spectrum of biological activities.

Deciphering the SAR of N-Acetyl Phenothiazines: A Multifaceted Approach

The biological activity of N-acetyl phenothiazines is not governed by a single structural feature but rather by a complex interplay of substitutions on the phenothiazine ring and modifications of the N-acetyl group itself. The following sections dissect these relationships in the context of specific therapeutic applications.

Antifungal Activity: Halogenation of the Acetyl Group as a Key Determinant

Recent studies have highlighted the promising antifungal properties of N-acetyl phenothiazines, particularly against a broad range of human pathogenic yeasts and filamentous fungi.[3][4][5] A key determinant of antifungal potency lies in the substitution on the N-acetyl moiety.

A comparative study of N-haloacetyl phenothiazine derivatives revealed that the presence of a halogen atom significantly enhances antifungal activity.[3] Specifically, compounds bearing a single chlorine or bromine atom on the acetyl group exhibited potency comparable to the clinically used antifungals 5-fluorocytosine and fluconazole.[3]

Table 1: Comparative Antifungal Activity of N-Acetyl Phenothiazine Analogs

CompoundR Group on N-AcetylRepresentative ActivityReference
1-HBaseline Activity[3]
2-ClHigh[3]
3-BrHigh[3]
4-IModerate[3]
5-FLow[3]

Note: "Representative Activity" is a qualitative summary based on the cited literature. For detailed quantitative data, please refer to the original publication.

The SAR for this class of compounds suggests that the electrophilicity of the carbonyl group in the N-acetyl moiety, enhanced by the electron-withdrawing halogen, may be crucial for interaction with a fungal-specific target. The larger atomic radius and polarizability of chlorine and bromine compared to fluorine may also contribute to more favorable interactions within the target's binding pocket.

Experimental Workflow: Antifungal Susceptibility Testing

cluster_prep Preparation cluster_assay Assay cluster_readout Readout Fungal Inoculum Fungal Inoculum Inoculation Inoculation Fungal Inoculum->Inoculation Compound Dilutions Compound Dilutions Compound Dilutions->Inoculation Microtiter Plate Microtiter Plate Incubation Incubation Microtiter Plate->Incubation Inoculation->Microtiter Plate Visual Inspection Visual Inspection Incubation->Visual Inspection Spectrophotometry Spectrophotometry Incubation->Spectrophotometry MIC Determination MIC Determination Visual Inspection->MIC Determination Spectrophotometry->MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.

Anticancer Activity: A Symphony of Ring Substitutions and N-10 Side Chain Modifications

The phenothiazine scaffold has long been investigated for its anticancer potential, with derivatives exhibiting cytotoxic effects against a variety of cancer cell lines.[6][7][8] For N-acetyl phenothiazines and related analogs, anticancer activity is influenced by a combination of factors, including substitutions on the phenothiazine ring and the nature of the N-10 side chain.

Studies on chalcone-based phenothiazine derivatives, where the N-acetyl group is part of a larger N-alkylated structure, have provided valuable SAR insights.[7] The introduction of various substituents on the phenothiazine ring, as well as modifications to the chalcone moiety, significantly impacts cytotoxicity.

Table 2: Comparative Anticancer Activity (IC50, µg/mL) of Chalcone-Based Phenothiazine Derivatives against HepG-2 Cells

CompoundN-10 SubstituentR' on ChalconeIC50 (µg/mL)Reference
4b-CH2CH2CN4-Cl7.14[7]
4k-CH2CH2CN4-OCH37.61[7]
4a-CH2CH2CNH>10[7]
4d-CH2CH2CN2,4-diCl>10[7]
Cisplatin--11.2[7]

These results suggest that for this series of compounds, specific electron-withdrawing and electron-donating groups on the chalcone moiety can enhance anticancer activity. The cyanoethyl group at the N-10 position appears to be a favorable substituent for this class of molecules.

Furthermore, the introduction of a nitrogen atom into the phenothiazine framework, creating azaphenothiazines, has been shown to increase anticancer potency.[9][10] While not strictly N-acetyl derivatives, these findings underscore the importance of the tricyclic core's electronic properties in determining cytotoxic effects.

Signaling Pathway: Phenothiazine-Induced Apoptosis

N-Acetyl Phenothiazine N-Acetyl Phenothiazine Mitochondrion Mitochondrion N-Acetyl Phenothiazine->Mitochondrion Stress Bcl-2 Bcl-2 Mitochondrion->Bcl-2 Bax Bax Mitochondrion->Bax Cytochrome c Cytochrome c Bax->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Activates Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway potentially modulated by N-acetyl phenothiazines.

Acetylcholinesterase Inhibition: An Emerging Application

Phenothiazine derivatives have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme critical in the pathogenesis of Alzheimer's disease.[11] While specific data on N-acetyl phenothiazines as AChE inhibitors is limited, the existing SAR for other phenothiazine derivatives provides a framework for predicting their potential.

Computational studies have suggested that phenothiazine derivatives can effectively bind to the active site of AChE through hydrophobic interactions and hydrogen bonding.[11] The potency of inhibition is influenced by the nature of the substituent at the N-10 position.

Table 3: Comparative Acetylcholinesterase (AChE) Inhibitory Activity of Selected Phenothiazine Derivatives

CompoundN-10 SubstituentAChE IC50Reference
Chlorpromazine-(CH2)3N(CH3)211 ng/mL
Promethazine-CH2CH(CH3)N(CH3)217 ng/mL
Thioridazine-(CH2)2-piperidineNot specified
Donepezil (Standard)--16.9898 (Glide Score)[11]

Note: The data for Chlorpromazine and Promethazine are from a kinetic spectrophotometric method, while the Donepezil value is a computational docking score. Direct comparison of absolute values should be made with caution.

Based on these findings, it can be hypothesized that the N-acetyl group, being relatively small and polar, could influence the binding of phenothiazine derivatives to the AChE active site. Further experimental studies are warranted to explore the potential of N-acetyl phenothiazines as a novel class of AChE inhibitors.

Experimental Protocols

For researchers aiming to validate the findings presented in this guide and explore the potential of novel N-acetyl phenothiazine derivatives, the following experimental protocols provide a starting point.

Synthesis of N-Acetyl Phenothiazines

A common method for the synthesis of N-acetyl phenothiazines involves the acetylation of the corresponding phenothiazine precursor using an appropriate acetylating agent, often under microwave irradiation to enhance reaction rates and yields.[3]

Step-by-Step Protocol:

  • Dissolve the starting phenothiazine in a suitable solvent (e.g., toluene, DMF).

  • Add the acetylating agent (e.g., acetyl chloride, acetic anhydride) dropwise to the solution.

  • Subject the reaction mixture to microwave irradiation at a specified temperature and time.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound.[12]

Step-by-Step Protocol:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the N-acetyl phenothiazine compounds in cell culture medium.

  • Remove the old medium from the cells and add the compound dilutions. Include appropriate controls (vehicle control, positive control).

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO, isopropanol).

  • Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a widely used spectrophotometric assay to measure acetylcholinesterase activity.

Step-by-Step Protocol:

  • Prepare a buffer solution (e.g., phosphate buffer, pH 8.0).

  • In a 96-well plate, add the buffer, acetylcholinesterase enzyme, and various concentrations of the N-acetyl phenothiazine inhibitor.

  • Pre-incubate the mixture for a defined period.

  • Initiate the reaction by adding the substrate, acetylthiocholine, and the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Monitor the increase in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value of the inhibitor.

Conclusion and Future Directions

The N-acetyl phenothiazine scaffold represents a versatile platform for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight key molecular features that can be rationally modified to enhance potency and selectivity for antifungal, anticancer, and acetylcholinesterase inhibitory activities. The halogenation of the N-acetyl group is a promising strategy for antifungal drug design, while a combination of ring substitutions and N-10 side chain modifications can be exploited to develop potent anticancer agents. The potential of N-acetyl phenothiazines as acetylcholinesterase inhibitors remains an exciting area for future investigation. By leveraging the insights provided in this guide and employing the outlined experimental methodologies, researchers can accelerate the discovery and development of the next generation of phenothiazine-based therapeutics.

References

  • Sarmiento, G. P., et al. (2017). N-haloacetyl phenothiazines and derivatives: Preparation, characterization and structure-activity relationship for antifungal activity. Arabian Journal of Chemistry, 10, S3364-S3374.
  • Marin, L., et al. (2021). Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs. Cancer Medicine, 10(1), 133-146.
  • Al-Zahrani, F. M., et al. (2020). Synthesis of Novel Chalcone-Based Phenothiazine Derivatives as Antioxidant and Anticancer Agents. Molecules, 25(19), 4566.
  • Forrest, I. S., Forrest, F. M., & Berger, F. M. (1958). Practical Method for the Assay of Phenothiazines in Biologic Fluids.
  • Sarmiento, G. P., et al. (2020). N-haloacetyl phenothiazines and derivatives: Preparation, characterization and structure-activity relationship for antifungal activity. ChemAxon.
  • Sarmiento, G. P., et al. (2017). N -haloacetyl phenothiazines and derivatives: Preparation, characterization and structure-activity relationship for antifungal activity. CONICET Digital.
  • Pluta, K., et al. (2007). Anticancer activity of newly synthesized azaphenothiazines from NCI's anticancer screening bank. Bioorganic & Medicinal Chemistry, 15(16), 5529-5537.
  • Sathish, M., et al. (2013). Novel phenothiazine analogous: Synthesis and a new perceptivity into their antioxidant potential. Der Pharma Chemica, 5(2), 125-131.
  • ResearchGate. (n.d.). Calculated IC50 values for compounds 1-19.
  • Gümüş, Z. P., et al. (2022). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega, 7(27), 23456-23472.
  • Pluta, K., & Jeleń, M. (2017). Azaphenothiazines – Promising phenothiazine derivatives. An insight into nomenclature, synthesis, structure elucidation and biological properties. European Journal of Medicinal Chemistry, 138, 956-974.
  • Pluta, K., et al. (2007). Anticancer activity of newly synthesized azaphenothiazines from NCI's anticancer screening bank. Request PDF.
  • Butts, A., et al. (2021). Antifungal phenothiazines: optimization, characterization of mechanism, and modulation of neuroreceptor activity. ACS Infectious Diseases, 7(10), 2896-2907.
  • ResearchGate. (2006). Assay methods for phenothiazine pharmaceuticals.
  • ResearchGate. (n.d.). IC50 values for acetylcholinesterase and butyrylcholinesterase.
  • ResearchGate. (n.d.). IC 50 values of acetylcholinesterase enzyme (AChE) inhibition....
  • Butts, A. M., et al. (2022). Antifungal Structure–Activity Relationship Studies of Broad-Spectrum Phenothiazines. Journal of Fungi, 8(9), 922.
  • Blazheyevskiy, M. Y., & Kovalska, O. V. (2022). A comparative study of the effect of phenothiazine derivatives and their S-oxides on cholinesterase investigated by a new kinetic spectrophotometric method. Journal of Organic and Pharmaceutical Chemistry, 20(2), 53-60.
  • Folajimi, O., et al. (2024). Exploring the therapeutic potential of phenothiazine derivatives in medicinal chemistry. Results in Chemistry, 8, 101565.
  • Gümüş, Z. P., et al. (2024). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega.
  • Sinha, S., Pandeya, S. N., & Yadav, D. (2011). Synthesis and Biological Activity of Phenothiazine Derivatives. Semantic Scholar.
  • ResearchGate. (2025). A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives.
  • Rakonczay, Z. (2000). Potencies and selectivities of inhibitors of acetylcholinesterase and its molecular forms in normal and alzheimer's disease brain. Acta Biologica Hungarica, 51(2-4), 269-278.
  • Prema, V., Meena, A., & Ramalakshmi, N. (2025). A Computational Study of Phenothiazine Derivatives as Acetylcholinesterase Inhibitors Targeting Alzheimer's Disease. Central Nervous System Agents in Medicinal Chemistry, 25(1), 68-82.
  • Motohashi, N. (2002). Chemical structure of phenothiazines and their biological activity. Pharmacological Reports, 54(6), 567-575.
  • Lecoutey, C., et al. (2019). Inhibiting Acetylcholinesterase to Activate Pleiotropic Prodrugs with Therapeutic Interest in Alzheimer's Disease. Molecules, 24(15), 2786.

Sources

A Comparative Analysis of the Antifungal Efficacy of 10-(Chloroacetyl)-10H-phenothiazine Derivatives and Fluconazole

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent search for novel antifungal agents to combat the growing challenge of drug-resistant mycoses, the repurposing and modification of existing pharmacophores presents a compelling strategy. Phenothiazines, a class of compounds traditionally recognized for their neuroleptic properties, have emerged as a promising scaffold for antifungal drug development. This guide provides a detailed comparative analysis of the antifungal activity of 10-(chloroacetyl)-10H-phenothiazine derivatives against fluconazole, a widely used triazole antifungal. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth look at the mechanisms of action, comparative efficacy, and the experimental methodologies used to evaluate these compounds.

Introduction: The Rationale for Comparison

The global incidence of invasive fungal infections is on the rise, yet the arsenal of available antifungal drugs remains limited. Fluconazole, a cornerstone of antifungal therapy, is facing increasing rates of resistance, necessitating the exploration of alternative chemical entities. Phenothiazine derivatives, including the this compound series, have demonstrated significant in vitro antifungal activity, positioning them as potential leads for new therapeutic agents.[1][2] This guide will dissect the available data to provide a clear comparison of their antifungal profiles.

Mechanisms of Action: A Tale of Two Pathways

The antifungal efficacy of any compound is intrinsically linked to its mechanism of action. Fluconazole and phenothiazine derivatives operate through distinct molecular pathways, a crucial factor in their potential to overcome existing resistance mechanisms.

Fluconazole: Inhibitor of Ergosterol Biosynthesis

Fluconazole's mechanism of action is well-established. It selectively inhibits the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase. This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. Disruption of ergosterol synthesis leads to the accumulation of toxic sterol precursors, increased membrane permeability, and ultimately, the inhibition of fungal growth and replication.

Fluconazole_Mechanism Lanosterol Lanosterol Enzyme Lanosterol 14-α-demethylase Lanosterol->Enzyme substrate Ergosterol Ergosterol FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane maintains Fluconazole Fluconazole Fluconazole->Enzyme inhibits Enzyme->Ergosterol conversion

Caption: Mechanism of action of Fluconazole.

This compound Derivatives: A Multi-Target Potential

The antifungal mechanism of phenothiazine derivatives is not as singularly defined as that of fluconazole and is thought to involve multiple targets. A primary proposed mechanism is the inhibition of calmodulin, a key calcium-binding protein involved in numerous cellular signaling pathways. By disrupting calmodulin function, phenothiazines can interfere with fungal growth, morphogenesis, and virulence. Additionally, some studies suggest that phenothiazines may also disrupt the fungal cell membrane and inhibit efflux pumps, which are often responsible for drug resistance.

Comparative Antifungal Activity: A Head-to-Head Evaluation

Direct comparative studies are essential to gauge the potential of new antifungal candidates. Research has shown that N-haloacetyl phenothiazine derivatives, including the 10-(chloroacetyl) analogs, exhibit potent antifungal activity against a broad spectrum of pathogenic fungi.

A significant study evaluated a series of N-acetyl phenothiazine derivatives against 163 clinical isolates of human pathogenic yeasts and filamentous fungi. The results demonstrated that the compounds bearing a chlorine or bromine atom on the N-acetyl group were as active as the widely used antifungal agents 5-fluorocytosine and fluconazole.[3] This finding underscores the potential of this compound derivatives as viable alternatives or adjuncts to current therapies.

Table 1: Qualitative Comparison of Antifungal Activity

FeatureThis compound DerivativesFluconazole
Spectrum of Activity Broad-spectrum, including yeasts and molds.[3]Primarily active against yeasts, with limited activity against some molds.
Potency Reported to be as active as fluconazole against a wide range of clinical isolates.[3]Potent against susceptible fungal strains.
Activity Against Resistant Strains Shows potential activity against fluconazole-resistant strains.Ineffective against resistant strains.
Mechanism of Action Primarily calmodulin inhibition, potential for multiple targets.Inhibition of lanosterol 14-α-demethylase.

Experimental Protocols: A Guide to Antifungal Susceptibility Testing

To ensure the reproducibility and comparability of antifungal activity data, standardized experimental protocols are paramount. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for antifungal susceptibility testing that are widely accepted in the research community. The following is a detailed protocol for the broth microdilution method, a common technique for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

Broth Microdilution Method for MIC Determination

This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Experimental Workflow:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture 1. Prepare standardized fungal inoculum Compound_Dilution 2. Prepare serial dilutions of test compounds & Fluconazole Inoculation 3. Inoculate microtiter plate wells with fungal suspension Compound_Dilution->Inoculation Addition 4. Add diluted compounds to respective wells Inoculation->Addition Incubation 5. Incubate at 35°C for 24-48 hours Addition->Incubation Visual_Reading 6. Visually or spectrophotometrically determine fungal growth Incubation->Visual_Reading MIC_Determination 7. Identify the MIC: lowest concentration with no growth Visual_Reading->MIC_Determination

Caption: Workflow for Broth Microdilution MIC Assay.

Step-by-Step Methodology:

  • Preparation of Fungal Inoculum:

    • Subculture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.

    • Prepare a standardized suspension of the fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 cells/mL.

    • Further dilute the suspension in the appropriate broth medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration.

  • Preparation of Antifungal Solutions:

    • Prepare stock solutions of the this compound derivatives and fluconazole in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of each compound in a 96-well microtiter plate using the broth medium to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal agents.

    • Include a growth control well (inoculum without any antifungal agent) and a sterility control well (broth medium only).

    • Incubate the plates at 35°C for 24 to 48 hours, depending on the fungal species being tested.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antifungal agent that completely inhibits visible growth of the fungus.

    • Alternatively, a spectrophotometer can be used to measure the optical density of the wells for a more quantitative assessment.

Conclusion and Future Directions

The available evidence strongly suggests that this compound derivatives represent a promising class of antifungal agents with efficacy comparable to that of fluconazole. Their distinct mechanism of action offers a potential advantage in overcoming existing azole resistance. However, to fully realize their therapeutic potential, further research is warranted.

Future studies should focus on:

  • Comprehensive Head-to-Head Trials: Generating robust, quantitative data (MIC and MFC values) comparing a wider range of these phenothiazine derivatives against fluconazole and other standard antifungals across a diverse panel of clinically relevant and drug-resistant fungal isolates.

  • In Vivo Efficacy and Toxicity Studies: Evaluating the performance of the most potent derivatives in animal models of fungal infections to assess their in vivo efficacy, pharmacokinetic profiles, and potential toxicity.

  • Mechanism of Action Elucidation: Further investigating the precise molecular targets and pathways affected by these compounds to better understand their antifungal activity and potential for synergistic combinations with existing drugs.

The exploration of the antifungal properties of this compound derivatives is a testament to the power of medicinal chemistry in unlocking the hidden potential of established molecular scaffolds. Continued investigation in this area holds the promise of delivering novel and effective treatments in the ongoing battle against fungal diseases.

References

  • Sarmiento, G. P., Vitale, R. G., Afeltra, J., Moltrasio, G. Y., & Moglioni, A. G. (2011). Synthesis and antifungal activity of some substituted phenothiazines and related compounds. European Journal of Medicinal Chemistry, 46(11), 5537-5545. [Link]
  • Sarmiento, G. P., et al. (2012). N-haloacetyl phenothiazines and derivatives: Preparation, characterization and structure-activity relationship for antifungal activity.
  • ResearchGate. (n.d.). MIC values (μg/mL) of the compounds and fluconazole against fungal strains.
  • ChemAxon. (2020). N-haloacetyl phenothiazines and derivatives: Preparation, characterization and structure-activity relationship for antifungal activity. ChemAxon. [Link]
  • Butts, A., et al. (2020). Antifungal phenothiazines: optimization, characterization of mechanism, and modulation of neuroreceptor activity. PMC. [Link]
  • Sarmiento, G. P., et al. (2011).
  • Cui, J., et al. (2020). Antifungal Structure–Activity Relationship Studies of Broad-Spectrum Phenothiazines. ACS Omega. [Link]

Sources

A Comparative Analysis of Novel Phenothiazines for the Treatment of Liver Cancer

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating Cytotoxicity and Mechanistic Pathways

For researchers, scientists, and drug development professionals invested in the oncology space, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a constant endeavor. In the realm of hepatocellular carcinoma (HCC), the most common form of liver cancer, this need is particularly acute due to the limited effectiveness and significant toxicity of existing treatments.[1][2][3] This guide provides an in-depth, comparative analysis of the cytotoxic effects of novel phenothiazine derivatives against liver cancer cell lines, juxtaposed with established chemotherapeutic agents. As a self-validating system, this document will not only present the data but also elucidate the underlying experimental methodologies and mechanistic pathways, empowering you to critically evaluate and potentially replicate these findings.

The Rationale for Repurposing Phenothiazines in Oncology

Phenothiazines, a class of compounds traditionally used as antipsychotic medications, have garnered significant attention for their potential anticancer properties.[4][5] Their multifaceted mechanisms of action, which include the induction of apoptosis, modulation of key signaling pathways, and inhibition of angiogenesis, make them attractive candidates for drug repurposing.[4][6][7][8] This guide will explore recently synthesized phenothiazine derivatives that have shown promising cytotoxic activity against various liver cancer cell lines.[9][10][11][12][13]

Experimental Framework for Cytotoxicity Assessment

To ensure the scientific integrity of this comparative analysis, a standardized set of in vitro assays is employed. The following workflow provides a robust framework for evaluating the cytotoxic potential of novel compounds.

G cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity & Viability Assays cluster_2 Apoptosis & Mechanistic Analysis cell_culture Liver Cancer Cell Lines (e.g., HepG2, Hep3B, SkHep1) treatment Incubate with Novel Phenothiazines & Standard Chemotherapeutics (e.g., Sorafenib, Doxorubicin) cell_culture->treatment mtt_assay MTT Assay (Metabolic Activity) treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay apoptosis_assay Apoptosis Assays (e.g., Annexin V/PI) treatment->apoptosis_assay western_blot Western Blot (Protein Expression) apoptosis_assay->western_blot

Caption: A generalized experimental workflow for assessing the cytotoxicity of novel compounds.

Comparative Cytotoxicity of Novel Phenothiazines

The following table summarizes the cytotoxic activity (IC50 values) of several novel phenothiazine derivatives compared to standard chemotherapeutic agents in various liver cancer cell lines. Lower IC50 values indicate greater potency.

Compound/DrugCell LineIC50 (µM)Reference
Novel Phenothiazine Derivatives
Derivative 4bHepG-27.14[12]
Derivative 4kHepG-27.61[12]
Derivative 1Hep3BData not available in µM[9][10]
Derivative 8Hep3B, SkHep1Significant cytotoxic effects noted[9][10]
Derivative 10Hep3B, SkHep1Significant cytotoxic effects noted[9][10]
Repurposed Phenothiazines
Trifluoperazine (TFP)Hep3B, SkHep1More cytotoxic than basic PTZ core[9][10]
Prochlorperazine (PCP)Hep3B, SkHep1More cytotoxic than basic PTZ core[9][10]
PerphenazineHep3B, SkHep1More cytotoxic than basic PTZ core[9][10]
FluphenazineVarious (including liver)Reduces viability[7][8]
Standard Chemotherapeutics
SorafenibAdvanced HCCStandard of care[1][2][3][14][15]
DoxorubicinHepG-2Used as a reference drug[12]
LenvatinibUnresectable HCCFirst-line treatment[3][14]
RegorafenibAdvanced HCCSecond-line therapy[2][14]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Delving into the Mechanism of Action: Signaling Pathways

Phenothiazines exert their anticancer effects through the modulation of multiple signaling pathways crucial for cancer cell survival and proliferation.[6][7][8] The diagram below illustrates some of the key pathways targeted by these compounds.

G cluster_0 Phenothiazine Action cluster_1 Signaling Pathways cluster_2 Cellular Outcomes phenothiazine Novel Phenothiazines pi3k_akt_mtor PI3K/Akt/mTOR Pathway phenothiazine->pi3k_akt_mtor Inhibits mapk_erk MAPK/ERK Pathway phenothiazine->mapk_erk Modulates vegf VEGF Signaling phenothiazine->vegf Suppresses dopamine_receptor Dopamine Receptor D2 phenothiazine->dopamine_receptor Modulates apoptosis Induction of Apoptosis pi3k_akt_mtor->apoptosis Leads to inhibit_proliferation Inhibition of Proliferation pi3k_akt_mtor->inhibit_proliferation Leads to mapk_erk->inhibit_proliferation Leads to inhibit_angiogenesis Inhibition of Angiogenesis vegf->inhibit_angiogenesis Leads to cell_cycle_arrest Cell Cycle Arrest dopamine_receptor->cell_cycle_arrest Leads to

Caption: Key signaling pathways modulated by phenothiazines in cancer cells.

Detailed Experimental Protocols

For the purpose of reproducibility and validation, detailed step-by-step methodologies for the key experiments are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18][19]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[17][18] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[17]

Protocol:

  • Cell Seeding: Plate liver cancer cells (e.g., HepG2, Hep3B) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the novel phenothiazine derivatives and standard chemotherapeutic drugs for 24, 48, or 72 hours. Include a vehicle-only control.

  • MTT Addition: Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[20]

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[18] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[21][22][23]

Principle: LDH is a stable cytosolic enzyme that is released upon plasma membrane damage.[21][22] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.[21][22] The amount of formazan is proportional to the amount of LDH released, and thus to the level of cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing lactate, NAD+, and the tetrazolium salt) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[21]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Use a lysis control (cells treated with a lysis buffer to achieve maximum LDH release) to calculate the percentage of cytotoxicity.

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[24][25]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[24] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Seeding and Treatment: Plate cells in a 6-well plate and treat with the compounds of interest.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic and necrotic cells will be positive for both Annexin V and PI.

Western Blot Analysis for Protein Expression

Western blotting is a technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[26][27][28] This is crucial for investigating the molecular mechanisms underlying the cytotoxic effects of the phenothiazine derivatives.

Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose), which is subsequently probed with primary antibodies specific to the target proteins (e.g., cleaved caspase-3, p53). A secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction is then used for detection.[28][29]

Protocol:

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[28][30]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.[29]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[27][29]

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[27]

  • Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., pro-caspase-3, p53, Akt, p-Akt, and a loading control like β-actin) overnight at 4°C.[29]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[29]

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.[29]

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control to determine the relative changes in protein expression.[29]

Conclusion and Future Directions

The presented data and methodologies provide a comprehensive guide for the evaluation of novel phenothiazine derivatives as potential therapeutic agents for liver cancer. The evidence suggests that certain novel phenothiazines exhibit potent cytotoxic effects against liver cancer cell lines, often through the induction of apoptosis and modulation of critical cell survival pathways.[6][9][10] Their multi-targeted nature presents a promising avenue for overcoming the drug resistance often observed with conventional chemotherapeutics.

Further research should focus on in vivo studies to validate these in vitro findings, assess the pharmacokinetic and pharmacodynamic properties of the most promising derivatives, and evaluate their safety profiles. The ultimate goal is to translate these preclinical findings into novel and effective treatment strategies for patients with hepatocellular carcinoma.

References

  • Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance.
  • Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. PubMed. [Link]
  • Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells. PubMed Central. [Link]
  • Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega. [Link]
  • Chemotherapeutic Agents for the Treatment of Hepatocellular Carcinoma: Efficacy and Mode of Action. PubMed Central. [Link]
  • Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells. Frontiers. [Link]
  • Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. PubMed. [Link]
  • Cytotoxicity MTT Assay Protocols and Methods.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells. OUCI. [Link]
  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
  • LDH Cytotoxicity Assay.
  • (PDF) Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish.
  • What are the chemotherapy options for advanced hepatocellular carcinoma (HCC)? Medscape. [Link]
  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition
  • Chemotherapy for hepatocellular carcinoma: current status and future perspectives. Oxford Academic. [Link]
  • Phenothiazine derivatives as anticancer compounds.
  • Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screenin. CORE. [Link]
  • Chemotherapy for hepatocellular carcinoma: The present and the future. PubMed Central. [Link]
  • Western Blot Protocol.
  • Cell Apoptosis Assays.
  • Cellular Apoptosis Assay of Breast Cancer. PubMed. [Link]
  • Apoptosis assays with lymphoma cell lines: problems and pitfalls. PubMed Central. [Link]
  • Western Blot Protocol. OriGene Technologies Inc. [Link]
  • Hepatocellular Carcinoma (HCC) Treatment & Management. Medscape Reference. [Link]

Sources

A Senior Application Scientist’s Guide to In Silico Target Screening of Phenothiazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of in silico methodologies for identifying and validating the molecular targets of phenothiazine compounds. Designed for researchers, scientists, and drug development professionals, it moves beyond simple protocols to explain the strategic rationale behind experimental choices, ensuring a robust and scientifically sound approach to target discovery.

Introduction: The Enduring Relevance of a Privileged Scaffold

Phenothiazines, first synthesized in the late 19th century, are a class of tricyclic heterocyclic molecules that have become a cornerstone of modern medicine.[1] While renowned for their revolutionary impact on psychiatry as first-generation antipsychotics that antagonize dopamine receptors, their therapeutic potential is far broader.[1][2][3] This "polypharmacology"—the ability to interact with multiple targets—stems from their unique three-dimensional structure, often referred to as a "privileged scaffold" in medicinal chemistry.[4][5]

Emerging research has implicated phenothiazines in diverse therapeutic areas, including oncology, where they can induce apoptosis and disrupt critical cancer signaling pathways, and infectious diseases.[2][6][7] However, this multi-target nature presents a significant challenge: efficiently and accurately identifying which of their many interactions are responsible for a given therapeutic effect. Traditional experimental screening is often a costly and time-consuming bottleneck.[8][9]

In silico, or computational, target screening offers a powerful solution, enabling rapid, cost-effective exploration of the vast biological landscape available to the phenothiazine scaffold.[9][10][11] This guide will compare the primary in silico strategies, provide actionable protocols, and illustrate how these methods can be integrated to accelerate drug repurposing and discovery projects.

Comparative Analysis of In Silico Screening Strategies

The selection of an appropriate in silico strategy is a critical decision dictated by the available data. The primary choice is between ligand-based methods, which leverage knowledge of molecules with known activity, and structure-based methods, which require the 3D structure of the target protein.

Caption: High-level workflow for selecting an in silico screening strategy.

Structure-Based Virtual Screening (SBVS)

SBVS methods are predicated on knowing the three-dimensional structure of the target protein. The core principle is to computationally "fit" the phenothiazine molecule into the protein's binding site to predict binding affinity and orientation.[12]

Molecular Docking: This is the cornerstone of SBVS. A scoring function is used to evaluate thousands of possible binding poses of the phenothiazine within the target's active site, ranking them based on predicted binding energy.[13][14] This provides a structural hypothesis for how the molecule achieves its effect, highlighting key interactions like hydrogen bonds or hydrophobic contacts.[15] Studies have successfully used molecular docking to investigate the binding of phenothiazine derivatives to various targets, including cancer-related proteins and enzymes from pathogens.[13][16][17][18][19]

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot, MD simulations introduce dynamism. By simulating the movements of the protein and ligand over time (femtoseconds to microseconds), MD can assess the stability of a docked pose and provide a more refined calculation of binding free energy, adding a layer of validation to docking predictions.[15][19]

Ligand-Based Virtual Screening (LBVS)

When a target's 3D structure is unknown, but a set of molecules with known activity exists, LBVS methods are employed.[20] These approaches are based on the similar property principle: structurally similar molecules are likely to have similar biological activities.[21]

Pharmacophore Modeling: This technique distills the essential 3D arrangement of chemical features (e.g., aromatic rings, hydrogen bond donors/acceptors, hydrophobic centroids) required for bioactivity. A pharmacophore model built from active phenothiazines can then be used as a 3D query to rapidly screen vast chemical libraries for compounds that match these key features.[22]

Shape and Chemical Similarity Searching: This is a more direct approach where the 2D or 3D structure of an active phenothiazine is used as a template to search for structurally analogous compounds.[21] This is particularly useful for lead hopping or scaffold morphing to discover novel chemical series.

Chemogenomics and AI-Driven Approaches

These modern methods leverage large-scale biological and chemical data to predict drug-target interactions.

Target Fishing (or Inverse Docking): Instead of screening many compounds against one target, target fishing screens one compound against a library of hundreds or thousands of protein structures.[23] For a promiscuous scaffold like phenothiazine, this is an exceptionally powerful tool for identifying novel targets and potential off-targets, which is crucial for understanding both efficacy and potential side effects. The SwissTargetPrediction server is a widely used tool for this purpose.[24]

Machine Learning (ML) and Deep Learning: By training on vast datasets of known drug-target interactions, ML models can learn complex relationships between chemical structures and their biological targets.[21] These models can then predict targets for new molecules like novel phenothiazine derivatives, offering a predictive power that complements both SBVS and LBVS.

Comparative Summary
MethodCore PrincipleKey RequirementPrimary ApplicationKey AdvantageMain Limitation
Molecular Docking Predicts ligand binding pose and affinity in a protein's active site.3D structure of the target protein.Lead optimization; understanding mechanism of action.Provides detailed structural insights into binding.[13]Scoring function accuracy can be a limitation; computationally intensive.[14]
Pharmacophore Modeling Identifies the essential 3D chemical features for bioactivity.A set of known active ligands for the target.Scaffold hopping; screening large compound libraries.Extremely fast; independent of protein structure.[22]Requires a well-defined set of active compounds; may miss novel binding modes.
Target Fishing Screens a single ligand against a library of potential protein targets.A bioactive ligand of interest.Drug repurposing; identifying off-targets and novel targets.Excellent for hypothesis generation and polypharmacology.[23]Can have a high false-positive rate; requires rigorous experimental follow-up.
Machine Learning Learns patterns from large chemical-biological datasets to predict interactions.Large, high-quality dataset of known drug-target interactions.Hit identification from massive virtual libraries; property prediction.Can uncover non-obvious relationships; highly scalable.[21]Predictive accuracy is highly dependent on the quality and scope of training data.

Experimental Protocols: A Practical Guide

The following protocols provide a self-validating framework for initiating an in silico screening campaign.

Protocol 1: Structure-Based Virtual Screening via Molecular Docking

Objective: To identify potential phenothiazine binders for a target with a known 3D structure (e.g., KRAS, a cancer target).[25]

  • Target Preparation (The Lock):

    • Acquisition: Download the target's crystal structure from the Protein Data Bank (PDB). For this example, we'll use KRAS (e.g., PDB ID: 6VBE).

    • Rationale: An experimental structure provides the highest-quality starting point. If one is not available, a homology model can be built, but this introduces a higher degree of uncertainty.

    • Preparation: Using software like Schrödinger Maestro, UCSF Chimera, or AutoDock Tools, prepare the protein. This involves removing water molecules, adding hydrogen atoms, repairing missing side chains, and assigning correct protonation states.

    • Rationale: This step is critical for ensuring the protein's chemical environment is realistic, which directly impacts the accuracy of the docking calculation.

    • Binding Site Definition: Define the docking grid box around the known binding pocket (e.g., the p1 pocket in KRAS).[25]

    • Rationale: Constraining the search space to a relevant binding site increases computational efficiency and reduces false positives.

  • Ligand Preparation (The Key):

    • Acquisition: Obtain the 2D structure of your phenothiazine compound(s).

    • Preparation: Use a tool like Open Babel or LigPrep to generate a low-energy 3D conformation.[26] Ensure correct ionization states at physiological pH (e.g., the side-chain amine is likely protonated).

    • Rationale: The ligand's 3D structure and protonation state are fundamental to how it will interact with the protein target.

  • Docking and Scoring:

    • Execution: Run the docking simulation using software like AutoDock Vina, Glide, or GOLD.[12][26] The software will systematically sample poses of the ligand within the grid box.

    • Scoring: Each pose is evaluated by a scoring function, which estimates the binding free energy. The output is a ranked list of poses, with the most negative score being the most favorable.

  • Analysis and Validation (Self-Validation):

    • Redocking: As a crucial control, first dock the original co-crystallized ligand back into the binding site. The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose should be <2.0 Å.

    • Rationale: This validates that your docking protocol can accurately reproduce a known binding mode. If it fails, the protocol parameters must be adjusted.

    • Pose Inspection: Visually inspect the top-scoring poses of your phenothiazine. Do the interactions make chemical sense? (e.g., hydrogen bonds with polar residues, hydrophobic parts in greasy pockets).

    • Hit Prioritization: Select compounds with the best scores and plausible binding modes for further analysis or experimental testing.

Protocol 2: Target Fishing using SwissTargetPrediction

Objective: To generate hypotheses for the potential targets of a novel phenothiazine derivative.

  • Input: Navigate to the SwissTargetPrediction web server.[24]

  • Structure Submission: Draw your phenothiazine molecule in the provided editor or paste its SMILES string.

  • Run Prediction: Select the correct organism (e.g., Homo sapiens) and initiate the prediction.

  • Analyze Results: The server returns a ranked list of the most probable protein targets based on a combination of 2D and 3D similarity to known ligands. The results are categorized by protein class.

  • Hypothesis Generation (Self-Validation):

    • Cross-Reference: Do the top-ranked targets align with any known biology of phenothiazines? For example, the appearance of dopamine, serotonin, or adrenergic receptors would be expected and serves as a positive control, validating the algorithm's relevance.[4] Cholinesterases are also common predicted targets.[23][24]

    • Rationale: This step connects the in silico prediction back to established pharmacology, building confidence in the more novel predictions.

    • Prioritization: Prioritize novel, high-probability targets that align with the desired therapeutic area (e.g., kinases or transcription factors in oncology) for subsequent SBVS or experimental validation.

Case Study: Phenothiazines Disrupting Cancer Signaling

Phenothiazines have shown significant anticancer effects, often by modulating key signaling pathways.[2] For instance, several phenothiazines inhibit the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer, leading to uncontrolled cell growth and survival.[2]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Phenothiazine Phenothiazines Phenothiazine->PI3K Inhibition Phenothiazine->Akt Inhibition

Caption: Phenothiazine inhibition of the PI3K/Akt/mTOR cancer signaling pathway.

Conclusion: Integrating Computational Tools for Accelerated Discovery

In silico target screening is not a replacement for experimental validation but a critical tool for prioritizing resources and generating high-quality, testable hypotheses. For a scaffold as pharmacologically rich as phenothiazine, computational methods are indispensable for navigating its complex target profile. By judiciously selecting and applying a combination of structure-based, ligand-based, and chemogenomic approaches, researchers can rapidly identify novel therapeutic targets, understand polypharmacological effects, and ultimately accelerate the journey of repurposing these remarkable compounds for the next generation of therapies.

References

  • Title: Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance Source: National Institutes of Health (NIH) URL:[Link]
  • Title: In silico Methods for Identification of Potential Therapeutic Targets Source: PubMed Central (PMC) - NIH URL:[Link]
  • Title: Quantum Chemical Calculations and Molecular Docking Studies of Some Phenothiazine Derivatives Source: Journal of Applied Organometallic Chemistry URL:[Link]
  • Title: In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets Source: MDPI URL:[Link]
  • Title: In Silico Drug-Target Profiling Source: PubMed URL:[Link]
  • Title: Synthesis, Characterization and Anticancer Molecular Docking Studies of Phenothiazine Derivatives – A Green Chemical Approach Source: ResearchG
  • Title: In Silico Technologies in Drug Target Identification and Validation Source: BS Public
  • Title: Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review Source: PubMed Central (PMC) - NIH URL:[Link]
  • Title: In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets (PDF)
  • Title: Phenothiazines and their Evolving Roles in Clinical Practice: A Narr
  • Title: Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish Source: PubMed Central (PMC) - NIH URL:[Link]
  • Title: Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening... Source: ACS Omega URL:[Link]
  • Title: Synthesis, Characterization, Molecular Docking and Anti- Anxiety Evaluation of Some Novel Phenothiazine Derivatives Source: Oriental Journal of Chemistry URL:[Link]
  • Title: Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review Source: MDPI URL:[Link]
  • Title: Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Phenothiazine-based virtual screening, molecular docking, and molecular dynamics of new trypanothione reductase inhibitors of Trypanosoma cruzi Source: PubMed URL:[Link]
  • Title: Multiple non-psychiatric effects of phenothiazines: A review Source: ResearchG
  • Title: Phenothiazine Source: NCBI Bookshelf - NIH URL:[Link]
  • Title: Software able to screen up to 1.4 billion compounds developed Source: Drug Target Review URL:[Link]
  • Title: Use of Freely Available and Open Source Tools for In Silico Screening in Chemical Biology Source: ACS Public
  • Title: Molecular, biochemical and in silico analyses of commercial and novel phenothiazines as anticancer agents Source: ResearchG
  • Title: A Review on Parallel Virtual Screening Softwares for High-Performance Computers Source: PubMed Central (PMC) - NIH URL:[Link]
  • Title: Drug Discovery Tools and In Silico Techniques: A Review Source: International Journal of Pharmaceutical Sciences Review and Research URL:[Link]
  • Title: SAR of phenothiazine.pptx Source: Slideshare URL:[Link]
  • Title: In-silico Design, ADMET Screening, Prime MM-GBSA Binding Free Energy Calculation and MD Simulation of Some Novel Phenothiazines as 5HT6R Antagonists Targeting Alzheimer's Disease Source: PubMed URL:[Link]
  • Title: Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening... (PDF)
  • Title: The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review Source: Biosciences Biotechnology Research Asia URL:[Link]
  • Title: Development of Phenothiazine Hybrids with Potential Medicinal Interest: A Review Source: PubMed Central (PMC) - NIH URL:[Link]
  • Title: Structures of phenothiazine derivatives: neuroleptic drugs, MTC and other selective BuChE inhibitors.
  • Title: Towards Property Profiling: SYNTHESIS and SAR Probing of New Tetracyclic Diazaphenothiazine Analogues Source: PubMed Central (PMC) - NIH URL:[Link]
  • Title: In silico evaluation of phenothiazine derivatives from publicly available database as trypanothione reductase inhibitors Source: ACS Fall 2025 URL:[Link]
  • Title: Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening... Source: PubMed URL:[Link]
  • Title: Antitumor potential and possible targets of phenothiazine-rel
  • Title: Antipsychotic phenothiazine drugs bind to KRAS in vitro (PDF)
  • Title: Potential of phenothiazines to synergistically block calmodulin and reactivate PP2A in cancer cells Source: bioRxiv URL:[Link]
  • Title: Ligand-Based Virtual Screening Approach Using a New Scoring Function Source: PubMed Central (PMC) - NIH URL:[Link]

Sources

A Senior Application Scientist's Guide to Spectroscopic Data Comparison of Phenothiazine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: In the landscape of medicinal chemistry and materials science, the phenothiazine scaffold remains a cornerstone of innovation. From its origins in antipsychotic drugs to its application in modern organic electronics, the ability to precisely characterize its derivatives is paramount. This guide is designed for the discerning researcher, moving beyond a simple recitation of data to a deeper understanding of why the spectra appear as they do. We will explore the nuanced relationship between molecular structure and spectroscopic output, providing the causal links that transform raw data into actionable insights. Our approach is rooted in a multi-technique methodology, as no single spectrum tells the whole story. By integrating UV-Vis, IR, NMR, and Mass Spectrometry, we build a self-validating analytical framework for the unambiguous elucidation of phenothiazine analogues.

The Strategic Importance of Multi-Spectroscopic Analysis

Phenothiazine is an electron-rich heterocyclic system, and its derivatives are defined by substitutions at three key locations: the nitrogen atom (N-10), the aromatic rings (typically C-2), and the sulfur atom (S-5). Each modification imparts unique physicochemical properties that are directly reflected in their interaction with electromagnetic radiation.

  • UV-Visible (UV-Vis) Spectroscopy probes the electronic transitions within the conjugated π-system. Alterations to this system, such as extending conjugation or introducing electron-withdrawing/donating groups, cause predictable shifts in the maximum absorption wavelength (λmax).

  • Infrared (IR) Spectroscopy measures the vibrational energies of specific bonds. It is exceptionally sensitive to the presence of functional groups, making it ideal for identifying N-H bonds in the parent structure, S=O bonds in oxidized metabolites, and the characteristic vibrations of various side chains.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy provides the most detailed map of the molecular skeleton. ¹H and ¹³C NMR reveal the chemical environment of each atom, their connectivity through spin-spin coupling, and the overall symmetry of the molecule.

  • Mass Spectrometry (MS) offers precise molecular weight determination and crucial structural clues through controlled fragmentation. The fragmentation pattern serves as a molecular fingerprint, often revealing the nature of the N-10 side chain and substituents on the aromatic rings.

The power of this combined approach lies in its orthogonality; each technique provides a different and complementary piece of the structural puzzle.

Logical Workflow for Structural Elucidation

The following workflow illustrates a systematic approach to identifying an unknown phenothiazine derivative.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Mapping cluster_2 Confirmation & Purity MS Mass Spectrometry (Determine Molecular Weight & Formula) IR Infrared Spectroscopy (Identify Key Functional Groups) MS->IR Suggests functional groups NMR 1D & 2D NMR (¹H, ¹³C, COSY, HSQC) (Map C-H Framework) MS->NMR Confirms proposed formula IR->NMR Guides NMR interpretation (e.g., presence/absence of N-H) UV UV-Vis Spectroscopy (Confirm Chromophore System) NMR->UV Predicts electronic structure Confirm Structure Confirmation NMR->Confirm Primary structural evidence UV->Confirm G Sample Sample in Solution (e.g., 10 µg/mL in MeOH) Injector Autosampler Injection Sample->Injector Column HPLC Column (e.g., C18 Reverse Phase) Injector->Column Detector_UV UV Detector (Diode Array) Column->Detector_UV Pump HPLC Pumps (Mobile Phase A/B) Pump->Injector MS Mass Spectrometer (ESI Source) Detector_UV->MS Analyte Elutes Data Data System (Chromatogram & Spectra) Detector_UV->Data MS->Data

The Synthesis of Phenothiazines: A Comparative Guide to Catalytic and Conventional Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the phenothiazine core is a privileged scaffold, forming the backbone of a multitude of critical therapeutic agents. The method chosen for its synthesis can significantly impact yield, purity, scalability, and environmental footprint. This guide provides an in-depth technical comparison of the prevailing synthetic strategies, contrasting the efficacy of modern catalytic approaches with established conventional methods. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present comparative data to empower you in making informed decisions for your synthetic campaigns.

The Enduring Relevance of Phenothiazines

Phenothiazines are a class of heterocyclic compounds that have had a profound impact on medicine, particularly in the realm of antipsychotics.[1] The tricyclic structure of phenothiazine has proven to be a versatile template, with modifications giving rise to a wide range of pharmacologically active molecules.[1] This continued relevance necessitates the ongoing development and refinement of synthetic routes to access this important scaffold and its derivatives.

Conventional Synthesis of Phenothiazines: The Tried and True

The classical approaches to phenothiazine synthesis have been in practice for over a century and are valued for their reliability and scalability.[1] These methods, however, often necessitate harsh reaction conditions.

Bernthsen Synthesis

The pioneering synthesis of phenothiazine was achieved by August Bernthsen in 1883 through the direct reaction of diphenylamine with elemental sulfur at high temperatures.[1] The addition of a catalytic amount of iodine can significantly improve the reaction conditions and yield.[1]

Bernthsen_Synthesis diphenylamine Diphenylamine plus + diphenylamine->plus sulfur Sulfur (S₈) arrow Δ, I₂ (cat.) - H₂S sulfur->arrow plus->sulfur phenothiazine Phenothiazine arrow->phenothiazine

Caption: The Bernthsen synthesis of phenothiazine from diphenylamine and sulfur.

Experimental Protocol: Bernthsen Synthesis [1]

  • Materials: Diphenylamine, elemental sulfur, iodine (catalyst).

  • Procedure:

    • A mixture of diphenylamine and sulfur is heated.

    • The reaction proceeds with the evolution of hydrogen sulfide gas.

    • The temperature is typically maintained between 260-280°C for several hours. The addition of a catalytic amount of iodine allows the reaction to proceed at a lower temperature (around 180-250°C).

  • Work-up:

    • After cooling, the crude product is ground and extracted with water and then with dilute alcohol.

    • The residue is purified by recrystallization from a suitable solvent like ethanol or toluene to yield phenothiazine as a yellow crystalline solid.

Smiles Rearrangement

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that offers a versatile route to substituted phenothiazines.[2] This reaction typically involves the cyclization of a 2-formamido-2'-nitrodiphenyl sulfide derivative in the presence of a base.[2] The success of the Smiles rearrangement is highly dependent on the presence of electron-withdrawing groups (typically a nitro group) ortho or para to the leaving group on the aromatic ring being attacked.[3]

Smiles_Rearrangement start 2-Formamido-2'-nitrodiphenyl sulfide derivative arrow Base (e.g., KOH) Heat start->arrow product Substituted Phenothiazine arrow->product

Caption: General scheme of the Smiles rearrangement for phenothiazine synthesis.

Experimental Protocol: Smiles Rearrangement for 3-Bromo-1-methylphenothiazines [2]

  • Starting Material: 5-bromo-2-formamido-3-methyl-2'-nitro-4'-substituted diphenyl sulfides.

  • Procedure:

    • To a refluxing solution of the formyl derivative (0.01 mole) in acetone (15 ml), add an alcoholic solution of potassium hydroxide (0.2 g in 5 ml ethanol).

    • Heat the contents for half an hour.

    • To the refluxing solution, add a second portion of potassium hydroxide (0.2 g in 5 ml ethanol) and reflux for an additional two hours.

  • Work-up:

    • Pour the reaction mixture into a beaker containing crushed ice.

    • Collect the precipitated solid by filtration, wash with cold water, followed by 30% ethanol.

    • Recrystallize the crude product from benzene.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that provides a flexible pathway to various substituted phenothiazines through the cyclization of diphenyl sulfides.[1] This method typically involves the coupling of an o-aminothiophenol with an activated o-halonitrobenzene derivative.[1] Traditional Ullmann conditions are often harsh, requiring high temperatures and stoichiometric amounts of copper.[1]

Ullmann_Condensation cluster_ullmann Ullmann-Type Synthesis aminothiophenol 2-Aminothiophenol Derivative plus + aminothiophenol->plus halonitrobenzene o-Halonitrobenzene Derivative arrow1 Cu catalyst Base halonitrobenzene->arrow1 plus->halonitrobenzene intermediate 2-Amino-2'-nitrodiphenyl Sulfide arrow1->intermediate arrow2 Cyclization intermediate->arrow2 phenothiazine Substituted Phenothiazine arrow2->phenothiazine

Caption: General pathway for phenothiazine synthesis via Ullmann condensation.

Experimental Protocol: Intramolecular Ullmann Condensation of 3-Chlorodiphenylamine [4]

  • Materials: 3-chlorodiphenylamine, copper catalyst (e.g., CuI, 10 mol%), base (e.g., K₂CO₃, 2.0 equiv.), polar aprotic solvent (e.g., DMSO or DMF).

  • Procedure:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chlorodiphenylamine (1.0 equiv.), the copper catalyst, and the base.

    • Under an inert atmosphere (N₂ or Ar), add the solvent (concentration typically 0.1-0.5 M).

    • Heat the reaction mixture to 120-150 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Catalytic Synthesis of Phenothiazines: A Modern Approach

Advances in catalysis have ushered in more efficient, versatile, and environmentally benign methods for constructing the phenothiazine core.[5][6] These modern techniques often proceed under milder conditions and offer greater control over regioselectivity.

Palladium-Catalyzed Synthesis

Palladium catalysis has emerged as a powerful tool for C-N and C-S bond formation.[7] A notable application is the three-component synthesis of phenothiazines, which allows for the construction of the tricyclic system in a single step from readily available starting materials.[8] The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine ligands often being employed to facilitate the catalytic cycle.[9]

Palladium_Catalysis bromothiophenol 2-Bromothiophenol plus1 + bromothiophenol->plus1 amine Primary Amine plus2 + amine->plus2 bromoiodobenzene 2-Bromo-iodobenzene arrow Pd catalyst Ligand, Base bromoiodobenzene->arrow plus1->amine plus2->bromoiodobenzene phenothiazine Substituted Phenothiazine arrow->phenothiazine Copper_Catalysis iodoaniline 2-Iodoaniline plus + iodoaniline->plus bromobenzenethiol 2-Bromobenzenethiol arrow CuI, L-proline K₂CO₃, Heat bromobenzenethiol->arrow plus->bromobenzenethiol phenothiazine Substituted Phenothiazine arrow->phenothiazine Iron_Catalysis mercaptophenylacetamide N-(2-mercaptophenyl) acetamide plus + mercaptophenylacetamide->plus dibromobenzene 1,2-dibromobenzene arrow FeSO₄·7H₂O, Ligand KOtBu, DMF, Heat dibromobenzene->arrow plus->dibromobenzene phenothiazine Phenothiazine arrow->phenothiazine

Sources

A Comparative Analysis of Antipsychotic Phenothiazine Drugs: From Receptor Profiles to Clinical Performance

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of phenothiazine antipsychotics for researchers, scientists, and drug development professionals. Moving beyond a simple product listing, this document elucidates the causal relationships between chemical structure, receptor pharmacology, and clinical outcomes. We will explore the experimental methodologies that form the basis of our understanding of these foundational psychiatric medications.

Introduction: The Phenothiazine Revolution

The discovery of chlorpromazine in the 1950s marked a watershed moment in psychiatry, introducing the first effective pharmacological treatment for schizophrenia and laying the groundwork for the field of psychopharmacology.[1] Phenothiazines are characterized by a tricyclic structure where two benzene rings are linked by sulfur and nitrogen atoms.[2] Their primary antipsychotic effect is attributed to the blockade of dopamine D2 receptors in the brain's mesolimbic pathway, which is thought to be hyperactive in psychosis.[2][3]

However, their clinical utility is a complex interplay of affinities for multiple neurotransmitter receptors, which also accounts for their varied side-effect profiles.[3] Phenothiazines are broadly classified into three groups based on the chemical side chain attached to the nitrogen atom of the central ring: aliphatic , piperidine , and piperazine .[2][4] This structural variation is the key determinant of their potency and adverse effects.

Structure-Activity Relationship: A Tale of Three Side Chains

The side chain at position 10 of the phenothiazine nucleus dictates the drug's interaction with the D2 receptor and other receptors, creating a spectrum of potency and tolerability.

  • Aliphatic Phenothiazines (e.g., Chlorpromazine): These are considered low-potency agents.[2] Their flexible side chain results in moderate affinity for D2 receptors but significant antagonist activity at histaminic (H1), muscarinic (M1), and alpha-1 adrenergic (α1) receptors. This multi-receptor action leads to prominent side effects like sedation, dry mouth, constipation, and orthostatic hypotension (a sharp drop in blood pressure upon standing).[3]

  • Piperidine Phenothiazines (e.g., Thioridazine): This class exhibits intermediate potency. While still possessing significant anticholinergic and sedative properties, they are particularly noted for a higher risk of cardiac side effects, specifically QTc interval prolongation.

  • Piperazine Phenothiazines (e.g., Fluphenazine, Trifluoperazine): These are high-potency agents. The piperazine ring confers a higher affinity and selectivity for the D2 receptor.[1] Consequently, lower doses are required for therapeutic effect, and they cause less sedation and fewer anticholinergic or hypotensive effects.[2] However, this potent D2 blockade, particularly in the nigrostriatal pathway, significantly increases the risk of extrapyramidal symptoms (EPS), which are drug-induced movement disorders like parkinsonism, dystonia, and akathisia.[2]

The following diagram illustrates the core phenothiazine structure and the classification based on the R10 side chain.

G cluster_0 Phenothiazine Core Structure cluster_1 Classification by R10 Side Chain Core Tricyclic Nucleus (S(C₆H₄)₂NH) Aliphatic Aliphatic (e.g., Chlorpromazine) Core->Aliphatic Leads to Low Potency, High Sedation Piperidine Piperidine (e.g., Thioridazine) Core->Piperidine Leads to Mid Potency, Cardiac Risk Piperazine Piperazine (e.g., Fluphenazine) Core->Piperazine Leads to High Potency, High EPS Risk

Caption: Chemical classification of phenothiazines based on R10 side chain.

Quantitative Comparison of Representative Phenothiazines

To provide an objective comparison, the following table summarizes the receptor binding affinities (Ki values) and clinical properties of representative drugs from each class. The inhibition constant (Ki) is the concentration of a drug required to occupy 50% of a given receptor; a lower Ki value signifies a higher binding affinity.[5] Potency is often standardized using Chlorpromazine Equivalents (CPZE), where 100 mg of chlorpromazine serves as the benchmark.[6]

Parameter Chlorpromazine Thioridazine Fluphenazine
Class AliphaticPiperidinePiperazine
Relative Potency (CPZE) 100 mg100 mg2 mg
Dopamine D2 Ki (nM) 3.53.60.4
Histamine H1 Ki (nM) 3.91020
Muscarinic M1 Ki (nM) 13101600
Adrenergic α1 Ki (nM) 2.61040
Sedation HighHighLow
Anticholinergic Effects ModerateHighVery Low
Orthostatic Hypotension HighHighLow
Extrapyramidal Symptoms (EPS) ModerateLowVery High
Note: Ki values are compiled from various sources and may vary based on experimental conditions. Lower Ki indicates higher affinity.

This data quantitatively demonstrates the trade-offs inherent in phenothiazine pharmacology. Fluphenazine's high potency is driven by its very strong affinity for the D2 receptor (low Ki). In contrast, its weak affinity for H1, M1, and α1 receptors explains its lower incidence of sedation, anticholinergic effects, and hypotension. Conversely, Chlorpromazine's strong affinity for these off-target receptors is responsible for its prominent side-effect profile.

Experimental Protocols for Comparative Drug Evaluation

The data presented above is the product of rigorous, multi-stage experimental validation. Understanding these protocols is crucial for interpreting drug performance data.

Causality: Before testing a compound in living systems, its fundamental interaction with the molecular target must be quantified. Receptor binding assays are the gold standard for determining a drug's affinity (Ki) and selectivity for a panel of receptors. This in vitro data is highly predictive of both a drug's potential therapeutic mechanism (e.g., D2 antagonism) and its likely side effects (e.g., H1 antagonism causing sedation).[7]

Protocol: Competitive Radioligand Binding Assay for D2 Receptor Affinity

  • Tissue Preparation: Harvest brain tissue rich in the target receptor (e.g., porcine striatum for D2 receptors) or use cultured cells engineered to express the human D2 receptor. Homogenize the tissue and centrifuge to isolate a cell membrane fraction.

  • Assay Setup: In a series of tubes, incubate the membrane preparation with:

    • A fixed concentration of a radiolabeled ligand known to bind specifically to the D2 receptor (e.g., [³H]spiperone).

    • Increasing concentrations of the unlabeled test drug (e.g., Fluphenazine).

  • Incubation: Allow the reaction to reach equilibrium at a controlled temperature (e.g., 25°C).

  • Separation: Rapidly filter the mixture through glass fiber filters. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (in the filtrate).

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of the test drug. This generates a competition curve, from which the IC50 (the concentration of test drug that displaces 50% of the radioligand) is determined. The IC50 is then converted to the Ki value using the Cheng-Prusoff equation.

G start Start: Prepare D2 Receptor Membrane Fraction step1 Incubate Membranes with: 1. [³H]spiperone (Radioligand) 2. Test Phenothiazine start->step1 step2 Reach Binding Equilibrium step1->step2 step3 Rapid Vacuum Filtration step2->step3 step4 Separate Bound vs. Unbound Radioligand step3->step4 step5 Quantify Radioactivity on Filter step4->step5 Bound discard Discard Filtrate step4->discard Unbound end Calculate IC₅₀ and Ki (Binding Affinity) step5->end

Caption: Workflow for a competitive radioligand binding assay.

Causality: While in vitro assays reveal molecular interactions, they cannot predict a drug's effect on complex behaviors or its integrated physiological impact. Animal models are essential for assessing antipsychotic-like efficacy and predicting clinically relevant side effects in a whole organism.

Protocol 1: Catalepsy Test for Predicting EPS Liability

  • Rationale: This test is a robust predictor of a drug's potential to induce Parkinson-like extrapyramidal symptoms. Catalepsy, a state of motor immobility, is induced in rodents by drugs that potently block the D2 receptors in the nigrostriatal pathway.

  • Methodology:

    • Administer the test phenothiazine (e.g., Chlorpromazine or Fluphenazine) to a cohort of rats.

    • At set time intervals post-administration, place the rat's forepaws on a horizontal bar raised a specific height (e.g., 9 cm) above the surface.

    • Record the time it takes for the rat to remove both paws and return to a normal posture.

    • A drug is considered to have induced catalepsy if the animal maintains this unnatural posture for a predetermined duration (e.g., >20 seconds).

    • The dose required to induce catalepsy correlates well with the dose that causes EPS in humans. High-potency phenothiazines like fluphenazine induce catalepsy at much lower doses than low-potency agents like chlorpromazine.

Causality: The ultimate test of any drug is its performance in the target patient population. The double-blind, randomized controlled trial (RCT) is the definitive methodology for establishing clinical efficacy and safety, designed to minimize bias and isolate the drug's true effect.

Protocol: Short-Term, Parallel-Group RCT in Schizophrenia

  • Patient Recruitment: Enroll patients meeting the Diagnostic and Statistical Manual of Mental Disorders (DSM) criteria for schizophrenia who are experiencing an acute psychotic episode.

  • Washout & Randomization: After obtaining informed consent, patients undergo a washout period to eliminate effects of previous medications. They are then randomly assigned to one of several treatment groups (e.g., Group A: Chlorpromazine; Group B: Fluphenazine; Group C: Placebo).

  • Blinding: The study is "double-blind," meaning neither the patients nor the clinical raters know which treatment is being administered. This prevents expectation bias from influencing outcomes.

  • Treatment Phase: Patients receive the assigned treatment for a fixed duration, typically 4-8 weeks. Dosing may be fixed or flexible to optimize response.

  • Efficacy Assessment: Clinical raters use standardized scales at baseline and regular intervals to measure changes in symptoms. The primary outcome is often the change in the Positive and Negative Syndrome Scale (PANSS) total score.

  • Safety & Tolerability Assessment: Systematically monitor for adverse events. Specific scales are used to quantify EPS (e.g., Simpson-Angus Scale), akathisia (e.g., Barnes Akathisia Rating Scale), and other side effects.

  • Statistical Analysis: Compare the mean change in PANSS scores between the active drug groups and the placebo group. The drug is considered efficacious if it produces a statistically significant greater improvement than placebo. The side effect profiles of the active drugs are also compared.

G cluster_0 Pre-Clinical Validation cluster_1 Clinical Validation invitro In Vitro Receptor Binding (Predicts Potency & Side Effects) invivo In Vivo Animal Models (Predicts Efficacy & EPS) invitro->invivo Informs rct Human RCT (Confirms Efficacy & Safety) invivo->rct Justifies

Caption: The logical progression of antipsychotic drug validation.

Conclusion and Perspective

The phenothiazine class, despite being the oldest group of antipsychotics, provides a masterclass in the principles of psychopharmacology. The clear structure-activity relationships within this family demonstrate how subtle molecular modifications can dramatically alter clinical profiles. The low-potency, "dirtier" drugs like chlorpromazine offer broad-spectrum receptor blockade leading to sedation but also a host of tolerability issues. In contrast, the high-potency agents like fluphenazine provide more targeted D2 antagonism, resulting in greater antipsychotic potency at lower doses but a higher risk of debilitating extrapyramidal symptoms.

The development of these drugs pioneered the essential validation workflow—from in vitro receptor profiling to in vivo animal models and finally to rigorous randomized controlled trials—that remains the bedrock of modern drug discovery. While largely superseded by atypical antipsychotics, which aimed to improve upon this efficacy/tolerability balance, a thorough understanding of the phenothiazines remains indispensable for any researcher in the field of CNS drug development.

References

  • Current perspectives on chlorpromazine equivalents: Comparing apples and oranges! (n.d.). National Institutes of Health.
  • Olszak, M., Fogel, W. A., & Chodkowski, A. (1988). Receptor binding potencies of chlorpromazine, trifluoperazine, fluphenazine and their 10-N-substituted analogues. Biomedica Biochimica Acta.
  • Sargant, W. (1962). Chlorpromazine and allied phenothiazine derivatives. British Medical Journal.
  • Receptor potencies (Ki values, nM) of selected antipsychotic agents. (n.d.). ResearchGate.
  • Yorston, G., & Pinney, E. (2018). Chlorpromazine equivalents and percentage of British National Formulary maximum recommended dose in patients receiving high-dose antipsychotics. Psychiatric Bulletin.
  • Atkins, M., Burgess, A., Bottomley, C., & Riccio, M. (1997). Chlorpromazine equivalents: a consensus of opinion for both clinical and research applications. Psychiatric Bulletin.
  • Rijcken, C. A., Velema, J. P., & Hove, G. J. (2003). Chlorpromazine Equivalents Versus Defined Daily Doses: How to Compare Antipsychotic Drug Doses? Journal of Clinical Psychopharmacology.
  • Koukopoulos, A., Sani, G., Ghaemi, S. N., & Pani, L. (2016). Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. Current Neuropharmacology.
  • Osman, A. A., & Khiste, S. P. (2022). Visualizing classification of drugs used in psychotic disorders: A 'subway map' representing mechanisms, established classes and informal categories. BJPsych Open.
  • Shorter, E. (2009). Phenothiazine. StatPearls.
  • de Filippis, S. (2014). First-Generation Antipsychotics: An Introduction. Psychopharmacology Institute.
  • Pokharel, P., & Khan, S. (2023). Receptors Involved in Mental Disorders and the Use of Clozapine, Chlorpromazine, Olanzapine, and Aripiprazole to Treat Mental Disorders. MDPI.
  • What is the mechanism of Chlorpromazine Hydrochloride? (2024). Patsnap Synapse.

Sources

A Comparative Guide to Validating Synthesized Phenothiazine Derivatives using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unequivocal structural validation of newly synthesized compounds is the bedrock of credible research. Phenothiazine and its derivatives represent a critical class of heterocyclic compounds, forming the backbone of numerous antipsychotic, antihistaminic, and antiemetic drugs.[1] The therapeutic efficacy and safety of these molecules are intrinsically linked to their precise three-dimensional structure, including the nature and position of substituents on the phenothiazine core. Therefore, a robust, multi-technique approach to structural elucidation is not merely procedural—it is a fundamental requirement for advancing medicinal chemistry and ensuring patient safety.

This guide provides an in-depth comparison of two cornerstone analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS)—in the context of validating a synthesized phenothiazine derivative. We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, demonstrating how the synergistic use of NMR and MS provides a self-validating system for absolute structural confirmation.

The Imperative of Orthogonal Data in Structural Validation

Relying on a single analytical technique for structural validation is a precarious approach. Each method interrogates a molecule from a different physical perspective. NMR spectroscopy maps the electronic environment of magnetically active nuclei (primarily ¹H and ¹³C), revealing the connectivity and spatial relationships of atoms within the molecular framework.[2] In contrast, mass spectrometry measures the mass-to-charge ratio (m/z) of a molecule and its fragments, providing the exact molecular weight and clues to its composition and substructures.[3] By combining these orthogonal datasets, we create a powerful, cross-verifying workflow that leaves little room for ambiguity.

To illustrate this, we will consider the hypothetical synthesis and validation of a novel derivative: 2-chloro-10-(3-(dimethylamino)propyl)-10H-phenothiazine .

Overall Synthesis and Validation Workflow

The journey from synthesis to a fully validated structure follows a logical progression. The initial synthesis yields a crude product, which must be purified before characterization. Subsequent analysis by NMR and MS provides the complementary data needed for unambiguous structural confirmation.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Validation cluster_conclusion Final Confirmation synthesis Synthesis of 2-chloro-10-(3-(dimethylamino)propyl) -10H-phenothiazine purification Purification (e.g., Column Chromatography) synthesis->purification nmr_analysis NMR Spectroscopy (¹H, ¹³C, 2D NMR) purification->nmr_analysis ms_analysis Mass Spectrometry (ESI-HRMS & MS/MS) purification->ms_analysis conclusion Synergistic Data Interpretation & Structure Confirmation nmr_analysis->conclusion ms_analysis->conclusion

Caption: High-level workflow from synthesis to structural confirmation.

Part 1: Nuclear Magnetic Resonance (NMR) – Mapping the Skeleton

NMR spectroscopy is unparalleled for determining the carbon-hydrogen framework of an organic molecule.[4] For a phenothiazine derivative, ¹H and ¹³C NMR spectra provide critical information on the substitution pattern of the aromatic rings and the structure of the N-10 side chain.

Expertise in Experimental Design: Why These Choices?
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for many phenothiazine derivatives due to its excellent solubilizing properties and the presence of a distinct residual solvent peak (δH 7.26 ppm) for easy referencing.[5]

  • Field Strength: A higher field spectrometer (e.g., 400 MHz or 500 MHz) is crucial.[4] For complex aromatic systems like phenothiazine, higher field strength increases spectral dispersion, resolving overlapping multiplets and simplifying interpretation.[6]

  • 2D NMR (COSY & HSQC): While 1D spectra provide the foundation, 2D experiments are essential for definitive assignments.

    • COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) coupling networks, allowing us to "walk" along the N-10 side chain and trace spin systems within the aromatic rings.[7]

    • HSQC (Heteronuclear Single Quantum Coherence) correlates each proton directly to the carbon it is attached to, providing an unambiguous link between the ¹H and ¹³C spectra.[7]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the purified phenothiazine derivative and dissolve it in ~0.6 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[8]

  • ¹H NMR Acquisition: Acquire the spectrum on a 500 MHz spectrometer. Key parameters include a 30° pulse angle, a 2-second relaxation delay, and the collection of 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (~1024) and a longer relaxation delay (5 seconds) are necessary due to the lower natural abundance of ¹³C and its longer relaxation times.

  • 2D NMR Acquisition: Perform standard COSY and HSQC experiments to establish ¹H-¹H and ¹H-¹³C one-bond correlations, respectively.

  • Data Processing: Process all spectra using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the ¹H spectrum to TMS at 0.00 ppm and the ¹³C spectrum accordingly.[8]

Interpreting the Data: A Hypothetical Analysis

For our example molecule, the expected NMR data would be summarized as follows.

Table 1: Hypothetical ¹H and ¹³C NMR Data for 2-chloro-10-(3-(dimethylamino)propyl)-10H-phenothiazine in CDCl₃

Positionδ ¹³C (ppm)δ ¹H (ppm)MultiplicityIntegrationJ (Hz)
N-CH₂45.83.89t2H7.0
CH₂24.51.95m2H7.0
N(CH₃)₂45.42.25s6H-
C-4127.57.18d1H7.5
C-3127.26.95t1H7.5
C-2128.07.15d1H2.0
C-1122.86.88d1H8.0
C-6122.56.90d1H8.0
C-7127.06.98t1H8.0
C-8127.37.10d1H8.0
C-9115.86.85d1H8.0
C-4a144.5----
C-5a144.8----
C-9a125.0----
C-10a126.5----
  • The N-10 Side Chain: The triplet at 3.89 ppm (integrating to 2H) is characteristic of a methylene group attached to the nitrogen of the phenothiazine ring. COSY data would show a correlation to the multiplet at 1.95 ppm (the central CH₂), which in turn would correlate to the singlet at 2.25 ppm (the two N-methyl groups). This confirms the propyl-dimethylamino side chain.

  • Aromatic Region: The complex pattern between 6.8 and 7.2 ppm is indicative of the phenothiazine protons. The presence of seven aromatic protons (confirmed by integration) is consistent with a mono-substituted chloro-phenothiazine structure. The distinct splitting patterns help assign the positions relative to the chlorine and the heterocyclic core.[9]

  • ¹³C Spectrum: The ¹³C spectrum would show the expected number of carbon signals, including the key downfield quaternary carbons (C-4a, C-5a, C-9a, C-10a) characteristic of the fused ring system. HSQC data would link each proton signal to its corresponding carbon signal, solidifying the assignments.

Part 2: Mass Spectrometry – Weighing the Evidence

While NMR provides the map, mass spectrometry provides the definitive molecular weight and, through fragmentation, corroborates the proposed structure.[10] For molecules like phenothiazine derivatives, which can be thermally labile, "soft" ionization techniques are preferred.

Expertise in Experimental Design: Why These Choices?
  • Ionization Technique: Electrospray Ionization (ESI) is an ideal soft ionization method.[11] It generates ions from a liquid solution with minimal fragmentation, ensuring that the primary ion observed is the protonated molecule, [M+H]⁺.[12][13] This is crucial for obtaining an accurate molecular weight.

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, is essential.[14] HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the compound's elemental formula.[15][16] Low-resolution instruments cannot distinguish between molecules with the same nominal mass but different elemental compositions.

  • Tandem MS (MS/MS): To confirm the structure, we intentionally fragment the isolated [M+H]⁺ ion in the mass spectrometer. The resulting fragment ions are characteristic of the molecule's substructures, providing a "fingerprint" that can be pieced back together to validate the connectivity established by NMR.[3]

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the purified compound in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.[15]

  • Infusion and Ionization: Infuse the sample solution directly into the ESI source of the HRMS instrument.

  • Full Scan MS (MS1): Acquire a full scan spectrum in positive ion mode to determine the accurate mass of the protonated molecular ion, [M+H]⁺.

  • Tandem MS (MS2): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID). Acquire the product ion spectrum (MS/MS) to observe the characteristic fragmentation pattern.

Interpreting the Data: A Hypothetical Analysis

Table 2: Hypothetical HRMS Data for 2-chloro-10-(3-(dimethylamino)propyl)-10H-phenothiazine

IonCalculated m/z (C₁₇H₂₀ClN₂S)Observed m/zMass Error (ppm)Interpretation
[M+H]⁺319.1081319.1078-0.9Protonated Molecular Ion
[M+2+H]⁺321.1052321.1049-0.9Isotope peak for ³⁷Cl
Fragment 1274.0503274.0500-1.1Loss of N(CH₃)₂
Fragment 258.065158.0650-1.7[CH₂=N(CH₃)₂]⁺ (Base Peak)
  • Molecular Formula Confirmation: The observed m/z of 319.1078 is within 1 ppm of the calculated mass for the protonated molecule C₁₇H₂₀ClN₂S⁺. This high accuracy provides strong confidence in the elemental composition.[14] Furthermore, the presence of an isotopic peak at m/z 321.1049 with approximately one-third the intensity of the [M+H]⁺ peak is the classic signature of a single chlorine atom.[4]

  • Fragmentation Corroboration: The MS/MS spectrum provides the final piece of the puzzle. A common and energetically favorable fragmentation pathway for such molecules is the cleavage of the C-C bond beta to the side-chain nitrogen.[17] This would result in a stable iminium ion, [CH₂=N(CH₃)₂]⁺, with an m/z of 58.0651. This fragment is often the most abundant peak (the base peak) in the spectrum and is a definitive marker for the dimethylaminopropyl side chain.

G cluster_frags MS/MS Fragments parent [M+H]⁺ m/z = 319.1078 frag1 Fragment 1 Loss of N(CH₃)₂ m/z = 274.0500 parent->frag1 Cleavage frag2 Fragment 2 (Base Peak) [CH₂=N(CH₃)₂]⁺ m/z = 58.0650 parent->frag2 β-Cleavage

Caption: Key fragmentation pathways observed in MS/MS analysis.

Conclusion: The Power of Synergy

Neither NMR nor MS alone could have provided the complete, unambiguous structural proof for our synthesized phenothiazine derivative.

  • NMR provided: The detailed carbon-hydrogen framework, the connectivity of the side chain, and the substitution pattern on the aromatic rings. However, NMR cannot directly measure molecular weight.

  • MS provided: The exact elemental formula via HRMS and confirmed the presence of the chlorine atom through its isotopic signature. The MS/MS fragmentation pattern directly corroborated the structure of the N-10 side chain proposed by NMR.

By integrating the datasets, we establish a self-validating loop. The molecular formula from HRMS constrains the possible structures for NMR interpretation, while the connectivity from NMR provides the theoretical basis for rationalizing the fragmentation seen in MS/MS. This synergistic approach embodies the principles of scientific integrity, providing the high-confidence data required for publication, patent applications, and progression in any drug development pipeline. The adherence to standardized protocols and reporting, as advocated by organizations like IUPAC, further ensures that this data is findable, accessible, interoperable, and reusable (FAIR).[18][19]

References

  • Creative Proteomics. (n.d.). Electrospray Ionization.
  • Wikipedia. (2024). Electrospray ionization.
  • Kema, I. P., & de Vries, R. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3–12.[3]
  • Kalli, A., & Papac, D. I. (2011). Principles of electrospray ionization. Molecular & Cellular Proteomics, 10(5).[20]
  • Kumar, S., et al. (2011). Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. Journal of Chemical and Pharmaceutical Research, 3(1), 563-571.[21]
  • Singh, A., et al. (2021). Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities. AIP Conference Proceedings, 2369(1), 020087.[1]
  • Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry.
  • Fiveable. (n.d.). High-Resolution Mass Spectrometry Definition.
  • BenchChem. (n.d.). Illuminating the Framework: A Comparative Guide to the Structural Elucidation of 2-Chlorophenothiazine Derivatives.
  • ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds.
  • IUPAC. (2019). FAIR Publishing Guidelines for Spectral Data and Chemical Structures.
  • Measurlabs. (n.d.). High-resolution mass spectrometry (HRMS).
  • Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. Spectroscopy Europe, 28(5), 6-11.[8]
  • ResearchGate. (n.d.). Structure of the phenothiazine derivatives and related compounds.
  • Johnson, D. R., & Wang, S. (2016). Optimization and Validation of High-Resolution Mass Spectrometry Data Analysis Parameters. Journal of Analytical Toxicology, 40(8), 611–618.[22]
  • H एक्सप्लेनेशन्स. (n.d.). Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery.
  • Gzella, A. K., et al. (2022).
  • ResearchGate. (n.d.). High-resolution mass spectrometry.
  • Hanson, R. M., et al. (2025). FAIRSpec-Ready Spectroscopic Data Collections – Advice for Researchers, Authors, and Data Managers (IUPAC Technical Report). ChemRxiv.[19]
  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.[2]
  • Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-877.[6]
  • Chemistry LibreTexts. (2023). NMR - Interpretation.
  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 10-(Chloroacetyl)-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 10-(Chloroacetyl)-10H-phenothiazine, a compound that, while valuable in synthesis, presents notable hazards requiring careful management. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this procedure is synthesized from the known hazardous properties of its constituent functional groups: the phenothiazine core and the chloroacetyl chloride moiety.

The phenothiazine structure is known to be a skin sensitizer and is very toxic to aquatic life with long-lasting effects.[1] The chloroacetyl group, an acyl chloride, is corrosive, toxic, and reacts with water, potentially violently, to produce hydrochloric acid.[2][3] Therefore, a cautious and informed approach to disposal is paramount.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is critical to be familiar with the potential hazards of this compound. The personal protective equipment (PPE) listed below is mandatory for handling this compound.

Hazard ClassificationHandling and Personal Protective Equipment (PPE)First Aid Measures
Skin Sensitization & Irritation Avoid all skin contact. Wear nitrile or neoprene gloves, a fully buttoned lab coat, and safety goggles.[4][5]If skin contact occurs, immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation or a rash develops.[1][6]
Eye Irritation Wear safety goggles or a face shield.[6]If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]
Acute Oral Toxicity & Inhalation Hazard Handle only in a well-ventilated area, preferably within a chemical fume hood. Avoid ingestion and inhalation of dust or vapors.[1]If inhaled, move to fresh air. If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][7]
Aquatic Toxicity Prevent any release to the environment. All waste must be collected as hazardous waste.[1]In case of an accidental spill, contain the material and prevent it from entering drains or waterways. Follow your institution's spill cleanup protocol for hazardous materials.[1]
Reactivity Incompatible with water, strong acids, strong bases, oxidizing agents, and alcohols.[4][8]In case of fire, use dry chemical, CO2, or alcohol-resistant foam extinguishers. Avoid using water.[4][9] Poisonous gases, including nitrogen oxides, sulfur oxides, and hydrogen chloride, are produced in a fire.[4][5]
Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection and disposal of this compound waste. The primary directive is to treat this compound as a hazardous waste and to coordinate its final disposal through your institution's Environmental Health and Safety (EHS) department.

1. Waste Minimization: Before beginning experimental work, consider strategies to minimize the generation of waste. This can include optimizing reaction scales and avoiding the preparation of excess reagents.

2. Waste Collection:

  • Container Selection: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, tight-fitting lid. The container must be clean and dry.[1]

  • Labeling: Immediately and clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the approximate quantity, and the date of accumulation.[1]

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. In particular, avoid mixing with aqueous waste or protic solvents like alcohols due to the reactivity of the chloroacetyl group.[8][10]

3. In-Lab Storage:

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to mitigate any potential leaks or spills.[1]

  • Storage Location: Store the waste in a cool, dry, and well-ventilated area away from incompatible materials.[4] Ensure the storage location is designated for hazardous waste.

4. Final Disposal:

  • EHS Coordination: All disposal of this compound must be coordinated through your institution's EHS department.[1][4] They will arrange for collection by a licensed hazardous waste disposal contractor.

  • Regulatory Compliance: Never dispose of this compound down the drain or in the regular trash.[1] This is a violation of environmental regulations and poses a significant risk to aquatic life. The final disposal method will likely be incineration at a licensed facility.[3][5]

Deactivation of Small Quantities (for experienced personnel only)

For very small residual amounts, such as on contaminated labware, a deactivation step can be considered by trained and experienced personnel in a controlled setting. The chloroacetyl group is reactive towards nucleophiles. A possible method involves quenching with an alcohol, such as isopropanol or ethanol, to convert the reactive acyl chloride to a less reactive ester.

CAUTION: This procedure will generate hydrogen chloride gas and should only be performed in a chemical fume hood with appropriate PPE.

  • Rinse the contaminated glassware with a small amount of an inert solvent (e.g., acetone) to dissolve the residual compound.

  • Collect this solvent rinse in a separate, labeled container.

  • Slowly, and with stirring, add the acetone solution to a larger volume of isopropanol. The reaction is exothermic and will release HCl gas.

  • Once the reaction is complete, this deactivated solution should still be collected as hazardous waste.

This deactivation does not eliminate the hazardous nature of the phenothiazine core, and the resulting mixture must still be disposed of as hazardous waste.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal Disposal Path start Start: Handling this compound ppe Wear Appropriate PPE: - Gloves - Lab Coat - Safety Goggles start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_min Practice Waste Minimization fume_hood->waste_min collect_waste Collect Waste in a Labeled, Chemically Resistant Container waste_min->collect_waste segregate Segregate from Incompatible Wastes (e.g., aqueous, alcohols) collect_waste->segregate secondary_containment Store in Secondary Containment segregate->secondary_containment contact_ehs Contact Institutional EHS for Pickup secondary_containment->contact_ehs incineration Final Disposal via Licensed Hazardous Waste Contractor (Incineration) contact_ehs->incineration

Caption: Disposal workflow for this compound.

By adhering to these procedures, you are upholding a culture of safety and environmental stewardship within your laboratory and the wider scientific community. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

  • BenchChem. (n.d.). Safeguarding Your Laboratory: Proper Disposal of 7-methoxy-3H-phenothiazin-3-one.
  • Sciencemadness Wiki. (2025, August 3). Acyl chloride.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Phenothiazine.
  • Santa Cruz Biotechnology. (n.d.). Chloroacetyl chloride.
  • ChemicalBook. (n.d.). Phenothiazine - Safety Data Sheet.
  • Occupational Safety and Health Administration. (2021, January 8). Phenothiazine.
  • CDH Fine Chemical. (n.d.). Phenothiazine Material Safety Data Sheet.
  • Fisher Scientific. (2010, September 7). Acetyl chloride - Safety Data Sheet.
  • Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
  • Fisher Scientific. (n.d.). Safety Data Sheet - 2-Chlorophenothiazine.
  • Inchem.org. (n.d.). ICSC 0210 - Acetyl Chloride.
  • ChemicalBook. (2025, February 22). Chemical Safety Data Sheet MSDS / SDS - 10H-phenothiazine 5,5-dioxide.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 10-(Chloroacetyl)-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an essential framework for the safe handling of 10-(Chloroacetyl)-10H-phenothiazine (CAS No. 786-50-5), a reactive N-substituted phenothiazine derivative. As a research chemical, its toxicological properties are not fully characterized. Therefore, this protocol is built upon a conservative assessment of its constituent molecular features: the phenothiazine core and the reactive chloroacetyl group. Our primary objective is to create a self-validating system of safety that protects researchers from the compound's dual hazards of systemic toxicity and chemical reactivity.

Hazard Analysis: A Tale of Two Moieties

Understanding the appropriate level of personal protective equipment (PPE) begins with a clear-eyed assessment of the chemical's risks. This compound is best understood as a compound presenting the combined hazards of its two primary structural components.

  • The Phenothiazine Core: The parent compound, phenothiazine, is a well-documented hazardous substance. It is readily absorbed through the skin and can cause significant irritation to the skin, eyes, and respiratory tract.[1] A primary concern is its capacity to induce skin sensitization and photosensitization, where exposure to UV light after contact can trigger severe skin reactions.[1][2] Chronic or significant exposure poses systemic risks, with studies on the parent compound indicating potential damage to the liver, kidneys, blood, and nervous system.[3]

  • The Chloroacetyl Group: This functional group is a reactive electrophile. Structurally similar to acyl chlorides, it can react with water (including moisture in the air and on skin) to release hydrochloric acid. Its primary hazard is its ability to cause severe chemical burns to the skin and eyes upon direct contact.

Therefore, every operational decision must be made to mitigate this dual-threat profile: the immediate corrosive danger from the chloroacetyl group and the sensitizing and systemic toxicity risks from the phenothiazine structure.

Occupational Exposure Limits (Proxy Data)

No specific Occupational Exposure Limit (OEL) has been established for this compound. However, the limits for the parent compound, phenothiazine, provide a crucial benchmark for its potential toxicity.

Regulatory BodyExposure Limit (8-Hour TWA)Notation
ACGIH (TLV)5 mg/m³Skin[4][5]
OSHA (PEL)5 mg/m³Skin[2][4]
NIOSH (REL)5 mg/m³Skin[3]

The consistent "Skin" notation underscores that a significant route of exposure is through dermal absorption, making robust skin protection a non-negotiable cornerstone of safe handling.[2][3][4][5]

The First Line of Defense: Engineering and Administrative Controls

Before any PPE is selected, the work environment must be engineered for safety. Personal protective equipment should be considered the last line of defense, used after engineering and administrative controls have minimized potential exposure.

  • Primary Engineering Control: All handling of this compound, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood. This is critical to prevent inhalation of the fine powder and to contain any potential off-gassing.

  • Emergency Preparedness: An eyewash station and a safety shower must be immediately accessible and tested regularly.[6][7] Their proximity is crucial for mitigating accidental exposures to the eyes and skin.

  • Restricted Access: The area where the compound is handled should be clearly demarcated, with access restricted to trained personnel only.

Personal Protective Equipment (PPE): A Multi-Layered Approach

The selection of PPE must address all potential routes of exposure: dermal, ocular, and respiratory.

Skin and Body Protection

This is the most critical area of protection due to the compound's high potential for skin absorption and corrosive properties.

  • Gloves: Double-gloving is mandatory.

    • Inner Glove: A standard nitrile examination glove provides a base layer of protection and maintains dexterity.

    • Outer Glove: A thicker, chemical-resistant glove is required. Butyl rubber is an excellent choice due to its high resistance to a wide variety of reactive chemicals, including acids and esters.[8] Neoprene is also a suitable alternative.[8]

    • Causality: The double-glove system ensures that if the outer glove is compromised or needs to be removed after a splash, the inner glove prevents immediate skin contact. Given the compound's reactivity, gloves should be inspected before each use and replaced immediately if any sign of degradation is observed or after any direct contact.[9]

  • Laboratory Coat/Apron: A long-sleeved, cuffed laboratory coat is the minimum requirement. For procedures involving larger quantities (>1g) or a significant risk of splashing, a chemical-resistant apron worn over the lab coat is required.

Eye and Face Protection
  • Chemical Safety Goggles: Standard safety glasses are insufficient. Well-fitting chemical safety goggles that provide a seal around the eyes are mandatory to protect against dust particles and splashes.[10]

  • Face Shield: A full-face shield must be worn over the safety goggles during any procedure where there is a risk of splashing, such as when transferring solutions or during spill cleanup.

  • Causality: The chloroacetyl group can cause severe and potentially irreversible eye damage. Goggles provide primary protection, while the face shield adds a critical secondary barrier to protect the entire face.

Respiratory Protection

While the fume hood is the primary respiratory control, additional protection may be necessary.

  • Standard Operations (in a fume hood): For handling small quantities of the solid powder in a properly functioning fume hood, respiratory protection is not typically required.

  • Risk of Aerosolization or Spill: If there is a potential for generating significant dust (e.g., during a large spill or cleanup outside of a hood), a respirator is required. A NIOSH-approved respirator with P95 or P100 particulate filters is the minimum.[9] Given the potential for hydrolysis to release HCl gas, a combination cartridge (e.g., ABEK-P2) may be prudent for emergency response.[9]

  • Causality: The phenothiazine core is a known respiratory irritant.[1] Protecting the respiratory tract from inhaling fine particulates is essential to prevent both acute irritation and potential long-term systemic effects.

Operational Plans: Step-by-Step Guidance

Adherence to strict protocols is essential for translating safety knowledge into safe practice.

Workflow for Safe Handling of this compound

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_area 1. Designate & Clear Fume Hood Workspace gather_ppe 2. Assemble All Required PPE (Goggles, Face Shield, Gloves, Coat) prep_area->gather_ppe gather_mat 3. Gather All Materials (Chemical, Spatulas, Weigh Paper, Waste Bags) gather_ppe->gather_mat don_ppe 4. Don PPE (Coat, Goggles, Face Shield, Gloves) gather_mat->don_ppe handle_chem 5. Perform All Manipulations (Weighing, Transfer) in Hood don_ppe->handle_chem close_cont 6. Securely Close Primary Container After Use handle_chem->close_cont clean_tools 7. Decontaminate Reusable Tools close_cont->clean_tools dispose_waste 8. Package Contaminated Waste in Labeled, Sealed Bag clean_tools->dispose_waste doff_ppe 9. Doff PPE in Correct Order (Outer Gloves -> Face Shield -> Coat -> Goggles -> Inner Gloves) dispose_waste->doff_ppe wash_hands 10. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for safe handling of this compound.

Protocol 1: Donning and Doffing PPE

Donning (Putting On):

  • Lab Coat: Secure all buttons.

  • Inner Gloves: Put on the first pair of nitrile gloves.

  • Outer Gloves: Put on the second pair of butyl rubber or neoprene gloves, ensuring cuffs go over the sleeves of the lab coat.

  • Eye Protection: Put on chemical safety goggles.

  • Face Protection: Put on the face shield.

Doffing (Taking Off) - This order is critical to prevent cross-contamination

  • Outer Gloves: Remove the most contaminated item first. Grasp the outside of one glove and peel it off. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove and peel it off over the first glove. Dispose of them in the designated hazardous waste container.

  • Face Shield: Handle by the headband and lift away from your face.

  • Lab Coat: Unbutton and peel off by turning it inside out, touching only the inside.

  • Goggles: Remove by handling the strap.

  • Inner Gloves: Remove using the same technique as for the outer gloves.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.

Disposal Plans

Waste generated from handling this compound is classified as hazardous waste.

  • Solid Waste: All contaminated disposables (e.g., weigh paper, gloves, bench paper) must be placed in a clearly labeled, sealed plastic bag or container designated for "Halogenated Organic Solid Waste."

  • Surplus Chemical: Unused or surplus this compound must not be disposed of down the drain. It should be kept in its original, clearly labeled container and disposed of through your institution's Environmental Health and Safety (EHS) department.

  • Deactivation: Due to the reactive chloroacetyl group, do not attempt to neutralize the chemical unless you are following a validated and approved protocol from your EHS department. Violent reactions can occur if not performed correctly.[11]

Emergency Operations

  • Skin Exposure: Immediately go to the safety shower and rinse the affected area for at least 15 minutes, removing contaminated clothing while rinsing.[7] Seek immediate medical attention.

  • Eye Exposure: Immediately use the eyewash station to flush the eyes for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.

  • Spill: Evacuate the area. Do not attempt to clean a large spill or any spill outside a fume hood without appropriate respiratory protection. Alert your EHS department immediately. For small spills inside a fume hood, use an inert absorbent material (like vermiculite or sand) to contain the spill, then collect it into a sealed hazardous waste container.[12]

By implementing this comprehensive safety framework, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their work.

References

  • International Programme on Chemical Safety & the Commission of the European Communities. (1993). International Chemical Safety Card: PHENOTHIAZINE.
  • Redox. (2022). Safety Data Sheet Phenothiazine.
  • Occupational Safety and Health Administration (OSHA). (2021). PHENOTHIAZINE.
  • Centers for Disease Control and Prevention (CDC). (1989). 1988 OSHA PEL Project - Phenothiazine.
  • New Jersey Department of Health. (2000). HAZARD SUMMARY: Phenothiazine.
  • Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide.
  • R.S. Hughes. (2016). CHEMICAL RESISTANCE CHART.
  • EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards - Phenothiazine.
  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Glove Selection Chart.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-(Chloroacetyl)-10H-phenothiazine
Reactant of Route 2
Reactant of Route 2
10-(Chloroacetyl)-10H-phenothiazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.